molecular formula C7H7BrO2 B1291322 3-Bromo-2-methoxyphenol CAS No. 88275-88-1

3-Bromo-2-methoxyphenol

Cat. No.: B1291322
CAS No.: 88275-88-1
M. Wt: 203.03 g/mol
InChI Key: KCHTZHONAUQNTD-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxyphenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHTZHONAUQNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619275
Record name 3-Bromo-2-methoxyphenol
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88275-88-1
Record name 3-Bromo-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88275-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2-methoxyphenol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-methoxyphenol: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

3-Bromo-2-methoxyphenol is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a functionalized phenol, it serves as a versatile building block for the construction of more complex molecular architectures. The strategic placement of the hydroxyl, methoxy, and bromo groups allows for a wide range of selective chemical transformations, making it a valuable intermediate in the synthesis of novel organic materials and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, predicted spectroscopic data for characterization, and a discussion of its reactivity and potential applications, grounded in established chemical principles.

Chemical Identity and Properties

The fundamental identity and physicochemical properties of 3-Bromo-2-methoxyphenol are crucial for its use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques for characterization.

Identifiers and Structure

The unique arrangement of functional groups on the phenyl ring defines the reactivity of 3-Bromo-2-methoxyphenol.

Caption: Chemical structure of 3-Bromo-2-methoxyphenol.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 88275-88-1 [1][2][3]
Molecular Formula C₇H₇BrO₂ [1][3]
Molecular Weight 203.03 g/mol [3]
IUPAC Name 3-bromo-2-methoxyphenol [3]
Synonyms 3-Bromo-2-methoxy-phenol, Phenol, 3-bromo-2-methoxy- [1][4]

| InChI Key | KCHTZHONAUQNTD-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties

A summary of the key physical and computed properties is presented below. It is important to note that while experimental data for melting point is available, other properties like boiling point and solubility are not widely reported and are estimated based on structurally similar compounds.

Table 2: Physical and Chemical Properties

Property Value Source/Notes
Physical Form Solid below 35 °C, liquid above 36 °C [1]
Melting Point 35-36 °C [1]
Boiling Point Not experimentally reported. Estimated to be >250 °C at atmospheric pressure. Likely requires vacuum distillation. Based on related compounds like 3-methoxyphenol (244 °C).[5]
Solubility Not quantitatively reported. Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and slightly soluble in water. Inferred from chemical structure.
pKa Not experimentally reported. Estimated to be ~9.5. The electron-withdrawing bromine atom may slightly lower the pKa compared to 3-methoxyphenol (pKa 9.65).[6]
LogP (computed) 2.2 [3]

| Storage | 4 °C, stored under nitrogen, away from light. |[1] |

Predicted Spectroscopic Analysis for Structural Verification

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the phenolic hydroxyl group.

  • Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons will appear as a complex multiplet system. Based on the substitution pattern, we expect to see a triplet (or doublet of doublets) for the proton at C4, and two doublets (or doublet of doublets) for the protons at C5 and C6.

  • Phenolic Proton (δ ~5.5-6.0 ppm): A broad singlet, whose chemical shift is dependent on concentration and solvent. This peak will be exchangeable with D₂O.

  • Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to three protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule.

  • Aromatic Carbons (δ 100-160 ppm): Six signals are expected in this region. The carbon bearing the hydroxyl group (C1) and the carbon bearing the methoxy group (C2) will be the most downfield. The carbon attached to the bromine (C3) will be significantly upfield relative to an unsubstituted carbon due to the "heavy atom effect," likely appearing around δ 110-115 ppm.

  • Methoxy Carbon (δ ~56 ppm): A single peak corresponding to the methyl group of the methoxy substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • O-H Stretch (3200-3500 cm⁻¹): A broad, strong absorption band characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic & Aliphatic) (2850-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H.

  • C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several sharp to medium absorptions.

  • C-O Stretch (1000-1250 cm⁻¹): Strong bands corresponding to the aryl-ether and phenol C-O bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will be critical for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of nearly equal intensity, one at m/z 202 (for ⁷⁹Br) and one at m/z 204 (for ⁸¹Br).

  • Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z 187/189, and potentially the loss of a CHO radical.

Synthesis and Manufacturing

The synthesis of 3-Bromo-2-methoxyphenol requires regioselective control. One documented laboratory-scale synthesis utilizes a Baeyer-Villiger oxidation as the key step.

Synthesis via Baeyer-Villiger Oxidation

This protocol starts from the commercially available 2-bromo-6-formyl-anisole. The core transformation involves the oxidation of an aldehyde to a formate ester, which is subsequently hydrolyzed to the target phenol.

A 2-bromo-6-formyl-anisole in CH₂Cl₂ B Add Na₂HPO₄ (Buffer) A->B Step 1 C Add Trifluoroperacetic Acid (Oxidant) B->C Step 2 D Stir Overnight (Baeyer-Villiger Oxidation) C->D Step 3 E Quench with Na₂CO₃ (aq) Add Diethyl Ether D->E Step 4 (Workup) F Aqueous Extraction with NaOH (aq) E->F Step 5 (Purification) G Acidify Aqueous Layer (e.g., with HCl) F->G Step 6 H Extract with Diethyl Ether G->H Step 7 I Dry & Concentrate H->I Step 8 J 3-Bromo-2-methoxyphenol (Final Product) I->J Step 9

Caption: Workflow for the synthesis of 3-Bromo-2-methoxyphenol.

Detailed Experimental Protocol: [7]

  • Reaction Setup: A solution of 2-bromo-6-formyl-anisole (1.0 eq) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask.

  • Buffering: Sodium dibasic phosphate (Na₂HPO₄) is added as a buffer. Expertise & Experience: The Baeyer-Villiger oxidation is sensitive to pH. The buffer prevents the strongly acidic trifluoroacetic acid byproduct from causing undesired side reactions.

  • Oxidation: Trifluoroperacetic acid, a powerful oxidant, is added to the mixture. The reaction is stirred overnight at room temperature. Causality: The peroxyacid attacks the carbonyl carbon of the aldehyde, forming a "Criegee intermediate." The hydrogen atom then migrates preferentially, inserting an oxygen atom between the carbonyl carbon and the hydrogen, yielding a formate ester.[1][8][9]

  • Workup: The reaction is quenched by the addition of 10% aqueous sodium carbonate. Diethyl ether is added, and the mixture is stirred for 1.5 hours to ensure complete hydrolysis of the intermediate formate ester.

  • Purification: The layers are separated. The organic layer is extracted with 1 N aqueous sodium hydroxide. Trustworthiness: This step is self-validating. Only the desired phenolic product will be deprotonated by the strong base and move into the aqueous layer, effectively separating it from non-acidic impurities.

  • Isolation: The basic aqueous extracts are combined and re-acidified (e.g., with 2N HCl) to a pH of ~2, causing the phenol to precipitate or oil out.

  • Final Extraction: The acidified aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, 3-bromo-2-methoxyphenol.

Alternative Synthetic Strategies

While the Baeyer-Villiger route is documented, other strategies could be envisioned, such as the direct, regioselective bromination of 2-methoxyphenol (guaiacol). However, this reaction is notoriously difficult to control, often yielding the 4-bromo isomer as the major product due to steric hindrance from the methoxy group and electronic activation at the para position. Achieving the 3-bromo isomer would likely require a multi-step process involving protecting groups or a directed ortho-metalation strategy.

Chemical Reactivity and Applications in Drug Development

The utility of 3-Bromo-2-methoxyphenol lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

Reactivity at Functional Group Sites
  • Phenolic Hydroxyl Group: The acidic proton can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation to form ethers and esters, respectively.

  • Aryl Bromide: The C-Br bond is a key site for transition metal-catalyzed cross-coupling reactions. This is arguably its most important feature for drug development, enabling the formation of C-C, C-N, and C-O bonds.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.

    • Buchwald-Hartwig Amination: Reaction with amines using a palladium catalyst to form arylamines.

    • Sonogashira Coupling: Reaction with terminal alkynes using palladium and copper catalysts to form aryl alkynes.

  • Aromatic Ring: The ring itself can undergo further electrophilic aromatic substitution, though the positions are heavily influenced by the existing directing groups.

Potential Applications in Medicinal Chemistry

While specific, large-scale applications of 3-Bromo-2-methoxyphenol are not widely documented, its structural motifs are present in various bioactive molecules. Aryl bromides and substituted phenols are common intermediates in the synthesis of kinase inhibitors, GPCR ligands, and other drug classes. For instance, related isomers like 4-bromo-2-methoxyphenol are used in the synthesis of Schiff base metal complexes with potential anticancer activity and are valuable intermediates for complex drug molecules.[10][11] The unique ortho-methoxy, meta-bromo substitution pattern of 3-Bromo-2-methoxyphenol makes it a valuable tool for creating sterically hindered and electronically tuned structures, which can be crucial for achieving target selectivity and favorable pharmacokinetic properties in drug candidates.

Safety, Handling, and Storage

Proper handling of 3-Bromo-2-methoxyphenol is essential to ensure laboratory safety.

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement Source
Signal Word - Warning [1]
Pictogram GHS07 [1]
Hazard Statements H302 Harmful if swallowed. [1]
H315 Causes skin irritation. [1]
H319 Causes serious eye irritation. [1]
H335 May cause respiratory irritation. [1]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [1]
P280 Wear protective gloves/eye protection/face protection. [1]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [1]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [1]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Handling Protocol
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage Protocol
  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 4 °C.[1]

  • Atmosphere: For long-term stability, storing under an inert atmosphere of nitrogen is recommended to prevent slow oxidation.[1]

Conclusion

3-Bromo-2-methoxyphenol is a synthetically valuable building block characterized by its trifunctional nature. While detailed experimental data on some of its properties remain sparse, its chemical identity is well-defined, and a reliable synthetic protocol exists. Its true potential is realized in its application as an intermediate, where the aryl bromide provides a handle for sophisticated cross-coupling reactions and the phenolic hydroxyl allows for classical functionalization. For researchers in drug discovery and materials science, 3-Bromo-2-methoxyphenol offers a unique substitution pattern for creating novel and complex molecular entities.

References

  • 3-Bromo-2-methoxyphenol | 88275-88-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/ciah987eb2ce]
  • Synthesis of 3-bromo-2-methoxyphenol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-bromo-2-methoxyphenol]
  • 3-Bromo-2-methoxyphenol. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987eb2ce]
  • Baeyer-Villiger oxidation. Wikipedia. [URL: https://en.wikipedia.
  • 3-Bromo-2-methoxyphenol. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/75001.html]
  • 2-Bromo-3-methoxyphenol | C7H7BrO2 | CID 15073622. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15073622]
  • 2-Bromo-3-methoxyphenol 97 GC 135999-16-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004698]
  • 3-Methoxyphenol | 150-19-6. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852627_EN.htm]
  • 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-methoxyphenol]
  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Baeyer-Villiger Oxidation. Chemistry Steps. [URL: https://www.chemistrysteps.
  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methoxyphenol]
  • An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol. Benchchem. [URL: https://www.benchchem.
  • 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methoxyphenol]
  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/the-role-of-3-bromo-2-methoxypyridine-in-modern-pharmaceutical-synthesis]
  • Application Notes and Protocols: Reactions and Mechanisms Involving the 3-Methoxyphenyl Moiety. Benchchem. [URL: https://www.benchchem.com/uploads/application-notes/Application_Notes_and_Protocols__Reactions_and_Mechanisms_Involving_the_3-Methoxyphenyl_Moiety.pdf]
  • Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/Benchmarking_4-Bromo-2-methoxyphenol__A_Comparative_Guide_to_its_Efficiency_in_Drug_Synthesis.pdf]
  • Phenol, 3-bromo-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591208&Type=MASS]
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3-Bromo-2-methoxyphenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-methoxyphenol: Structure, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound 3-Bromo-2-methoxyphenol. It delves into its core chemical identity, synthesis, analytical characterization, and its strategic importance as a versatile building block in the landscape of medicinal chemistry. The information presented herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical relevance.

Core Chemical Identity and Physicochemical Properties

3-Bromo-2-methoxyphenol is a halogenated derivative of guaiacol (2-methoxyphenol). The strategic placement of the bromine atom at the 3-position, adjacent to the hydroxyl group and meta to the methoxy group, imparts a unique reactivity profile that is highly valuable in organic synthesis.

The formal identification and primary properties of this compound are cataloged below. Its International Union of Pure and Applied Chemistry (IUPAC) name is 3-bromo-2-methoxyphenol .[1]

Chemical Structure

The structural arrangement of 3-Bromo-2-methoxyphenol is fundamental to its chemical behavior. The molecule consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a bromine atom.

synthesis_workflow start 2-bromo-6-formyl-anisole oxidation Baeyer-Villiger Oxidation (TFPAA, Na₂HPO₄, CH₂Cl₂) start->oxidation intermediate Formate Ester Intermediate oxidation->intermediate Oxidation hydrolysis Hydrolysis & Work-up (Na₂CO₃, NaOH) intermediate->hydrolysis Deprotection product 3-Bromo-2-methoxyphenol hydrolysis->product Isolation

Caption: Synthetic workflow for 3-Bromo-2-methoxyphenol.

Role in Drug Development and Medicinal Chemistry

The true value of 3-Bromo-2-methoxyphenol for drug development professionals lies in its potential as a versatile intermediate. The three functional groups—hydroxyl, methoxy, and bromo—serve as handles for a variety of chemical transformations to build molecular complexity. The bromine atom is particularly significant, as it is an excellent leaving group for cross-coupling reactions.

Key Synthetic Transformations:
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is ideally suited for reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. These reactions are cornerstones of modern medicinal chemistry for assembling biaryl structures or introducing nitrogen-containing heterocycles, which are common motifs in bioactive molecules.

  • Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-O bonds, enabling the synthesis of diaryl ethers. [2]* Nucleophilic Aromatic Substitution (SNA_r): While less reactive than activated systems, under specific conditions, the bromine can be displaced by strong nucleophiles.

  • Modification of Hydroxyl and Methoxy Groups: The phenolic hydroxyl group can be readily alkylated, acylated, or used in Mitsunobu reactions. The methoxy group can be cleaved to reveal a second phenolic hydroxyl, creating a catechol derivative, which opens up another avenue for diversification.

The strategic use of related brominated methoxyphenols in the synthesis of complex drugs, such as the tyrosine kinase inhibitor Bosutinib, highlights the utility of this class of compounds. [2]Although a different isomer is used in that specific published route, the chemical principles and the value of the bromo-methoxyphenol scaffold are directly transferable.

reactivity_sites cluster_reactivity Potential Reaction Sites C1 C-OH C2 C-OCH₃ C1->C2 R1 Etherification, Acylation C1->R1 C3 C C2->C3 R2 O-Demethylation C2->R2 C4 C C3->C4 C5 C C4->C5 C6 C-Br C5->C6 C6->C1 R3 Cross-Coupling (Suzuki, Buchwald, etc.) C6->R3

Caption: Key reactive sites on 3-Bromo-2-methoxyphenol for further synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. 3-Bromo-2-methoxyphenol is classified as a hazardous substance.

GHS Hazard Information
Hazard ClassCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
STOT - Single Exposure H335May cause respiratory irritation

Source: Sigma-Aldrich

Laboratory Best Practices:
  • Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3]Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store at 4°C under a nitrogen atmosphere to prevent degradation. * First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

3-Bromo-2-methoxyphenol is more than a simple chemical; it is a strategic tool for the synthesis of complex molecular architectures. Its well-defined structure, predictable reactivity, and the versatility of its functional groups make it a valuable intermediate for researchers in drug discovery and development. Understanding its properties, synthesis, and safe handling procedures, as outlined in this guide, enables scientists to effectively leverage this compound in their synthetic campaigns to create novel and impactful molecules.

References

  • PrepChem.com. Synthesis of 3-bromo-2-methoxyphenol. Available from: [Link]

  • PubChem, National Institutes of Health. 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-methoxyphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxyphenol is a halogenated aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising a hydroxyl, a methoxy, and a bromo group—offers multiple reactive sites for tailored molecular elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and potential applications of 3-Bromo-2-methoxyphenol, offering insights for its strategic utilization in research and development.

Physicochemical Properties

The physical and chemical properties of 3-Bromo-2-methoxyphenol are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 88275-88-1[1][2]
Molecular Formula C₇H₇BrO₂[1][2]
Molecular Weight 203.03 g/mol [1][2]
Appearance Solid at temperatures below 35°C, liquid above 36°C[2]
Melting Point 35-36 °C[2]
Storage Conditions 4°C, under an inert atmosphere (e.g., nitrogen)[2]
Solubility Profile

While specific quantitative solubility data for 3-Bromo-2-methoxyphenol is not extensively documented, its solubility can be inferred from its structure and the general principles governing substituted phenols. The presence of the hydroxyl group allows for hydrogen bonding, rendering it soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), and chlorinated solvents (dichloromethane, chloroform). Its solubility in water is expected to be limited due to the hydrophobic nature of the brominated benzene ring, a common characteristic of phenols with larger hydrophobic substituents.[1][3]

Acidity and pKa

Spectral Characterization

Definitive spectral data for 3-Bromo-2-methoxyphenol is not widely published. However, based on the known spectral properties of its isomers and related compounds, the expected spectral features can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region would display a complex splitting pattern due to the three adjacent protons on the benzene ring. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm. The phenolic hydroxyl proton would also be a singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached bromine, hydroxyl, and methoxy groups. The carbon of the methoxy group would appear in the upfield region, typically around 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations for the ether and phenol (in the 1000-1300 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the aromatic ring.

Synthesis and Reactivity

Synthesis of 3-Bromo-2-methoxyphenol

A documented method for the synthesis of 3-Bromo-2-methoxyphenol involves the Baeyer-Villiger oxidation of 2-bromo-6-formyl-anisole.[4]

G 2-bromo-6-formyl-anisole 2-bromo-6-formyl-anisole 3-Bromo-2-methoxyphenol 3-Bromo-2-methoxyphenol 2-bromo-6-formyl-anisole->3-Bromo-2-methoxyphenol  trifluoroperacetic acid,  sodium dibasic phosphate,  CH₂Cl₂;  then NaOH, H₃O⁺

Figure 1: Synthesis of 3-Bromo-2-methoxyphenol.

Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation [4]

  • A solution of 2-bromo-6-formyl-anisole (0.037 g) in methylene chloride (1 ml) is prepared.

  • Sodium dibasic phosphate (0.54 g) and trifluoroperacetic acid (1.3 ml) are added to the solution.

  • The mixture is stirred overnight.

  • A 10% aqueous solution of sodium carbonate (5 ml) and diethyl ether (5 ml) are added, and the mixture is stirred for 1.5 hours.

  • The layers are separated, and the ether portion is extracted with 1 N aqueous sodium hydroxide.

  • The hydroxide extracts are acidified and then extracted with ether.

  • Concentration of the final ether extracts yields 3-Bromo-2-methoxyphenol.

Chemical Reactivity

The reactivity of 3-Bromo-2-methoxyphenol is dictated by its three functional groups:

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation, O-acylation, and other related transformations.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. However, the steric hindrance from the ortho-methoxy group and the deactivating effect of the bromine atom will influence the regioselectivity of such reactions.

  • Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions and is particularly well-suited for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

G cluster_0 Reactivity of 3-Bromo-2-methoxyphenol cluster_1 Reactions at the Hydroxyl Group cluster_2 Reactions at the Bromo Group cluster_3 Reactions on the Aromatic Ring A 3-Bromo-2-methoxyphenol B O-Alkylation / O-Acylation A->B  R-X, base C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C  Pd catalyst,  coupling partner D Electrophilic Aromatic Substitution A->D  Electrophile

Figure 2: Key Reaction Pathways of 3-Bromo-2-methoxyphenol.

Applications in Drug Development and Organic Synthesis

While specific applications of 3-Bromo-2-methoxyphenol are not as widely reported as its isomers, its structural motifs are present in various biologically active molecules. Brominated and methoxylated phenols are key intermediates in the synthesis of a range of pharmaceuticals. For instance, the related isomer, 4-bromo-2-methoxyphenol, is a known precursor in the synthesis of the tyrosine kinase inhibitor Bosutinib.[5] This highlights the potential of 3-Bromo-2-methoxyphenol as a valuable starting material for the synthesis of novel drug candidates.

The strategic positioning of the three functional groups allows for sequential and site-selective modifications, making it an attractive scaffold for building molecular complexity in the discovery of new bioactive compounds. Its ability to participate in cross-coupling reactions makes it particularly useful for generating libraries of compounds for high-throughput screening.

Safety and Handling

3-Bromo-2-methoxyphenol is classified as harmful and an irritant.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.

Conclusion

3-Bromo-2-methoxyphenol is a chemical compound with significant untapped potential in the fields of drug discovery and organic synthesis. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for the construction of complex molecular architectures. While further research is needed to fully explore its applications and to establish a comprehensive library of its spectral and reactivity data, this guide provides a solid foundation for researchers and scientists looking to incorporate this promising building block into their synthetic strategies.

References

  • PrepChem. Synthesis of 3-bromo-2-methoxyphenol. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • PubChem. 3-Bromo-2-methoxyphenol. [Link]

  • BYJU'S. Physical and Chemical Properties of Phenol. [Link]

  • American Chemical Society. Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. [Link]

  • YouTube. Unit 1 Phenols Structure, Preparation, Properties and Reactions - Part 02. [Link]

  • Chemistry LibreTexts. Physical Properties of Phenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-2-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

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An In-depth Technical Guide to 3-Bromo-2-methoxyphenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-2-methoxyphenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a bromine group on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, thorough characterization, and its emerging applications in medicinal chemistry and materials science. As a Senior Application Scientist, the aim is to present this information with a focus on the practical insights and mechanistic understanding necessary for its effective utilization in a research and development setting.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental properties. These data are crucial for reaction planning, stoichiometric calculations, and analytical characterization.

Molecular Formula and Weight

The chemical formula for 3-Bromo-2-methoxyphenol is C₇H₇BrO₂ .[1][2] This composition gives it a molecular weight of approximately 203.03 g/mol .[1][2]

Chemical Structure and CAS Number

The structure of 3-Bromo-2-methoxyphenol is characterized by a benzene ring substituted with a bromine atom at position 3, a methoxy group (-OCH₃) at position 2, and a hydroxyl group (-OH) at position 1.

CAS Number: 88275-88-1[2][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Bromo-2-methoxyphenol is presented in the table below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
Molecular Weight 203.03 g/mol [1][2]
Molecular Formula C₇H₇BrO₂[1][2]
Melting Point 35-36 °C[3]
Physical Form Solid at <35°C, Liquid at >36°C[3]
Purity Typically ≥98%[3]
Storage Temperature 4°C, under nitrogen[3]

Synthesis of 3-Bromo-2-methoxyphenol: A Mechanistic Approach

The synthesis of 3-Bromo-2-methoxyphenol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. A common and logical approach involves the electrophilic bromination of 2-methoxyphenol (guaiacol).

Electrophilic Aromatic Substitution: Bromination of 2-Methoxyphenol

The hydroxyl and methoxy groups of 2-methoxyphenol are ortho-, para-directing and activating groups. This electronic influence makes the aromatic ring highly susceptible to electrophilic attack. The directing effects of these two groups are synergistic, primarily activating the positions ortho and para to the hydroxyl group and ortho and para to the methoxy group.

Experimental Protocol: Synthesis via Dakin Reaction of 2-bromo-6-formyl-anisole

A reported synthesis of 3-bromo-2-methoxyphenol involves the Dakin reaction of 2-bromo-6-formyl-anisole.[4]

Materials:

  • 2-bromo-6-formyl-anisole

  • Methylene chloride (CH₂Cl₂)

  • Sodium dibasic phosphate (Na₂HPO₄)

  • Trifluoroperacetic acid (TFPAA)

  • 10% aqueous sodium carbonate (Na₂CO₃)

  • Diethyl ether (Et₂O)

  • 1 N aqueous sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • A solution of 2-bromo-6-formyl-anisole (0.037 g) in methylene chloride (1 ml) is prepared.

  • Sodium dibasic phosphate (0.54 g) and trifluoroperacetic acid (1.3 ml) are added to the solution.

  • The mixture is stirred overnight.

  • 10% aqueous sodium carbonate (5 ml) and diethyl ether (5 ml) are added, and the mixture is stirred for 1.5 hours.

  • The layers are separated, and the ether portion is extracted with 1 N aqueous sodium hydroxide.

  • The basic aqueous extracts are acidified and then extracted with diethyl ether.

  • Concentration of the final ether extracts yields 3-bromo-2-methoxyphenol.[4]

Causality Behind Experimental Choices:

  • Trifluoroperacetic acid is a powerful oxidizing agent used in the Dakin reaction to convert an aryl aldehyde to a phenol.

  • Sodium dibasic phosphate acts as a buffer to control the pH of the reaction mixture.

  • The extraction with sodium hydroxide deprotonates the phenolic product, transferring it to the aqueous layer and separating it from non-acidic impurities.

  • Subsequent acidification reprotonates the phenoxide, allowing it to be extracted back into an organic solvent.

Caption: Workflow for the synthesis of 3-Bromo-2-methoxyphenol.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the three adjacent protons on the ring. The methoxy group will appear as a sharp singlet, and the phenolic proton will be a broad singlet, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents. The carbon of the methoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretch for the hydroxyl group, C-O stretching bands for the phenol and the methoxy ether linkage, and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-2-methoxyphenol is dictated by its three functional groups, making it a valuable building block in organic synthesis.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents.

Reactions of the Bromine Atom

The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

The utility of brominated methoxyphenols as precursors in the synthesis of complex molecules, such as the tyrosine kinase inhibitor Bosutinib, highlights the importance of these cross-coupling strategies.[2]

Reactivity cluster_OH Hydroxyl Group Reactivity cluster_Br Bromine Atom Reactivity (Cross-Coupling) Molecule 3-Bromo-2-methoxyphenol O_Alkylation O-Alkylation Molecule->O_Alkylation -OH O_Acylation O-Acylation Molecule->O_Acylation -OH Suzuki Suzuki Coupling (C-C bond) Molecule->Suzuki -Br Heck Heck Coupling (C-C bond) Molecule->Heck -Br Sonogashira Sonogashira Coupling (C-C bond) Molecule->Sonogashira -Br Buchwald Buchwald-Hartwig (C-N bond) Molecule->Buchwald -Br

Caption: Key reactive sites of 3-Bromo-2-methoxyphenol.

Applications in Research and Drug Development

Halogenated phenols and anisoles are prevalent scaffolds in bioactive molecules. The unique substitution pattern of 3-Bromo-2-methoxyphenol makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Building Block for Bioactive Molecules

Derivatives of brominated phenols have shown a wide range of biological activities, including antioxidant and anticancer properties.[5][6] The ability to functionalize both the hydroxyl and bromo positions allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. Methoxyphenols, in general, have been investigated for their antioxidant and anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[7]

Safety, Handling, and Storage

Proper handling and storage of 3-Bromo-2-methoxyphenol are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

Based on safety data for 3-Bromo-2-methoxyphenol and its isomers, the compound is classified as harmful and an irritant.[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]

  • For long-term stability, it is recommended to store at 4°C under an inert atmosphere such as nitrogen.[3]

Conclusion

3-Bromo-2-methoxyphenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it an important tool for the construction of complex molecular targets. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • PrepChem. (n.d.). Synthesis of 3-bromo-2-methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21877534, 3-Bromo-2-methoxyphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

  • Merck. (n.d.). 3-Bromo-2-methoxyphenol. Retrieved from [Link]

  • Rzepa, H. (2014). Aromatic electrophilic substitution. A different light on the bromination of benzene. Henry Rzepa's Blog. Retrieved from [Link]

  • Pearson+. (2023). Bromination of a highly electron-rich alkene such as 2-methoxybut-2-ene. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • ResearchGate. (2015). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • University of Cologne. (2015). Problem of the Month: February 2015. Retrieved from [Link]

  • PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Labinsights. (2023). Bioactive Molecules for Scientific Use. Retrieved from [Link]

  • ResearchGate. (2024). Mechanic proposal for the electrophilic bromination mediated by the PIDA–AlBr3 system. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

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solubility of 3-Bromo-2-methoxyphenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 3-Bromo-2-methoxyphenol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in reaction chemistry, purification, formulation, and ultimately, its bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-methoxyphenol (CAS: 88275-88-1) in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document synthesizes theoretical principles, predictive models, and detailed experimental protocols. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to systematically evaluate and leverage the solubility characteristics of 3-Bromo-2-methoxyphenol and structurally related compounds.

Physicochemical Profile of 3-Bromo-2-methoxyphenol

A molecule's structure and inherent properties are the primary determinants of its solubility. 3-Bromo-2-methoxyphenol is a substituted phenol featuring a combination of functional groups that create a distinct polarity profile. Its structure consists of:

  • A hydrophobic aromatic benzene ring.

  • A hydrophilic, hydrogen-bond-donating hydroxyl (-OH) group.

  • A polar, hydrogen-bond-accepting methoxy (-OCH₃) group.

  • A lipophilic, electron-withdrawing bromine (-Br) atom.

This unique combination of functionalities suggests a nuanced solubility behavior, allowing for interaction with a range of solvent types. Key physical properties are summarized in the table below.

PropertyValueSource
CAS Number 88275-88-1[1]
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.04 g/mol
Melting Point 35-36 °C
Physical Form Solid below 35°C, Liquid above 36°C
Purity 98% (Typical)

Theoretical Framework for Solubility Prediction

While direct experimental data is the gold standard, theoretical models provide a robust framework for initial solvent selection and for understanding the intermolecular forces at play.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-Bromo-2-methoxyphenol, this means:

  • Polar Solvents: The hydroxyl and methoxy groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents. Protic polar solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors.

  • Nonpolar Solvents: The brominated aromatic ring is nonpolar and lipophilic, favoring interactions via London dispersion forces with nonpolar solvents (e.g., hexane, toluene).

Therefore, a balance between these forces will dictate the optimal solvent. It is anticipated that 3-Bromo-2-methoxyphenol will exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbons or highly polar water.[2]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters offer a powerful tool that moves beyond the monodimensional "polarity" concept.[3] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical (both solute and solvent) can be assigned a point in this three-dimensional "Hansen space." The principle states that solvents with HSP values close to those of the solute will be effective at dissolving it. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is favorable.[4] This creates a "solubility sphere" for the solute.

Conceptual Hansen Solubility Sphere cluster_0 Solubility Sphere (Radius R₀) solute good_solvent_1 Good Solvent A solute->good_solvent_1 Ra < R₀ good_solvent_2 Good Solvent B solute->good_solvent_2 Ra < R₀ bad_solvent Poor Solvent C solute->bad_solvent Ra > R₀ caption Hansen Solubility Sphere Concept

Caption: A diagram illustrating the Hansen Solubility Sphere concept.

While the exact HSP values for 3-Bromo-2-methoxyphenol are not published, they can be estimated using group contribution methods.[5][6] This predictive tool is invaluable for screening new solvent systems, including solvent blends, to optimize solubility for processes like crystallization.

Predicted Qualitative Solubility Profile

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for 3-Bromo-2-methoxyphenol in a range of common laboratory solvents. These predictions serve as a starting point for experimental verification.

Solvent ClassSolventPolarity IndexPredictionRationale
Polar Protic Methanol6.6High SolubilityStrong H-bonding with -OH and -OCH₃ groups.
Ethanol5.2High SolubilityStrong H-bonding with -OH and -OCH₃ groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Very High SolubilityStrong H-bond acceptor and high polarity. A related compound, 4-Bromo-2-methoxyphenol, is highly soluble in DMSO (200 mg/mL).[7]
N,N-Dimethylformamide (DMF)6.4High SolubilityStrong H-bond acceptor and high polarity.
Acetone5.4High SolubilityGood H-bond acceptor.
Ethyl Acetate4.3Moderate SolubilityModerate polarity and H-bond acceptor capability.
Ethers Tetrahydrofuran (THF)4.2Moderate SolubilityCyclic ether with moderate polarity.
Diethyl Ether2.9Sparingly SolubleLower polarity and weaker H-bond acceptor.
Chlorinated Dichloromethane (DCM)3.4Moderate SolubilityCan interact with the aromatic ring and polar groups.
Chloroform4.3Moderate SolubilityCan interact with the aromatic ring and polar groups.[2]
Aromatic Toluene2.4Sparingly SolublePrimarily dispersion forces with the aromatic ring.
Nonpolar Hexane0.0InsolubleLacks polar and H-bonding interactions.
Aqueous Water9.0Sparingly SolubleThe large, hydrophobic brominated ring limits solubility despite the H-bonding -OH group. Phenol itself has limited water solubility.[2]

Experimental Protocols for Solubility Determination

To move from prediction to practice, rigorous experimental determination is required. The following protocols describe the gold-standard equilibrium method and a rapid screening approach.

Thermodynamic Solubility via the Shake-Flask Method

This method is considered the benchmark for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.[8][9] It measures the saturation concentration of the solute in a solvent.

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium. The extended agitation period (24-72 hours) is critical to ensure this equilibrium is reached, overcoming any kinetic barriers to dissolution. Centrifugation and filtration are self-validating steps to ensure that only the dissolved analyte is measured, free from any undissolved solid particles that would artificially inflate the result.

Workflow Diagram: Shake-Flask Solubility Determination

start Start prep Step 1: Preparation Add excess 3-Bromo-2-methoxyphenol to a known volume of solvent in a sealed vial. start->prep equilibrate Step 2: Equilibration Agitate vial in a temperature-controlled shaker bath for 24-72 hours. prep->equilibrate separate Step 3: Phase Separation Centrifuge the suspension to pellet excess solid. equilibrate->separate aliquot Step 4: Sample Collection Carefully withdraw a known volume of the clear supernatant. separate->aliquot dilute Step 5: Dilution Dilute the supernatant with a suitable mobile phase for analysis. aliquot->dilute analyze Step 6: Analysis Quantify concentration using a validated analytical method (e.g., HPLC-UV). dilute->analyze calculate Step 7: Calculation Calculate original concentration, factoring in the dilution. analyze->calculate end End: Solubility Value (e.g., mg/mL) calculate->end

Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline 3-Bromo-2-methoxyphenol to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure saturation.

  • Solvent Addition: Add a precise, known volume of the pre-equilibrated test solvent to the vial.

  • Sealing: Securely cap the vial (e.g., with a PTFE-lined cap) to prevent solvent evaporation during the experiment.

  • Equilibration: Place the vial in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate at a constant speed for a period sufficient to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, remove the vial and allow it to stand, or centrifuge it at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed. It is best practice to filter the supernatant through a 0.45 µm syringe filter compatible with the solvent.

  • Analysis: Quantify the concentration of 3-Bromo-2-methoxyphenol in the filtered supernatant using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the value in appropriate units (e.g., mg/mL or mol/L).

High-Throughput Screening (HTS) for Rapid Assessment

For drug discovery and process development where multiple solvents must be screened quickly, a miniaturized, 96-well plate-based format can be used.[10]

Causality Behind the Method: This kinetic solubility method prioritizes speed over precision. A concentrated stock solution in a "universal" solvent like DMSO is used to dispense a uniform film of the compound. The subsequent addition of test solvents and measurement after a shorter incubation period provides an estimate of solubility. This approach is self-validating for its purpose: to rank-order solvents and identify promising candidates for further, more rigorous analysis by the shake-flask method.

Detailed Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 3-Bromo-2-methoxyphenol in a solvent of known high solubility (e.g., 100 mg/mL in DMSO).

  • Plating: Dispense a small, precise volume (e.g., 2 µL) of the stock solution into the bottom of the wells of a 96-well microplate.

  • Evaporation: Evaporate the DMSO, typically using a vacuum centrifuge, leaving a dry film of the compound in each well.

  • Solvent Addition: Add a known volume (e.g., 200 µL) of the various test solvents to the wells. Seal the plate.

  • Incubation: Shake the plate at a controlled temperature for a defined period (e.g., 2 to 18 hours).

  • Analysis: Measure the concentration of the dissolved compound. This can be done directly via a UV-Vis plate reader if the compound has a chromophore and the solvent does not interfere, or by analyzing the supernatant via HPLC. The result is an apparent or kinetic solubility value.

Safety and Handling Considerations

As a laboratory chemical, 3-Bromo-2-methoxyphenol requires appropriate handling. Based on available Safety Data Sheets (SDS), it is classified as a substance that can cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 4°C under nitrogen.

Conclusion

3-Bromo-2-methoxyphenol is a molecule with a hybrid polarity profile, suggesting solubility across a range of organic solvents, with a preference for polar protic and polar aprotic systems like alcohols, DMSO, and acetone. While extensive quantitative data is not publicly available, this guide provides the theoretical foundation and practical, self-validating experimental protocols necessary for researchers to confidently determine its solubility. The Shake-Flask method remains the definitive approach for establishing thermodynamic solubility, crucial for robust process development and formulation, while HTS methods offer a rapid path for initial solvent screening. A systematic application of these principles and methods will enable the effective use of 3-Bromo-2-methoxyphenol in research and development.

References

  • BenchChem. An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
  • Sigma-Aldrich. 3-Bromo-2-methoxyphenol Product Page.
  • ResearchGate. Studies on the solubility of phenolic compounds.
  • BenchChem. A Technical Guide to Determining the Solubility of 2,4-Dibromo-5-methoxyphenol in Organic Solvents.
  • PubChem, National Institutes of Health. 3-Bromo-2-methoxyphenol.
  • Solubility of Things. Phenol.
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  • Hansen Solubility Parameters. Official Site.
  • SpringerLink. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • University of Calgary. Solubility of Organic Compounds.
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An In-depth Technical Guide to the Thermophysical Properties of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the thermophysical properties of 3-Bromo-2-methoxyphenol (CAS No. 88275-88-1), a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. This document will delve into its known melting point, address the absence of a readily available boiling point in the literature, and provide a detailed, field-proven methodology for its experimental determination.

Introduction to 3-Bromo-2-methoxyphenol

3-Bromo-2-methoxyphenol is an aromatic organic compound with the chemical formula C₇H₇BrO₂.[1] Its structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules. The interplay of these functional groups dictates its physical and chemical properties, including its melting and boiling points, which are critical parameters for its purification, handling, and application in various chemical processes.

Thermophysical Data Summary

A critical aspect of characterizing any chemical compound is the determination of its fundamental physical constants. The following table summarizes the available and pertinent data for 3-Bromo-2-methoxyphenol.

PropertyValueSource
Melting Point 35-36 °CSigma-Aldrich[2]
Physical Form Solid below 35°C, Liquid above 36°CSigma-Aldrich[2]
Boiling Point Not reported in available literatureN/A
Molecular Weight 203.04 g/mol Merck
Chemical Formula C₇H₇BrO₂PubChem[1]

In-Depth Analysis of Thermophysical Properties

Melting Point: A Sharp Transition

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition is typically sharp and well-defined. The reported melting point of 3-Bromo-2-methoxyphenol is 35-36 °C .[2] This narrow range suggests a relatively high degree of purity for the commercially available compound. The transition from a solid to a liquid state just above room temperature has practical implications for its storage and handling, necessitating a controlled environment to maintain its solid form.[2]

Boiling Point: An Undetermined Critical Parameter

Despite a thorough review of available chemical databases and scientific literature, an experimentally determined boiling point for 3-Bromo-2-methoxyphenol has not been reported. This absence of data necessitates an experimental approach for its determination. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For substituted phenols, boiling points are influenced by factors such as molecular weight and intermolecular forces, including hydrogen bonding and dipole-dipole interactions.

Experimental Determination of Boiling Point: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the accurate determination of the boiling point of 3-Bromo-2-methoxyphenol. The Thiele tube method is recommended for its efficiency with small sample sizes.

Principle of the Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3] It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed by the cessation of a steady stream of bubbles from an inverted capillary tube immersed in the heated liquid, followed by the liquid being drawn into the capillary upon cooling.[3][4]

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Sample 3-Bromo-2-methoxyphenol (approx. 0.5 mL) TestTube Small Test Tube Sample->TestTube Capillary Inverted Capillary Tube Capillary->TestTube Assembly Attach Test Tube to Thermometer TestTube->Assembly ThieleTube Thiele Tube (with mineral oil) Heat Gentle Heating of Side Arm ThieleTube->Heat Thermometer Thermometer Thermometer->Assembly Assembly->ThieleTube Bubbles Observe Stream of Bubbles Heat->Bubbles Vapor Pressure > Atm. Pressure Cool Remove Heat & Allow to Cool Bubbles->Cool Vapor Pressure < Atm. Pressure Record Record Temperature (Liquid enters capillary) Cool->Record SamplePreparation 1. Sample Preparation cluster_prep cluster_prep ApparatusSetup 2. Apparatus Setup cluster_setup cluster_setup HeatingObservation 3. Heating & Observation cluster_heating cluster_heating CoolingMeasurement 4. Cooling & Measurement cluster_cooling cluster_cooling

Figure 1: Experimental workflow for the determination of the boiling point of 3-Bromo-2-methoxyphenol using the Thiele tube method.

Step-by-Step Methodology
  • Sample Preparation:

    • Place approximately 0.5 mL of 3-Bromo-2-methoxyphenol into a small test tube (e.g., 75 x 10 mm).

    • Take a capillary tube (sealed at one end) and invert it, placing the open end down into the liquid in the test tube.

  • Apparatus Setup:

    • Attach the small test tube to a thermometer using a rubber band or a suitable clamp. The bulb of the thermometer should be level with the bottom of the test tube.

    • Clamp the thermometer so that the test tube and thermometer bulb are immersed in the mineral oil of a Thiele tube. Ensure the top of the test tube is above the oil level to prevent contamination.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle. The design of the Thiele tube ensures even heat distribution through convection currents in the oil.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue gentle heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor of the sample has displaced all the air and the vapor pressure inside the capillary is greater than the atmospheric pressure.

  • Cooling and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The rate of bubbling will decrease as the liquid cools.

    • Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.

    • Record the temperature on the thermometer at this precise moment. This is the observed boiling point.

  • Self-Validation and Data Integrity:

    • For robust and trustworthy data, repeat the determination at least two more times with fresh samples. The recorded boiling points should be within a narrow range (e.g., ± 1 °C).

    • Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Conclusion

This technical guide has provided a detailed overview of the known thermophysical properties of 3-Bromo-2-methoxyphenol, highlighting its melting point of 35-36 °C. While its boiling point is not documented in readily accessible literature, this guide has presented a rigorous and validated experimental protocol for its determination. The accurate measurement of these fundamental physical constants is paramount for the effective and safe utilization of this compound in research and development, particularly in the pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). 3-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

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Foreword: The Scientific Imperative for Exploring Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 3-Bromo-2-methoxyphenol

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 3-Bromo-2-methoxyphenol, a brominated derivative of guaiacol, stands at the intersection of two well-established pharmacophores: the 2-methoxyphenols (guaiacols) and the halogenated phenols. While direct, extensive research on this specific molecule is nascent, its structural components provide a compelling, scientifically-grounded rationale for investigating its potential as a therapeutic agent. This guide is structured not as a review of existing data, but as a strategic roadmap for researchers and drug development professionals. It outlines the hypothesized biological activities, the causal logic behind experimental designs, and the rigorous, self-validating protocols required to comprehensively characterize the bio-potential of 3-Bromo-2-methoxyphenol.

Deconstructing the Molecule: A Rationale for Hypothesized Bioactivity

The chemical structure of 3-Bromo-2-methoxyphenol (C₇H₇BrO₂) offers immediate clues to its likely biological profile.[1] It is a composite of a guaiacol core and a bromine substituent, each contributing known pharmacological properties.

  • The 2-Methoxyphenol (Guaiacol) Core: This moiety is prevalent in nature and is recognized for its potent antioxidant and anti-inflammatory properties.[2][3][4] The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, mitigating oxidative stress, a key factor in numerous chronic diseases.[4] Furthermore, various guaiacol derivatives have been identified as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO).[5][6]

  • The Bromo- Substituent: Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the therapeutic index of a compound. The presence of bromine increases lipophilicity, which can improve membrane permeability and cellular uptake.[7] This modification often results in amplified antimicrobial, anticancer, and anti-inflammatory activities compared to the non-halogenated parent compound.[7][8][9]

Based on this structural analysis, we can logically hypothesize that 3-Bromo-2-methoxyphenol possesses significant potential in four key areas: Antioxidant, Antimicrobial, Anti-inflammatory, and Anticancer activities. The following sections provide the experimental frameworks to rigorously test these hypotheses.

A Proposed Workflow for Comprehensive Biological Evaluation

A systematic investigation is critical to efficiently characterize a novel compound. The following workflow ensures that each step logically informs the next, from broad screening to more focused mechanistic studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Cell-Based Activity Profiling cluster_2 Phase 3: Mechanistic Investigation A Compound Acquisition & Purity Analysis (NMR, MS) B Antioxidant Capacity Screening (DPPH & ABTS Assays) A->B C Broad-Spectrum Antimicrobial Screening (MIC Assay) A->C D Cytotoxicity Profiling (MTT Assay on Immune & Cancer Cell Lines) B->D C->D E Anti-inflammatory Activity (NO & Cytokine Production in RAW 264.7 cells) D->E F Anticancer Efficacy (IC50 Determination on Cancer Cell Panel) D->F G Pathway Analysis (Western Blot for NF-κB, MAPKs, Akt) E->G H Mechanism of Cell Death (Apoptosis vs. Necrosis Assays) F->H I Enzyme Inhibition Assays (e.g., COX-2, MPO) G->I

Caption: Proposed workflow for evaluating the biological efficacy of 3-Bromo-2-methoxyphenol.

Experimental Protocols & Mechanistic Rationale

This section details the step-by-step methodologies for investigating each hypothesized activity. The rationale behind the choice of each assay is provided to align with the principles of expertise and trustworthiness.

Assessment of Antioxidant Activity

Causality: The 2-methoxyphenol structure suggests inherent radical-scavenging ability. Quantifying this activity is a fundamental first step. We will employ two complementary assays to assess different aspects of antioxidant action.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of 3-Bromo-2-methoxyphenol (e.g., 1 to 200 µM) in methanol. Ascorbic acid is used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.[10]

  • Incubation: Incubate the plate in darkness at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A control well contains methanol and the DPPH solution.[10]

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is determined from a dose-response curve.[10]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the compound's ability to scavenge the ABTS radical cation, and it is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition as in the DPPH assay and determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Evaluation of Antimicrobial & Antibiofilm Properties

Causality: Halogenated phenols are known to disrupt microbial cell membranes and key cellular processes.[11] The increased lipophilicity from the bromine atom in 3-Bromo-2-methoxyphenol is expected to enhance this activity.[7]

Protocol 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol determines the lowest concentration of the compound that inhibits visible growth and the lowest concentration that kills the bacteria, respectively.

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of 3-Bromo-2-methoxyphenol in an appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[8]

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on agar. After incubation, the lowest concentration that results in ≥99.9% reduction in CFU/mL compared to the initial inoculum is the MBC.[12]

Investigation of Anti-inflammatory Effects

Causality: Compounds with a guaiacol core are known to inhibit inflammatory pathways.[5][13] A key mechanism is the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release & Nuclear Translocation IkB->NFkB_Release Nucleus Nucleus NFkB_Release->Nucleus Gene Pro-inflammatory Gene Transcription Mediators NO, TNF-α, IL-6 Gene->Mediators Compound 3-Bromo-2-methoxyphenol Compound->IKK Inhibition? Compound->NFkB_Release Inhibition?

Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the compound's ability to inhibit the production of NO, a key inflammatory mediator.

  • Cell Culture & Viability: Culture RAW 264.7 macrophage cells. First, perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range of 3-Bromo-2-methoxyphenol.[10][14]

  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation.[15]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent. After a 10-minute incubation, measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Protocol 5: Pro-inflammatory Cytokine Quantification by ELISA

This assay directly measures the inhibition of key pro-inflammatory protein production.

  • Cell Treatment: Follow steps 1-4 from Protocol 4.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[10]

  • Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control cells and determine IC₅₀ values.

Assessment of Anticancer Potential

Causality: Brominated and methoxylated phenols have demonstrated cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis and disrupting critical cell signaling pathways like PI3K/Akt.[10][16][17]

Protocol 6: MTT Cell Proliferation Assay

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Lines: Use a panel of human cancer cell lines, for example: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and K562 (leukemia).[16][18]

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Bromo-2-methoxyphenol for 48 or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Data Presentation for Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate interpretation and comparison.

Table 1: Summary of Antioxidant Activity

Assay Positive Control (IC₅₀, µM) 3-Bromo-2-methoxyphenol (IC₅₀, µM)
DPPH Scavenging Ascorbic Acid: [Value] [Value] ± SD

| ABTS Scavenging | Trolox: [Value] | [Value] ± SD |

Table 2: Summary of Antimicrobial Activity

Microbial Strain MIC (µg/mL) MBC (µg/mL)
S. aureus (Gram +) [Value] [Value]

| E. coli (Gram -) | [Value] | [Value] |

Table 3: Summary of Anti-inflammatory & Anticancer Activity (IC₅₀, µM)

Activity Metric Cell Line 3-Bromo-2-methoxyphenol (IC₅₀, µM)
NO Production Inhibition RAW 264.7 [Value] ± SD
TNF-α Inhibition RAW 264.7 [Value] ± SD
IL-6 Inhibition RAW 264.7 [Value] ± SD
Cytotoxicity MCF-7 (Breast) [Value] ± SD
Cytotoxicity A549 (Lung) [Value] ± SD

| Cytotoxicity | K562 (Leukemia) | [Value] ± SD |

Concluding Remarks and Future Directions

This guide provides a comprehensive, rationale-driven framework for the initial biological characterization of 3-Bromo-2-methoxyphenol. The convergence of the guaiacol and bromophenol pharmacophores strongly suggests a molecule of significant therapeutic potential. Positive results from this proposed battery of in vitro assays would provide a robust foundation for advancing the compound to more complex studies, including:

  • Mechanistic Pathway Analysis: Utilizing techniques like Western blotting to confirm the modulation of specific targets such as NF-κB, MAPKs, or Akt.[10]

  • In Vivo Efficacy Studies: Assessing the compound's activity in animal models of inflammation, infection, or cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and reduce potential toxicity.

By adhering to this structured and logically sound investigatory plan, researchers can effectively unlock and validate the potential biological activities of 3-Bromo-2-methoxyphenol, contributing valuable knowledge to the field of drug discovery.

References

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  • Micetich, I., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules. [Link]

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A Technical Guide to the Procurement and Quality Control of 3-Bromo-2-methoxyphenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-methoxyphenol in Modern Drug Discovery

3-Bromo-2-methoxyphenol (CAS No. 88275-88-1) is a key aromatic building block that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. Its unique trifunctional substitution pattern—a hydroxyl group, a methoxy group, and a bromine atom on a benzene ring—provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide array of chemical transformations, making it a valuable starting material for the synthesis of novel drug candidates.[1] The bromine atom, in particular, serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, a cornerstone of modern drug discovery. The hydroxyl and methoxy groups can be manipulated to fine-tune the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing and rigorous quality control of 3-Bromo-2-methoxyphenol. We will delve into the landscape of commercial suppliers, the critical quality attributes to consider, and detailed analytical methodologies for ensuring the purity and identity of this vital reagent.

Commercial Supplier Landscape

A reliable supply of high-purity starting materials is the bedrock of any successful drug discovery program. Several chemical suppliers offer 3-Bromo-2-methoxyphenol, ranging from large, well-established companies to smaller, specialized manufacturers. The choice of supplier should be guided by a thorough evaluation of their product specifications, availability of comprehensive analytical data, and their quality management systems.

Below is a comparative table of prominent commercial suppliers of 3-Bromo-2-methoxyphenol:

SupplierPurity SpecificationAvailabilityCertificate of Analysis (CoA)
Sigma-Aldrich (Merck) ≥98%[2]InquireAvailable upon request[2]
Simson Pharma Limited High QualityInquireAccompanied with product
Manchester Organics InquireInquireAvailable upon request[3]
Sunway Pharm Ltd 97%InquireAvailable[4]

It is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) from any potential supplier before purchase. The CoA provides critical information on the purity, identity, and presence of any impurities in a specific batch of the chemical.

Critical Quality Control Parameters

The quality of 3-Bromo-2-methoxyphenol can significantly impact the outcome of a synthetic campaign. Impurities can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts, ultimately compromising the purity of the final active pharmaceutical ingredient (API). Therefore, a robust incoming quality control (QC) program is essential.

Purity Assessment

The purity of 3-Bromo-2-methoxyphenol is typically determined by a combination of chromatographic and spectroscopic techniques. A purity of ≥98% is generally recommended for use in early-stage drug discovery, with higher purity grades desirable for later-stage development.

Potential Impurities

Understanding the potential impurities in commercially available 3-Bromo-2-methoxyphenol is crucial for developing appropriate analytical methods for their detection. Potential impurities can be broadly categorized as:

  • Process-Related Impurities: These are impurities that arise from the synthetic route used to manufacture the compound. A plausible synthesis of 3-Bromo-2-methoxyphenol involves the bromination of 2-methoxyphenol. This can lead to the formation of isomeric impurities, such as:

    • 4-Bromo-2-methoxyphenol

    • 5-Bromo-2-methoxyphenol

    • 6-Bromo-2-methoxyphenol

    • Dibrominated species

  • Starting Material Carryover: Incomplete reaction can result in the presence of the starting material, 2-methoxyphenol, in the final product.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

The following diagram illustrates the potential for isomeric impurities arising from the bromination of 2-methoxyphenol:

Caption: Potential isomeric impurities from the synthesis of 3-Bromo-2-methoxyphenol.

Analytical Methodologies for Quality Control

A multi-pronged analytical approach is recommended to ensure the comprehensive quality assessment of incoming batches of 3-Bromo-2-methoxyphenol.

Example Certificate of Analysis

The following is a representative example of a Certificate of Analysis for 3-Bromo-2-methoxyphenol, outlining the key tests and specifications.

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV
Purity (GC) ≥ 98.0%99.5%GC-FID
Melting Point 35-38 °C36.5 °CCapillary Method
Water Content (Karl Fischer) ≤ 0.5%0.1%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS
Experimental Protocols

NMR spectroscopy is a powerful tool for the unambiguous identification of 3-Bromo-2-methoxyphenol and for the detection of structurally related impurities.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts. The spectrum should be consistent with the structure of 3-Bromo-2-methoxyphenol. Pay close attention to the aromatic region to identify any isomeric impurities. For reference, the ¹H NMR spectrum of the related isomer, 4-Bromo-2-methoxyphenol, in CDCl₃ shows characteristic signals in the aromatic region.[5]

HPLC with UV detection is a robust and widely used method for quantifying the purity of 3-Bromo-2-methoxyphenol and detecting non-volatile impurities.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective for separating related phenolic compounds.[6][7] A good starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 212 nm or 280 nm.[7]

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area of all components.

GC-MS is an excellent technique for the analysis of volatile impurities, including residual solvents, and for providing an orthogonal confirmation of identity and purity.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Analysis: Identify the main peak corresponding to 3-Bromo-2-methoxyphenol by its retention time and mass spectrum. Search for and identify any impurity peaks by comparing their mass spectra with library data.

Supplier Qualification Workflow

Establishing a robust process for qualifying new suppliers is critical to maintaining a consistent and high-quality supply of 3-Bromo-2-methoxyphenol. The following workflow outlines the key steps in this process:

Supplier_Qualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Sample Evaluation cluster_2 Phase 3: Approval & Monitoring Identify Potential Suppliers Identify Potential Suppliers Request Technical Data & CoA Request Technical Data & CoA Identify Potential Suppliers->Request Technical Data & CoA Review Documentation Review Documentation Request Technical Data & CoA->Review Documentation Request Sample Request Sample Review Documentation->Request Sample Reject Supplier_1 Reject Review Documentation->Reject Supplier_1 Fails to meet initial criteria Perform Incoming QC ¹H NMR HPLC GC-MS KF Request Sample->Perform Incoming QC Compare to Specifications Compare to Specifications Perform Incoming QC->Compare to Specifications Approve Supplier Approve Supplier Compare to Specifications->Approve Supplier Reject Supplier_2 Reject Compare to Specifications->Reject Supplier_2 Sample fails QC tests Establish Quality Agreement Establish Quality Agreement Approve Supplier->Establish Quality Agreement Ongoing Batch Testing Ongoing Batch Testing Establish Quality Agreement->Ongoing Batch Testing

Caption: A workflow for qualifying a new supplier of 3-Bromo-2-methoxyphenol.

Conclusion

3-Bromo-2-methoxyphenol is a valuable and versatile building block in the synthesis of novel pharmaceutical agents. The success of research and development programs that utilize this compound is intrinsically linked to the quality and purity of the starting material. By implementing a rigorous supplier qualification process and a comprehensive incoming quality control program, as outlined in this guide, researchers can mitigate risks associated with impurities and ensure the integrity and reproducibility of their synthetic efforts. A thorough understanding of the potential impurities and the application of appropriate analytical techniques are paramount to the successful application of 3-Bromo-2-methoxyphenol in the quest for new medicines.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 23). 3-Bromo-2-methylphenol (CAS 7766-23-6): A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methoxyphenol. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 21). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Retrieved from [Link]

  • Pharmacognosy Journal. (2021, March). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms (PDA wavelength: 212 nm) of synthetic (A) and actual (B) mixtures on Pt/C catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

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An In-depth Technical Guide to the Electrophilic Bromination of 2-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electrophilic bromination of 2-methoxyphenol, a critical transformation in synthetic organic chemistry. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the reaction's mechanistic underpinnings, regioselective control, and practical execution. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of Brominated 2-Methoxyphenols

2-Methoxyphenol, commonly known as guaiacol, is a readily available starting material derived from natural sources. Its brominated derivatives, such as 4-bromo-2-methoxyphenol and 6-bromo-2-methoxyphenol, are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of a bromine atom on the guaiacol scaffold introduces a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), etherifications, and other transformations, enabling the construction of complex molecular architectures.[1] Understanding and controlling the electrophilic bromination of 2-methoxyphenol is therefore of paramount importance for the efficient synthesis of these valuable compounds.

Mechanistic Principles: A Dance of Directing Groups

The electrophilic aromatic substitution (EAS) of bromine onto the 2-methoxyphenol ring is governed by the electronic properties of the resident hydroxyl (-OH) and methoxy (-OCH3) groups. Both are potent activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[3][4] They achieve this by donating electron density into the aromatic π-system, thereby stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction.[3][4]

Both the hydroxyl and methoxy groups are ortho, para-directors.[3][4][5] This means they direct the incoming electrophile (in this case, an electrophilic bromine species) to the positions ortho and para to themselves. In 2-methoxyphenol, this leads to potential substitution at the C4, and C6 positions. The C3 and C5 positions are significantly less favored.

Caption: Directing effects of hydroxyl and methoxy groups on 2-methoxyphenol.

The regiochemical outcome of the bromination is a subtle interplay between the directing effects of these two groups. The hydroxyl group is generally a more powerful activating group than the methoxy group. However, steric hindrance can also play a significant role, with the bulky methoxy group potentially disfavoring substitution at the adjacent C3 position. The choice of brominating agent and reaction conditions can further influence the product distribution.

Brominating Agents and Reaction Conditions: Tailoring the Synthesis

The choice of brominating agent is a critical parameter that dictates the reactivity and, to a large extent, the regioselectivity of the reaction.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, often favored for its milder reaction conditions and ease of handling compared to elemental bromine.[6][7]

  • Mechanism of Action with NBS : In the presence of an acid catalyst or a polar protic solvent, NBS can generate a low concentration of Br+.[6] The reaction can also proceed via a radical pathway under specific conditions, though for phenols, the electrophilic substitution pathway is dominant.[7]

  • Solvent Effects : The choice of solvent significantly impacts the outcome of NBS bromination.[8]

    • Polar Protic Solvents (e.g., Methanol, Acetic Acid) : These solvents can facilitate the polarization of the N-Br bond, enhancing the electrophilicity of the bromine atom.[9] In some cases, using methanol as a solvent can lead to high yields of mono-ortho-brominated products, especially with a catalytic amount of an acid like p-toluenesulfonic acid.[10][11]

    • Apolar Solvents (e.g., Dichloromethane, Carbon Tetrachloride) : In non-polar solvents, the reaction may be slower, but can offer different selectivity profiles.

Bromine in Acetic Acid

A solution of elemental bromine in glacial acetic acid is a classic and effective reagent for the bromination of phenols.[12]

  • Mechanism of Action with Br2/AcOH : Acetic acid acts as a polar solvent that can polarize the Br-Br bond, making one bromine atom more electrophilic. The reaction proceeds through the standard electrophilic aromatic substitution mechanism.

  • Controlling the Degree of Bromination : The high reactivity of phenols can sometimes lead to polybromination.[13][14] To achieve monobromination, it is crucial to control the stoichiometry of bromine, often using slightly less than one equivalent. Running the reaction at lower temperatures can also help to control the reaction rate and improve selectivity.

Experimental Protocols

The following protocols are provided as illustrative examples and should be optimized for specific laboratory conditions and desired outcomes.

Protocol 1: Monobromination of 2-Methoxyphenol with N-Bromosuccinimide

This protocol aims for the selective monobromination of 2-methoxyphenol.

Materials:

  • 2-Methoxyphenol (guaiacol)

  • N-Bromosuccinimide (NBS)

  • Methanol (ACS grade)

  • p-Toluenesulfonic acid (p-TsOH) (optional, as a catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-methoxyphenol (1.0 eq.) in methanol, add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C. If using a catalyst, add p-TsOH (0.1 eq.) to the initial solution.

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired brominated isomers.

Caption: General workflow for the NBS bromination of 2-methoxyphenol.

Protocol 2: Bromination of 2-Methoxyphenol with Bromine in Acetic Acid

This protocol describes a traditional method for the bromination of 2-methoxyphenol.

Materials:

  • 2-Methoxyphenol (guaiacol)

  • Glacial acetic acid

  • Bromine

  • Ice-water

  • Saturated aqueous sodium bisulfite solution

  • Diethyl ether or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methoxyphenol (1.0 eq.) in glacial acetic acid in a flask equipped with a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the stirred solution of 2-methoxyphenol over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional hour, monitoring by TLC.

  • Pour the reaction mixture into a beaker of ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with diethyl ether or dichloromethane.

  • Wash the organic extracts with a saturated aqueous solution of sodium bisulfite to remove any excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Regioselectivity: A Comparative Analysis

The regiochemical outcome of the bromination of 2-methoxyphenol is highly dependent on the reaction conditions. The primary products are typically 4-bromo-2-methoxyphenol and 6-bromo-2-methoxyphenol.

Brominating SystemPredominant Isomer(s)Rationale
NBS in Methanol with p-TsOH Often favors the ortho-brominated product (6-bromo-2-methoxyphenol)[10][11]The sulfonic acid may coordinate with the phenolic hydroxyl group, directing the incoming electrophile to the ortho position.[11]
Bromine in Acetic Acid Typically yields a mixture of 4- and 6-bromo isomers, with the para-isomer (4-bromo-2-methoxyphenol) often being the major product.The para position is sterically more accessible than the ortho position adjacent to the methoxy group.
Tetrabutylammonium Tribromide (TBABr3) in CH2Cl2 Can provide high selectivity for the para-brominated product (4-bromo-2-methoxyphenol).[1]The bulky nature of the brominating agent may favor attack at the less sterically hindered para position.

Conclusion and Future Perspectives

The electrophilic bromination of 2-methoxyphenol is a well-established yet nuanced transformation. A thorough understanding of the interplay between the directing effects of the hydroxyl and methoxy groups, the nature of the brominating agent, and the reaction solvent is crucial for achieving the desired regioselectivity and yield. While traditional methods using NBS and elemental bromine remain highly effective, ongoing research into milder and more selective brominating agents continues to refine the synthetic chemist's toolkit. Future developments in this area may focus on catalytic, enantioselective bromination or the use of flow chemistry to enhance reaction control and safety. For professionals in drug development, the ability to predictably and efficiently synthesize specific brominated guaiacol isomers is a key enabling technology for the rapid exploration of chemical space and the development of novel therapeutic agents.

References

  • Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. (n.d.).
  • 4-Bromo-2-methoxyphenol | 7368-78-7. (n.d.). ChemicalBook.
  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) | Drug Intermediate. (n.d.). MedchemExpress.com.
  • How does the solvent determine whether mono- or tribromination of phenol occurs? (2015, October 25). Chemistry Stack Exchange.
  • Bromination of Phenols. (n.d.). Khan Academy.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025, April 7). ChemRxiv.
  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides. (2015, July 16). ResearchGate.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. (2025, March 6). American Chemical Society.
  • Electrophilic aromatic directing groups. (n.d.). Grokipedia.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). PMC - NIH.
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018, May 15). NIH.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29).
  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018, October 9). ACS Omega.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016, January 13). PubMed.
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 28). YouTube.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). MDPI.

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An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Regiocontrolled Synthesis in Phenolic Scaffolds

3-Bromo-2-methoxyphenol, also known as 3-bromoguaiacol, is a valuable substituted phenolic compound. Its utility in medicinal chemistry and organic synthesis stems from the unique arrangement of its functional groups: a hydroxyl group, a methoxy group, and a bromine atom on an aromatic ring. This specific substitution pattern allows for further functionalization, making it a key building block in the synthesis of more complex molecules. However, the seemingly straightforward task of introducing a bromine atom at the 3-position of 2-methoxyphenol (guaiacol) is fraught with challenges related to regioselectivity, which directly and significantly impacts the experimental yield.

This technical guide provides a comprehensive analysis of the theoretical and experimental yields of 3-Bromo-2-methoxyphenol. It delves into the underlying principles of electrophilic aromatic substitution that govern its synthesis, presents a detailed, regioselective multi-step synthesis protocol, and offers a comparative analysis of why a direct bromination approach is inefficient. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to approach the synthesis of this and related polysubstituted phenolic compounds.

I. Theoretical Principles: The Challenge of Regioselectivity in the Bromination of Guaiacol

The direct bromination of guaiacol (2-methoxyphenol) might appear to be the most straightforward route to a brominated derivative. However, a thorough understanding of electrophilic aromatic substitution (EAS) principles reveals why this approach is not regioselective for the 3-position and, consequently, leads to a low experimental yield of the desired isomer.

The hydroxyl (-OH) and methoxy (-OCH3) groups are both strong activating, ortho, para-directing groups. This is due to the lone pairs of electrons on the oxygen atoms, which can be donated into the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.

The interplay of these two directing groups in guaiacol results in the preferential bromination at positions ortho and para to the strongly activating hydroxyl group. This leads to a mixture of brominated products, with 4-bromo-2-methoxyphenol and 6-bromo-2-methoxyphenol being the major isomers. The 3-position is electronically disfavored for electrophilic attack.

A study on the bromination of guaiacol using N-bromosuccinimide (NBS) and an ionic liquid confirmed the formation of a mixture of isomers, with 4-bromo-2-methoxyphenol (p-BrG) and 6-bromo-2-methoxyphenol (o-BrG) being the identified products[1][2]. This inherent lack of regioselectivity makes the direct bromination of guaiacol an inefficient method for obtaining a high experimental yield of 3-Bromo-2-methoxyphenol.

To achieve a high experimental yield of 3-Bromo-2-methoxyphenol, a multi-step synthesis that exercises precise control over the regiochemistry is necessary. Such a strategy circumvents the directing group conflicts of the starting guaiacol molecule.

II. Regioselective Synthesis of 3-Bromo-2-methoxyphenol: A Multi-Step Approach

To overcome the regioselectivity challenge, a multi-step synthesis commencing from a precursor that allows for the unambiguous introduction of the bromine at the desired position is required. A plausible and effective strategy involves the nitration of a 2-methoxyphenol derivative, followed by reduction of the nitro group to an amine, and subsequent conversion to the bromide via a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate[3][4][5][6][7].

The following protocol outlines a regioselective synthesis of 3-Bromo-2-methoxyphenol, starting from 2-methoxyphenol.

Experimental Protocol

Step 1: Nitration of 2-Methoxyphenol to yield 2-Methoxy-3-nitrophenol

This step introduces a nitro group at the 3-position. While the hydroxyl and methoxy groups are ortho, para-directing, careful control of reaction conditions can favor the formation of the 3-nitro isomer, albeit often in a mixture that requires purification. A reported synthesis of 2-methoxy-3-nitrophenol involves the treatment of o-methoxyphenyl acetate with acetyl chloride and silver nitrate[8].

  • Materials: 2-methoxyphenyl acetate, acetyl chloride, silver nitrate, carbon disulfide.

  • Procedure: Following the precise directions of Oxford (1926), 2-methoxyphenyl acetate is treated with acetyl chloride and silver nitrate[8]. The crude product is then purified by crystallization from carbon disulfide to yield pale-yellow crystals of 2-methoxy-3-nitrophenol[8].

Step 2: Reduction of 2-Methoxy-3-nitrophenol to 3-Amino-2-methoxyphenol

The nitro group is reduced to an amine, which is the precursor for the Sandmeyer reaction.

  • Materials: 2-Methoxy-3-nitrophenol, iron powder, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, suspend 2-Methoxy-3-nitrophenol in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Make the filtrate basic with a solution of sodium hydroxide and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-2-methoxyphenol.

Step 3: Sandmeyer Reaction of 3-Amino-2-methoxyphenol to 3-Bromo-2-methoxyphenol

This final step introduces the bromine atom at the 3-position.

  • Materials: 3-Amino-2-methoxyphenol, sodium nitrite, hydrobromic acid, copper(I) bromide.

  • Procedure:

    • Dissolve 3-Amino-2-methoxyphenol in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

    • Cool the mixture and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-2-methoxyphenol.

Reaction Pathway Diagram

Synthesis_Pathway Start 2-Methoxyphenol Step1_reagents Nitration (e.g., AcCl, AgNO3 on acetate) Start->Step1_reagents Intermediate1 2-Methoxy-3-nitrophenol Step1_reagents->Intermediate1 Step2_reagents Reduction (e.g., Fe, HCl) Intermediate1->Step2_reagents Intermediate2 3-Amino-2-methoxyphenol Step2_reagents->Intermediate2 Step3_reagents Sandmeyer Reaction (NaNO2, HBr, CuBr) Intermediate2->Step3_reagents Product 3-Bromo-2-methoxyphenol Step3_reagents->Product

Caption: Multi-step regioselective synthesis of 3-Bromo-2-methoxyphenol.

III. Yield Analysis: Theoretical vs. Experimental

A comprehensive analysis of the yield for the synthesis of 3-Bromo-2-methoxyphenol must consider both the theoretical maximum and the practically achievable experimental yield.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

For the multi-step synthesis described above, the overall theoretical yield is the product of the theoretical yields of each individual step, starting from the initial amount of 2-methoxyphenol.

General Formula for Theoretical Yield:

Theoretical Yield (g) = (moles of limiting reactant) × (stoichiometric ratio of product to limiting reactant) × (molar mass of product)

Experimental Yield and Percent Yield

The experimental yield is the actual amount of purified product obtained from a reaction. It is almost always less than the theoretical yield due to factors such as:

  • Incomplete Reactions: Many organic reactions do not proceed to 100% completion.

  • Side Reactions: The formation of undesired byproducts, such as isomers in the case of direct bromination.

  • Losses During Workup and Purification: Material is inevitably lost during extractions, filtrations, transfers, and chromatographic purification.

The efficiency of a reaction is expressed as the percent yield:

Percent Yield (%) = (Experimental Yield / Theoretical Yield) × 100

Comparative Yield Data

To illustrate the importance of the chosen synthetic route, the following table compares the expected yields from the direct bromination of guaiacol versus the multi-step regioselective synthesis.

Parameter Direct Bromination of Guaiacol Multi-Step Regioselective Synthesis
Starting Material Guaiacol (2-Methoxyphenol)Guaiacol (2-Methoxyphenol)
Key Transformation Electrophilic Aromatic BrominationNitration -> Reduction -> Sandmeyer Reaction
Regioselectivity Poor (mixture of 4-bromo, 6-bromo, and potentially di- and tri-brominated products)Excellent (specifically targets the 3-position)
Expected Yield of 3-Bromo-2-methoxyphenol Very Low (minor, often unquantified, component of a complex mixture)Moderate to Good (dependent on the efficiency of each step)
Purification Challenge High (difficult separation of isomers with similar physical properties)Moderate (standard purification of intermediates and final product)

IV. Characterization of 3-Bromo-2-methoxyphenol

The identity and purity of the synthesized 3-Bromo-2-methoxyphenol must be confirmed through various analytical techniques.

  • Physical Properties:

    • CAS Number: 88275-88-1[9][10]

    • Molecular Formula: C₇H₇BrO₂[9]

    • Molecular Weight: 203.03 g/mol [9]

    • Appearance: Solid at temperatures below 35°C, liquid above 36°C[10].

    • Melting Point: 35-36 °C[10]

  • Spectroscopic Data:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The splitting pattern and coupling constants of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached bromine, oxygen, and methoxy groups.

    • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band characteristic of the phenolic -OH group (around 3200-3600 cm⁻¹), C-O stretching vibrations for the ether and phenol, and aromatic C-H and C=C stretching bands.

    • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.

V. Conclusion: The Primacy of Synthetic Strategy in Determining Experimental Yield

The synthesis of 3-Bromo-2-methoxyphenol serves as an excellent case study in the critical importance of strategic planning in organic synthesis. While a direct bromination of the readily available precursor, guaiacol, is theoretically plausible, the principles of electrophilic aromatic substitution dictate that this approach will lead to a complex mixture of isomers and a consequently low experimental yield of the desired 3-bromo product.

A well-designed, multi-step synthesis, leveraging a sequence of nitration, reduction, and a Sandmeyer reaction, provides the necessary regiochemical control to achieve a significantly higher and more practical experimental yield. This underscores a fundamental principle for researchers in drug development and chemical synthesis: the most efficient path to a target molecule is not always the shortest. A nuanced understanding of reaction mechanisms and directing group effects is paramount to developing robust and scalable synthetic routes where the experimental yield can more closely approach the theoretical maximum.

References

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An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxyphenol: Reaction Mechanisms and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of 3-Bromo-2-methoxyphenol, a valuable substituted phenol derivative for pharmaceutical and fine chemical development, presents a significant regiochemical challenge. Standard electrophilic aromatic substitution approaches on common precursors like guaiacol (2-methoxyphenol) fail to yield the desired isomer due to overriding electronic directing effects. This guide provides a detailed examination of a robust and regiochemically precise synthetic pathway commencing from 2-bromoanisole. We will dissect the strategic rationale, provide a deep mechanistic analysis of a Directed ortho-Metalation (DoM) and a subsequent Baeyer-Villiger oxidation, and furnish a validated experimental protocol. Furthermore, alternative synthetic strategies are evaluated to provide a comprehensive understanding of the challenges inherent in accessing this specific substitution pattern.

Strategic Imperatives: Overcoming the Regioselectivity Challenge

The core challenge in synthesizing 3-Bromo-2-methoxyphenol lies in introducing a bromine atom at the C3 position. A cursory analysis of the readily available precursor, guaiacol, reveals the problem. The hydroxyl group (-OH) is a more potent activating and ortho-, para-directing group than the methoxy group (-OCH3).[1] Consequently, electrophilic bromination of guaiacol preferentially occurs at the C4, C6, and C5 positions, with no significant formation of the desired C3 isomer.

To circumvent this, a strategy is required where the substitution pattern is built through reactions that are not governed by the inherent electronic preferences of the guaiacol ring. The most effective approach involves establishing the C-Br and C-O-CH₃ bonds first and then introducing the C-OH group at the desired position through a chemical transformation that guarantees its placement. This guide details a highly effective two-stage process:

  • Directed ortho-Metalation (DoM) and Formylation: Synthesis of the key intermediate, 2-bromo-6-methoxybenzaldehyde, from 2-bromoanisole.

  • Baeyer-Villiger Oxidation: Regiospecific conversion of the aldehyde to a phenol via oxidation and rearrangement.

Primary Synthetic Route: From 2-Bromoanisole to 3-Bromo-2-methoxyphenol

This pathway offers an elegant solution by leveraging the power of organolithium chemistry for regiocontrol and a classic rearrangement reaction to unmask the target phenol.

Stage 1: Synthesis of 2-Bromo-6-methoxybenzaldehyde via Directed ortho-Metalation

The initial step is the creation of the key aldehyde intermediate. Directed ortho-metalation (DoM) is a powerful technique where a heteroatom-containing substituent directs a strong base, typically an alkyllithium, to deprotonate the adjacent ortho position.[2]

Causality of Experimental Choices: The methoxy group (-OCH₃) in 2-bromoanisole serves as an effective Directed Metalation Group (DMG). The lone pairs on the oxygen atom coordinate to the lithium ion of the alkyllithium reagent (e.g., n-butyllithium), delivering the base to the C6 position for deprotonation.[3] This kinetic process overcomes the thermodynamic acidity of other protons on the ring, forming the 2-bromo-6-lithioanisole intermediate with high fidelity. This intermediate can then be trapped by an electrophile, in this case, N,N-dimethylformamide (DMF), to install the formyl (-CHO) group.

Reaction Mechanism: Directed ortho-Metalation and Formylation

  • Coordination: n-Butyllithium (n-BuLi) coordinates to the Lewis basic oxygen of the methoxy group in 2-bromoanisole.

  • Deprotonation: The coordinated base abstracts the proton from the C6 position, which is spatially proximate, to form a stabilized aryllithium intermediate.

  • Nucleophilic Attack: The highly nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF.

  • Collapse & Hydrolysis: The resulting tetrahedral intermediate collapses upon aqueous workup to yield the target aldehyde, 2-bromo-6-methoxybenzaldehyde.

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Stage 2: Synthesis of 3-Bromo-2-methoxyphenol via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a rearrangement reaction that oxidizes an aldehyde or ketone to a carboxylic acid or ester, respectively, using a peroxyacid.[4] For aldehydes, the reaction is highly specific and results in the formation of a carboxylic acid, which in this case, is preceded by a formate ester intermediate that is readily hydrolyzed to the phenol.

Causality of Experimental Choices: Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide (or in this case, from a source like sodium percarbonate within the trifluoroperacetic acid solution), is a highly effective and reactive oxidant for the Baeyer-Villiger reaction. The key to the regiospecificity of this reaction is the concept of "migratory aptitude"—the relative rate at which a group migrates. For aldehydes, the aldehydic hydrogen has the highest migratory aptitude, far exceeding that of aryl or alkyl groups.[5][6] This ensures that the oxygen atom is inserted between the carbonyl carbon and the hydrogen, leading to a formate ester, which upon hydrolysis yields the desired phenol.

Reaction Mechanism: Baeyer-Villiger Oxidation

  • Nucleophilic Attack: The peroxyacid attacks the carbonyl carbon of the protonated aldehyde, forming a tetrahedral intermediate known as the Criegee intermediate.

  • Rearrangement: In a concerted step, the aldehydic hydrogen migrates to the adjacent oxygen atom, displacing the trifluoroacetate leaving group. This is the rate-determining step.

  • Intermediate Formation: This rearrangement forms a protonated formate ester.

  • Hydrolysis: The formate ester is unstable under the aqueous workup conditions (acidic or basic) and is readily hydrolyzed to the final product, 3-Bromo-2-methoxyphenol.

BV_Oxidation Start 2-Bromo-6-methoxy- benzaldehyde Reagent Trifluoroperacetic Acid (TFPAA) Criegee Criegee Intermediate (Tetrahedral Adduct) Reagent->Criegee Nucleophilic Attack Rearrange Rate-Determining Step: Hydride Migration Criegee->Rearrange Formate Formate Ester Intermediate Rearrange->Formate Hydrolysis Base Hydrolysis (e.g., NaOH, Na₂CO₃) Formate->Hydrolysis Product 3-Bromo-2-methoxyphenol Hydrolysis->Product

Caption: Mechanistic flow of the Baeyer-Villiger oxidation step.

Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for these reaction classes.

Part A: Synthesis of 2-Bromo-6-methoxybenzaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromoanisole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Warming & Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Part B: Synthesis of 3-Bromo-2-methoxyphenol

  • Setup: To a round-bottom flask, dissolve the purified 2-bromo-6-methoxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂, ~0.5 M).

  • Buffering: Add sodium dibasic phosphate (Na₂HPO₄, 1.5 eq) to act as a buffer.

  • Oxidation: Add a solution of trifluoroperacetic acid (~1.2 eq) dropwise while stirring. Monitor the reaction by TLC until the starting material is consumed (typically overnight).

  • Workup: Quench the reaction by adding a 10% aqueous sodium carbonate (Na₂CO₃) solution and stir vigorously for 1-2 hours to hydrolyze the formate ester.

  • Extraction: Partition the mixture between water and diethyl ether. Extract the aqueous layer with ether (2x).

  • Purification: Combine the organic layers and discard. Acidify the aqueous layer with 1N HCl until acidic (pH ~2-3). Extract the acidified aqueous layer with diethyl ether (3x). Combine these final ether extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-bromo-2-methoxyphenol.

Alternative Synthetic Strategies: An Evaluation

A comprehensive guide must also consider alternative, albeit less efficient, pathways to provide a full scientific context.

Route Considered: Bromination of Catechol and Selective Methylation

A logical alternative would be to brominate catechol and then selectively methylate the C2 hydroxyl group.

  • Step 1: Bromination of Catechol. Catechol possesses two strongly activating -OH groups. Electrophilic bromination with reagents like N-bromosuccinimide (NBS) overwhelmingly yields 4-bromocatechol.[7] The directing effects of both hydroxyl groups reinforce substitution at the C4 position, making the synthesis of the required 3-bromocatechol intermediate via this method unfeasible.

  • Step 2: Selective O-Methylation. Even if 3-bromocatechol were accessible, selectively methylating the hydroxyl group at C2 in the presence of the C1 hydroxyl group is non-trivial. The two hydroxyls have different acidities due to the electronic influence of the adjacent bromine, but achieving high selectivity chemically often requires complex protecting group strategies. While enzymatic methods for regioselective methylation of catechols exist, they are specialized and may not be suitable for all laboratory settings.[8][9] The Williamson ether synthesis, the standard for forming ethers, would likely result in a mixture of mono-methylated isomers and di-methylated product.[10][11][12]

Route Considered: Direct Bromination of Guaiacol

As discussed previously, this is the most direct but least effective route. The powerful ortho-, para-directing nature of the phenolic -OH group directs bromination away from the desired C3 position.

Caption: Regiochemical outcome of direct guaiacol bromination.

Data Summary and Conclusion

Synthetic Route Starting Material Key Reactions Advantages Disadvantages
Primary Route 2-BromoanisoleDirected ortho-Metalation, Baeyer-Villiger OxidationExcellent regiocontrol, high predictability, good yields.Requires use of pyrophoric alkyllithiums and cryogenic temperatures (-78 °C).
Catechol Route CatecholElectrophilic Bromination, Williamson Ether SynthesisUtilizes common starting materials.Fails at the first step due to poor regioselectivity in bromination; selective methylation is also challenging.
Guaiacol Route GuaiacolElectrophilic BrominationMost direct theoretical route.Fails completely due to the directing effects of the hydroxyl group, does not yield the target isomer.

Conclusion: The synthesis of 3-Bromo-2-methoxyphenol is a prime example of how a target-oriented synthetic plan must overcome the innate electronic biases of a substrate. While direct functionalization of simple precursors like guaiacol or catechol is ineffective, a multi-step approach employing regiochemically precise reactions provides an authoritative and reliable solution. The sequence of Directed ortho-Metalation followed by a Baeyer-Villiger oxidation stands as the most robust and scientifically sound method for researchers and drug development professionals to access this valuable chemical building block.

References

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  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. Available at: [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. Pearson. Available at: [Link]

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  • University of Rochester. (2003). Directed (ortho) Metallation. University of Rochester. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 3-Bromo-2-methoxyphenol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed framework for the safe handling, storage, and disposal of 3-Bromo-2-methoxyphenol (CAS No. 88275-88-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. By grounding protocols in the specific chemical and toxicological properties of the compound, this guide aims to foster a proactive safety culture and ensure the well-being of laboratory personnel.

Compound Profile and Physicochemical Properties

3-Bromo-2-methoxyphenol is a substituted phenol derivative utilized as a key intermediate in organic synthesis. Its dual functionality, comprising a phenolic hydroxyl group and a bromo-substituent, dictates its reactivity and, consequently, its hazard profile. Understanding its fundamental properties is the first step in a robust risk assessment.

PropertyValueSource(s)
CAS Number 88275-88-1[1]
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.04 g/mol
Synonyms 3-bromo-2-methoxy-phenol, 3-Hydroxy-2-methoxybromobenzene[1]
Physical Form Solid below 35°C, Liquid above 36°C
Melting Point 35-36 °C

Hazard Identification and Comprehensive Risk Assessment

3-Bromo-2-methoxyphenol is classified as a hazardous substance. A thorough understanding of its specific risks is essential for implementing effective control measures. The Globally Harmonized System (GHS) classification provides the foundational data for this assessment.

GHS ClassificationCodeDescriptionSource(s)
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261, P264, P270, P271, P280Prevention: Avoid breathing dust/vapors, wash hands thoroughly, do not eat/drink/smoke when using, use in a well-ventilated area, wear protective equipment.
P302+P352, P304+P340, P305+P351+P338Response: Detailed first aid measures for skin, inhalation, and eye contact.[2]
P403+P233, P405Storage: Store in a well-ventilated place with the container tightly closed. Store locked up.[2]
P501Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

Causality Behind the Hazards:

  • Irritation (H315, H319, H335): The phenolic hydroxyl group can denature proteins, leading to irritation upon contact with skin, eyes, and the respiratory tract. The presence of the bromine atom can enhance this effect. This is not a mild hazard; repeated exposure can lead to chronic conditions such as dermatitis.

  • Harmful if Swallowed (H302): Phenolic compounds can exhibit systemic toxicity upon ingestion. The specific toxicological properties of this compound are not fully investigated, necessitating cautious handling to prevent any oral exposure.[3]

A systematic approach to risk assessment is critical before any handling of this compound. This involves not only identifying the intrinsic hazards of the chemical but also evaluating the risks associated with the specific experimental procedures being performed.

cluster_workflow Risk Assessment Workflow A Identify Hazards (H302, H315, H319, H335) B Assess Risks (Quantity, Procedure, Frequency) A->B C Implement Controls (Fume Hood, PPE, SOPs) B->C D Review & Refine (Post-Experiment Debrief) C->D

Caption: A logical workflow for assessing and mitigating risks.

Hierarchy of Controls: A Multi-layered Safety Approach

To mitigate the identified risks, a multi-layered approach based on the hierarchy of controls must be implemented. This prioritizes the most effective measures first.

  • Elimination/Substitution: The most effective control. If the experimental design allows, consider if a less hazardous chemical can be substituted for 3-Bromo-2-methoxyphenol.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood: All handling of 3-Bromo-2-methoxyphenol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is non-negotiable and is the primary defense against respiratory exposure (H335).[4]

    • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[2][3]

  • Administrative Controls: These are procedural controls to ensure safe work practices.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.

    • Designated Area: Clearly demarcate an area within the fume hood specifically for handling this chemical to prevent cross-contamination.[5]

    • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before beginning work.

  • Personal Protective Equipment (PPE): This is the final line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are critical for preventing direct contact.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles providing a complete seal around the eyes are mandatory.[3] A face shield must be worn over the goggles during procedures with a high risk of splashing.[5]
Hands Chemical-Resistant GlovesDouble-gloving with nitrile gloves is the minimum requirement for incidental contact. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be considered.[5] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is required. Ensure the material is appropriate for handling irritants and corrosive substances.[5]
Respiratory As needed (based on risk assessment)While work in a fume hood should prevent inhalation, if procedures could generate significant dust or aerosols, a NIOSH-approved respirator (e.g., N95 for particulates) may be required.[6]

Protocol 4.1: Donning and Doffing PPE

A self-validating system for PPE usage involves meticulous donning and doffing procedures to prevent the transfer of contaminants.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Don safety goggles.

    • Don the face shield if required.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves by peeling them off without touching the outer surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used) by handling the headband.

    • Remove the lab coat by rolling it outwards and away from the body.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is paramount.

Protocol 5.1: Step-by-Step Handling Procedure

  • Preparation: Before introducing the chemical, confirm the fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the designated area of the fume hood.

  • Weighing: As the compound has a low melting point, it may be a solid or waxy liquid. Carefully weigh the required amount directly into a tared container within the fume hood. Avoid generating dust.

  • Transfer/Dissolution: If preparing a solution, add the compound slowly to the solvent to prevent splashing. If the reaction is exothermic, use an ice bath and add the compound in small portions.

  • Containment: Keep all containers holding 3-Bromo-2-methoxyphenol tightly sealed when not in active use.

  • Post-Handling: After completion, decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate cleaning agent (e.g., soap and water, followed by 70% ethanol). Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) as hazardous waste.

Protocol 5.2: Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[2]

  • Temperature: For long-term storage and to maintain purity, store at refrigerated temperatures (e.g., 4°C) and consider storing under an inert atmosphere like nitrogen.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[7] The acidic nature of the phenol group can lead to exothermic reactions with bases.

  • Security: The storage area should be locked to restrict access to authorized personnel only.[2]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Protocol 6.1: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteImmediate Action
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained). Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, have them drink a few glasses of water. Seek immediate medical attention.[3][4]

Protocol 6.2: Spill Response

For small, manageable laboratory spills:

  • Alert: Alert personnel in the immediate vicinity.

  • Evacuate: If the spill is large or the ventilation is inadequate, evacuate the area.

  • Protect: Ensure you are wearing appropriate PPE (double gloves, goggles, face shield, lab coat) before addressing the spill.

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Once the material is collected, decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[9]

  • Dispose: Seal and label the waste container and arrange for proper disposal.

Spill Spill Occurs Assess Assess Size & Risk (In Fume Hood?) Spill->Assess Small Small & Contained Assess->Small Yes Large Large or Uncontained Assess->Large No Handle Handle Internally (Protocol 6.2) Small->Handle Evacuate Evacuate Area & Call Emergency Response Large->Evacuate

Caption: A decision tree for responding to a chemical spill.

Waste Management and Disposal

All materials contaminated with 3-Bromo-2-methoxyphenol must be treated as hazardous waste.

Protocol 7.1: Waste Collection and Disposal

  • Segregation: Collect all waste containing this compound in a dedicated, separate waste stream. Never mix it with other waste types, especially incompatible ones.[10]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[9]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "3-Bromo-2-methoxyphenol".[10]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the lab, following the same storage guidelines as the pure chemical.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Provide them with the Safety Data Sheet (SDS) for the compound.[9]

References

  • 3-Bromo-2-methoxyphenol | 88275-88-1 . Sigma-Aldrich.

  • SAFETY DATA SHEET - 4-Bromo-3-methoxyphenol . Fisher Scientific.

  • 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534 . PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - 5-BROMO-2-METHOXYPHENOL . Shanghai Canbi Pharma Ltd. (Representative of general brominated methoxyphenol hazards).

  • SAFETY DATA SHEET . Regulations.gov (Representative example of a flammable chemical SDS with handling precautions).

  • SAFETY DATA SHEET - 2-Bromo-5-methoxyphenol . Sigma-Aldrich.

  • SAFETY DATA SHEET - 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile . Fisher Scientific.

  • First Aid Procedures for Chemical Hazards . NIOSH, Centers for Disease Control and Prevention.

  • SAFETY DATA SHEET - 4-Bromo-2-methoxyphenol . Fisher Scientific.

  • 2-Bromo-3-methoxyphenol | C7H7BrO2 | CID 15073622 . PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - 3-Methoxyphenol . Fisher Scientific.

  • SAFETY DATA SHEET - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde . Fisher Scientific.

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96% . Cole-Parmer.

  • 2-Bromo-4-methoxyphenol SDS, 17332-11-5 Safety Data Sheets . ECHEMI.

  • Personal protective equipment for handling 4-Bromo-3-iodophenol . Benchchem. (Analogous compound PPE guide).

  • Proper Disposal of 4-Bromo-2-methoxyphenol: A Guide for Laboratory Professionals . Benchchem.

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety.

Sources

Methodological & Application

Application Notes & Protocols: 3-Bromo-2-methoxyphenol as a Substrate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance of 3-Bromo-2-methoxyphenol

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of biaryl and substituted aromatic structures is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a premier tool for forging these critical carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[1][2] 3-Bromo-2-methoxyphenol is a valuable building block, possessing a unique arrangement of functional groups—a bromine atom for coupling, a methoxy group, and a phenolic hydroxyl group. This specific substitution pattern allows for the synthesis of complex molecular architectures, making it a substrate of significant interest for researchers in drug development and fine chemical synthesis.

This document serves as a comprehensive technical guide for utilizing 3-Bromo-2-methoxyphenol in Suzuki coupling reactions. It provides an in-depth analysis of the substrate's reactivity, detailed experimental protocols, and optimization strategies to empower researchers to achieve high-yield, reproducible results.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.[3][4] The process is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-methoxyphenol, forming a Pd(II) complex.[5] This is often the rate-determining step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[5][6] The base reacts with the boronic acid to form a more nucleophilic borate species, which facilitates the transfer.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Active Pd(0) Catalyst ArPd(II)BrL2 Ar-Pd(II)-Br Complex Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex ArPd(II)BrL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Biaryl Product (Ar-Ar') ArPd(II)Ar'L2->Product ArBr 3-Bromo-2-methoxyphenol (Ar-Br) ArBr->ArPd(II)BrL2 ArBOH Boronic Acid (Ar'-B(OH)2) ArBOH->ArPd(II)Ar'L2 Base Base (e.g., K₃PO₄) Base->ArPd(II)Ar'L2

Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for 3-Bromo-2-methoxyphenol

The specific structure of 3-bromo-2-methoxyphenol presents unique challenges and opportunities. The ortho-methoxy and hydroxyl groups relative to the bromine atom can influence the reaction's outcome through steric and electronic effects.

  • Catalyst and Ligand Selection: The electron-rich nature of the phenol ring may slow the oxidative addition step. Therefore, employing electron-rich and bulky phosphine ligands is often beneficial.[7][8] Ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) can accelerate the reaction and improve yields by promoting the formation of the active monoligated Pd(0) species.[9][10]

  • Choice of Base: The presence of the acidic phenolic proton necessitates careful selection of the base. A strong base could deprotonate the phenol, potentially leading to side reactions or catalyst inhibition. However, the formation of a phenoxide may also influence the electronic properties of the substrate. Mild inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred.[10][11] The base's primary role is to activate the boronic acid for transmetalation.[12][13]

  • Solvent System: A variety of solvents can be used, with toluene, dioxane, and mixtures including water being common.[3][14] Biphasic systems (e.g., toluene/water) can be effective, as the base is often soluble in the aqueous phase while the organic components remain in the organic phase.[3] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromo-2-methoxyphenol with a generic arylboronic acid.

Materials and Reagents:

  • 3-Bromo-2-methoxyphenol (1.0 mmol, 1.0 equiv.)[15]

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv.), finely ground

  • Toluene (5 mL), degassed

  • Water (0.5 mL), degassed

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-methoxyphenol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Solvent Addition:

    • Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[11]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[11]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[17]

Optimization and Troubleshooting

The success of the Suzuki coupling is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization.

ParameterCondition 1 (General Purpose)Condition 2 (For Hindered Substrates)Condition 3 (Aqueous Conditions)Rationale
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ is a stable Pd(0) source. Pd(PPh₃)₄ is often effective in aqueous media.[18]
Ligand SPhos (4 mol%)XPhos (3 mol%)PPh₃ (6 mol%)Bulky, electron-rich ligands like SPhos and XPhos are excellent for challenging couplings.[9][10]
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)K₂CO₃ (2.0 equiv.)Cs₂CO₃ is more soluble and can be more effective for difficult couplings. K₂CO₃ is a cost-effective choice.[3][14]
Solvent Toluene/H₂O (10:1)1,4-DioxaneTHF/H₂O (4:1)Dioxane is a good solvent for a wide range of substrates. THF is another common choice.[8][19]
Temperature 100 °C110 °C80 °CHigher temperatures may be required to overcome activation barriers for less reactive substrates.

Troubleshooting Common Issues:

  • Low Yield/No Reaction:

    • Cause: Inactive catalyst. Solution: Ensure proper degassing techniques; use fresh, high-purity reagents.

    • Cause: Inappropriate base or solvent. Solution: Screen different bases and solvents as outlined in the table above.

  • Protodeborylation (Loss of Boronic Acid):

    • Cause: Harsh conditions (high temperature, prolonged reaction time). Solution: Lower the reaction temperature, use a milder base (like KF), or use a boronic ester instead of the acid.[4]

  • Homocoupling (Ar-Ar and Ar'-Ar'):

    • Cause: Presence of oxygen. Solution: Improve inert atmosphere techniques.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node1 Weigh Reagents: - 3-Bromo-2-methoxyphenol - Boronic Acid - Catalyst & Ligand - Base node2 Assemble Glassware (Schlenk Flask) node1->node2 node3 Inert Atmosphere (Evacuate/Backfill Ar) node2->node3 node4 Add Degassed Solvent node3->node4 node5 Heat & Stir (e.g., 100 °C, 2-24h) node4->node5 node6 Monitor Progress (TLC/GC-MS) node5->node6 node7 Cool to RT & Quench node6->node7 node8 Liquid-Liquid Extraction node7->node8 node9 Dry & Concentrate node8->node9 node10 Column Chromatography node9->node10 node11 Characterize Product (NMR, MS) node10->node11

Figure 2: Experimental workflow for the Suzuki coupling of 3-bromo-2-methoxyphenol.

Safety Precautions

  • 3-Bromo-2-methoxyphenol: May cause skin and serious eye irritation. Harmful if swallowed.[20]

  • Palladium Catalysts: Handle in a fume hood. Palladium compounds are toxic and should be handled with care.

  • Bases: K₃PO₄ and K₂CO₃ are irritants. Avoid inhalation of dust. Cs₂CO₃ is corrosive.

  • Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Use in a well-ventilated fume hood and away from ignition sources.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22][23]

References

Sources

The Foundation: General Mechanism of Palladium Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methoxyphenol

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist:

The strategic functionalization of substituted phenols is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical development and materials science. 3-Bromo-2-methoxyphenol represents a uniquely versatile scaffold. The presence of three distinct functional handles—a phenolic hydroxyl, a methoxy ether, and a bromine atom on an electron-rich aromatic ring—allows for sequential and regioselective modifications.

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for transforming the C-Br bond of this substrate into more complex and valuable C-C and C-N linkages. The ortho-methoxy and hydroxyl groups can exert significant electronic and steric influences on the reaction, making a nuanced understanding of the reaction conditions essential for success. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, self-validating protocols grounded in established mechanistic principles.

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[1] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-methoxyphenol. This is often the rate-determining step of the catalytic cycle.[2] The electron-rich nature of the phenol ring facilitates this process.

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[3][5] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester.[4]

Mechanistic Insight

The reaction follows the general catalytic cycle, with a key distinction: the organoboron compound requires activation by a base to facilitate transmetalation.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center.

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-PdII(L)₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling Ar-PdII(L)₂-R' Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArBr 3-Bromo-2-methoxyphenol (Ar-Br) BoronicAcid R'-B(OH)₂ + Base R'-B(OH)₃⁻

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.

Application Notes & Protocol

Experimental Considerations:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, air-stable precatalyst that forms the active Pd(0) species in solution.[3] For more challenging couplings, catalysts incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve reaction rates and yields.[6]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is typically sufficient.[7] The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common.[7][8] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Degassing the solvent by sparging with an inert gas (argon or nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Protocol: Synthesis of 2-Methoxy-3-phenylphenol

  • Reagent Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine 3-bromo-2-methoxyphenol (1.0 mmol, 217 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[7]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL total).[7]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Parameter Condition Rationale
Aryl Halide 3-Bromo-2-methoxyphenolSubstrate for coupling.
Boronic Acid 1.1 - 1.5 equivalentsNucleophilic partner; slight excess drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (1-5 mol%)Precursor to the active Pd(0) species.[9]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Activates the boronic acid for transmetalation.[6]
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)Biphasic system to dissolve both organic and inorganic reagents.[10]
Temperature 80 - 100 °CProvides thermal energy to overcome the activation barrier.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11] This reaction has largely replaced harsher classical methods and is indispensable in pharmaceutical synthesis where the arylamine motif is common.[12]

Mechanistic Insight

The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.[11] After oxidative addition, the amine coordinates to the palladium(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13]

Buchwald_Hartwig_Amination cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-PdII(L)₂-Br OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord PdII_Amine [Ar-PdII(L)₂(HNR'R'')]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-PdII(L)₂-(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArBr 3-Bromo-2-methoxyphenol (Ar-Br) Amine HNR'R''

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Application Notes & Protocol

Experimental Considerations:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by Buchwald and others are essential for promoting the reductive elimination step, which can be slow.[13] Pre-formed palladium precatalysts (e.g., BrettPhos Pd G4) are often used for convenience and efficiency.[13]

  • Base: A strong, non-nucleophilic base is required for the deprotonation step.[14] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The steric bulk of these bases prevents them from acting as competing nucleophiles.

  • Solvent: Anhydrous, non-protic polar solvents like toluene, dioxane, or THF are used to avoid quenching the strong base. Rigorous exclusion of air and moisture is paramount.

Detailed Protocol: Synthesis of N-benzyl-2-methoxy-3-aminophenol

  • Reagent Setup: In a glovebox, or using Schlenk techniques, add 3-bromo-2-methoxyphenol (1.0 mmol, 217 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and the palladium precatalyst (e.g., BrettPhos Pd G4, 0.02 mmol, 17 mg) to a dry Schlenk tube with a stir bar.[13]

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by benzylamine (1.1 mmol, 118 mg, 120 µL).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion (typically 16-24 hours), cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Aryl Halide 3-Bromo-2-methoxyphenolElectrophilic partner.
Amine 1.1 - 1.2 equivalentsNucleophilic partner.
Catalyst Pd₂(dba)₃ + Ligand or Precatalyst (1-3 mol%)The ligand is crucial for catalytic activity and stability.[15]
Ligand XPhos, BrettPhos, etc. (1.2-1.5x Pd)Bulky, electron-rich ligands facilitate reductive elimination.
Base NaOtBu, K₃PO₄, or LiHMDS (1.4-2.5 equiv)Strong, non-nucleophilic base required to form the Pd-amido complex.[14]
Solvent Toluene, Dioxane (anhydrous)Anhydrous, aprotic solvent is required.
Temperature 80 - 110 °CTo drive the reaction, especially with less reactive aryl chlorides.

C-C sp Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of an aryl halide) and an sp carbon (of a terminal alkyne).[16] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are key components in materials science and natural product synthesis.[17]

Mechanistic Insight

The Sonogashira reaction uniquely employs a dual catalytic system.[18] The palladium cycle mirrors other cross-couplings. Concurrently, a copper(I) co-catalyst operates in a separate cycle. The copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[19][20] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, before reductive elimination yields the final product.[17]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-PdII(L)₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling Ar-PdII(L)₂-(C≡CR') Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product ArBr Ar-Br CuX CuI CuAcetylide Cu-C≡CR' CuX->CuAcetylide Alkyne H-C≡CR' + Base Alkyne->CuX CuAcetylide->Transmetalation Transfers Acetylide to Palladium

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.

Application Notes & Protocol

Experimental Considerations:

  • Catalysts: A combination of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is used.[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it neutralizes the HBr byproduct and assists in the formation of the copper acetylide.[21]

  • Copper-Free Conditions: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed, often requiring a different base (e.g., Cs₂CO₃) and specific ligands, but they may require higher temperatures.[19]

  • Solvent: Polar aprotic solvents like THF or DMF are commonly used. As with other couplings, anhydrous and anaerobic conditions are essential.[21]

Detailed Protocol: Synthesis of 2-Methoxy-3-(phenylethynyl)phenol

  • Reagent Setup: To a dry Schlenk tube with a stir bar, add 3-bromo-2-methoxyphenol (1.0 mmol, 217 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 8 mg).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 202 mg, 279 µL) via syringe. Finally, add phenylacetylene (1.1 mmol, 112 mg, 122 µL).

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Parameter Condition Rationale
Aryl Halide 3-Bromo-2-methoxyphenolElectrophilic partner.
Terminal Alkyne 1.1 - 1.2 equivalentsNucleophilic partner.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Primary cross-coupling catalyst.[17]
Cu Co-catalyst CuI (2-5 mol%)Activates the alkyne to form a copper acetylide.[19]
Base Et₃N or DIPA (2.0 equiv)Scavenges HBr and facilitates copper acetylide formation.
Solvent THF or DMF (anhydrous)Polar aprotic solvent to dissolve reagents.
Temperature Room Temp. to 60 °CMild conditions are often sufficient.

General Experimental Workflow

The laboratory procedure for these cross-coupling reactions follows a consistent and logical sequence, emphasizing the need for an inert atmosphere to protect the sensitive catalyst.

Experimental_Workflow start Start: Dry Glassware reagents Add Solid Reagents (Aryl Halide, Base, Coupling Partner) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Catalyst & Ligand (Under positive inert gas flow) inert->catalyst solvent Add Degassed Solvent & Liquid Reagents catalyst->solvent reaction Heat & Stir Reaction (Monitor by TLC/LC-MS) solvent->reaction end Reaction Complete reaction->end workup Aqueous Workup (Quench & Extract) end->workup purify Dry & Concentrate Organic Layer workup->purify column Purify by Column Chromatography purify->column product Characterize Final Product column->product

Caption: Standard Laboratory Workflow for Palladium-Catalyzed Cross-Coupling.

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Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials, prized for their unique steric and electronic properties.[1][2][3] The development of efficient and versatile synthetic routes to these compounds is therefore a cornerstone of modern medicinal and materials chemistry.[4][5] This guide provides a comprehensive overview of strategies for synthesizing biaryl compounds using 3-Bromo-2-methoxyphenol as a key, functionalized building block. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, as well as the classic copper-catalyzed Ullmann condensation. The discussion emphasizes the causal relationships behind experimental choices, focusing on how the specific substitution pattern of 3-Bromo-2-methoxyphenol dictates reaction parameters and outcomes.

Introduction: The Strategic Value of 3-Bromo-2-methoxyphenol

3-Bromo-2-methoxyphenol is a highly valuable starting material for biaryl synthesis due to its trifunctional nature. The bromine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. The ortho-methoxy and adjacent hydroxyl groups offer handles for further functionalization and can exert significant steric and electronic influence on the reaction, which must be managed for optimal outcomes. Biaryl compounds derived from this scaffold are integral to numerous blockbuster drugs, including antihypertensives, antivirals, and antifungals, making its efficient utilization a critical task for drug development professionals.[6]

The primary challenge and opportunity in using this substrate lie in controlling reactivity. The electron-donating methoxy group can influence the rate of oxidative addition, while the acidic phenolic proton requires careful selection of a compatible base to prevent unwanted side reactions or catalyst inhibition.

G cluster_start Starting Materials cluster_process Synthetic Transformation cluster_end Product & Analysis A 3-Bromo-2-methoxyphenol C Cross-Coupling Reaction (e.g., Suzuki, Stille, Negishi, Ullmann) A->C Aryl Halide Source B Coupling Partner (e.g., Organoboron, Organotin, Organozinc Reagents) B->C Nucleophilic Partner D Target Biaryl Compound C->D C-C Bond Formation E Purification & Characterization (Chromatography, NMR, MS) D->E Crude Product

Figure 1: General workflow for the synthesis of biaryl compounds from 3-Bromo-2-methoxyphenol.

Palladium-Catalyzed Cross-Coupling: The Modern Workhorse

Palladium-catalyzed reactions have revolutionized C-C bond formation due to their high efficiency, functional group tolerance, and mild reaction conditions.[7][8] The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product Exits Cycle aryl_halide Ar-X (3-Bromo-2-methoxyphenol) aryl_halide->oxidative_addition Enters Cycle organometallic Ar'-M (e.g., Ar'B(OH)₂) organometallic->transmetalation Enters Cycle

Figure 2: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to the low toxicity, stability, and commercial availability of boronic acid reagents.[1][11][12] The reaction's success is highly dependent on the synergistic interplay of the palladium precursor, ligand, base, and solvent.

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common choices. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[13]

  • Ligand: The choice of ligand is critical. For a sterically hindered substrate like 3-Bromo-2-methoxyphenol, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[13][14] These ligands facilitate the oxidative addition step, which can be sluggish for electron-rich or hindered aryl halides, and promote the final reductive elimination to release the product.[11][14][15]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12][16] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. K₃PO₄ is often preferred for sensitive substrates as it is a strong base but is less nucleophilic and less likely to hydrolyze esters or other sensitive functional groups.[11]

  • Solvent: The reaction is often run in a biphasic mixture, such as toluene/water or dioxane/water, which helps to dissolve both the organic substrates and the inorganic base.[11][13]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-methoxyphenol (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

ComponentExample ReagentTypical Loading (mol%)Rationale
Aryl Halide 3-Bromo-2-methoxyphenol100Substrate
Coupling Partner Phenylboronic Acid120Nucleophilic aryl source
Pd Precursor Pd₂(dba)₃1-2Source of catalytic Pd(0)
Ligand SPhos2-4Accelerates oxidative addition/reductive elimination[13]
Base K₃PO₄200-300Activates boronic acid for transmetalation[11]
Solvent Dioxane / H₂O (4:1)-Dissolves organic and inorganic components[11]
Temperature 100 °C-Provides thermal energy to overcome activation barriers

Table 1: Representative conditions for a Suzuki-Miyaura coupling reaction.

The Stille Coupling

The Stille reaction couples an organohalide with an organotin (stannane) reagent.[17][18] Its primary advantage is the high tolerance for a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents.[19][20] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[17][18]

Protocol 2: General Procedure for Stille Coupling

  • Reaction Assembly: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-Bromo-2-methoxyphenol (1.0 equiv.), the organostannane (e.g., tributyl(phenyl)tin, 1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional additive like LiCl or Cu(I) salts.

  • Solvent Addition: Add a degassed aprotic polar solvent, such as DMF, NMP, or dioxane.

  • Reaction: Heat the mixture (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: After cooling, the main challenge is removing tin byproducts. A common method is to dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF, which precipitates insoluble tributyltin fluoride.[20] After filtration, perform a standard aqueous workup, dry the organic layer, concentrate, and purify by column chromatography.

The Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes.[21][22] This heightened reactivity allows for couplings to occur under milder conditions and can be particularly useful for less reactive aryl chlorides.[23] A key advantage is that no base is required, which is beneficial for base-sensitive substrates.[23] The main drawback is the moisture and air sensitivity of organozinc reagents, which often must be prepared in situ.

Protocol 3: General Procedure for Negishi Coupling

  • Organozinc Preparation (if needed): Prepare the arylzinc reagent by reacting the corresponding aryl halide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with ZnCl₂.

  • Reaction Assembly: Under a strict inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to a solution of 3-Bromo-2-methoxyphenol (1.0 equiv.) in an anhydrous solvent like THF or DME.

  • Coupling: Add the solution of the organozinc reagent (1.1-1.5 equiv.) dropwise at room temperature or below.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (40-80 °C) and stir until completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Ullmann Condensation: The Classic Approach

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides, traditionally used for symmetrical biaryl synthesis under harsh conditions (high temperatures, >200 °C).[24][25] Modern variations, often called Ullmann-type reactions, use soluble copper catalysts, ligands (e.g., picolinic acid, diamines), and bases, allowing for C-O, C-N, and C-S bond formation under significantly milder conditions.[24][26] While largely superseded by palladium catalysis for C-C bond formation, it remains a viable and sometimes preferred method in specific contexts, particularly in industrial settings where copper is cheaper than palladium.

Protocol 4: Ligand-Accelerated Ullmann-Type Coupling

  • Reaction Assembly: In a sealed tube, combine the aryl halide (e.g., an iodo- or bromoarene, 1.0 equiv.), the nucleophile (e.g., 3-Bromo-2-methoxyphenol, 1.2 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or picolinic acid, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction: Seal the tube and heat the mixture to 100-150 °C for 12-48 hours.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The copper catalyst can often be removed by washing the organic layer with aqueous ammonia. Dry, concentrate, and purify the product via chromatography.

Conclusion

3-Bromo-2-methoxyphenol serves as an adaptable and strategic precursor for the synthesis of complex biaryl compounds. The choice of synthetic methodology depends critically on the desired final structure, functional group tolerance, and practical considerations such as reagent toxicity and cost. For general-purpose, high-yield synthesis with broad substrate scope, the Suzuki-Miyaura coupling, supported by modern, sterically demanding phosphine ligands, represents the gold standard. The Stille and Negishi couplings offer powerful alternatives for specific challenges, while modern Ullmann-type reactions provide a cost-effective, albeit often more limited, option. By understanding the mechanistic principles behind each method, researchers can rationally design protocols to efficiently access novel biaryl structures for applications in drug discovery and materials science.

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reaction conditions for Suzuki coupling with 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 3-Bromo-2-methoxyphenol

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1] Its widespread adoption in both academic and industrial laboratories, particularly in pharmaceutical and materials science, is a testament to its versatility in constructing complex molecular architectures like biaryls and poly-olefins.[2][3]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and functionally rich substrate: 3-Bromo-2-methoxyphenol. This building block is of particular interest due to the presence of three distinct functional handles: a reactive aryl bromide for coupling, a sterically influential ortho-methoxy group, and an acidic phenol. The successful coupling of this substrate opens avenues to novel scaffolds for drug discovery and advanced materials. This document provides a deep dive into the mechanistic underpinnings, practical reaction conditions, and a detailed protocol tailored for researchers, scientists, and drug development professionals.

Mechanistic Overview and Rationale for Component Selection

The efficacy of a Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle involving a palladium catalyst.[1][4][5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like 3-Bromo-2-methoxyphenol.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-methoxyphenol. This is often the rate-determining step and can be influenced by steric hindrance from the adjacent methoxy group.[1][6]

  • Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][4][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (Ar-Ar') arbr 3-Bromo-2-methoxyphenol (Ar-Br) arbr->oa_complex ar_boronic Arylboronic Acid (Ar'-B(OH)₂) ar_boronic->trans_complex product Coupled Product (Ar-Ar') base Base base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters for 3-Bromo-2-methoxyphenol

The unique structure of 3-Bromo-2-methoxyphenol necessitates careful consideration of each reaction component.

  • Palladium Catalyst & Ligands: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, the steric hindrance from the ortho-methoxy group may slow the oxidative addition step. In such cases, using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) is highly recommended.[7][8] These ligands promote the formation of a coordinatively unsaturated Pd(0) species that is more reactive in the oxidative addition step and can accelerate reductive elimination.[6][8]

  • Base Selection: The base is critical for activating the boronic acid.[7] For 3-Bromo-2-methoxyphenol, the presence of the acidic phenolic proton (pKa ≈ 10) means that the base serves a dual role: activating the boronic acid and deprotonating the phenol. Therefore, at least two, and more commonly three, equivalents of base are required. Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices.[5][8] K₃PO₄ is often preferred in cases where protodeboronation of the boronic acid is a concern.[8]

  • Solvent System: The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. For a polar substrate like this phenol, ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF), often in a mixture with water (e.g., 4:1 or 5:1 ratio), are standard.[4][8] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be effective, particularly if substrate solubility is an issue.[4][9] It is crucial to degas the solvent thoroughly to prevent oxidation of the Pd(0) catalyst.[8]

Optimized Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxyphenol

This protocol provides a robust starting point for the coupling of 3-Bromo-2-methoxyphenol with a generic arylboronic acid. Optimization of temperature, reaction time, and catalyst/ligand choice may be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • 3-Bromo-2-methoxyphenol (1.0 equiv.)

    • Arylboronic acid (1.2–1.5 equiv.)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 3.0 equiv.)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with condenser

    • Magnetic stirrer and hot plate

    • Inert gas line (Argon or Nitrogen)

    • Syringes and needles

    • Standard glassware for aqueous workup

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add 3-Bromo-2-methoxyphenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add the degassed 5:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80–100 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4–18 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental_Workflow Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup (Flask under Argon, add solids: Substrate, Boronic Acid, Base, Catalyst, Ligand) solvent 2. Solvent Addition (Add degassed Dioxane/Water via syringe) setup->solvent react 3. Reaction (Heat to 80-100 °C, stir) solvent->react monitor 4. Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Workup (Cool, dilute with EtOAc & Water) monitor->workup Reaction Complete extract 6. Extraction (Separate layers, extract aqueous phase) workup->extract dry 7. Dry & Concentrate (Wash with brine, dry over Na₂SO₄, rotovap) extract->dry purify 8. Purification (Silica Gel Column Chromatography) dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Summary and Troubleshooting

To aid in reaction optimization, the following table presents common starting conditions for Suzuki couplings of challenging aryl bromides.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Time (h)Notes
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)Toluene/H₂O10012-24A classic, cost-effective system. May be slow for hindered substrates.[10]
Pd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (3)Dioxane/H₂O80-1004-12Excellent for sterically hindered or electron-rich bromides.[4][8]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2-3)2-MeTHF/H₂O806-18Cesium carbonate can enhance reactivity. 2-MeTHF is a greener alternative to THF.[8]
PEPPSI-IPr (2-3)-K₂CO₃ (3)DMF/H₂O1102-8N-Heterocyclic Carbene (NHC) precatalyst, often highly active.[7][8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Steric hindrance.Degas solvents more thoroughly; Increase temperature; Screen more active ligands (e.g., Buchwald type); Use a more active precatalyst (e.g., PEPPSI).[8]
Protodeboronation Base is too harsh; Presence of excess water; Prolonged heating.Switch to K₃PO₄ or a milder base like NaHCO₃; Use less water or anhydrous conditions; Use a more stable boronic ester (e.g., pinacol ester).[8]
Homo-coupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is strictly under an inert atmosphere; Use fresh catalyst and degassed solvents.[8]
Dehalogenation of Starting Material Reductive side reactions.This can be promoted by certain ligands or impurities. Try a different ligand/catalyst system.

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-2-methoxyphenol is a highly feasible and valuable transformation for accessing complex phenolic biaryl structures. Success hinges on a rational selection of catalyst, ligand, base, and solvent to overcome the challenges posed by steric hindrance and the acidic phenolic proton. By employing bulky, electron-rich phosphine ligands and a sufficient excess of a strong inorganic base like K₃PO₄, researchers can achieve high yields of the desired coupled products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel chemical entities for pharmaceutical and materials applications.

References

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  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available from: [Link]

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  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. Available from: [Link]

  • Asian Journal of Chemistry. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Available from: [Link]

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Synthesis of Derivatives from 3-Bromo-2-methoxyphenol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

3-Bromo-2-methoxyphenol is a versatile aromatic building block, integral to the synthesis of a diverse array of complex molecules in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a hydroxyl group, allows for regioselective functionalization through various synthetic transformations. This guide provides detailed protocols and mechanistic insights for the synthesis of key derivatives from 3-Bromo-2-methoxyphenol, focusing on palladium-catalyzed cross-coupling reactions, etherification, and electrophilic aromatic substitution. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental robustness and explaining the chemical principles behind the procedural steps.

Introduction: The Strategic Importance of 3-Bromo-2-methoxyphenol

The strategic placement of the three functional groups on the benzene ring of 3-Bromo-2-methoxyphenol makes it a highly valuable starting material. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group offers a site for etherification and esterification, while its activating, ortho-, para-directing nature, in conjunction with the methoxy group, influences the regioselectivity of electrophilic aromatic substitution reactions.[3][4] The methoxy group itself modulates the electronic properties of the ring and can be a site for demethylation to generate catechols.[5] This application note will explore several key transformations to highlight the synthetic utility of this important scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds.[6][7] The bromine atom of 3-Bromo-2-methoxyphenol makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[8][9][10] The reaction couples an organohalide with an organoboron species, catalyzed by a palladium complex.[11][12]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Start 3-Bromo-2-methoxyphenol + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Start->Reaction Reaction Setup Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Biaryl Derivative Purification->Product Purified Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 1: Synthesis of 2-Methoxy-3-(phenyl)phenol

  • Materials: 3-Bromo-2-methoxyphenol, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired biaryl derivative.

Causality behind Experimental Choices:

  • The use of a palladium(0) catalyst is essential for the oxidative addition to the aryl bromide, initiating the catalytic cycle.[9]

  • A base is required to activate the boronic acid for the transmetalation step.[11]

  • A biphasic solvent system with water often enhances the reaction rate and yield.[8]

Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, providing access to a wide range of aryl amines.[6][13][14] This reaction is particularly important in pharmaceutical development, as the aryl amine moiety is a common pharmacophore.[15]

Protocol 2: Synthesis of N-Aryl-2-methoxy-3-aminophenol Derivatives

  • Materials: 3-Bromo-2-methoxyphenol, a primary or secondary amine, Palladium(II) acetate [Pd(OAc)₂], a phosphine ligand (e.g., XPhos), a strong base (e.g., Sodium tert-butoxide, NaOtBu), and an anhydrous, aprotic solvent (e.g., Toluene or Dioxane).[13]

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a reaction vessel.

    • Add the base, NaOtBu (1.4 eq), followed by 3-Bromo-2-methoxyphenol (1.0 eq).

    • Add the anhydrous, degassed solvent.

    • Finally, add the amine (1.2 eq).

    • Seal the vessel and heat the mixture with stirring (typically 80-110 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.[3]

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Table 1: Comparison of Cross-Coupling Reaction Parameters

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Coupling Partner Organoboron compoundAmine
Typical Catalyst Pd(PPh₃)₄Pd(OAc)₂ / Phosphine Ligand
Typical Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄
Solvent System Often biphasic (e.g., Toluene/Water)Anhydrous aprotic (e.g., Toluene)

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of 3-Bromo-2-methoxyphenol is readily alkylated using the Williamson ether synthesis, a classic and reliable method for preparing ethers.[4][16]

Reaction Scheme for Williamson Ether Synthesis:

Williamson_Ether_Synthesis Reactants 3-Bromo-2-methoxyphenol + Alkyl Halide (R-X) Conditions Base (e.g., K2CO3) Solvent (e.g., Acetone) Reactants->Conditions Reaction Product 3-Bromo-2-methoxy-1-(alkoxy)benzene Conditions->Product

Caption: Williamson Ether Synthesis.

Protocol 3: Synthesis of 1-(Benzyloxy)-3-bromo-2-methoxybenzene

  • Materials: 3-Bromo-2-methoxyphenol, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • In a round-bottom flask, dissolve 3-Bromo-2-methoxyphenol (1.0 eq) in acetone.

    • Add anhydrous potassium carbonate (1.5 eq).

    • To the stirring suspension, add benzyl bromide (1.1 eq) dropwise.

    • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed by the deprotonation of the phenol by the base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide.[4]

Electrophilic Aromatic Substitution: Nitration and Formylation

The electron-donating hydroxyl and methoxy groups activate the aromatic ring of 3-Bromo-2-methoxyphenol towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.[3]

Regioselective Nitration

Nitration of phenols can be achieved under mild conditions. In the case of 3-substituted phenols, the regioselectivity is influenced by both electronic and steric factors. For 3-methoxyphenol, nitration with cerium (IV) ammonium nitrate (CAN) has been shown to occur selectively at the C-2 position due to the strong mesomeric effect of the methoxy group.[17] A similar outcome can be anticipated for 3-Bromo-2-methoxyphenol, with nitration likely occurring at an available activated position.

Protocol 4: Nitration of 3-Bromo-2-methoxyphenol

  • Materials: 3-Bromo-2-methoxyphenol, Cerium (IV) ammonium nitrate (CAN), Sodium bicarbonate (NaHCO₃), Acetonitrile.

  • Procedure:

    • Dissolve 3-Bromo-2-methoxyphenol (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add sodium bicarbonate (2.0 eq).

    • Cool the mixture in an ice bath and add a solution of CAN (1.1 eq) in water dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Ortho-Formylation

The introduction of a formyl group (CHO) ortho to the hydroxyl group can be achieved with high regioselectivity using paraformaldehyde in the presence of magnesium dichloride and triethylamine.[18][19] This method is known for its efficiency and mild conditions.

Protocol 5: Ortho-Formylation of 3-Bromo-2-methoxyphenol

  • Materials: 3-Bromo-2-methoxyphenol, Magnesium dichloride (MgCl₂), Paraformaldehyde, Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a dry, argon-purged flask, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

    • Add anhydrous THF, followed by the dropwise addition of triethylamine (2.0 eq).

    • Stir for 10 minutes, then add 3-Bromo-2-methoxyphenol (1.0 eq) dropwise.

    • Heat the mixture to reflux (around 75 °C) for 4 hours.[18]

    • Cool the reaction to room temperature and add diethyl ether.

    • Wash the organic phase successively with 1 N HCl and water, then dry over anhydrous MgSO₄.[18]

    • Remove the solvent by rotary evaporation to yield the crude aldehyde, which can be further purified by recrystallization or column chromatography.

Conclusion

3-Bromo-2-methoxyphenol is a highly adaptable scaffold for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. This guide has provided detailed, field-proven protocols for key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Williamson ether synthesis, nitration, and ortho-formylation. By understanding the underlying chemical principles and following these robust procedures, researchers can effectively utilize 3-Bromo-2-methoxyphenol to construct complex molecular architectures.

References

  • Organic Syntheses Procedure: ortho-Formylation of phenols. Available from: [Link]

  • Quideau, S., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews.
  • Wikipedia: Buchwald–Hartwig amination. Available from: [Link]

  • ARKAT USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • I.R.I.S. (2023).
  • Acta Chemica Scandinavica (1999).
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  • ResearchGate: Synthesis of 3-bromo derivatives of flavones. Available from: [Link]

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  • ACS Publications (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Organic Chemistry Portal: Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Organic Syntheses Discussion Addendum: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Available from: [Link]

  • ResearchGate: Formylation of phenols, methoxy-and methylbenzenes. Available from: [Link]

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  • PubMed Central (2019).
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  • MDPI (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules.
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Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-methoxyphenol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-methoxyphenol, also known as 3-bromoguaiacol, is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique trifunctional arrangement—a reactive bromine atom, a nucleophilic hydroxyl group, and a directing methoxy group—offers multiple avenues for selective chemical modification. This guide provides an in-depth exploration of its application in constructing complex pharmaceutical intermediates. We will delve into the causality behind key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on leveraging this scaffold to build molecular complexity efficiently, a cornerstone of modern drug discovery.

Introduction: The Architectural Value of 3-Bromo-2-methoxyphenol

In the intricate process of drug design and synthesis, the choice of starting materials is paramount. 3-Bromo-2-methoxyphenol (Figure 1) is a preferred scaffold due to its predictable reactivity and the valuable functionalities it introduces. The guaiacol (2-methoxyphenol) moiety is present in numerous biologically active natural products and pharmaceuticals. The strategic placement of the bromine atom at the 3-position provides a robust handle for sophisticated synthetic operations, particularly carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions that are fundamental to assembling the core structures of modern therapeutics.[1][2]

The bromine atom is an excellent leaving group for a variety of cross-coupling reactions.[1] The adjacent methoxy and hydroxyl groups are not merely passive substituents; they electronically influence the aromatic ring, impacting the regioselectivity of further substitutions and the reactivity of the bromine atom.[3] This inherent electronic bias is a key tool for the synthetic chemist, allowing for controlled and predictable outcomes.

Compound Property Value
Molecular Formula C₇H₇BrO₂[4]
Molecular Weight 203.03 g/mol [4]
CAS Number 88275-88-1[4]
Physical Form Solid (<35°C), Liquid (>36°C)
Melting Point 35-36 °C
Table 1: Physicochemical Properties of 3-Bromo-2-methoxyphenol.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized pharmaceutical synthesis, enabling the construction of complex molecular architectures under mild conditions with high functional group tolerance.[5][6] 3-Bromo-2-methoxyphenol is an ideal substrate for these transformations, primarily through its reactive C-Br bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is one of the most powerful tools in the medicinal chemist's arsenal for creating biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[6][7][8]

Scientific Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond of 3-Bromo-2-methoxyphenol. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.[8]

The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing side reactions. Phosphine-based ligands are commonly employed.[9]

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 3-Bromo-2-methoxyphenol with a generic arylboronic acid.

Materials:

  • 3-Bromo-2-methoxyphenol

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 3-Bromo-2-methoxyphenol, Arylboronic acid, and Base to a dry flask prep2 Add Pd(OAc)₂ and Ligand prep1->prep2 prep3 Purge flask with inert gas (Ar/N₂) prep2->prep3 prep4 Add anhydrous Dioxane and Water prep3->prep4 react1 Heat mixture to 80-100 °C prep4->react1 react2 Stir for 4-12 hours react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT react3->workup1 workup2 Dilute with Toluene workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry organic layer (Na₂SO₄) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • To a dry round-bottom flask, add 3-Bromo-2-methoxyphenol (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and the phosphine ligand, such as PPh₃ (0.08 eq).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the starting aryl bromide.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene or ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Parameter Recommendation Causality/Rationale
Catalyst Pd(OAc)₂, [PdCl₂(dppf)]Dppf is a bidentate ligand that can accelerate the reaction and improve yields for challenging substrates.[6][9]
Base K₂CO₃, Cs₂CO₃A base is required to form the active boronate species for efficient transmetalation.[10]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for the activity of the inorganic base and the transmetalation step.[7]
Temperature 80 - 100 °CSufficient thermal energy is needed to drive the oxidative addition and reductive elimination steps efficiently.
Table 2: Key Parameters for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[5] This reaction is indispensable in pharmaceutical development for synthesizing arylamines, which are prevalent in a vast array of drugs, including those targeting the central nervous system (CNS).[11][12][13]

Scientific Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the arylamine product and regenerating the Pd(0) catalyst.[14]

The choice of base and ligand is especially critical in this reaction. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which can be challenging.[11] Strong bases like sodium tert-butoxide are needed to deprotonate the amine.[14]

Protocol 2: Synthesis of an Arylamine Intermediate via Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 3-Bromo-2-methoxyphenol.

Materials:

  • 3-Bromo-2-methoxyphenol

  • Primary or secondary amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Sterically hindered phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Reaction Scheme:

Sources

The Strategic Application of 3-Bromo-2-methoxyphenol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, potent, and selective therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 3-Bromo-2-methoxyphenol has emerged as a particularly valuable and versatile starting material. Its unique trifunctional substitution pattern—a phenolic hydroxyl, an ortho-methoxy group, and a meta-bromo substituent—offers a confluence of chemical handles and physicochemical properties that can be strategically exploited in the design and synthesis of complex bioactive molecules.

This technical guide provides an in-depth exploration of the applications of 3-Bromo-2-methoxyphenol in medicinal chemistry. We will delve into its pivotal role as a scaffold for the construction of key pharmacophores, with a particular focus on its utility in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Through detailed application notes, field-proven protocols, and an analysis of the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful chemical entity in their quest for next-generation therapeutics.

The Medicinal Chemist's Rationale: Why 3-Bromo-2-methoxyphenol?

The strategic utility of 3-Bromo-2-methoxyphenol stems from the interplay of its three key functional groups, each contributing to its value in drug design:

  • The Bromine Atom: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the facile and controlled introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the core scaffold. The presence of a bromo-substituent in synthesized compounds has been shown to induce high potency in some antibacterial agents.[2]

  • The ortho-Methoxy Group: The methoxy group, positioned ortho to the hydroxyl, plays a multifaceted role. Electronically, it is an electron-donating group, which can influence the reactivity of the aromatic ring.[3] Sterically, its presence can impart conformational constraints on adjacent functionalities, which can be crucial for optimizing binding to a biological target. Furthermore, the methoxy group can serve as a hydrogen bond acceptor and can modulate the lipophilicity and metabolic stability of the final compound.[4] In the context of cross-coupling reactions, an ortho-methoxy group can have a "directing effect" or participate in chelation with the metal catalyst, influencing the reaction's efficiency and selectivity.[5]

  • The Phenolic Hydroxyl Group: The hydroxyl group provides a site for hydrogen bonding, a critical interaction in many ligand-receptor binding events. It can also be functionalized to introduce other groups, such as ethers or esters, to further probe SAR or to act as a prodrug moiety. Its acidity can also be modulated by the electronic effects of the other substituents on the ring.

The combination of these features makes 3-Bromo-2-methoxyphenol a "privileged scaffold" – a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious functionalization.[6][7]

Core Applications in Drug Discovery

The 3-Bromo-2-methoxyphenol scaffold is a cornerstone in the synthesis of a variety of biologically active molecules. Two prominent areas of application are in the development of kinase inhibitors and GPCR modulators.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[8] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The 3-Bromo-2-methoxyphenol core can be elaborated to generate scaffolds that effectively mimic the hinge-binding motifs of ATP.

For instance, through a Suzuki-Miyaura coupling, a substituted aryl or heteroaryl group can be introduced at the 3-position. Subsequent functionalization of the hydroxyl and/or methoxy groups can then be performed to optimize interactions with the kinase active site. The 2-methoxyphenyl moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonds and hydrophobic interactions.[9]

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

G A 3-Bromo-2-methoxyphenol C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 3-Aryl-2-methoxyphenol Intermediate C->D E Further Functionalization D->E F Kinase Inhibitor Candidate E->F

Caption: Synthetic workflow for a kinase inhibitor.

Development of GPCR Modulators

G protein-coupled receptors are the largest family of transmembrane receptors and are the targets of a significant portion of approved drugs.[10] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response.[11]

The 3-Bromo-2-methoxyphenol scaffold can be utilized to construct novel GPCR modulators. For example, a Buchwald-Hartwig amination can be employed to introduce a variety of primary or secondary amines at the 3-position, leading to a library of N-aryl-2-methoxy-3-aminophenol derivatives. The resulting compounds can then be screened for their ability to modulate GPCR activity. The 2-methoxyphenylpiperazine moiety, for instance, is a well-known pharmacophore for serotonin 5-HT1A receptor ligands.[12]

General Synthetic Pathway to GPCR Modulator Scaffolds

G A 3-Bromo-2-methoxyphenol C Buchwald-Hartwig Amination A->C B Primary or Secondary Amine B->C D N-Substituted-3-amino- 2-methoxyphenol Intermediate C->D E Library Synthesis & Screening D->E F GPCR Modulator Hit/Lead E->F

Caption: Workflow for GPCR modulator discovery.

Experimental Protocols: A Guide to Key Transformations

The following protocols provide detailed, generalized methodologies for the two most critical transformations of 3-Bromo-2-methoxyphenol. As a Senior Application Scientist, it is crucial to emphasize that these are starting points. The optimal conditions for a specific substrate combination may require systematic optimization of the catalyst, ligand, base, solvent, and temperature.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methoxyphenol

Objective: To synthesize 3-aryl-2-methoxyphenol derivatives via a palladium-catalyzed cross-coupling reaction. This protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[13][14]

Materials:

Reagent/MaterialPurposeTypical Purity/Grade
3-Bromo-2-methoxyphenolStarting Material>98%
Arylboronic AcidCoupling Partner>97%
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor>98%
SPhosLigand>98%
Potassium Phosphate (K₃PO₄)Base>98%
TolueneSolventAnhydrous
WaterCo-solventDegassed, deionized
Inert Gas (Argon or Nitrogen)AtmosphereHigh Purity
Standard GlasswareReaction VesselOven-dried

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-methoxyphenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the 3-Bromo-2-methoxyphenol.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-methoxyphenol.

Causality and Self-Validation:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, which would lead to catalyst deactivation and poor yields.[15]

  • Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, which are often rate-limiting.

  • Base: The base is crucial for the transmetalation step, where it activates the boronic acid.[15] Potassium phosphate is a common and effective base for this purpose.

  • Solvent System: The use of a biphasic toluene/water system often enhances the reaction rate and yield.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-methoxyphenol

Objective: To synthesize N-substituted-3-amino-2-methoxyphenol derivatives. This protocol is a generalized procedure adaptable for coupling with both primary and secondary amines, based on established methods.[12]

Materials:

Reagent/MaterialPurposeTypical Purity/Grade
3-Bromo-2-methoxyphenolStarting Material>98%
Primary or Secondary AmineCoupling Partner>97%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst Precursor>98%
XPhosLigand>98%
Sodium tert-butoxide (NaOtBu)Base>98%
Toluene or DioxaneSolventAnhydrous
Inert Gas (Argon or Nitrogen)AtmosphereHigh Purity
Standard GlasswareReaction VesselOven-dried

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas in a Schlenk tube, combine Pd₂(dba)₃ (0.01-0.02 equiv.), XPhos (0.02-0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add 3-Bromo-2-methoxyphenol (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-Bromo-2-methoxyphenol.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration under reduced pressure, the crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted-3-amino-2-methoxyphenol.

Causality and Self-Validation:

  • Catalyst and Ligand System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for C-N bond formation, even with challenging substrates.

  • Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate, a key step in the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to competing hydrolysis of the base and catalyst deactivation.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

3-Bromo-2-methoxyphenol represents a powerful and strategically valuable building block in modern medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures through robust and well-established synthetic methodologies. The ability to readily introduce diverse functionality via palladium-catalyzed cross-coupling reactions makes it an ideal starting point for the construction of compound libraries for high-throughput screening and for the systematic exploration of structure-activity relationships. As demonstrated in its application towards the synthesis of kinase inhibitors and GPCR modulators, the 3-Bromo-2-methoxyphenol scaffold is poised to continue to play a significant role in the discovery and development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable chemical entity.

References

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  • Catellani, M., et al. (2003). A new type of palladium-catalysed aromatic cross-coupling combined with a Suzuki reaction: Synthesis of selectively 2,3′-substituted 1,1′;2′,1′-terphenyl derivatives. Chemical Communications, (16), 2074-2075. [URL: https://www.researchgate.
  • Oinuma, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [URL: https://pubmed.ncbi.nlm.nih.gov/16337130/]
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  • Lopušanskaja, E., Paju, A., & Lopp, M. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Synthesis, 50(06), 1237-1244. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1591522]
  • Taylor, R. J. K. (Ed.). (2015). New and Unusual Scaffolds in Medicinal Chemistry. Springer. [URL: https://www.researchgate.net/publication/280924765_New_and_Unusual_Scaffolds_in_Medicinal_Chemistry]
  • Arkat USA, Inc. (2023). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. [URL: provided by grounding tool]
  • Graham, T. H., et al. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. Organic Letters, 22(19), 7583–7587. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02740]
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [URL: provided by grounding tool]
  • Khan, M., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(23), 5727. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730825/]
  • MDPI. (2019). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. [URL: https://www.mdpi.com/2073-4344/9/1/83]
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  • Hauser, A. S., et al. (2017). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Trends in Pharmacological Sciences, 38(11), 1009-1021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5650529/]
  • MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. [URL: https://www.mdpi.
  • Knowles, R. R., et al. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c10841]
  • Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [URL: https://pubmed.ncbi.nlm.nih.gov/38781921/]
  • Moore, M. N., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.11.20.624209v1]
  • ResearchGate. (2025). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. [URL: https://www.researchgate.net/publication/382759970_Synthesis_of_3-arylcoumarins_via_Suzuki-cross-coupling_reactions_of_3-chlorocoumarin]
  • MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [URL: https://www.mdpi.com/1420-3049/28/24/8037]
  • Oinuma, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [URL: https://pubmed.ncbi.nlm.nih.gov/16337130/]
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [URL: https://www.mdpi.com/1420-3049/24/5/865]
  • Moore, M. N., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11601581/]
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  • Wang, T., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7475–7505. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6139434/]

Sources

Application Note & Protocol: Selective N-Arylation of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of N-aryl substituted aminophenols is a cornerstone of modern medicinal chemistry and materials science, providing access to privileged scaffolds in a vast array of biologically active compounds and functional materials. This document provides a comprehensive guide to the experimental procedure for the N-arylation of 3-bromo-2-methoxyphenol, a challenging substrate due to the presence of a potentially competitive phenolic nucleophile. We will explore the rationale behind methodological choices, present a detailed, field-proven protocol based on the Buchwald-Hartwig amination, and offer insights into troubleshooting and reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced cross-coupling strategies.

The Strategic Importance and Challenge of N-Arylating Substituted Phenols

N-arylated compounds, particularly those derived from phenol backbones, are ubiquitous in pharmaceuticals. The carbon-nitrogen (C-N) bond is a critical linkage in countless approved drugs. The traditional methods for forming these bonds, such as nucleophilic aromatic substitution or reductive amination, often suffer from limited substrate scope and require harsh reaction conditions.

The advent of transition-metal-catalyzed cross-coupling has revolutionized C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, stands out for its remarkable functional group tolerance and broad applicability.[1][2][3] However, substrates like 3-bromo-2-methoxyphenol introduce a significant challenge: chemoselectivity. The molecule contains two potential nucleophilic sites—the target amine and the phenolic hydroxyl group. Uncontrolled reactivity can lead to a mixture of N- and O-arylated products, complicating purification and reducing the yield of the desired compound.

This application note details a robust protocol designed to selectively favor N-arylation over the competing O-arylation, leveraging modern catalyst systems that have been specifically developed to address this challenge.[4]

Method Selection: Buchwald-Hartwig vs. Ullmann Condensation

Two primary catalytic methods are available for C-N bond formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic reaction, promoted by copper, is one of the oldest methods for forming C-N and C-O bonds.[5][6] Traditionally, it requires stoichiometric amounts of copper and very high reaction temperatures (often >200 °C), limiting its use for complex, thermally sensitive molecules.[5][7] While modern modifications with ligands have enabled catalytic versions at lower temperatures, the Buchwald-Hartwig reaction is often preferred for its milder conditions and broader substrate scope.[8][9]

  • Buchwald-Hartwig Amination: This reaction has become the gold standard for C-N cross-coupling.[1][10] It operates at significantly lower temperatures (typically 80-120 °C) with low catalyst loadings.[11] Critically, the development of sophisticated, sterically hindered phosphine ligands allows for fine-tuning of the catalyst's reactivity and selectivity.[1][12] For substrates like aminophenols, specific ligand systems have been developed that demonstrate exquisite selectivity for N-arylation over O-arylation, making this the superior choice for the transformation of 3-bromo-2-methoxyphenol.[4]

Given its mild conditions, high efficiency, and, most importantly, its tunable selectivity, we will focus exclusively on a Buchwald-Hartwig-type protocol.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to its phosphine ligand(s), reacts with the aryl bromide (3-bromo-2-methoxyphenol). This step breaks the C-Br bond and oxidizes the metal to a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex. The choice of base is critical; a base strong enough to deprotonate the amine but not so strong as to significantly deprotonate the phenol is required for selectivity.

  • Reductive Elimination: This is the final, product-forming step. The N-arylated product is formed by creating a new C-N bond, and the palladium catalyst is reduced back to its active Pd(0) state, ready to begin another cycle. The bulky phosphine ligands are crucial here, as they accelerate this step and prevent unwanted side reactions.[1]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex [L-Pd(II)(Ar)(X)] Oxidative Addition Complex pd0->oa_complex Oxidative Addition product_out Ar-NR'R'' Out amine_complex [L-Pd(II)(Ar)(X)(HNR'R'')] oa_complex->amine_complex amido_complex [L-Pd(II)(Ar)(NR'R'')] Amido Complex amido_complex->pd0 Reductive Elimination hx_base_out [H-Base]+X- Out amine_complex->amido_complex Deprotonation center arx_in Ar-X In amine_in HNR'R'' In base_in Base In

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Arylation of 3-Bromo-2-methoxyphenol

This protocol is optimized for selectivity and is broadly applicable to a range of primary and secondary amines.

Safety Precautions: This procedure involves flammable solvents and potentially toxic reagents. It must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. All glassware must be oven- or flame-dried to exclude moisture. The reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (Argon or Nitrogen).

Reagents and Materials
Reagent/MaterialPurposeTypical GradeNotes
3-Bromo-2-methoxyphenolAryl Halide>98%Starting material (1.0 equiv).
Amine (e.g., Morpholine)NucleophileAnhydrous, >99%Coupling partner (1.2-1.5 equiv).
BrettPhos Pd G3Pd PrecatalystN/ACatalyst (1-2 mol%). Highly effective for N-arylation.[4]
Potassium Phosphate (K₃PO₄)BaseAnhydrous, >98%Weak base to promote selectivity (2.0 equiv).
TolueneSolventAnhydrous, <50 ppm H₂OMust be degassed prior to use.
Oven-dried Schlenk tubeReaction VesselN/AFor maintaining an inert atmosphere.
Magnetic stir bar, oil bathN/AN/AFor heating and agitation.
Standard glasswareN/AN/AFor work-up and purification.
Ethyl Acetate, HexanesSolventsACS GradeFor extraction and chromatography.
Silica GelStationary Phase230-400 meshFor column chromatography.
Step-by-Step Procedure

The following procedure describes a 1.0 mmol scale reaction.

Reaction Setup:

  • Place a magnetic stir bar into a 25 mL Schlenk tube. Seal the tube with a rubber septum and oven-dry it at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Under a positive pressure of inert gas, add 3-bromo-2-methoxyphenol (203 mg, 1.0 mmol, 1.0 equiv), potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv), and BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol, 2 mol%).

  • Briefly evacuate and backfill the Schlenk tube with inert gas (repeat 3 times) to ensure a completely inert atmosphere.

Reagent Addition: 4. Via syringe, add anhydrous, degassed toluene (5 mL) to the Schlenk tube. 5. Finally, add the amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 equiv) via syringe. For solid amines, add them in step 2 with the other solids. 6. Seal the Schlenk tube securely with a Teflon screw cap.

Reaction and Monitoring: 7. Place the sealed tube into a preheated oil bath at 110 °C. 8. Stir the reaction mixture vigorously for 12-24 hours. 9. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting aryl bromide is consumed.

Work-up and Purification: 10. Once complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. 11. Dilute the reaction mixture with ethyl acetate (20 mL). 12. Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL). 13. Combine the organic filtrates and transfer to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL). 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 15. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.

Experimental Workflow Diagram

Sources

Application Notes and Protocols for C-C Bond Formation Reactions Involving 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-2-methoxyphenol in Synthesis

3-Bromo-2-methoxyphenol is a highly valuable and versatile building block in modern organic synthesis, particularly for professionals in pharmaceutical research and drug development. Its structure incorporates several key features: a nucleophilic hydroxyl group, an electron-rich aromatic ring due to the methoxy substituent, and a strategically positioned bromine atom. This bromine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The resulting substituted guaiacol (2-methoxyphenol) motif is a core component of many natural products and biologically active molecules, including neolignans.

This guide provides an in-depth exploration of key palladium-catalyzed C-C bond-forming reactions utilizing 3-Bromo-2-methoxyphenol. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, selective, and reproducible outcomes.

Core Concept: The Palladium Catalytic Cycle

The majority of the reactions discussed herein are powered by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding this fundamental cycle is crucial for troubleshooting and optimizing reactions.

The general mechanism involves three key steps[2][3]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-methoxyphenol, forming a Pd(II) complex. For electron-rich aryl bromides, this step can be slower and often requires electron-rich ligands on the palladium to facilitate the process.[4]

  • Transmetalation (for Suzuki & Sonogashira) / Migratory Insertion (for Heck): The coupling partner's organic group is transferred to the palladium center (transmetalation), or the alkene inserts into the Pd-C bond (migratory insertion).[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br ox_add Oxidative Addition pd_complex_r Ar-Pd(II)L₂(R') pd_complex->pd_complex_r R'-M transmetal Transmetalation (e.g., Suzuki) pd_complex_r->pd0 Ar-R' product Ar-R' (Product) pd_complex_r->product red_elim Reductive Elimination reagents Ar-Br (3-Bromo-2-methoxyphenol) coupling_partner R'-M (Coupling Partner)

Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7] This reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[9]

Causality Behind Experimental Choices
  • Catalyst & Ligand: For an electron-rich substrate like 3-Bromo-2-methoxyphenol, oxidative addition can be the rate-limiting step.[10] To overcome this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are employed.[11] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step.[4] Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are common sources of the active Pd(0) species.[12]

  • Base: A base is essential for the transmetalation step.[9] It activates the organoboron reagent by forming a more nucleophilic boronate complex.[9] The choice of base is critical; inorganic bases like K₂CO₃ or K₃PO₄ are often effective, especially when used with an aqueous solvent mixture, which can also help dissolve the base.[4][13]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used.[14] The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[14] Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Experimental Protocol: Synthesis of 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-2-ol

This protocol describes the coupling of 3-Bromo-2-methoxyphenol with p-tolylboronic acid.

Materials:

  • 3-Bromo-2-methoxyphenol (1.0 mmol, 203 mg)

  • p-Tolylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-methoxyphenol, p-tolylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to create an inert atmosphere.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Data Summary: Suzuki Coupling Parameters
Coupling Partner (R-B(OH)₂)Catalyst System (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂/SPhos (2/4)K₂CO₃ (2.0)Dioxane/H₂O (5:1)10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃/XPhos (1.5/3)K₃PO₄ (2.0)Toluene/H₂O (4:1)10088-98
3-Cyanophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)DMF/H₂O (5:1)9075-85
2-Thiopheneboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9580-90

Note: Yields are representative and can vary based on reaction scale and purity of reagents. Optimization may be required.

Heck Reaction: Formation of Substituted Alkenes

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene by coupling an aryl halide with an alkene in the presence of a base and a palladium catalyst.[15][16] This reaction is particularly valuable for synthesizing stilbenes and cinnamates, which are important structural motifs.[17][18]

Causality Behind Experimental Choices
  • Catalyst: While traditional phosphine ligands are effective, ligand-free systems using Pd(OAc)₂ can also be highly efficient, particularly in polar aprotic solvents like DMF.[1] The active catalytic species is often a colloidal or nanoparticulate form of palladium.[19]

  • Base: A base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[15] Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are commonly used.[15][20]

  • Alkene Partner: The reaction works best with alkenes bearing at least one hydrogen on the double bond. Electron-deficient alkenes like acrylates or styrene derivatives are excellent substrates.[15] The arylation typically occurs at the less substituted carbon of the double bond to give the trans isomer as the major product.[19]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are preferred as they can stabilize the cationic palladium intermediates formed during the catalytic cycle.[1][20]

Experimental Protocol: Synthesis of (E)-2-methoxy-3-styrylphenol

This protocol describes the Heck coupling of 3-Bromo-2-methoxyphenol with styrene.

Materials:

  • 3-Bromo-2-methoxyphenol (1.0 mmol, 203 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Water (if using aqueous conditions, 1-2 mL)

Procedure:

  • In a sealable reaction tube, combine 3-Bromo-2-methoxyphenol, Pd(OAc)₂, and K₂CO₃.

  • Add DMF (5 mL) and styrene (173 µL) to the tube.

  • Seal the tube and stir the mixture at 120-140 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the trans-stilbene product.

Data Summary: Heck Reaction Parameters
Alkene PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
StyrenePd(OAc)₂ (1)K₂CO₃ (2.0)DMF13070-85
n-Butyl acrylatePd(OAc)₂ (1)Et₃N (2.0)Acetonitrile10075-90
4-VinylpyridinePdCl₂(PPh₃)₂ (2)NaOAc (2.0)DMF12065-80
CyclohexenePd(OAc)₂/PPh₃ (2/4)K₂CO₃ (2.0)Toluene11050-65

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is the most reliable method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[21][22] This reaction uniquely employs a dual-catalyst system, typically involving both palladium and copper(I) salts.[23] The resulting arylalkynes are crucial intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[21]

Causality Behind Experimental Choices
  • Dual Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) drives the main cross-coupling cycle.[23] The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[23] This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and as a solvent for the reaction.[22]

  • Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for this reaction, often introduced as part of the palladium pre-catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.[23]

  • Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira couplings. These methods are advantageous when the presence of copper could lead to side reactions, such as the Glaser-type homocoupling of the alkyne.[21] These conditions often require more specialized palladium catalysts or ligands.[21]

Experimental Protocol: Synthesis of 2-methoxy-3-(phenylethynyl)phenol

This protocol details the classic Sonogashira coupling of 3-Bromo-2-methoxyphenol with phenylacetylene.

Materials:

  • 3-Bromo-2-methoxyphenol (1.0 mmol, 203 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.015 mmol, 10.5 mg)

  • Copper(I) Iodide (CuI, 0.03 mmol, 5.7 mg)

  • Triethylamine (Et₃N, 5 mL, anhydrous and degassed)

Procedure:

  • To a Schlenk tube containing a stir bar, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add degassed triethylamine (5 mL), followed by 3-Bromo-2-methoxyphenol and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat gently to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC. The formation of a precipitate (triethylammonium bromide) is typically observed. The reaction is usually complete in 2-6 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to isolate the desired arylalkyne.

Data Summary: Sonogashira Coupling Parameters
Alkyne PartnerCatalyst System (mol%)Base/SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuI (1.5/3)Et₃N25-5085-95
TrimethylsilylacetylenePd(PPh₃)₄/CuI (2/4)DIPA2590-98
1-OctynePd(PPh₃)₂Cl₂/CuI (1.5/3)Et₃N6080-90
Propargyl alcoholPd(PPh₃)₄/CuI (2/4)Et₃N/THF2575-85

General Experimental Workflow

The successful execution of these cross-coupling reactions relies on a systematic and careful workflow to ensure an oxygen-free environment and accurate reagent handling.

Experimental Workflow start Start: Assemble Glassware dry Oven/Flame Dry Glassware start->dry reagents Weigh Solid Reagents (Aryl Halide, Base, Catalyst, Ligand) dry->reagents inert Assemble Under Inert Gas (Ar or N₂) reagents->inert solvents Add Degassed Solvents & Liquid Reagents inert->solvents reaction Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Standard workflow for palladium-catalyzed cross-coupling.

Conclusion

3-Bromo-2-methoxyphenol is a potent synthetic intermediate whose utility is unlocked through palladium-catalyzed cross-coupling reactions. The Suzuki, Heck, and Sonogashira couplings provide reliable and versatile pathways to construct biaryls, stilbenes, and arylalkynes, respectively. Success in these transformations is predicated on a rational understanding of the catalytic cycle and the careful selection of ligands, bases, and solvents tailored to the properties of this electron-rich aryl bromide. The protocols and data presented in this guide serve as a robust starting point for researchers and drug development professionals aiming to leverage this valuable building block in their synthetic campaigns.

References

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Anonymous. (2025). Role of palladium catalyst in cross-coupling reactions.
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  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]

  • The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. Retrieved January 11, 2026, from [Link]

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  • Bao, K., et al. (2009).
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Sources

The Strategic Role of 3-Bromo-2-methoxyphenol in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Phenolic Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Heterocyclic compounds, due to their prevalence in natural products and pharmaceuticals, represent a critical class of targets.[1][2] 3-Bromo-2-methoxyphenol has emerged as a highly valuable and versatile starting material for the construction of several important heterocyclic cores. Its unique substitution pattern—a bromine atom ortho to a hydroxyl group and meta to a methoxy group—provides a powerful handle for strategic bond formations, enabling access to privileged scaffolds such as dibenzofurans and carbazoles. These motifs are central to a myriad of biologically active molecules and functional materials.[3][4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, elucidating the synthetic utility of 3-Bromo-2-methoxyphenol. We will delve into the key transformations it undergoes, providing not only the mechanistic underpinnings but also detailed, field-proven protocols for the synthesis of key heterocyclic systems. The strategic positioning of the bromo and hydroxyl functionalities allows for selective and efficient participation in powerful cross-coupling reactions, most notably Palladium-catalyzed intramolecular cyclizations and Ullmann-type condensations.[5][6][7]

Core Reactivity and Synthetic Strategy

The synthetic potential of 3-Bromo-2-methoxyphenol is primarily dictated by the interplay of its three functional groups. The phenolic hydroxyl group serves as a nucleophile for the initial construction of diaryl ether or arylamine intermediates. The bromine atom, strategically positioned ortho to the hydroxyl group, then acts as a handle for subsequent intramolecular C-C or C-N bond formation to forge the heterocyclic ring. The methoxy group, while seemingly a spectator, can influence the electronic properties of the aromatic ring and, in some cases, provide a site for further functionalization.

Application I: Synthesis of Dibenzofurans via Palladium-Catalyzed Intramolecular C-H Arylation

Dibenzofurans are a class of oxygen-containing heterocycles found in a range of natural products and pharmacologically active compounds.[5] The synthesis of substituted dibenzofurans from 3-Bromo-2-methoxyphenol typically proceeds through a two-step sequence: initial formation of a diaryl ether followed by a palladium-catalyzed intramolecular C-H arylation.

Mechanistic Rationale

The key transformation is the palladium-catalyzed intramolecular cyclization of an ortho-halo diaryl ether.[5] The catalytic cycle is generally believed to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by an intramolecular C-H activation/arylation step to form the dibenzofuran ring and regenerate the active Pd(0) catalyst.

Experimental Workflow: A Two-Step Approach to Dibenzofurans

The synthesis of a substituted dibenzofuran from 3-Bromo-2-methoxyphenol can be conceptualized in the following workflow:

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Intramolecular Cyclization A 3-Bromo-2-methoxyphenol C Ullmann or Suzuki Coupling A->C B Aryl Halide/Boronic Acid B->C D o-Bromo Diaryl Ether Intermediate C->D F Intramolecular C-H Arylation D->F E Pd(0) Catalyst E->F G Substituted Dibenzofuran F->G

Caption: Workflow for the synthesis of dibenzofurans.

Representative Protocol: Synthesis of a Methoxy-Substituted Dibenzofuran

This protocol outlines a general procedure for the synthesis of a dibenzofuran derivative starting from 3-Bromo-2-methoxyphenol.

Part A: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromo-2-methoxyphenol (1.0 equiv.), the desired phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the 3-Bromo-2-methoxyphenol.

  • Reaction: Stir the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Part B: Palladium-Catalyzed Intramolecular Cyclization

  • Reaction Setup: To an oven-dried Schlenk tube, add the diaryl ether from Part A (1.0 equiv.), palladium(II) acetate (0.05 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of 0.1 M.

  • Reaction: Stir the mixture at 100-120 °C for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the target dibenzofuran.

ParameterPart A: Ullmann CondensationPart B: Pd-Catalyzed Cyclization
Key Reagents 3-Bromo-2-methoxyphenol, PhenolDiaryl Ether Intermediate
Catalyst Copper(I) IodidePalladium(II) Acetate/Ligand
Base Cesium CarbonatePotassium Carbonate
Solvent DMFToluene or 1,4-Dioxane
Temperature 120-140 °C100-120 °C
Typical Yield 60-85%70-95%

Application II: Synthesis of Carbazoles via Palladium-Catalyzed Amination/C-H Arylation Cascade

Carbazoles are nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science due to their unique electronic and photophysical properties.[7][8] The synthesis of carbazoles from 3-Bromo-2-methoxyphenol follows a similar strategic logic to that of dibenzofurans, involving the initial formation of a diarylamine intermediate followed by an intramolecular ring-closing reaction.

Mechanistic Pathway

The formation of the carbazole nucleus can be achieved through a palladium-catalyzed tandem sequence involving an intermolecular Buchwald-Hartwig amination followed by an intramolecular direct arylation.[7][9] This elegant one-pot or sequential approach offers high efficiency and functional group tolerance.

Experimental Workflow: Constructing the Carbazole Core

G cluster_0 Step 1: Diarylamine Formation cluster_1 Step 2: Intramolecular Cyclization A 3-Bromo-2-methoxyphenol C Buchwald-Hartwig Amination A->C B Aromatic Amine B->C D o-Bromo Diarylamine Intermediate C->D F Intramolecular C-N Bond Formation D->F E Pd(0) Catalyst E->F G Substituted Carbazole F->G

Caption: Workflow for the synthesis of carbazoles.

Representative Protocol: Synthesis of a Methoxy-Substituted Carbazole

This protocol provides a general method for the synthesis of a carbazole derivative from 3-Bromo-2-methoxyphenol.

Part A: Synthesis of the Diarylamine Intermediate via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 3-Bromo-2-methoxyphenol (1.0 equiv.), the desired aromatic amine (1.1 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a base such as sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube to achieve a concentration of 0.2 M with respect to the 3-Bromo-2-methoxyphenol.

  • Reaction: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the diarylamine intermediate.

Part B: Intramolecular C-N Bond Formation

  • Reaction Setup: To an oven-dried microwave vial, add the diarylamine from Part A (1.0 equiv.), palladium(II) acetate (0.1 equiv.), copper(II) acetate (2.0 equiv. - as an oxidant), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vial and heat in a microwave reactor at 150-180 °C for 30-60 minutes. Alternatively, conventional heating can be used, though longer reaction times may be required.

  • Workup: After cooling, dilute the reaction mixture with water and ethyl acetate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the desired carbazole.

ParameterPart A: Buchwald-Hartwig AminationPart B: Intramolecular Cyclization
Key Reagents 3-Bromo-2-methoxyphenol, Aromatic AmineDiarylamine Intermediate
Catalyst Pd₂(dba)₃ / LigandPalladium(II) Acetate / Cu(II) Acetate
Base Sodium tert-butoxidePotassium Carbonate
Solvent TolueneDMSO
Temperature 80-110 °C150-180 °C (Microwave)
Typical Yield 70-90%50-75%

Conclusion and Future Outlook

3-Bromo-2-methoxyphenol stands as a testament to the power of strategic functional group placement in the design of versatile synthetic building blocks. Its utility in the construction of dibenzofuran and carbazole scaffolds via robust and scalable palladium-catalyzed and copper-mediated cross-coupling reactions has been firmly established. The protocols outlined herein provide a practical guide for researchers to harness the potential of this valuable starting material.

Future investigations will likely focus on expanding the repertoire of heterocyclic systems accessible from 3-Bromo-2-methoxyphenol, potentially exploring tandem reactions and the synthesis of more complex, polycyclic architectures. Furthermore, the development of more sustainable, green catalytic systems for these transformations will undoubtedly be a key area of research, further enhancing the appeal of this versatile building block in both academic and industrial settings.

References

  • Hultin, P. G., et al. (2008). A two-step, one-pot synthesis of 2-substituted benzofurans via sequential Sonogashira and Suzuki-Miyaura cross-coupling. Synlett, (12), 1835-1838.
  • Du, Z., Zhou, J., Si, C., & Ma, W. (2011). Palladium-Catalyzed Intramolecular Cyclization of ortho-Diazonium Salts of Diaryl Ethers: A New Entry to Dibenzofurans. Synlett, 2011(19), 3023-3025.
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Application Note: A Practical Guide to the Purification of 3-Bromo-2-methoxyphenol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-Bromo-2-methoxyphenol using silica gel column chromatography. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple list of instructions to explain the underlying principles and rationale for each step. We cover method development using Thin-Layer Chromatography (TLC), detailed procedures for column packing and elution, and essential troubleshooting tips. The objective is to equip the user with a robust, self-validating methodology to achieve high purity of the target compound, a critical step in many synthetic workflows.

Introduction and Rationale for Purification

Chemical Profile: 3-Bromo-2-methoxyphenol

3-Bromo-2-methoxyphenol is a substituted phenol of interest in organic synthesis, often serving as a building block for more complex molecules in pharmaceutical and materials science research.

  • Chemical Structure: 3-Bromo-2-methoxyphenol Structure

  • CAS Number: 88275-88-1[1][2]

  • Molecular Formula: C₇H₇BrO₂[2]

  • Molecular Weight: 203.03 g/mol [2]

  • Physical Form: Solid below 35°C, liquid above 36°C[1]

  • Melting Point: 35-36 °C[1]

The Imperative for Purification

Synthetic routes to 3-Bromo-2-methoxyphenol, such as the Baeyer-Villiger oxidation of 2-bromo-6-formyl-anisole, can result in a crude product contaminated with various impurities.[3] These may include:

  • Unreacted starting materials.

  • Residual oxidizing agents or other reagents.

  • Side-products from incomplete or alternative reaction pathways.

The presence of these impurities can compromise the yield, selectivity, and safety profile of subsequent reactions. Therefore, a robust purification method is not merely beneficial but essential for ensuring the integrity of the synthetic workflow and the quality of the final product. Column chromatography is a powerful and widely used technique for such purifications on a preparative scale.[4]

The Science of Separation: Chromatographic Principles

Column chromatography operates on the principle of differential partitioning.[5] Components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase. For a moderately polar compound like 3-Bromo-2-methoxyphenol, normal-phase chromatography is the method of choice.

The Stationary Phase: Silica Gel

The stationary phase is a solid adsorbent packed into a column.[6] For this application, we use silica gel, a highly polar material due to the presence of surface silanol (Si-OH) groups.[7]

  • Mechanism of Action: Polar compounds in the sample mixture, such as the hydroxyl group of our target phenol, form hydrogen bonds and dipole-dipole interactions with the silanol groups. This interaction slows their movement down the column. More polar compounds interact more strongly and thus elute later.[8]

The Mobile Phase: The Eluent

The mobile phase is the solvent that flows through the column, carrying the sample with it.[6]

  • Mechanism of Action: The eluent competes with the sample components for binding sites on the stationary phase. A more polar solvent is a stronger eluent because it competes more effectively, displacing the adsorbed compounds and moving them down the column faster.[8] The key to successful separation is to select a mobile phase with a polarity that allows different components to move at different rates.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the ideal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that provides a reliable preview of the separation.[8]

The Goal: Find a solvent system where the desired compound, 3-Bromo-2-methoxyphenol, has a Retention Factor (Rƒ) of approximately 0.3 . This Rƒ value typically provides the best balance between separation efficiency and reasonable elution time in a column.[9]

Protocol: TLC System Screening
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Prepare a separate solution of a pure standard, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Good starting systems for phenols include mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate or Diethyl Ether).[10]

    • Example Test Systems: Hexane:Ethyl Acetate (9:1, 8:2, 7:3 v/v).

  • Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rƒ:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expert Insight: If your compound streaks or remains at the baseline, the mobile phase is not polar enough. If it shoots to the solvent front (Rƒ > 0.8), the mobile phase is too polar. Adjust the solvent ratio accordingly.

Detailed Protocol: Flash Column Chromatography Purification

This protocol employs flash chromatography, where air pressure is used to accelerate solvent flow, significantly reducing purification time compared to gravity chromatography.[4]

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle size (230-400 mesh)
Column Glass column with stopcock, appropriate size for scale
Crude Sample 3-Bromo-2-methoxyphenol (crude reaction mixture)
Solvents HPLC or ACS grade Hexane and Ethyl Acetate
Collection Vessels Test tubes or fraction collector vials
Analysis TLC plates, developing chamber, UV lamp
Other Cotton or glass wool, sand, Celite (optional)
Column Preparation (Wet Packing)

A well-packed column is critical for achieving good separation. The wet packing method helps to avoid cracks and channels in the stationary phase.[11]

  • Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin (0.5 cm) layer of sand.[11]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (a good rule of thumb is a 50:1 mass ratio of silica to crude product) with the least polar mobile phase you plan to use (e.g., Hexane:Ethyl Acetate 9:1).[9] Mix thoroughly to create a uniform slurry free of air bubbles.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling of the silica bed.

  • Equilibrate: Once all the silica has settled, add a final 1 cm layer of sand on top to protect the silica bed during solvent addition.[9] Wash the column with 2-3 column volumes of the starting mobile phase, ensuring the solvent level never drops below the top layer of sand.

Sample Loading (Dry Loading)

For solid samples like 3-Bromo-2-methoxyphenol, dry loading is often superior to wet loading as it can lead to sharper bands and better separation.[12]

  • Adsorb Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Remove Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add the powder containing your adsorbed sample as a uniform layer on top of the sand bed in the prepared column.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect Fractions: Begin collecting the eluent in a series of numbered test tubes. The size of the fractions should be proportional to the size of the column.

  • Gradient Elution (Optional): If TLC analysis showed that impurities are much less polar or much more polar than the product, a step gradient can be used. Start with the low-polarity mobile phase to elute non-polar impurities, then incrementally increase the polarity (e.g., from 10% to 20% Ethyl Acetate in Hexane) to elute the product and then more polar impurities.

Analysis and Pooling of Fractions
  • Monitor with TLC: Spot every few fractions onto a TLC plate to track the elution of the components.

  • Identify Pure Fractions: The fractions containing only the spot corresponding to 3-Bromo-2-methoxyphenol are considered pure.

  • Combine Fractions: Combine all the identified pure fractions into a single, clean, pre-weighed round-bottom flask.

Solvent Removal and Product Isolation
  • Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Characterization: Determine the mass of the purified product and confirm its identity and purity using analytical techniques such as NMR, IR, or melting point analysis.

Data Summary & Visualization

Table of Recommended Parameters
ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area and polarity are ideal for separating moderately polar phenolic compounds.[6]
Mobile Phase (Start) Hexane:Ethyl Acetate (e.g., 8:2 v/v)To be optimized by TLC. This combination provides good selectivity for many organic compounds.[9]
Target Rƒ (TLC) ~0.3Provides optimal resolution and avoids excessively long elution times on the column.[9]
Silica:Crude Ratio 50:1 (w/w)Prevents column overloading and ensures good separation between bands.[9]
Sample Loading Dry LoadingPromotes sharper bands and better resolution, especially for solid samples.[12]
Detection Method TLC with UV visualization (254 nm)Aromatic nature of the compound allows for easy and non-destructive visualization.
Workflow Diagram

Purificaton_Workflow cluster_prep Method Development & Preparation cluster_run Chromatography Run cluster_analysis Analysis & Isolation Crude_Sample Crude 3-Bromo-2-methoxyphenol TLC_Analysis TLC Analysis to Find Optimal Eluent (Rf ≈ 0.3) Crude_Sample->TLC_Analysis Dry_Load Adsorb Sample onto Silica (Dry Loading) Crude_Sample->Dry_Load Prepare_Column Prepare Slurry & Pack Column TLC_Analysis->Prepare_Column Load_Sample Load Sample onto Column Prepare_Column->Load_Sample Dry_Load->Load_Sample Elute_Column Elute with Mobile Phase (Apply Pressure) Load_Sample->Elute_Column Collect_Fractions Collect Fractions Sequentially Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Solvent_Evaporation Solvent Removal (Rotary Evaporator) Pool_Fractions->Solvent_Evaporation Pure_Product Pure Product (Verify Purity) Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of 3-Bromo-2-methoxyphenol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands Incorrect Mobile Phase: Eluent polarity is too high or too low.Re-optimize the mobile phase with TLC to achieve better spot separation and a target Rƒ of ~0.3.[9]
Column Overloading: Too much sample was loaded for the amount of silica.Maintain at least a 50:1 ratio of silica to crude product.[9] If separation is difficult, increase the ratio.
Poor Column Packing: Cracks or channels in the silica bed.Ensure the column is packed carefully as a uniform slurry and never allowed to run dry.[9]
Compound Won't Elute Mobile Phase is Not Polar Enough: The compound is too strongly adsorbed.Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a small amount of methanol can be added to the eluent, but this can sometimes dissolve the silica.
Compound Elutes at Solvent Front Mobile Phase is Too Polar: The compound has very low affinity for silica.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[13]
Streaking on TLC / Tailing on Column Sample Overload (TLC): The initial spot on the TLC plate was too concentrated.Dilute the sample before spotting on the TLC plate.
Compound Degradation: The compound may be unstable on acidic silica gel.While less common for phenols than for amines, if degradation is suspected, neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, use a different stationary phase like neutral alumina.[12][13]

References

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts - Taylor & Francis Online. (2021, March 30). Retrieved January 11, 2026, from [Link]

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  • Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n‐Propanol Mobile Phases - ResearchGate. (2025, August 7). Retrieved January 11, 2026, from [Link]

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  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

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  • 2-Bromo-3-methoxyphenol | C7H7BrO2 | CID 15073622 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 11, 2026, from [Link]

  • A Guide to Sourcing Specialty Chemicals: Focus on 3-Bromo-2-methoxybenzoic Acid. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26). Retrieved January 11, 2026, from [Link]

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Application Note: High-Purity Recrystallization of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of phenolic intermediates.

Introduction: The Challenge and Importance of Purifying 3-Bromo-2-methoxyphenol

3-Bromo-2-methoxyphenol is a key building block in the synthesis of various pharmaceutical and specialty chemical entities. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This application note provides a comprehensive guide to the recrystallization of 3-Bromo-2-methoxyphenol, addressing the specific challenges associated with its low melting point and potential impurity profile.

The low melting point of 3-Bromo-2-methoxyphenol, recorded at 35-36°C, presents a significant hurdle in traditional recrystallization protocols.[1] The compound has a tendency to "oil out," where it separates from the solution as a supercooled liquid rather than forming a crystalline solid. This phenomenon can trap impurities and hinder effective purification. This guide will detail strategies to mitigate this issue, including the use of mixed-solvent systems and controlled cooling rates.

Understanding the Analyte: Physicochemical Properties of 3-Bromo-2-methoxyphenol

A thorough understanding of the physicochemical properties of 3-Bromo-2-methoxyphenol is the foundation for developing a robust purification strategy.

PropertyValueSource
CAS Number 88275-88-1[1]
Molecular Formula C₇H₇BrO₂[2]
Molecular Weight 203.04 g/mol [3]
Melting Point 35-36 °C[1]
Appearance Solid below 35°C, Liquid above 36°C[1]

The presence of a hydroxyl group and a methoxy group on the aromatic ring suggests that 3-Bromo-2-methoxyphenol will exhibit solubility in a range of polar organic solvents due to hydrogen bonding and dipole-dipole interactions.[4][5] The brominated aromatic ring also imparts some non-polar character, suggesting potential solubility in less polar solvents.

Potential Impurities in Crude 3-Bromo-2-methoxyphenol

The impurity profile of crude 3-Bromo-2-methoxyphenol is highly dependent on its synthetic route. A common precursor is guaiacol (2-methoxyphenol).[6] Bromination of guaiacol can lead to the formation of isomeric monobrominated and dibrominated products. Another synthetic route involves the Baeyer-Villiger oxidation of 2-bromo-6-formyl-anisole.[7]

Common classes of impurities may include:

  • Isomeric Brominated Phenols: Such as 4-bromo-2-methoxyphenol, 5-bromo-2-methoxyphenol, and 6-bromo-2-methoxyphenol, arising from non-selective bromination of guaiacol.[6]

  • Dibrominated Phenols: Formed if the bromination reaction is not carefully controlled.

  • Unreacted Starting Materials: Residual guaiacol or other precursors.

  • Reagents and Byproducts: From the specific synthetic pathway employed.

Strategic Solvent Selection for Recrystallization

The ideal solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[8][9] Given the lack of specific quantitative solubility data for 3-Bromo-2-methoxyphenol, a systematic solvent screening approach is recommended.

Recommended Solvents for Screening

Based on the structure of 3-Bromo-2-methoxyphenol, the following solvents are recommended for initial screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the phenolic hydroxyl and methoxy groups.
Ketones AcetoneA polar aprotic solvent that can engage in dipole-dipole interactions.
Esters Ethyl AcetateA moderately polar solvent.
Aromatic Hydrocarbons TolueneThe aromatic ring may interact favorably with the benzene ring of the solute.
Aliphatic Hydrocarbons Hexane, HeptaneLikely to be poor solvents, making them suitable as anti-solvents in mixed-solvent systems.
Water Expected to have low solubility for the compound, making it a good anti-solvent.
Experimental Protocol for Solvent Screening
  • Preparation: Place approximately 50 mg of crude 3-Bromo-2-methoxyphenol into several small test tubes.

  • Room Temperature Solubility: Add 0.5 mL of a candidate solvent to each test tube at room temperature. Agitate the mixture and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a warm water bath. Add the solvent dropwise with continuous agitation until the solid completely dissolves. Record the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. A copious amount of well-formed crystals indicates a promising solvent.

  • Mixed-Solvent Screening: If a suitable single solvent is not identified, a mixed-solvent system can be explored.[10][11] Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Detailed Recrystallization Protocols

Single-Solvent Recrystallization Protocol

This protocol is suitable if a solvent with a steep solubility curve is identified.

Materials:

  • Crude 3-Bromo-2-methoxyphenol

  • Selected Recrystallization Solvent

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 3-Bromo-2-methoxyphenol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Caution: Do not add charcoal to a boiling solution as it can cause violent frothing.[12] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel and the receiving flask.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mixed-Solvent Recrystallization Protocol (To Counteract "Oiling Out")

This method is particularly useful for low-melting-point solids like 3-Bromo-2-methoxyphenol. A common and effective mixed-solvent system for phenolic compounds is an alcohol-water mixture (e.g., ethanol-water or methanol-water).[13][14]

Materials:

  • Crude 3-Bromo-2-methoxyphenol

  • "Good" Solvent (e.g., Ethanol or Methanol)

  • "Poor" Solvent (e.g., Deionized Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 3-Bromo-2-methoxyphenol in a minimal amount of the "good" solvent (e.g., ethanol) at a temperature just below its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with constant swirling until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of pure 3-Bromo-2-methoxyphenol to induce crystallization.[15] Once crystallization begins, allow the flask to stand undisturbed.

  • Cooling: After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of an ice-cold mixture of the "good" and "poor" solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying Crude Crude 3-Bromo-2-methoxyphenol Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Gravity Filtration Dissolve->HotFilter No Decolorization Decolorize->HotFilter Crystallize Slow Cooling & Crystallization HotFilter->Crystallize VacuumFilter Vacuum Filtration Crystallize->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure 3-Bromo-2-methoxyphenol Dry->Pure

Caption: A generalized workflow for the recrystallization of 3-Bromo-2-methoxyphenol.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The solution is becoming saturated at a temperature above the melting point of the compound.Use a mixed-solvent system to lower the saturation temperature. Add more of the "good" solvent. Allow the solution to cool more slowly. Use a seed crystal.
Low Recovery Yield Too much solvent was used. Premature crystallization during hot filtration. The solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus. Ensure the flask is cooled in an ice bath for an adequate amount of time.
No Crystals Form The solution is not saturated. The cooling process is too rapid.Boil off some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask or add a seed crystal.
Colored Crystals The presence of colored impurities. Oxidation of the phenol.Add activated charcoal during the recrystallization process. Conduct the recrystallization under an inert atmosphere (e.g., nitrogen).

Conclusion

The successful purification of 3-Bromo-2-methoxyphenol by recrystallization is achievable despite its low melting point. A systematic approach to solvent selection, coupled with the appropriate use of single or mixed-solvent systems and controlled cooling, will yield a product of high purity. This application note provides a robust framework for researchers to develop and optimize a recrystallization protocol tailored to their specific needs, ensuring the quality of this important synthetic intermediate.

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Application Notes & Protocols for the Large-Scale Synthesis of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-3B2MP-LS2601

Abstract

3-Bromo-2-methoxyphenol (CAS: 88275-88-1) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical sectors.[1][2] Its specific substitution pattern makes it a valuable building block that cannot be readily obtained through simple electrophilic substitution of common precursors like guaiacol, which predominantly yields the 4-bromo isomer.[3] This guide provides a robust, scalable, and regioselective synthetic strategy for 3-Bromo-2-methoxyphenol, moving beyond laboratory-scale procedures to address the challenges of industrial production. The protocol leverages a Directed ortho-Metalation (DoM) strategy, a powerful tool for achieving regiocontrol in aromatic functionalization that is otherwise difficult to attain.[4][5] We detail the process from starting material selection and protection, through the critical lithiation and bromination steps, to final deprotection and purification. Emphasis is placed on process safety, optimization for scale-up, and analytical validation.

Introduction: The Regioselectivity Challenge

The synthesis of substituted phenols is a cornerstone of organic chemistry. However, controlling the precise position of incoming electrophiles on a phenol ring, which contains strongly activating hydroxyl and methoxy groups, presents a significant challenge.[4] In the case of guaiacol (2-methoxyphenol), electrophilic bromination overwhelmingly favors substitution at the C4 (para) and C6 (ortho) positions due to the powerful directing effect of the hydroxyl group.

Direct synthesis of the 3-bromo isomer is therefore not feasible via standard electrophilic aromatic substitution.[6] To overcome this, a multi-step approach is required that exerts precise control over the reaction site. The Directed ortho-Metalation (DoM) strategy is an exemplary solution, utilizing a temporary directing group to activate a specific C-H bond for deprotonation and subsequent functionalization.[5] This application note details such a process, designed for reliability and scalability.

Strategic Overview: The Directed ortho-Metalation Pathway

The chosen synthetic route involves three key stages, as illustrated in the workflow diagram below. This pathway ensures high regioselectivity for the desired C3 bromination by temporarily masking the influence of the native hydroxyl group and using a directing group to guide the reaction.

G cluster_0 PART 1: Synthesis Workflow A Step 1: Protection Guaiacol (2-Methoxyphenol) B Step 2: Directed ortho-Metalation (DoM) & Bromination A->B Protection with Pivaloyl Chloride C Step 3: Deprotection & Purification B->C Addition of n-BuLi, then 1,2-Dibromoethane D Final Product 3-Bromo-2-methoxyphenol C->D Hydrolysis with NaOH, Acidification & Crystallization

Diagram 1: High-level workflow for the synthesis of 3-Bromo-2-methoxyphenol.

Mechanistic Rationale: Achieving C3 Selectivity

The core of this strategy lies in the use of a pivaloyl protecting group, which serves a dual purpose: it protects the acidic phenol and acts as a potent Directed Metalation Group (DMG).

  • Protection: Guaiacol is first converted to 2-methoxyphenyl pivalate. The bulky pivaloyl group prevents side reactions at the phenolic oxygen.

  • Directed ortho-Metalation (DoM): In the presence of a strong organolithium base, such as n-butyllithium (n-BuLi), the pivaloyl carbonyl oxygen coordinates to the lithium ion. This brings the base into close proximity with the C3 proton, facilitating its abstraction over other aromatic protons. This forms a thermodynamically stable five-membered ring-like transition state, leading to the formation of a lithiated species exclusively at the C3 position.

  • Electrophilic Quench: The resulting aryllithium intermediate is a powerful nucleophile. It readily reacts with an electrophilic bromine source, such as 1,2-dibromoethane, to install the bromine atom at the C3 position.

  • Deprotection: Finally, the pivaloyl group is easily removed under basic conditions to regenerate the hydroxyl group, yielding the target molecule.

G cluster_0 PART 2: Mechanism of Directed ortho-Metalation start 2-Methoxyphenyl Pivalate intermediate Lithium Coordination & C-H Activation start->intermediate + n-BuLi lithiated C3-Lithiated Intermediate intermediate->lithiated - Butane brominated 3-Bromo-2-methoxyphenyl Pivalate lithiated->brominated + BrCH2CH2Br - LiBr, - Ethylene

Diagram 2: Key mechanistic steps of the Directed ortho-Metalation and bromination.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal batch size starting with 1.0 kg of guaiacol. All operations should be conducted in an appropriate chemical reactor with efficient stirring, temperature control, and under an inert nitrogen atmosphere.

Step 1: Protection of Guaiacol (Formation of 2-Methoxyphenyl Pivalate)
ParameterValueNotes
Starting Material Guaiacol (1.0 kg, 8.05 mol)Ensure dryness (<0.1% water)
Reagent Pivaloyl Chloride (1.07 kg, 8.86 mol)1.1 equivalents
Base Triethylamine (0.90 kg, 8.86 mol)1.1 equivalents
Solvent Toluene~5 L
Temperature 0-10 °C (addition), 25 °C (reaction)Control exotherm during addition
Reaction Time 2-4 hoursMonitor by GC or TLC
Expected Yield 90-95%

Procedure:

  • Charge the reactor with guaiacol and toluene. Cool the solution to 0-5 °C.

  • Add triethylamine, maintaining the temperature below 10 °C.

  • Slowly add pivaloyl chloride to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Allow the mixture to warm to room temperature (25 °C) and stir for 2-4 hours until the reaction is complete (monitored by GC).

  • Quench the reaction by adding water (~2 L). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-methoxyphenyl pivalate as an oil, which can be used directly in the next step.

Step 2: Directed ortho-Metalation and Bromination
ParameterValueNotes
Starting Material 2-Methoxyphenyl Pivalate (~1.67 kg, 8.05 mol)From Step 1
Reagent n-Butyllithium (2.5 M in hexanes, 3.54 L, 8.86 mol)1.1 equivalents, pyrophoric
Brominating Agent 1,2-Dibromoethane (1.66 kg, 8.86 mol)1.1 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)~8 L
Temperature -78 °CCritical for selectivity
Reaction Time 2-3 hoursMonitor by quench/GC analysis
Expected Yield 75-85%

Procedure:

  • Extreme Caution: This step involves pyrophoric and moisture-sensitive reagents. A rigorously dry, inert atmosphere is mandatory.

  • Charge the reactor with 2-methoxyphenyl pivalate and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium over 1-2 hours, maintaining the internal temperature at or below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate vessel, prepare a solution of 1,2-dibromoethane in anhydrous THF.

  • Slowly add the 1,2-dibromoethane solution to the lithiated intermediate, keeping the temperature below -70 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to -20 °C over 1 hour.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (~3 L).

  • Warm the mixture to room temperature and add ethyl acetate (~5 L). Separate the organic layer.

  • Wash the organic layer with water and brine, then dry and concentrate under reduced pressure.

Step 3: Deprotection and Purification
ParameterValueNotes
Starting Material Crude 3-Bromo-2-methoxyphenyl PivalateFrom Step 2
Reagent Sodium Hydroxide (10% aqueous solution)~5 L
Solvent Methanol~5 L
Temperature 60-65 °CReflux
Reaction Time 4-6 hoursMonitor by GC or TLC
Expected Purity >98% after crystallization

Procedure:

  • Dissolve the crude product from Step 2 in methanol.

  • Add the 10% NaOH solution and heat the mixture to reflux (60-65 °C) for 4-6 hours until saponification is complete.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. The product will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • For final purification, recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to yield 3-Bromo-2-methoxyphenol as a crystalline solid.[7][8]

Safety and Handling Considerations

The large-scale synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • Bromine-Containing Compounds: 1,2-Dibromoethane is a toxic and carcinogenic substance. Handle only in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles.[9][10]

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using syringe or cannula techniques. All glassware and solvents must be scrupulously dried.[11]

  • Corrosive Reagents: Pivaloyl chloride, triethylamine, and concentrated HCl are corrosive. Handle with appropriate PPE.[12]

  • Thermal Hazards: The metalation and quenching steps can be highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner to manage the heat evolution.

A comprehensive safety review and risk assessment must be conducted before attempting this synthesis on a large scale. Always have appropriate quench solutions (e.g., sodium thiosulfate for bromine compounds, isopropanol for residual organolithiums) and spill kits readily available.[13][14]

Conclusion

The successful large-scale synthesis of 3-Bromo-2-methoxyphenol is contingent upon a regioselective strategy that circumvents the challenges posed by conventional electrophilic substitution. The detailed Directed ortho-Metalation protocol provides a reliable and scalable pathway to this valuable intermediate. By carefully controlling reaction parameters, especially temperature during the lithiation step, and adhering to strict safety protocols, researchers and drug development professionals can efficiently produce high-purity material for downstream applications.

References

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Application Notes and Protocols for the Development of Novel Compounds from 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-bromo-2-methoxyphenol as a versatile starting material for the synthesis of novel and potentially bioactive compounds. This document outlines the key physicochemical properties of 3-bromo-2-methoxyphenol and details robust protocols for its derivatization through various high-impact synthetic transformations, including O-alkylation and palladium-catalyzed cross-coupling reactions. The rationale behind experimental designs and the mechanistic basis for these transformations are discussed to provide a deeper understanding and facilitate the development of innovative chemical entities.

Introduction: The Strategic Value of 3-Bromo-2-methoxyphenol in Medicinal Chemistry

Phenolic compounds are a cornerstone of medicinal chemistry, with a significant number of approved drugs and natural products featuring this structural motif.[1][2] The guaiacol (2-methoxyphenol) scaffold, in particular, is present in numerous compounds with diverse biological activities, including anti-inflammatory and antioxidant properties.[3][4] 3-Bromo-2-methoxyphenol emerges as a particularly valuable building block due to its trifunctional nature. The phenolic hydroxyl group offers a handle for etherification, the bromine atom serves as a versatile anchor for cross-coupling reactions, and the methoxy group, along with the substitution pattern on the aromatic ring, influences the molecule's overall physicochemical properties and metabolic stability.

This guide provides detailed protocols for leveraging the unique reactivity of 3-bromo-2-methoxyphenol to construct a diverse library of novel compounds. The methodologies described herein are foundational for exploring new chemical space and developing next-generation therapeutics.

Physicochemical Properties of 3-Bromo-2-methoxyphenol

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution. The key properties of 3-bromo-2-methoxyphenol are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇BrO₂[5]
Molecular Weight 203.03 g/mol [5]
Appearance Solid (<35°C), Liquid (>36°C)[4]
Melting Point 35-36 °C[4]
CAS Number 88275-88-1[5]
IUPAC Name 3-bromo-2-methoxyphenol[5]

Synthetic Transformations and Protocols

The strategic functionalization of 3-bromo-2-methoxyphenol can be achieved through a variety of modern synthetic methods. This section provides detailed, step-by-step protocols for key transformations.

O-Alkylation: Introducing Molecular Diversity via the Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification to alter a molecule's pharmacokinetic profile, such as lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality of Experimental Choices: The reaction proceeds via an SN2 mechanism, where a phenoxide, generated in situ by a base, acts as a nucleophile.[6] The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

Protocol 1: General Procedure for O-Alkylation of 3-Bromo-2-methoxyphenol

  • Materials:

    • 3-Bromo-2-methoxyphenol

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask containing a magnetic stir bar, add 3-bromo-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the phenol.

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

O_Alkylation_Workflow A 1. Combine 3-Bromo-2-methoxyphenol and K2CO3 in DMF B 2. Add Alkyl Halide A->B Stir 15 min C 3. Heat and Monitor (TLC) B->C Heat D 4. Aqueous Workup (Water, Ethyl Acetate) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F Pure O-Alkylated Product E->F Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)-R(L2) ArPdBr->ArPdR Transmetalation (R-B(OR)2) Product Ar-R ArPdR->Product Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxyphenol with Phenylboronic Acid

  • Materials:

    • 3-Bromo-2-methoxyphenol

    • Phenylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equivalents)

    • Toluene/Water (5:1 mixture), degassed

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 3-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq) in a Schlenk flask.

    • Add the degassed toluene/water mixture.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines, which are important pharmacophores. [2][7][8] Expert Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are highly effective in promoting both the oxidative addition and the reductive elimination steps. [2]The base plays a crucial role in deprotonating the amine to form the corresponding amide, which then participates in the catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-2-methoxyphenol with Morpholine

  • Materials:

    • 3-Bromo-2-methoxyphenol

    • Morpholine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • Xantphos (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous toluene

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

    • Add anhydrous toluene, followed by 3-bromo-2-methoxyphenol (1.0 eq) and morpholine (1.2 eq).

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes, which are versatile intermediates for further functionalization. [9][10] Mechanistic Rationale: This reaction involves a dual catalytic system of palladium and copper. [9]The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.

Protocol 4: Sonogashira Coupling of 3-Bromo-2-methoxyphenol with Phenylacetylene

  • Materials:

    • 3-Bromo-2-methoxyphenol

    • Phenylacetylene (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (2.0 equivalents)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 3-bromo-2-methoxyphenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and triethylamine (2.0 eq).

    • Add phenylacetylene (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Bioactive Scaffolds: A Case Study

The derivatives of 3-bromo-2-methoxyphenol are valuable intermediates for the synthesis of more complex, biologically active molecules. For instance, the analgesic drug Tramadol is synthesized from a structurally related 3-bromoanisole derivative. [11][12]A similar synthetic strategy can be envisioned starting from 3-bromo-2-methoxyphenol, where the additional hydroxyl group could be used for further derivatization to modulate the pharmacological profile of the final compound.

Conclusion

3-Bromo-2-methoxyphenol is a highly versatile and valuable starting material for the synthesis of novel compounds in the field of drug discovery. Its unique combination of functional groups allows for a wide range of synthetic transformations, including O-alkylation and various palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to explore new chemical space and develop innovative molecules with potential therapeutic applications.

References

  • [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methoxyphenol. Retrieved January 11, 2026, from [Link]

  • Daina, A., & Zoete, V. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7044–7072. [Link]

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.). Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Alvarado, C., Guzmán, Á., & Patino, R. (2020). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 64(3).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Tramadol. Retrieved January 11, 2026, from [Link]

  • Galkin, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3564–3573. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • Krska, S. W., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 23(12), 2639–2647.
  • Alvarado, C., et al. (2020). Synthesis of Tramadol and Analogous. ResearchGate. [Link]

  • Wikipedia. (2023, December 19). Sonogashira coupling. In Wikipedia. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(30), 4123-4126.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 11, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of Tramadol Lab. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved January 11, 2026, from [Link]

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Application Notes & Protocols: 3-Bromo-2-methoxyphenol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-2-methoxyphenol, a trifunctional aromatic compound, as a strategic building block in organic synthesis. We move beyond a simple catalog of reactions to offer a detailed analysis of its reactivity and utility, grounded in mechanistic principles. This document is intended for researchers, medicinal chemists, and process development scientists, providing both conceptual understanding and field-tested, step-by-step protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling and etherification reactions.

Introduction: The Strategic Value of 3-Bromo-2-methoxyphenol

3-Bromo-2-methoxyphenol is a highly valuable reagent in synthetic chemistry due to its unique arrangement of three distinct functional groups on a benzene ring: a nucleophilic hydroxyl group, an electron-donating methoxy group, and a synthetically versatile bromine atom. This specific ortho/meta relationship between the groups dictates the molecule's reactivity and allows for selective, sequential functionalization.

  • The Phenolic Hydroxyl (-OH): Serves as a classical nucleophile for etherification and esterification, or as a directing group in electrophilic aromatic substitution.

  • The Bromo (-Br) Group: Acts as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • The Methoxy (-OCH₃) Group: As a strong electron-donating group, it activates the aromatic ring and, in concert with the hydroxyl group, directs incoming electrophiles primarily to the positions ortho and para to them.

This trifecta of functionality allows for the construction of complex molecular architectures, making it a favored starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table 1: Physicochemical Properties of 3-Bromo-2-methoxyphenol
PropertyValueSource
IUPAC Name 3-bromo-2-methoxyphenol[2]
CAS Number 88275-88-1[2]
Molecular Formula C₇H₇BrO₂[2]
Molecular Weight 203.03 g/mol [2]
Appearance <35°C Solid, >36°C Liquid
Melting Point 35-36 °C
InChI Key KCHTZHONAUQNTD-UHFFFAOYSA-N[2]

Core Synthetic Applications & Mechanistic Insights

The utility of 3-Bromo-2-methoxyphenol stems from its ability to undergo a variety of high-yield, selective transformations. The diagram below illustrates its role as a central hub for accessing diverse chemical scaffolds.

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation cluster_2 C-O Bond Formation cluster_3 Heterocycle Synthesis main 3-Bromo-2-methoxyphenol suzuki Substituted Biphenyls main->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) buchwald Aryl Amines main->buchwald Buchwald-Hartwig (R₂NH, Pd Cat.) ether Diaryl/Alkyl Aryl Ethers main->ether Williamson Ether Synthesis (R-X, Base) hetero Benzofurans, etc. main->hetero Intramolecular Cyclization

Caption: Synthetic pathways from 3-Bromo-2-methoxyphenol.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[3][4] It involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[4] For 3-Bromo-2-methoxyphenol, this reaction enables the direct attachment of aryl or vinyl substituents at the C3 position, generating complex biaryl structures.

Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3-Bromo-2-methoxyphenol to form a Pd(II) complex. This is often the rate-limiting step.[1]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Pd(II) center, displacing the halide.[3][5] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex with the organoboron species, facilitating this transfer.[5]

  • Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) [Ar-Pd(II)(Ar')L₂] [Ar-Pd(II)(Ar')L₂] Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(Ar')L₂] Transmetalation (Ar'-B(OH)₂, Base) [Ar-Pd(II)(Ar')L₂]->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 2-Methoxy-3-(phenyl)phenol via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of 3-Bromo-2-methoxyphenol with phenylboronic acid.

  • Materials:

    • 3-Bromo-2-methoxyphenol (1.0 eq, 203 mg, 1.0 mmol)

    • Phenylboronic Acid (1.2 eq, 146 mg, 1.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq, 22 mg, 0.03 mmol)

    • Potassium Carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

  • Equipment:

    • 50 mL round-bottom flask or Schlenk tube

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To the flask, add 3-Bromo-2-methoxyphenol, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times. Causality: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst generated in situ.

    • Add the degassed solvents (Toluene and Water) via syringe.

    • Heat the mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[6][7] This reaction couples an aryl halide with a primary or secondary amine.[6] Its development revolutionized the synthesis of arylamines by offering a milder, more general alternative to classical methods.[6]

Mechanistic Causality: The catalytic cycle shares principles with Suzuki coupling but is distinct in its specifics.[8][9]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of 3-Bromo-2-methoxyphenol.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[8] This step is critical and often dictates the success of the reaction.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[6] The choice of phosphine ligand is critical to facilitate this step and prevent side reactions like beta-hydride elimination.[6]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) [Ar-Pd(II)(NR₂)L₂] [Ar-Pd(II)(NR₂)L₂] Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(NR₂)L₂] Amine Coordination & Deprotonation (R₂NH, Base) [Ar-Pd(II)(NR₂)L₂]->Pd(0)L₂ Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Synthesis of N-benzyl-2-methoxy-3-aminophenol

This protocol details the amination of 3-Bromo-2-methoxyphenol with benzylamine.

  • Materials:

    • 3-Bromo-2-methoxyphenol (1.0 eq, 203 mg, 1.0 mmol)

    • Benzylamine (1.2 eq, 131 µL, 1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq, 18 mg, 0.02 mmol)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq, 23 mg, 0.04 mmol)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq, 135 mg, 1.4 mmol)

    • Anhydrous Toluene (5 mL)

  • Equipment:

    • Schlenk tube or glovebox for setup

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, add NaOtBu, Pd₂(dba)₃, and Xantphos to the Schlenk tube. Causality: These reagents are sensitive to air and moisture. NaOtBu is a strong base required for amine deprotonation.

    • Add anhydrous toluene, followed by 3-Bromo-2-methoxyphenol and benzylamine.

    • Seal the tube and heat the mixture to 100 °C with stirring.

    • Monitor the reaction by TLC. Upon completion (typically 6-18 hours), cool to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude residue by flash column chromatography to afford the desired arylamine.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of 3-Bromo-2-methoxyphenol is readily alkylated using the Williamson ether synthesis, a classic Sₙ2 reaction.[10] This transformation is valuable for installing alkyl chains or protecting the hydroxyl group for subsequent reactions.

Mechanistic Causality: This is a two-step process.

  • Deprotonation: A base (e.g., K₂CO₃, NaH) removes the acidic phenolic proton to generate a potent phenoxide nucleophile.

  • Nucleophilic Substitution (Sₙ2): The phenoxide attacks a primary or secondary alkyl halide (or sulfonate), displacing the leaving group to form the ether C-O bond.[10] The choice of a polar aprotic solvent (e.g., DMF, Acetone) accelerates the Sₙ2 reaction.

Protocol 3: Synthesis of 3-Bromo-2-methoxy-1-(benzyloxy)benzene

  • Materials:

    • 3-Bromo-2-methoxyphenol (1.0 eq, 203 mg, 1.0 mmol)

    • Benzyl bromide (1.1 eq, 130 µL, 1.1 mmol)

    • Potassium Carbonate (K₂CO₃, 1.5 eq, 207 mg, 1.5 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a round-bottom flask, add 3-Bromo-2-methoxyphenol and K₂CO₃ in DMF.

    • Stir the suspension at room temperature for 20 minutes. Causality: This allows for the formation of the potassium phenoxide salt.

    • Add benzyl bromide dropwise to the mixture.

    • Stir the reaction at 60 °C until TLC analysis indicates complete consumption of the starting phenol.

    • Cool the mixture and pour it into water (25 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify by column chromatography if necessary.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

  • Hazard Identification: 3-Bromo-2-methoxyphenol and its related isomers are generally classified as harmful if swallowed and can cause skin and serious eye irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

3-Bromo-2-methoxyphenol is a powerful and versatile building block whose value lies in the strategic placement of its three functional groups. This arrangement provides chemists with a robust platform for sequential, regioselective modifications. By leveraging well-understood, high-impact reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson etherification, researchers can efficiently construct complex molecules relevant to drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a practical guide for unlocking the full synthetic potential of this important intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21877534, 3-Bromo-2-methoxyphenol. Retrieved from [Link]

  • PrepChem (2023). Synthesis of 3-bromo-2-methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15073622, 2-Bromo-3-methoxyphenol. Retrieved from [Link]

  • Wikipedia contributors (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Retrieved from [Link]

  • Gáspár, A., & Novák, Z. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3796–3804. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Bio, A. M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ACS Omega, 4(23), 20232–20238. Retrieved from [Link]

  • Wikipedia contributors (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Semerikova, A. A., & Belyankin, A. V. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2635. Retrieved from [Link]

  • Thermo Fisher Scientific Chemicals (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. Suzuki Cross-Coupling. Retrieved from [Link]

  • Burns, D. J., & Pulis, A. P. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(13), 5437-5461. Retrieved from [Link]

  • Feng, X., & Marcon, R. (2019). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Molecules, 24(10), 1944. Retrieved from [Link]

  • Harned, A. M. Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • BYU-Idaho Academic Support (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

  • Patsnap (2021). Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Bromo-2-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Bromo-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific synthesis. The preparation of 3-Bromo-2-methoxyphenol, an important intermediate in various synthetic applications, presents a classic challenge in electrophilic aromatic substitution: regioselectivity. The starting material, 2-methoxyphenol (guaiacol), contains two activating, ortho-, para-directing groups—hydroxyl (-OH) and methoxy (-OCH₃). Their combined influence can lead to a mixture of isomeric and polybrominated products, significantly impacting the yield of the desired 3-bromo isomer.

This document provides in-depth troubleshooting guides and robust protocols to help you navigate these challenges, maximize your reaction yield, and ensure the purity of your final product.

Core Synthesis Protocol: Electrophilic Bromination of 2-Methoxyphenol

This protocol outlines a general procedure for the bromination of 2-methoxyphenol. Optimization of the parameters listed is critical for maximizing the yield of the 3-bromo isomer and is discussed in detail in the Troubleshooting section.

Objective: To synthesize 3-Bromo-2-methoxyphenol via electrophilic bromination of 2-methoxyphenol.

Reagents and Materials
Reagent/MaterialRoleRecommended StoichiometryPurity
2-Methoxyphenol (Guaiacol)Starting Material1.0 eq>98%
N-Bromosuccinimide (NBS)Brominating Agent1.0 - 1.1 eq>98%
Tetrahydrofuran (THF)SolventAnhydrous-
Dichloromethane (DCM)Extraction SolventReagent Grade-
Saturated Sodium Bicarbonate (NaHCO₃)Quenching Agent--
BrineWash Solution--
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent--
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-methoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Precise temperature control is crucial for selectivity.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.0-1.1 eq) in anhydrous THF. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5°C. A procedure using NBS for a similar methoxyphenol has been described.[1]

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will likely be a mixture of isomers. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the 3-Bromo-2-methoxyphenol isomer.[1]

Reaction Mechanism and Regioselectivity

The bromination of 2-methoxyphenol is an electrophilic aromatic substitution (EAS) reaction. Both the -OH and -OCH₃ groups are strongly activating and direct incoming electrophiles to the ortho and para positions.[2] This leads to competition between several possible products. The diagram below illustrates the formation of the key intermediates (sigma complexes) leading to the desired 3-bromo isomer and the major competing 5-bromo isomer.

G cluster_legend Reaction Pathways Start 2-Methoxyphenol + Br+ Intermediate3 Sigma Complex (Attack at C3) Start->Intermediate3 Ortho to -OCH3 Less Steric Hindrance Intermediate5 Sigma Complex (Attack at C5) Start->Intermediate5 Para to -OCH3 Para to -OH (meta) Deprotonation1 -H+ Intermediate3->Deprotonation1 Deprotonation2 -H+ Intermediate5->Deprotonation2 Product3 3-Bromo-2-methoxyphenol (Desired Product) Product5 5-Bromo-2-methoxyphenol (Major Isomer) Deprotonation1->Product3 Aromatization Deprotonation2->Product5 Aromatization Key1 Desired Path Key2 Competing Path G Start Start: Low Yield of 3-Bromo-2-methoxyphenol CheckConversion Analyze Crude Product: Is Starting Material Present? Start->CheckConversion CheckIsomers Is Desired Product Present? What is the Isomer Ratio? CheckConversion->CheckIsomers No IncompleteReaction Problem: Incomplete Reaction CheckConversion->IncompleteReaction Yes WrongIsomer Problem: Poor Regioselectivity CheckIsomers->WrongIsomer Undesired Isomer Dominates PolyBromination Problem: Polybromination CheckIsomers->PolyBromination High MW peaks in MS Solution_Reagents Solution: 1. Check NBS purity/age. 2. Ensure anhydrous conditions. 3. Increase reaction time. IncompleteReaction->Solution_Reagents Solution_Selectivity Solution: 1. Lower reaction temp (0°C to -10°C). 2. Change solvent (THF, ACN, DCM). 3. Consider protecting group strategy. WrongIsomer->Solution_Selectivity Solution_Poly Solution: 1. Use precise 1.0 eq of NBS. 2. Add NBS slowly at 0°C. 3. Quench immediately upon completion. PolyBromination->Solution_Poly End Optimized Synthesis Solution_Reagents->End Solution_Selectivity->End Solution_Poly->End

Sources

Technical Support Center: Synthesis of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Challenges of Regioselective Bromination: A Guide to Minimizing Side Products

The synthesis of 3-Bromo-2-methoxyphenol is a crucial step in the development of various fine chemicals and pharmaceutical intermediates. The starting material, 2-methoxyphenol (guaiacol), possesses two activating groups—a hydroxyl and a methoxy group—which complicates electrophilic aromatic substitution. This guide provides researchers with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this reaction, focusing on identifying and mitigating the formation of common side products.

Core Synthesis Pathway

The primary objective is the selective bromination of 2-methoxyphenol at the C3 position. This is typically achieved using an electrophilic bromine source like N-Bromosuccinimide (NBS).

start 2-Methoxyphenol (Guaiacol) product 3-Bromo-2-methoxyphenol (Desired Product) start->product  Electrophilic  Aromatic  Substitution reagent N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) reagent->start

Caption: Desired reaction pathway for the synthesis of 3-Bromo-2-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products encountered during the synthesis of 3-Bromo-2-methoxyphenol?

A1: The primary side products arise from a lack of complete regioselectivity and over-reaction. They typically include:

  • Positional Isomers: Due to the ortho-, para-directing nature of both the hydroxyl and methoxy groups, bromination can occur at other positions, leading to 4-Bromo-2-methoxyphenol, 5-Bromo-2-methoxyphenol, and 6-Bromo-2-methoxyphenol.[1]

  • Dibrominated Products: If an excess of the brominating agent is used or if the reaction conditions are too harsh, a second bromine atom can be added to the ring, forming various dibromo-2-methoxyphenol isomers.[2]

  • Oxidation/Dearomatization Products: With potent oxidants like N-bromosuccinimide (NBS), especially in alcoholic solvents, the phenol ring can undergo oxidative dearomatization to form ortho-quinone monoacetals (o-QMAs).[2][3]

Q2: Why is regioselectivity a major challenge in the bromination of 2-methoxyphenol?

A2: Regioselectivity is challenging because both the hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups. The hydroxyl group is the more powerful activator. Electrophilic attack is therefore favored at the positions ortho and para to the hydroxyl group (C4 and C6) and to a lesser extent, the position ortho to the methoxy group (C3). This electronic competition often leads to a mixture of isomers.[1][4]

Q3: What is the role of the brominating agent in controlling side reactions?

A3: The choice of brominating agent is critical.

  • N-Bromosuccinimide (NBS): NBS is a milder and safer source of electrophilic bromine compared to molecular bromine (Br₂).[5] It generates a low concentration of Br₂ in situ, which can help prevent over-bromination.[6] However, NBS itself can also act as an oxidant, potentially leading to dearomatization side products.[2]

  • Molecular Bromine (Br₂): While effective, Br₂ is highly reactive and hazardous. Its high reactivity can easily lead to the formation of multiple isomers and dibrominated products, making the reaction difficult to control.[5]

Q4: How can I monitor the reaction to minimize side product formation?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.

  • TLC: Regularly sample the reaction mixture and run a TLC against standards of the starting material and, if available, the desired product. This allows you to visually track the consumption of the starting material and the appearance of new spots, which could be the product or side products.

  • LC-MS: For more precise monitoring, LC-MS can be used to determine the relative ratios of starting material, desired product, and any major side products by comparing their mass-to-charge ratios. This is particularly useful for distinguishing between isomers.

Troubleshooting Guide

This guide addresses specific issues encountered during synthesis.

problem problem cause cause solution solution p1 Problem: Low Yield & Complex Mixture of Isomers c1 Probable Cause: Poor Regioselectivity p1->c1 s1 Solution: Optimize Reaction Conditions c1->s1 s1_details • Lower Temperature (0°C to RT) • Control Reagent Addition Rate • Screen Solvents (e.g., ACN, THF) s1->s1_details p2 Problem: Significant Dibrominated Product Detected c2 Probable Cause: Over-Bromination p2->c2 s2 Solution: Adjust Stoichiometry c2->s2 s2_details • Use ≤1.0 equivalent of NBS • Monitor reaction closely with TLC/LC-MS • Quench reaction upon SM consumption s2->s2_details p3 Problem: Formation of Unexpected, Highly Oxidized Species c3 Probable Cause: Oxidative Dearomatization p3->c3 s3 Solution: Modify Reagents & Quench c3->s3 s3_details • Ensure high purity of NBS • Avoid excess NBS • Use a reductive quench (e.g., aq. Na₂SO₃) s3->s3_details

Caption: A troubleshooting workflow for common synthesis issues.

Issue 1: My final product is a mixture of isomers (e.g., 3-bromo, 4-bromo, and 5-bromo), making purification difficult.

  • Probable Cause(s): This is the most common issue and stems from the competing directing effects of the hydroxyl and methoxy groups. Reaction conditions such as temperature, solvent polarity, and the rate of addition of the brominating agent can significantly influence the isomer ratio. For instance, a procedure for brominating 3-methoxyphenol with NBS in tetrahydrofuran yielded both 2-bromo and 4-bromo isomers, highlighting the challenge of selectivity.[7] Similarly, the bromination of guaiacol can yield both ortho- and para-brominated isomers.[1]

  • Recommended Solutions:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can reduce selectivity.

    • Controlled Reagent Addition: Add the brominating agent (NBS) portion-wise or as a solution via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the thermodynamically preferred product and reducing side reactions.

    • Solvent Screening: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates. Screen solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane. Some patented processes for selective para-bromination have successfully used liquid esters like ethyl acetate as solvents.[4]

    • Protecting Group Strategy: For ultimate control, consider protecting the highly activating hydroxyl group as an acetate or another suitable group. This tempers its directing ability, potentially leading to a different and more controllable isomer distribution. After bromination, the protecting group can be removed.[8]

Issue 2: My mass spectrometry analysis shows a significant peak corresponding to a dibrominated product.

  • Probable Cause(s): The desired monobrominated product is more activated towards further electrophilic substitution than the starting material in some positions. If more than one equivalent of the brominating agent is present or if the reaction is left for too long after the starting material is consumed, a second bromination can occur. Studies have shown that treating 2-methoxyphenols with excess NBS (e.g., 2.2 equivalents) can intentionally lead to dibromination.[2]

  • Recommended Solutions:

    • Adjust Stoichiometry: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent.

    • Diligent Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS. Once the starting material is fully consumed, quench the reaction immediately to prevent further bromination of the product.

    • Purification: If dibrominated products have formed, they can typically be separated from the monobrominated product by flash column chromatography on silica gel, although this can reduce the overall isolated yield.

Issue 3: The reaction mixture has turned dark, and the resulting product profile is complex, with masses that do not correspond to simple bromination.

  • Probable Cause(s): This often indicates oxidative side reactions. Phenols are susceptible to oxidation, and NBS can act as an oxidant, especially in the presence of nucleophilic solvents like methanol. This can lead to the formation of colored and complex products, including ortho-quinone monoacetals (o-QMAs) through a process of dearomatization.[2][3]

  • Recommended Solutions:

    • Use High-Purity Reagents: Ensure the NBS is pure and dry. Impurities can sometimes catalyze unwanted side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can be exacerbated by the reaction conditions.

    • Reductive Quench/Workup: Instead of quenching with water alone, use a mild reducing agent like an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). This will destroy any excess NBS and other oxidative species, preventing further degradation of the product during workup.

Optimized Experimental Protocol

This protocol is designed to favor the formation of 3-Bromo-2-methoxyphenol by carefully controlling reaction parameters.

Reagent / Material Amount Molar Eq. Notes
2-Methoxyphenol5.00 g1.0High purity, free of moisture
N-Bromosuccinimide (NBS)7.50 g1.05Recrystallized if necessary
Acetonitrile (ACN)100 mL-Anhydrous grade
Sodium Sulfite (Na₂SO₃)5% aq. solution-For quenching
Ethyl AcetateAs needed-For extraction
BrineAs needed-For washing
Anhydrous MgSO₄ or Na₂SO₄As needed-For drying

Procedure:

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (5.00 g) in anhydrous acetonitrile (100 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon and place it in an ice-water bath to cool to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (7.50 g, 1.05 eq.) in small portions over 30-45 minutes. Rationale: Slow, portion-wise addition at low temperature is crucial to control the reaction's exothermicity and maintain a low concentration of the electrophile, enhancing selectivity.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C and quench by adding 50 mL of a 5% aqueous sodium sulfite solution. Stir for 15 minutes. Rationale: The reductive quench neutralizes excess NBS and prevents oxidative degradation.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the desired 3-bromo isomer from other side products.[7]

Side Product Formation Pathways

The bromination of 2-methoxyphenol is a competitive process, with multiple potential outcomes branching from the same starting material.

cluster_main start 2-Methoxyphenol reagent + NBS side4 ortho-Quinone Monoacetals (Oxidation Products) start->side4  Oxidative  Dearomatization product 3-Bromo-2-methoxyphenol (Desired Product) reagent->product  C3 Attack (Kinetically/Thermodynamically  influenced) side1 4-Bromo-2-methoxyphenol (Para Isomer) reagent->side1  C4 Attack (Para to -OH) side2 5-Bromo-2-methoxyphenol (Meta Isomer) reagent->side2  C5 Attack intermediate Monobrominated Intermediates product->intermediate side1->intermediate side2->intermediate side3 Dibromo Products intermediate->side3  + Excess NBS

Sources

Technical Support Center: Purification of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and face challenges in its purification. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common obstacles, ensuring you can achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-Bromo-2-methoxyphenol that influence its purification?

A1: Understanding the physical properties is the first step to designing a robust purification strategy. The most critical characteristic is its low melting point, which presents unique challenges.

Table 1: Physical Properties of 3-Bromo-2-methoxyphenol

PropertyValueSignificance in PurificationSource(s)
Molecular FormulaC₇H₇BrO₂-[1]
Molecular Weight203.04 g/mol Essential for calculating molar equivalents and yields.[1]
Melting Point35-36 °CVery close to room temperature; the compound may exist as a solid or liquid, complicating handling and often leading to "oiling out" during recrystallization.[2]
AppearanceSolid below 35°C, Liquid above 36°CDictates handling procedures; may require cooling to solidify for weighing or transfer.
SolubilitySoluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane); forms a water-soluble salt in strong aqueous base.[3]Forms the basis for purification by chromatography, recrystallization, and acid-base extraction.[3]

Q2: What are the most common impurities found in crude 3-Bromo-2-methoxyphenol?

A2: Impurities typically arise from the synthesis, which is often the direct bromination of 2-methoxyphenol (guaiacol).[4][5] The nature of electrophilic aromatic substitution on this precursor dictates the impurity profile.

Table 2: Common Impurities and Their Origin

ImpurityChemical StructureOriginImpact on Purification
2-Methoxyphenol (Guaiacol)C₇H₈O₂Unreacted starting material.More polar than the product; can often be removed by a basic wash.
Isomeric Byproducts (e.g., 4-bromo-, 5-bromo-, 6-bromo-2-methoxyphenol)C₇H₇BrO₂Non-regioselective bromination. The -OH and -OCH₃ groups direct bromination to multiple positions.[5]Most challenging to remove due to very similar polarity and physical properties. Requires high-resolution techniques like column chromatography.
Di-brominated Products C₇H₆Br₂O₂Over-bromination of the starting material or product.Less polar than the mono-brominated product; separable by chromatography.
Oxidized/Polymeric Species VariableAir or light sensitivity of the phenolic group can lead to colored, high-molecular-weight impurities.[4]Cause discoloration (brown/yellow oils); can often be removed with activated charcoal or chromatography.

Q3: Which analytical techniques are recommended for assessing the purity of 3-Bromo-2-methoxyphenol?

A3: A multi-technique approach is ideal for a comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for detecting volatile impurities like residual solvents and isomeric byproducts, providing quantitative purity data (e.g., % area).[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying non-volatile impurities, including isomers and polymeric species.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for confirming the structural identity of the desired product and identifying impurities. Quantitative NMR (qNMR) can be used to determine absolute purity without a reference standard.[7]

Q4: What are the primary safety considerations when handling and purifying 3-Bromo-2-methoxyphenol?

A4: 3-Bromo-2-methoxyphenol is a hazardous substance. All handling and purification steps should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Key hazards include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before use.[8]

Troubleshooting Guide for Purification

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Problem 1: My crude reaction mixture contains both the starting material (2-methoxyphenol) and the desired product. What is the most efficient first purification step?

Answer: The most efficient initial step is an acid-base extraction . The phenolic proton on both your starting material and product is acidic, but their pKa values may differ slightly. More importantly, this technique effectively separates the phenolic compounds from any non-acidic (neutral) byproducts from the synthesis. The key is to use a basic aqueous solution to convert the phenol into its water-soluble phenoxide salt, washing it away from neutral impurities that remain in the organic layer.[3]

Workflow: Purification Strategy Selection

The following diagram outlines a logical workflow for choosing the appropriate purification method based on the primary impurities identified in your crude material.

A Crude 3-Bromo-2-methoxyphenol B Major Impurities? A->B C Isomeric Byproducts (e.g., 4-Bromo isomer) B->C Yes D Starting Material (2-Methoxyphenol) B->D No F Flash Column Chromatography C->F E Colored/Polymeric Impurities D->E No G Acid-Base Extraction (Basic Wash) D->G Yes H Recrystallization with Activated Charcoal E->H Yes I Pure Product E->I No F->H G->F H->I

Caption: Decision tree for selecting a purification strategy.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a cold, dilute aqueous base (e.g., 1 M NaOH or 5% NaHCO₃).

    • Expert Insight: While both starting material and product are phenols, a weaker base like sodium bicarbonate (NaHCO₃) may selectively extract more acidic impurities without significant loss of the desired, potentially less acidic, product.[9] However, a stronger base like NaOH will extract all phenolic compounds.[10]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer now contains the deprotonated phenoxide salts.[3]

  • Re-acidification: Drain the aqueous layer into a separate beaker and cool it in an ice bath. Slowly add concentrated HCl until the solution is acidic (pH ~1-2), which will precipitate the phenols.

  • Final Extraction: Extract the re-precipitated phenols back into an organic solvent (e.g., diethyl ether) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to recover the mixture of phenols, now free of neutral impurities.

This procedure sets the stage for a more targeted purification technique, like column chromatography, to separate the remaining isomers.

Diagram: Acid-Base Extraction Workflow

This diagram illustrates the movement of acidic (phenolic) and neutral compounds between organic and aqueous phases during the extraction process.

cluster_0 Step 1: Initial State cluster_1 Step 2: Add Aqueous Base (e.g., NaOH) cluster_2 Step 3: Separate & Acidify Aqueous Layer cluster_3 Step 4: Re-extract into Ether start Organic Layer (Ether) Crude Product (Phenols + Neutral Impurities) extraction Organic Layer (Top) Neutral Impurities Aqueous Layer (Bottom) Sodium Phenoxide Salts (Water Soluble) start->extraction Shake & Separate acidify Aqueous Layer + HCl Phenols Precipitate Out extraction:f2->acidify Isolate final Organic Layer (Ether) Purified Phenol Mixture acidify->final Add Ether

Caption: Visualizing the acid-base extraction process.

Problem 2: My primary challenge is separating the 3-Bromo-2-methoxyphenol from its isomers. How can I achieve this?

Answer: This is the most common and difficult challenge. Due to their similar structures, isomers have nearly identical boiling points and solubilities, making distillation and simple recrystallization ineffective. The gold-standard method for this separation is flash column chromatography .[11][12]

The principle relies on the subtle differences in polarity between the isomers, which causes them to interact differently with the polar stationary phase (silica gel) and move down the column at different rates.[11][13]

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the spots corresponding to the different isomers, with the desired product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (mobile phase). Ensure the packing is uniform to prevent channeling.[11]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique typically results in better separation.

  • Elution: Begin running the column by adding the eluent to the top and applying positive pressure (flash chromatography). The less polar compounds will travel down the column faster.[12]

  • Fraction Collection: Collect small fractions of the eluting solvent and monitor them by TLC to identify which fractions contain the pure desired isomer.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Bromo-2-methoxyphenol.

Table 3: Recommended Starting Solvent Systems for TLC/Column Chromatography

Solvent System (v/v)PolarityComments
Hexane / Ethyl Acetate (9:1 to 4:1)Low to MediumA standard, effective system for separating compounds of moderate polarity. Start with a lower polarity (e.g., 9:1) and gradually increase the ethyl acetate content if separation is poor.[13]
Dichloromethane (DCM)MediumCan be used as a single solvent or in combination with hexane to fine-tune polarity.
Toluene / Ethyl Acetate (95:5)LowGood for resolving isomers that are difficult to separate in hexane-based systems.

Problem 3: I've isolated my product, but it's a yellow or brown oil/solid. How can I remove the color?

Answer: The color is likely due to trace amounts of oxidized phenolic impurities. These can often be removed by recrystallization with the addition of activated charcoal .[2][14] The highly porous surface of the charcoal adsorbs the large, colored impurity molecules, which can then be removed by filtration.

Step-by-Step Protocol: Decolorizing Recrystallization

  • Dissolution: Dissolve the impure, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).[2]

  • Charcoal Treatment: Remove the solution from the heat source and add a very small amount (e.g., 1-2% by weight) of activated charcoal.

    • Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Bring the mixture back to a gentle boil for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble impurities.[14]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.[15]

  • Isolation: Collect the pure, colorless crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.[14]

Problem 4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem for compounds with low melting points like 3-Bromo-2-methoxyphenol.[2] It occurs when the solution becomes saturated at a temperature that is above the compound's melting point.

Table 4: Troubleshooting Recrystallization Issues

IssueProbable Cause(s)Solution(s)
"Oiling Out" Saturation point is above the product's melting point (35-36°C).Add a small amount more of the "good" solvent (e.g., ethanol) to the hot solution to lower the saturation temperature. Allow the solution to cool more slowly. Try a different solvent system with a lower boiling point.[2]
No Crystals Form Too much solvent was used; the solution is not saturated.Gently boil off some of the solvent to concentrate the solution. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.[15]
Low Yield Too much solvent was used. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the funnel and receiving flask are pre-heated for hot filtration. Cool the filtrate very slowly and then in an ice bath to maximize recovery.[2]

References

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. ResearchGate. [Link]

  • ACID-BASE EXTRACTION. N.D. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid base extraction. YouTube. [Link]

  • 3-Bromo-2-methoxyphenol. PubChem, National Institutes of Health. [Link]

  • 2-Bromo-3-methoxyphenol. PubChem, National Institutes of Health. [Link]

  • 3-Bromo-4-methoxyphenol. PubChem, National Institutes of Health. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • Recrystallization. YouTube. [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry. [Link]

  • Column chromatography. Khan Academy. [Link]

  • III Analytical Methods. N.D. [Link]

  • Column Chromatography. Chemistry LibreTexts. [Link]

  • Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]

  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. National Institutes of Health. [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. National Institutes of Health. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. [Link]

Sources

preventing "oiling out" during 3-Bromo-2-methoxyphenol recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing "Oiling Out" and Achieving High Purity

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of "oiling out" during the recrystallization of 3-Bromo-2-methoxyphenol. As a low melting point solid, this compound requires careful control of crystallization conditions to ensure the formation of pure, crystalline material. This guide is designed to provide you with the expertise and practical insights to overcome this hurdle in your research and development workflows.

Understanding the Challenge: "Oiling Out"

"Oiling out" is a phenomenon where a compound separates from the recrystallization solvent as a liquid rather than a solid.[1][2] This is particularly common for compounds like 3-Bromo-2-methoxyphenol, which has a low melting point of 35-36°C.[3] When the solution becomes supersaturated at a temperature above the compound's melting point, the compound will emerge from the solution as an oil.[4][5] This is problematic because the oil droplets can trap impurities, defeating the purpose of recrystallization.[1]

Several factors can contribute to oiling out:

  • Low Melting Point: The primary cause for 3-Bromo-2-methoxyphenol.

  • High Impurity Level: Impurities can significantly lower the melting point of a compound, a phenomenon known as freezing-point depression.[4]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature above the compound's melting point.[6]

  • Inappropriate Solvent Choice: A solvent with a boiling point significantly higher than the solute's melting point increases the risk of oiling out.[5]

Troubleshooting Guide: Preventing and Addressing "Oiling Out"

This section provides a step-by-step protocol for the recrystallization of 3-Bromo-2-methoxyphenol, with integrated troubleshooting advice to prevent oiling out.

Recommended Recrystallization Protocol for 3-Bromo-2-methoxyphenol

This protocol is designed to minimize the risk of oiling out by carefully controlling the solvent system and cooling rate.

1. Solvent System Selection:

A mixed solvent system is often effective for compounds that are highly soluble in one solvent and poorly soluble in another.[7] For 3-Bromo-2-methoxyphenol, a combination of a "good" solvent (in which it is soluble) and a "bad" or "anti-solvent" (in which it is poorly soluble) is recommended. The two solvents must be miscible.[7]

Solvent System Component Recommended Solvents Rationale
"Good" Solvent Ethanol, Methanol, AcetoneDissolves 3-Bromo-2-methoxyphenol at elevated temperatures.
"Bad" (Anti-solvent) Water, HexaneReduces the solubility of 3-Bromo-2-methoxyphenol as the solution cools, inducing crystallization.

2. Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Bromo-2-methoxyphenol in the minimum amount of the hot "good" solvent (e.g., ethanol). Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears. This ensures the solution is saturated but not yet supersaturated.

  • Slow Cooling (Crucial Step): Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask (e.g., by placing it on a wooden block or covering it with a beaker) can promote slower cooling and the formation of larger, purer crystals.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Flowchart: What to Do if Oiling Out Occurs

Caption: Troubleshooting workflow for oiling out.

Frequently Asked Questions (FAQs)

Q1: I've followed the protocol, but my compound still oils out. What are the next steps?

If oiling out persists even with slow cooling and the correct solvent ratio, consider the following:

  • Further Dilution: Add more of the "good" solvent to the hot solution. This will lower the saturation temperature, potentially below the melting point of your compound.[1]

  • Seeding: Introduce a "seed crystal" (a small, pure crystal of 3-Bromo-2-methoxyphenol) to the solution as it cools.[8] This provides a nucleation site for crystal growth to begin at a lower temperature. If you don't have a seed crystal, scratching the inside of the flask with a glass rod can sometimes create microscopic scratches that serve as nucleation sites.[9]

  • Alternative Solvent System: If the ethanol/water or similar systems are not effective, you may need to experiment with other solvent combinations. A good starting point is to look for solvents where 3-Bromo-2-methoxyphenol has moderate solubility at room temperature and high solubility when hot.

Q2: Can I use a single solvent for recrystallization?

While a mixed solvent system is often preferred for low-melting-point solids, a single solvent can be used if you find one with the ideal solubility profile: low solubility at low temperatures and high solubility at high temperatures.[7] However, with the low melting point of 3-Bromo-2-methoxyphenol, finding a single solvent with a boiling point below 35-36°C that also provides a good solubility gradient can be challenging.

Q3: How do I know if my starting material has too many impurities?

A significantly depressed and broad melting point range of your crude material is a strong indicator of high impurity levels. If you suspect a high impurity load, consider a preliminary purification step before recrystallization, such as column chromatography. Alternatively, a pre-treatment with activated charcoal during the recrystallization can help remove colored impurities.[7] However, be aware that charcoal should be used with caution for phenolic compounds as it can sometimes interact with the hydroxyl group.[7]

Q4: My crystal yield is very low. How can I improve it?

Low yield is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: This is the most frequent cause.[9] Ensure you are using the minimum amount of hot solvent to dissolve your compound.

  • Cooling for too short a time: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Washing with warm solvent: Always use ice-cold solvent to wash your crystals, and use a minimal amount to avoid dissolving your product.

Q5: The protocol mentions hot gravity filtration. Is this always necessary?

Hot gravity filtration is only necessary if your crude material contains insoluble impurities (e.g., dust, inorganic salts). If your crude material dissolves completely in the hot solvent to give a clear solution, you can skip this step.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methoxyphenol. National Institutes of Health. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxyphenol. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • SlidePlayer. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Frequently Asked Questions (FAQs): The Fundamentals of Guaiacol Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on a common yet challenging reaction: the regioselective bromination of 2-methoxyphenol (guaiacol). As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a troubleshooting guide grounded in mechanistic principles, helping you to not only solve immediate experimental issues but also to build a deeper understanding of the reaction's intricacies.

This section addresses foundational questions regarding the electrophilic aromatic substitution on the 2-methoxyphenol ring system.

Q1: What are the primary directing effects that control regioselectivity in the bromination of 2-methoxyphenol?

A: The regiochemical outcome is dictated by the powerful activating and ortho, para-directing nature of both the hydroxyl (-OH) and methoxy (-OCH3) groups.[1][2] Both substituents donate electron density into the benzene ring through resonance, significantly increasing the nucleophilicity of the ring and accelerating the rate of electrophilic aromatic substitution compared to benzene.[3][4] The electron density is specifically enriched at the positions ortho and para to each group, making these the primary sites for electrophilic attack.[5][6]

Q2: Which substituent, the hydroxyl or the methoxy group, has a stronger influence on the reaction?

A: The hydroxyl group is a more potent activating group than the methoxy group. This is because the lone pair of electrons on the hydroxyl oxygen is more readily available for resonance stabilization of the intermediate carbocation (the arenium ion) formed during the electrophilic attack.[7][8] Consequently, the positions ortho and para to the -OH group (C4 and C6) are the most activated sites on the ring.

Q3: Why is it often difficult to achieve clean, selective monobromination of 2-methoxyphenol?

A: The synergistic effect of two strong activating groups makes the 2-methoxyphenol ring extremely reactive.[9] When using highly reactive brominating agents, such as molecular bromine (Br₂) in polar solvents, the reaction can be difficult to control, often leading to a mixture of monobrominated isomers and significant amounts of di- and even tri-brominated byproducts.[10][11][12] Achieving high regioselectivity requires careful control over the reaction conditions.

Troubleshooting Guide: From Mixed Isomers to High Selectivity

This section is structured to address specific problems you may encounter in the laboratory, providing both the underlying cause and a validated solution.

Problem 1: My reaction is yielding a mixture of 4-bromo and 6-bromo isomers with poor selectivity.

  • Underlying Cause: This is the most common challenge and typically results from a combination of factors including a highly reactive brominating agent and suboptimal solvent choice. The electronic properties of the C4 (para to -OH) and C6 (ortho to -OH) positions are quite similar, leading to competitive bromination.[13]

  • Solution A: Select a Milder Brominating Agent. Instead of molecular bromine (Br₂), which is highly reactive, consider using N-Bromosuccinimide (NBS).[14][15] NBS serves as a source of electrophilic bromine at a much lower concentration, which tames the high reactivity of the guaiacol ring and significantly improves selectivity.[16]

  • Solution B: Leverage Solvent Effects. The choice of solvent can dramatically influence the ortho:para product ratio.[16][17]

    • To Favor Para-Substitution (4-Bromo): Employ non-polar aprotic solvents like dichloromethane (DCM), chloroform (CHCl₃), or acetonitrile (MeCN). In more polar or hydrogen-bond-accepting solvents, hydrogen bonding can occur between the solvent and the phenolic proton.[18] This creates steric bulk around the ortho positions (C6), hindering the approach of the electrophile and thereby favoring attack at the less hindered para position (C4).[16][18]

    • To Favor Ortho-Substitution (6-Bromo): While more challenging, using non-polar, non-coordinating solvents like carbon tetrachloride (CCl₄) can sometimes increase the proportion of the ortho isomer, as steric hindrance from the solvent is minimized.[17] Additionally, the use of additives like para-Toluenesulfonic acid (pTsOH) with NBS has been shown to promote ortho-bromination in certain phenolic systems.[19][20]

Problem 2: My primary product is 4,6-dibromo-2-methoxyphenol, but I am targeting the monobrominated product.

  • Underlying Cause: The monobrominated product is still highly activated and can readily undergo a second bromination, especially if excess brominating agent is present or the reaction temperature is too high.

  • Solution A: Strict Stoichiometric Control. Use a slight deficiency or precisely 1.0 equivalent of your brominating agent (e.g., NBS) relative to the 2-methoxyphenol.

  • Solution B: Control Reagent Addition and Temperature. Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to decrease the reaction rate.[5] Furthermore, add the brominating agent slowly (e.g., dropwise as a solution) to the substrate. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution over disubstitution.

Problem 3: I need to synthesize 4-bromo-2-methoxyphenol with the highest possible purity.

  • Underlying Cause: Achieving high para-selectivity requires optimizing conditions to maximize the steric and electronic factors that favor substitution at the C4 position.

  • Solution: Implement a Validated Para-Selective Protocol. A highly effective strategy involves the use of a specific brominating system in a suitable solvent. A patented industrial process utilizes a solution of bromine and a metal bromide salt (like NaBr) in an ester solvent (like isopropyl acetate) to achieve excellent para-selectivity.[21] This system is believed to generate a bulkier, less reactive brominating species, enhancing steric preference for the para position. See the detailed protocol below for an NBS-based approach.

Visualizing the Directing Effects

The regioselectivity of this reaction is fundamentally governed by the resonance stabilization provided by the hydroxyl and methoxy groups. The following diagram illustrates how these groups increase electron density at the ortho and para positions, making them susceptible to electrophilic attack.

G Directing Effects in 2-Methoxyphenol Bromination cluster_ring C1 C1 C2 C2 C1->C2 OCH3 -OCH₃ C1->OCH3 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 OH HO- d_minus_4 δ⁻ (para to -OH) d_minus_6 δ⁻ (ortho to -OH) d_minus_5 δ⁻ (para to -OCH₃) E_plus Br⁺ E_plus->C4 Major Attack (less steric hindrance) E_plus->C6 Minor Attack (steric hindrance)

Caption: Resonance effects of -OH and -OCH₃ groups enrich electron density (δ⁻) at C4 and C6.

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for achieving high regioselectivity.

Protocol 1: High Para-Selectivity Bromination of 2-Methoxyphenol

This protocol is optimized for the synthesis of 4-bromo-2-methoxyphenol, minimizing the formation of the ortho isomer and dibrominated byproducts.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
2-Methoxyphenol (Guaiacol)124.1410.01.24 gStarting material
N-Bromosuccinimide (NBS)177.9810.01.78 gBrominating agent (1.0 eq.)
Acetonitrile (MeCN)--50 mLAnhydrous, reaction solvent
Saturated NaHCO₃ solution--50 mLFor quenching
Saturated Na₂S₂O₃ solution--20 mLTo remove excess bromine (if any)
Ethyl Acetate (EtOAc)--100 mLExtraction solvent
Anhydrous MgSO₄ or Na₂SO₄--~5 gDrying agent

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenol (1.24 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous acetonitrile to the flask and stir at room temperature until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10.0 mmol) to the cooled solution in small portions over 15 minutes. Rationale: Portion-wise addition at low temperature helps to control the exotherm and maintain a low concentration of the active brominating species, suppressing over-reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.

  • Workup:

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution (1 x 20 mL) to remove any trace of bromine (a color change from yellow/orange to colorless will be observed).

    • Wash the organic layer with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a reddish oil or off-white solid, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-bromo-2-methoxyphenol.[22]

Expected Outcome: This procedure should yield 4-bromo-2-methoxyphenol as the major product with high regioselectivity (>90% para).[21][23][24]

References

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Li, R., & Deng, J. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in EAS. [Link]

  • University of Calgary. Directing Groups in SE Ar. [Link]

  • KET Classes. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]

  • Ciminale, F., et al. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Otsubo, K., et al. (2016). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. HETEROCYCLES. [Link]

  • Fairhurst, S. A., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]

  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. [Link]

  • IL Patent No. 81079A. (1986). Process for the selective para-bromination of phenol and its derivatives.
  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • Calo, V., et al. (1974). Solvent Effect on the ortbo:para Ratio in the Bromination of Phenols. RSC Publishing. [Link]

  • Fairhurst, S. A., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Semantic Scholar. [Link]

  • Podgoršek, A., et al. (2009). Bromination of para-substituted phenols using the H2O2-HBr system... ResearchGate. [Link]

  • Otsubo, K., et al. (2016). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. ResearchGate. [Link]

  • Punniyamurthy, T., et al. (2007). A practical highly selective oxybromination of phenols with dioxygen. Sciencemadness.org. [Link]

  • Ma, X., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. MDPI. [Link]

  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?[Link]

  • NPTEL. (2021). Electrophilic Aromatic Substitution in Phenols. YouTube. [Link]

  • Penn State Pressbooks. Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]

  • Sequeiros, A., & Labidi, J. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. [Link]

  • TopSCHOLAR. An Expedited, Regiospecific para-Bromination of Activated Aryls. [Link]

  • JoVE. (2025). ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. [Link]

  • CN Patent No. 104693014A. (2015). Synthesis method of 5-bromo-2-methoxyphenol.
  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. [Link]

  • GB Patent No. 2200112A. (1988). Process for the selective para-bromination of phenol and its derivatives.
  • Cano, M., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. [Link]

  • Donohoe, T. J., et al. (2021). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025). Methoxy-bromination and alkylation problems. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • The Journal of Organic Chemistry. Ortho bromination of phenols. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • US Patent No. 6307113B1. (2001). Selective bromination of aromatic compounds.
  • Khan Academy. Bromination of Phenols. [Link]

  • Oriental Journal of Chemistry. (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]

  • NCERT. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

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Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of 3-bromo-2-methoxyphenol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, the unique electronic and steric properties of certain substrates, such as 3-bromo-2-methoxyphenol, can present significant hurdles. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with 3-bromo-2-methoxyphenol is resulting in low to no yield of the desired product. What are the likely causes?

Several factors can contribute to a low or nonexistent yield when using 3-bromo-2-methoxyphenol as your aryl halide. The primary culprits often involve a combination of steric hindrance and electronic effects inherent to this substrate, as well as suboptimal reaction conditions.[2]

Potential Causes & Explanations:

  • Steric Hindrance: The methoxy group at the 2-position presents significant steric bulk around the bromine atom.[2][3][4] This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[2]

  • Challenging Oxidative Addition: The electron-donating nature of the methoxy and hydroxyl groups can increase the electron density at the carbon bearing the bromine, making the oxidative addition step of the catalytic cycle more difficult.[5]

  • Inappropriate Ligand Choice: Not all phosphine ligands are created equal, especially for challenging substrates.[1][6] Your choice of ligand is paramount as it directly influences the reactivity and stability of the palladium catalyst.[1] Bulky, electron-rich ligands are often necessary to facilitate the coupling of sterically hindered aryl halides.[1]

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step of the Suzuki reaction.[7][8] An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.[9]

  • Boronic Acid Instability: Boronic acids can be susceptible to degradation under the reaction conditions, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[10][11][12] This is a common side reaction that consumes your coupling partner.[11]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and address the issue of low yield.

G cluster_start Start: Low/No Yield cluster_catalyst Catalyst System Optimization cluster_base Base & Solvent Evaluation cluster_boronic_acid Boronic Acid Stability cluster_temp Reaction Parameters cluster_outcome Outcome start Low/No Yield with 3-Bromo-2-methoxyphenol ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand 1. Re-evaluate Ligand precatalyst Use a Pre-formed Catalyst (e.g., XPhos Pd G3) ligand->precatalyst base Switch to a Stronger, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) precatalyst->base 2. Optimize Base & Solvent solvent Ensure Anhydrous & Degassed Solvents (e.g., Dioxane, Toluene, 2-MeTHF) base->solvent boronic_ester Use a More Stable Boronic Ester (e.g., pinacol ester) solvent->boronic_ester 3. Address Boronic Acid Stability slow_addition Consider Slow Addition of Boronic Acid boronic_ester->slow_addition temperature Optimize Reaction Temperature (e.g., incremental increase) slow_addition->temperature 4. Adjust Temperature success Improved Yield temperature->success failure Persistent Low Yield temperature->failure

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Q2: I am observing significant amounts of a side product that appears to be the debrominated starting material (2-methoxyphenol). What is happening?

The formation of 2-methoxyphenol is a classic sign of a competing side reaction.

Potential Cause & Explanation:

  • Protodebromination: This is a likely side reaction where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture. While less common than protodeboronation, it can occur, especially under harsh conditions or with certain catalyst systems.

  • Hydrodehalogenation: This can be a palladium-catalyzed process, particularly if there are sources of hydride in the reaction.

Troubleshooting Steps:

  • Scrutinize Your Reagents for Proton Sources: Ensure all solvents and bases are anhydrous. While some Suzuki reactions tolerate water, in this challenging case, it may be detrimental.

  • Re-evaluate Your Base: Some bases can facilitate this side reaction. If you are using a hydroxide base, consider switching to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13]

  • Optimize Ligand and Catalyst Loading: A highly active catalyst system might be necessary to favor the desired cross-coupling over the undesired debromination. Experiment with different bulky phosphine ligands.[6]

Q3: My main impurity is the homocoupled product of my boronic acid. How can I minimize this?

The formation of a biaryl product derived from the dimerization of your boronic acid is a common issue in Suzuki couplings.

Potential Causes & Explanations:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[9] It can also lead to the oxidation of the Pd(0) catalyst to Pd(II), which can facilitate this side reaction.[12]

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling.

  • Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

Troubleshooting Steps:

  • Thoroughly Degas Your Reaction Mixture: This is the most critical step to prevent homocoupling.[9] Bubbling an inert gas (argon or nitrogen) through your solvent for an extended period (20-30 minutes) before adding the catalyst is essential.[5] A freeze-pump-thaw cycle is even more effective for complete oxygen removal.

  • Use Fresh, High-Purity Reagents: Ensure your boronic acid is of high quality and has not degraded during storage.

  • Optimize Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.

  • Adjust Stoichiometry: While a slight excess of the boronic acid is common (typically 1.1-1.5 equivalents), a large excess may not be beneficial. Try reducing the equivalents of the boronic acid.

In-depth Technical Protocols

Protocol 1: Ligand Screening for the Suzuki Coupling of 3-Bromo-2-methoxyphenol

This protocol outlines a systematic approach to screen different phosphine ligands to identify the optimal choice for your specific reaction.[1]

Materials:

  • 3-Bromo-2-methoxyphenol

  • Your desired boronic acid or boronic ester

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A selection of phosphine ligands (see table below)

  • Anhydrous base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, arrange a series of reaction vials.

  • To each vial, add 3-bromo-2-methoxyphenol (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • In separate vials, prepare stock solutions of the palladium precursor and each ligand.

  • Add the palladium precursor (e.g., 1-2 mol%) and the corresponding ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio) to each reaction vial.[6]

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • After a set time (e.g., 12-24 hours), quench the reactions and analyze the crude mixtures to determine the conversion and yield for each ligand.

Table 1: Recommended Ligands for Screening

Ligand ClassSpecific LigandKey Characteristics
Biaryl Phosphines XPhos, SPhos, RuPhosBulky and electron-rich, highly effective for sterically hindered substrates.[1][6][13]
Dialkylbiaryl Phosphines tBuXPhosIncreased steric bulk can further enhance reactivity.
Ferrocenyl Phosphines dppfA common and often effective ligand for a range of couplings.

Understanding the Catalytic Cycle

A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[8][14]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.[8][15]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][14]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_A Ar-Pd(II)-Br(L2) OxAdd->PdII_A ArylHalide 3-Bromo-2-methoxyphenol ArylHalide->OxAdd Transmetalation Transmetalation PdII_B Ar-Pd(II)-R(L2) Transmetalation->PdII_B BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetalation ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Product Coupled Product ReductiveElimination->Product

Caption: The Suzuki-Miyaura catalytic cycle.

The steric hindrance from the ortho-methoxy group in 3-bromo-2-methoxyphenol can slow down the oxidative addition step.[2] Additionally, the presence of the hydroxyl and methoxy groups can potentially lead to chelation with the palladium center, which may influence the subsequent steps of the catalytic cycle.[16][17][18]

By systematically addressing the potential points of failure—catalyst system, reaction conditions, and substrate stability—you can significantly improve the outcome of your Suzuki coupling with this challenging substrate.

References

  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols. Benchchem.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health.
  • Substrate scope of Suzuki‐Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Problems with Suzuki coupling. Reddit.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki reaction. Wikipedia.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. Benchchem.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health.

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the efficient coupling of 3-Bromo-2-methoxyphenol. This substrate presents unique challenges due to its electron-rich nature and potential for steric hindrance, making catalyst selection a critical parameter for success.

Core Concepts: Why 3-Bromo-2-methoxyphenol is a Challenging Substrate

Before troubleshooting, it is crucial to understand the inherent chemical properties of 3-Bromo-2-methoxyphenol that influence its reactivity.

  • High Electron Density: The phenol (-OH) and methoxy (-OCH₃) groups are powerful electron-donating groups. They increase the electron density on the aromatic ring, which strengthens the Carbon-Bromine bond. This makes the initial, often rate-determining, oxidative addition step in palladium-catalyzed cycles significantly more difficult.[1][2] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove ineffective for this reason.[1]

  • Steric Hindrance: The methoxy group at the ortho position to the bromine atom creates steric bulk around the reaction site. This can hinder the approach of the bulky catalyst complex, further slowing the oxidative addition step.

  • Nucleophilic Hydroxyl Group: The acidic phenol proton can be deprotonated by the base in the reaction mixture. The resulting phenoxide is a potent nucleophile and can compete in coupling reactions, leading to undesired O-arylation side products (diaryl ethers), particularly in Ullmann-type reactions or under certain Buchwald-Hartwig conditions.[3]

A successful strategy for this substrate requires a catalytic system specifically designed to overcome these electronic and steric barriers.

Catalyst Selection Strategy: A Decision Framework

For challenging electron-rich aryl halides, the choice of ligand is paramount. The catalyst system must be tailored to accelerate the difficult oxidative addition step.[1] This is typically achieved by using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1]

G cluster_0 cluster_1 cluster_2 start What type of bond do you want to form? cc C-C Bond (e.g., Suzuki-Miyaura) start->cc cn C-N Bond (e.g., Buchwald-Hartwig) start->cn co C-O Bond (e.g., Ullmann/Buchwald) start->co suzuki_cat Use Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., XPhos, SPhos) with a Pd(0) or Pd(II) source. cc->suzuki_cat Primary Choice: High functional group tolerance buchwald_cat Use Specialized Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ligands. Use a strong, non-nucleophilic base. cn->buchwald_cat Primary Choice: Industry standard for arylamines ullmann_cat Consider Copper (Cu) Catalysis (Ullmann Condensation). Often requires higher temperatures but can be effective for O-arylation. co->ullmann_cat Alternative to Palladium: Consider if Pd-catalysis fails

Caption: Decision tree for initial catalyst selection.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 3-Bromo-2-methoxyphenol is failing. What is the most likely cause?

A1: The primary issue is almost certainly a slow or non-existent oxidative addition step.[1] The electron-donating methoxy and hydroxyl groups make the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.[1] Your initial troubleshooting should focus on the catalyst system. For these challenging substrates, bulky, electron-rich phosphine ligands are essential.[4] Standard ligands like triphenylphosphine are often insufficient.

Q2: Which specific catalyst and ligand should I use for a Suzuki-Miyaura coupling?

A2: For electron-rich aryl bromides, the Buchwald biaryl phosphine ligands are the industry standard.[1] We recommend starting with a pre-catalyst for reproducibility and ease of use.

ParameterRecommendationRationale
Pd Pre-catalyst XPhos Pd G3 or SPhos Pd G2These are air-stable and efficiently generate the active Pd(0) species.
Ligand XPhos or SPhosThese bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases that are highly effective for difficult couplings.[1][4]
Solvent 1,4-Dioxane, Toluene, or 2-MeTHFAprotic solvents are standard. A small amount of water can sometimes be beneficial, but see troubleshooting for protodeboronation.[1][5]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition.[1]
Q3: What are the best starting conditions for a Buchwald-Hartwig amination with this substrate?

A3: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds with this substrate.[6] Success is highly dependent on the choice of ligand and base.[7]

  • Catalyst System: Use a modern palladium pre-catalyst with a specialized ligand. For coupling with primary or secondary amines, ligands like RuPhos or BrettPhos are excellent starting points.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8]

  • Solvent: Toluene or 1,4-dioxane are common solvents for this reaction.[9]

  • Key Consideration: Be mindful of potential O-arylation, where the phenol couples with another molecule of the starting material. Using a ligand that promotes C-N coupling and carefully controlling stoichiometry can minimize this side reaction.

Q4: I am trying to form a diaryl ether (C-O bond). Should I use a palladium or copper catalyst?

A4: While palladium-catalyzed C-O bond formation (Buchwald-Hartwig etherification) is possible, the classic method for this transformation is the copper-catalyzed Ullmann Condensation .[10][11] Given that your substrate is a phenol, you would be coupling it with another aryl halide. The Ullmann reaction often requires higher temperatures (120-200 °C) but can be very effective for diaryl ether synthesis, sometimes succeeding where palladium-based methods fail.[12][13] Modern protocols often use a Cu(I) source (like CuI) with a ligand such as 1,10-phenanthroline.

Troubleshooting Guide

Problem: I'm observing significant protodeboronation of my boronic acid in a Suzuki coupling.
  • Causality: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your nucleophile and is often accelerated by excess water and strong bases, particularly hydroxides.[1]

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry your solvents and reagents. While a small amount of water can be beneficial, excess water promotes this side reaction.[1]

    • Optimize the Base: Switch from hydroxide bases to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).[1] If base-lability is an issue with other functional groups, powdered KF can be a milder alternative.[14]

    • Use a More Stable Boron Reagent: Switch from the boronic acid to a boronate ester, such as a pinacol ester (BPin). These are generally more stable and less prone to protodeboronation.[5]

Problem: My reaction turns black, and I get no product. What happened?
  • Causality: The formation of a black precipitate is typically palladium black, which is inactive, aggregated palladium metal. This indicates catalyst decomposition. Common causes include:

    • Oxygen Contamination: Failure to maintain a strictly inert atmosphere can lead to oxidation and deactivation of the Pd(0) catalyst.

    • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[4]

    • High Temperatures for Extended Periods: This can also lead to catalyst decomposition.

  • Solutions:

    • Improve Degassing: Rigorously degas your solvent and the sealed reaction vessel. This is best done by bubbling an inert gas (Argon or Nitrogen) through the solvent and then performing at least three evacuate/backfill cycles on the reaction flask.[1]

    • Use a Pre-catalyst: Modern pre-catalysts are designed to generate the active L-Pd(0) species cleanly and efficiently, reducing the likelihood of decomposition.[3]

    • Optimize Ligand Ratio: If not using a pre-catalyst, ensure a sufficient excess of ligand is present, typically a Ligand:Pd ratio between 1.5:1 and 2:1.

Problem: In my Buchwald-Hartwig amination, I'm getting a significant diaryl ether side product.
  • Causality: The phenoxide, formed by deprotonation of your starting material, is competing with your amine nucleophile. This results in a C-O coupling side reaction.

  • Solutions:

    • Protect the Phenol: The most robust solution is to protect the hydroxyl group before the coupling reaction. A simple protection like a methyl or benzyl ether can be installed and later removed.

    • Choose a More Selective Ligand: Some ligand systems show higher selectivity for C-N over C-O coupling. Screening ligands like the Josiphos family may provide better results.[15]

    • Use an Amine Salt: If your amine is a primary or secondary amine, using it as the hydrochloride salt with an extra equivalent of base can sometimes suppress side reactions by altering the reaction kinetics.

Recommended Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic. Ensure a proper inert atmosphere is maintained throughout the reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G A 1. Add Solids to Flask (3-Bromo-2-methoxyphenol, Boronic Acid, Base, Catalyst, Ligand) B 2. Seal, Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat to Target Temperature (e.g., 100 °C) with Stirring C->D E 5. Monitor Reaction by TLC/LC-MS (Typically 4-24h) D->E F 6. Work-up & Purification (Aqueous wash, extraction, chromatography) E->F

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-methoxyphenol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., XPhos Pd G3, 1-2 mol%).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the required volume of degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: Inside an argon-filled glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), sodium tert-butoxide (NaOtBu, 1.5 equiv.), and a stir bar to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3-Bromo-2-methoxyphenol (1.0 equiv.) and seal the tube. Remove from the glovebox.

  • Solvent and Amine Addition: Add degassed toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring and Work-up: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Visualizing the Catalytic Cycle: The Critical First Step

Understanding the catalytic cycle highlights why ligand choice is so critical. The first step, Oxidative Addition, is the bottleneck for electron-rich substrates like 3-Bromo-2-methoxyphenol.

G cluster_0 Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) pdiib L₂Pd(II)(Ar)(Br) (Oxidative Adduct) pd0->pdiib Oxidative Addition (Ar-Br) CRITICAL SLOW STEP! pdiinuc L₂Pd(II)(Ar)(Nuc) pdiib->pdiinuc Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pdiinuc->pd0 Reductive Elimination product Ar-Nuc (Coupled Product) pdiinuc->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for cross-coupling reactions.

The bulky, electron-donating ligands (L) stabilize the palladium center, making it more reactive and able to break the strong C-Br bond in the oxidative addition step.

References

  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions with 3-Methoxyphenyl Derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • University of South Florida. (n.d.). REINVESTIGATNG THE ULLMANN REACTION A Dissertation. Retrieved from [Link]

  • NIH Public Access. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurities in 3-Bromo-2-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity formation during this synthesis. By understanding the underlying chemical principles and implementing the strategies outlined below, you can significantly improve the purity and yield of your target compound.

I. Overview of the Synthesis

The synthesis of 3-Bromo-2-methoxyphenol typically starts from guaiacol (2-methoxyphenol), a readily available starting material derived from natural sources.[1] The core transformation is the regioselective bromination of the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing electron-donating groups, which can lead to a mixture of brominated isomers.[2] Controlling the regioselectivity to favor the 3-bromo isomer is a key challenge, and failure to do so is a primary source of impurities.

Synthetic Pathway and Potential Impurity Entry Points

The following diagram illustrates a common synthetic route and highlights the stages where impurities are most likely to be introduced.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Bromination Reaction cluster_product Crude Product Mixture cluster_purification Purification cluster_final Final Product Guaiacol Guaiacol (2-Methoxyphenol) Bromination Bromination (e.g., NBS, Br2) Guaiacol->Bromination Reagents & Conditions Crude_Product Crude 3-Bromo-2-methoxyphenol Bromination->Crude_Product Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Final_Product Pure 3-Bromo-2-methoxyphenol Purification->Final_Product Impurity1 Starting Material Impurities (e.g., Catechol, 4-Methoxyphenol) Impurity1->Guaiacol Impurity2 Regioisomeric Impurities (e.g., 4-Bromo-, 5-Bromo-, 6-Bromo-2-methoxyphenol) Impurity2->Crude_Product Impurity3 Over-brominated Products (e.g., Dibromo-2-methoxyphenol) Impurity3->Crude_Product Impurity4 Side Reaction Products Impurity4->Crude_Product

Caption: Synthetic workflow for 3-Bromo-2-methoxyphenol highlighting key impurity introduction points.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you might encounter during the synthesis and purification of 3-Bromo-2-methoxyphenol.

Problem 1: My final product contains significant amounts of other brominated isomers.

Q: I've performed the bromination of guaiacol, but my analytical data (GC-MS, NMR) shows a mixture of bromo-2-methoxyphenol isomers. How can I improve the regioselectivity for the 3-bromo product?

A: This is a common issue stemming from the activating nature of the hydroxyl and methoxy groups, which direct bromination to multiple positions on the aromatic ring.[2] The key is to control the reaction conditions to favor substitution at the C3 position.

Causality & Solution:

  • Steric Hindrance: The methoxy group at C2 provides some steric hindrance, which can disfavor substitution at the adjacent C3 and C1 positions. However, the hydroxyl group's directing effect is strong.

  • Solvent Effects: The choice of solvent can significantly influence the outcome of the bromination.

    • Non-polar solvents (e.g., CCl4, CH2Cl2) can lead to the formation of a mixture of mono-brominated products.

    • Polar protic solvents (e.g., water, acetic acid) can favor the formation of poly-brominated products due to the high activation of the phenol ring.[3]

  • Brominating Agent: The choice of brominating agent is crucial.

    • N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination as it provides a low concentration of bromine in situ, which can help to avoid over-bromination and improve selectivity.[4][5]

    • Using bromine (Br2) directly can be less selective and may require careful control of stoichiometry and temperature.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C) can enhance selectivity by favoring the kinetically controlled product.

Recommended Protocol for Improved Regioselectivity:

  • Reaction Setup: In a round-bottom flask, dissolve guaiacol in a suitable solvent like acetonitrile or dichloromethane at room temperature.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the guaiacol solution, maintaining the temperature at 0°C with an ice bath.[5][6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material and minimize the formation of side products.

  • Work-up: Once the reaction is complete, quench any remaining NBS with a solution of sodium thiosulfate. Proceed with a standard aqueous work-up to isolate the crude product.

Problem 2: My product is contaminated with di- and tri-brominated species.

Q: After my bromination reaction, I'm observing significant amounts of di- and even tri-brominated guaiacol derivatives in my crude product. What's causing this and how can I prevent it?

A: The formation of poly-brominated products is a result of the high reactivity of the guaiacol ring towards electrophilic substitution. The initial bromination further activates the ring, making it susceptible to subsequent bromination.

Causality & Solution:

  • Stoichiometry: Using an excess of the brominating agent is a common cause of over-bromination.

  • Reaction Time and Temperature: Prolonged reaction times or higher temperatures can lead to the formation of poly-brominated byproducts.

  • Protecting Groups: Protecting the highly activating hydroxyl group can be an effective strategy to control the reaction. Acetylation of the hydroxyl group to form 2-methoxyphenyl acetate reduces the ring's activation and can lead to more selective mono-bromination. The acetyl group can then be removed by hydrolysis.[7]

Experimental Protocol to Avoid Over-bromination:

  • Acetylation of Guaiacol:

    • React guaiacol with acetic anhydride in the presence of a catalytic amount of sulfuric acid.[7]

    • Heat the mixture to around 100°C and monitor the reaction until completion.

    • Isolate the 2-methoxyphenyl acetate.

  • Bromination of the Protected Phenol:

    • Dissolve the 2-methoxyphenyl acetate in a suitable solvent.

    • Perform the bromination using bromine in the presence of a Lewis acid catalyst like iron powder at a controlled temperature (e.g., 70-80°C).[7]

  • Deacetylation:

    • Hydrolyze the resulting bromo-acetylated product using a base such as sodium bicarbonate solution to yield the desired 3-Bromo-2-methoxyphenol.[7]

Problem 3: I'm having difficulty removing a persistent impurity that co-elutes with my product during chromatography.

Q: I've tried purifying my 3-Bromo-2-methoxyphenol using column chromatography, but there's an impurity with a very similar polarity that I can't separate. What could this impurity be and what other purification techniques can I try?

A: The co-eluting impurity is likely a regioisomer, such as 4-Bromo-2-methoxyphenol or 5-Bromo-2-methoxyphenol, which have very similar physical properties to the desired product.

Causality & Solution:

  • Isomeric Similarity: Regioisomers often have very close boiling points and polarities, making their separation by standard chromatography or distillation challenging.

  • Analytical Identification: It is crucial to identify the impurity. High-resolution analytical techniques like GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structure of the impurity.[8]

Advanced Purification Strategies:

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble, is ideal.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography and can often resolve closely related isomers.

  • Derivative Formation: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation. The original compound can then be regenerated.

Data on Potential Isomeric Impurities:

CompoundCAS NumberMolecular WeightMelting Point (°C)
3-Bromo-2-methoxyphenol 88275-88-1 203.03 35-36
4-Bromo-2-methoxyphenol28165-50-6203.0338-41
5-Bromo-2-methoxyphenol37942-01-1203.0342-45
6-Bromo-2-methoxyphenol28165-49-3203.0355-58

Note: Physical properties can vary slightly depending on the source and purity.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the starting material, guaiacol, and how can they affect the synthesis?

A1: Common impurities in commercial guaiacol can include catechol (1,2-dihydroxybenzene) and 4-methoxyphenol.[9][10] Catechol, with two hydroxyl groups, is highly reactive and can lead to a variety of unwanted side products during bromination. 4-Methoxyphenol will also undergo bromination to produce its own set of brominated isomers, further complicating the purification process. It is advisable to use high-purity guaiacol (≥99%) for this synthesis.

Q2: What analytical techniques are best suited for monitoring the progress of the reaction and assessing the purity of the final product?

A2: A combination of analytical techniques is recommended for comprehensive analysis.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components in the reaction mixture, including the desired product and any isomeric or poly-brominated impurities.[4][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to quantify the relative amounts of different isomers in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Useful for both monitoring the reaction and for purity assessment of the final product, especially for less volatile compounds.

Q3: Are there any safety precautions I should be aware of when working with the reagents involved in this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling.

  • Bromine (Br2): Is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Is an irritant and should be handled with care.

  • Solvents: Many of the organic solvents used are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use a different starting material other than guaiacol?

A4: While guaiacol is the most common starting material, other substituted phenols could potentially be used. However, the nature and position of the substituents will significantly impact the regioselectivity of the bromination. For example, starting with 3-methoxyphenol would lead to a different set of brominated products.[6] A thorough understanding of electrophilic aromatic substitution principles is necessary to predict the outcome of such reactions.[2]

IV. References

  • PrepChem. Synthesis of 3-bromo-2-methoxyphenol. Available from: [Link]

  • Sequeiros, A., Serrano, L., & Labidi, J. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. Available from: [Link]

  • Pouy, M. J., et al. (2018). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. National Institutes of Health. Available from: [Link]

  • Pouy, M. J., et al. (2019). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. American Chemical Society. Available from: [Link]

  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Available from:

  • Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

  • Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol. Available from:

  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters. Available from: [Link]

  • Pearson+. Bromination of a highly electron-rich alkene such as 2-methoxybut.... Available from: [Link]

  • Wikipedia. Guaiacol. Available from: [Link]

  • Wang, Z. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available from: [Link]

  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. A Guide to Sourcing Specialty Chemicals: Focus on 3-Bromo-2-methoxybenzoic Acid. Available from: [Link]

  • National Center for Biotechnology Information. 3-Bromo-2-methoxyphenol. Available from: [Link]

  • Sequeiros, A., Serrano, L., & Labidi, J. (2015). GC-MS chromatograms for the bromination products. ResearchGate. Available from: [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Available from: [Link]

  • Reddit. Methoxy-bromination and alkylation problems. Available from: [Link]

  • Cormica. Understanding Impurity Analysis. Available from: [Link]

  • SciSpace. GC-MS study: Selective of microwave-assisted degradation of Guaiacol Glyceryl Ether (GGE) to produce novel. Available from: [Link]

  • Al-Qaim, F. F., et al. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available from: [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available from: [Link]

  • Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Available from:

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. Available from: [Link]

  • Dorfner, R., et al. (2003). Real-time Monitoring of 4-vinylguaiacol, Guaiacol, and Phenol During Coffee Roasting by Resonant Laser Ionization Time-Of-Flight Mass Spectrometry. PubMed. Available from: [Link]

  • Raiford, L. C., & Silker, R. E. (1934). Behavior of Bromine Derivatives of Guaiacol toward Nitrating Agents. CORE. Available from: [Link]

Sources

reaction monitoring techniques for 3-Bromo-2-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-2-methoxyphenol

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-2-methoxyphenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice and detailed analytical protocols to ensure the successful and efficient preparation of your target compound.

The synthesis of 3-Bromo-2-methoxyphenol, a valuable building block in organic synthesis, typically proceeds via the electrophilic bromination of 2-methoxyphenol (guaiacol). While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity, leading to a mixture of isomeric products and potential over-bromination. Effective reaction monitoring is therefore not just a quality control step, but a critical tool for process optimization and yield maximization.

This guide is structured to address the practical issues you may encounter, moving from frequently asked questions to detailed troubleshooting scenarios and validated analytical methods.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-Bromo-2-methoxyphenol?

The primary impurities arise from the bromination at other positions on the aromatic ring and from multiple brominations. The most common byproducts are:

  • 4-Bromo-2-methoxyphenol: Often the major regioisomeric byproduct.

  • 5-Bromo-2-methoxyphenol: Another common regioisomeric impurity.

  • Dibromo-2-methoxyphenols: Products of over-bromination, such as 3,5-dibromo-2-methoxyphenol.

  • Unreacted 2-methoxyphenol (Guaiacol): The starting material.

The relative ratios of these isomers are highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature.

Q2: Which analytical technique is best for monitoring the reaction progress?

For rapid, qualitative assessment, Thin Layer Chromatography (TLC) is the most convenient method. It allows for a quick visualization of the consumption of the starting material and the formation of products. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are superior. HPLC is excellent for separating and quantifying the different isomers, while GC-MS provides valuable structural information for impurity identification.

Q3: How can I improve the regioselectivity to favor the 3-bromo isomer?

Achieving high regioselectivity for the 3-position can be challenging. The hydroxyl and methoxy groups direct bromination to the positions ortho and para to them. The 4- and 5-positions are often favored. However, you can influence the selectivity by:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally considered more selective than elemental bromine (Br₂).

  • Solvent: The polarity of the solvent can influence the isomer distribution. Less polar solvents may offer different selectivity profiles.

  • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.

Q4: My reaction seems to have stalled. What are the possible causes?

Several factors could lead to a stalled reaction:

  • Inactive Brominating Agent: NBS can degrade over time, especially if not stored properly. It's advisable to use a freshly opened bottle or to test the activity of your NBS.

  • Insufficient Stoichiometry: Ensure you have used the correct molar equivalents of the brominating agent.

  • Low Temperature: While beneficial for selectivity, excessively low temperatures can significantly slow down the reaction rate.

  • Poor Mixing: In heterogeneous reactions (e.g., with solid NBS), ensure efficient stirring to facilitate contact between reactants.

Part 2: Troubleshooting Guide

This section addresses specific problems you might observe during your reaction monitoring and provides a logical workflow for resolution.

Scenario 1: TLC analysis shows multiple product spots with similar Rf values.

Problem: You are unable to clearly resolve the desired 3-bromo product from its isomers on the TLC plate, making it difficult to determine the reaction endpoint.

Causality: The isomers of bromo-2-methoxyphenol have very similar polarities, leading to poor separation on a standard TLC system.

Troubleshooting Workflow:

G A Start: Multiple spots with similar Rf on TLC B Optimize TLC Mobile Phase A->B C Try a less polar solvent system (e.g., increase hexane in hexane/ethyl acetate mixture) B->C Hypothesis: Isomers are not separating well D Try a more polar solvent system (e.g., increase ethyl acetate) B->D E Spots still unresolved C->E If unsuccessful G Spots resolved C->G If successful D->E If unsuccessful D->G If successful F Switch to HPLC or GC-MS for analysis E->F H Continue reaction monitoring G->H

Caption: Troubleshooting workflow for unresolved TLC spots.

Detailed Steps:

  • Mobile Phase Optimization: The key to better TLC separation is to modify the mobile phase.

    • If your spots are clustered near the baseline, your mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • If your spots are clustered near the solvent front, your mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).

    • Experiment with different solvent systems entirely. For instance, a dichloromethane/methanol or toluene/ethyl acetate system might provide better resolution.

  • Use of High-Resolution TLC Plates: Standard TLC plates may not be sufficient. Consider using high-performance TLC (HPTLC) plates, which have a smaller and more uniform particle size, often leading to sharper bands and better separation.

  • Switch to a More Powerful Technique: If TLC optimization fails, it is a strong indicator that the polarity difference between your isomers is too small for this technique. You must switch to a higher-resolution method.

    • HPLC: This is the preferred method for quantitative analysis of isomeric mixtures. A C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.

    • GC-MS: This method not only separates the isomers but also provides their mass spectra, which can help in confirming their identities.

Scenario 2: GC-MS analysis shows a peak corresponding to a dibrominated product.

Problem: You have identified a significant peak in your GC-MS chromatogram with a mass corresponding to a dibromo-2-methoxyphenol, indicating over-bromination.

Causality: This occurs when the reaction is allowed to proceed for too long, or if there is a localized excess of the brominating agent.

Troubleshooting Workflow:

G A Start: Dibrominated product detected by GC-MS B Review Reaction Stoichiometry A->B D Review Addition Method A->D F Review Reaction Time A->F C Reduce equivalents of brominating agent (e.g., 1.05 eq) B->C H Problem Resolved C->H E Add brominating agent slowly or portion-wise D->E E->H G Monitor reaction more frequently and quench upon starting material consumption F->G G->H

Caption: Troubleshooting workflow for over-bromination.

Detailed Steps:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is common, but a larger excess will promote dibromination. Ensure accurate weighing and calculation of molar equivalents.

  • Slow Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over a period of time. This maintains a low concentration of the brominating agent in the reaction mixture, reducing the likelihood of a second bromination event on the product molecule.

  • Frequent Monitoring: Do not let the reaction run for a predetermined amount of time without monitoring. Start taking TLC or HPLC samples every 15-30 minutes after the addition of the brominating agent is complete. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Part 3: Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

Objective: To qualitatively monitor the consumption of 2-methoxyphenol and the formation of bromo-2-methoxyphenol isomers.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: 9:1 Hexane/Ethyl Acetate (this is a starting point and may require optimization)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15 minutes.

  • On the TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spot the plate:

    • Lane 1 (Reference): A dilute solution of your starting material, 2-methoxyphenol.

    • Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply a sample from your reaction mixture.

    • Lane 3 (Reaction Mixture): A sample taken directly from your reaction. To take a sample, dip a capillary tube into the reaction mixture. Dilute the sample in a small amount of a suitable solvent (e.g., ethyl acetate) before spotting if the reaction is concentrated.

  • Place the TLC plate in the saturated developing chamber and cover it.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry completely.

  • Visualize the spots under a UV lamp. Phenolic compounds often quench the fluorescence, appearing as dark spots.

  • If necessary, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating with a heat gun.

Data Interpretation:

CompoundExpected Rf Value (Approximate)UV ActivityPermanganate Stain
2-methoxyphenolHigher RfYesYes (Yellow/Brown)
Bromo-2-methoxyphenol isomersLower Rf (more polar)YesYes (Yellow/Brown)

A successful reaction will show the disappearance of the starting material spot and the appearance of one or more new, lower Rf product spots.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the starting material, 3-Bromo-2-methoxyphenol, and its major isomers.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 40% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 40% B
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol. 5 µL
Detector UV-Vis at 280 nm

Sample Preparation:

  • Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture with an equal volume of a reducing agent solution (e.g., 10% sodium thiosulfate) to remove any remaining brominating agent.

  • Dilute the quenched sample significantly with the initial mobile phase composition (e.g., 1:1000 dilution with 60:40 Water/Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Order:

  • 2-methoxyphenol (most polar, shortest retention time)

  • Bromo-2-methoxyphenol isomers (elution order will depend on the specific isomer and conditions, but they will be well-separated from the starting material)

By integrating the peak areas, you can determine the relative percentages of each component and accurately track the reaction progress and the formation of impurities.

References

  • Synthesis of 3-Bromo-2-methoxyphenol: While a specific, open-access, step-by-step protocol is not readily available, the principles of electrophilic aromatic substitution on guaiacol are well-established in standard organic chemistry textbooks and demonstrated in various patents and publications. A relevant example of guaiacol bromination can be found in patent literature, which often details reaction conditions.
  • Thin Layer Chromatography (TLC) Principles and Practice: For a comprehensive understanding of TLC techniques and optimization.
  • High-Performance Liquid Chromatography (HPLC) Principles: For detailed information on HPLC theory, instrumentation, and method development. Title: High Performance Liquid Chromatography Source: Thermo Fisher Scientific

Technical Support Center: Scaling Up 3-Bromo-2-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-2-methoxyphenol. We will move beyond basic protocols to address the nuanced challenges of regioselectivity and the critical considerations for scaling this process from the laboratory bench to a pilot plant. Our focus is on a robust and regioselective method involving directed ortho-metalation, a superior strategy for obtaining the desired 3-bromo isomer, which is not readily accessible through direct electrophilic bromination of 2-methoxyphenol (guaiacol).

The Challenge of Regioselectivity in Brominating 2-Methoxyphenol

Direct electrophilic bromination of 2-methoxyphenol with reagents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) is problematic for producing the 3-bromo isomer. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para- directing. The hydroxyl group is a more powerful activating group, primarily directing substitution to its para position (C5) and ortho position (C6). The methoxy group directs to its ortho (C3) and para (C5) positions. This competition results in a mixture of products, predominantly 4-bromo- and 5-bromo-2-methoxyphenol, making the isolation of the pure 3-bromo isomer difficult and inefficient.[1][2]

To overcome this, we will focus on a directed ortho-metalation (DoM) strategy. In this approach, the methoxy group acts as a directed metalation group (DMG), coordinating with an organolithium reagent to facilitate deprotonation exclusively at the adjacent C3 position.[3][4] Subsequent quenching with an electrophilic bromine source yields the desired 3-Bromo-2-methoxyphenol with high regioselectivity.

Figure 1: Directed ortho-metalation synthesis of 3-Bromo-2-methoxyphenol.

Laboratory-Scale Synthesis Protocol

This protocol details the regioselective synthesis of 3-Bromo-2-methoxyphenol via directed ortho-metalation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Eq.
2-Methoxyphenol124.141.24 g10.01.0
n-Butyllithium (n-BuLi)64.068.8 mL (2.5 M in hexanes)22.02.2
Bromine (Br₂)159.810.51 mL (1.59 g)10.01.0
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated NH₄Cl (aq)-20 mL--
Diethyl Ether-100 mL--
Anhydrous MgSO₄-As needed--

Step-by-Step Methodology:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charging: Add 2-methoxyphenol (1.24 g, 10.0 mmol) to the flask and dissolve it in 40 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Two equivalents are used: the first deprotonates the acidic phenolic proton, and the second performs the C-H lithiation at the C3 position.[3][5] Stir the resulting slurry at -78 °C for 2 hours.

  • Bromination: In a separate, dry syringe, draw up bromine (0.51 mL, 10.0 mmol). Add the bromine dropwise to the reaction mixture at -78 °C. The characteristic reddish-brown color of bromine should disappear upon addition.[6] After the addition is complete, stir the mixture for an additional hour at -78 °C.

  • Quenching: Slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any residual bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-Bromo-2-methoxyphenol.

Troubleshooting Guide: Laboratory Scale

Q1: My yield is very low, and I recovered mostly starting material. What went wrong?

A1: This typically points to an issue with the lithiation step.

  • Moisture Contamination: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Ensure all glassware was rigorously flame-dried and the reaction was conducted under a positive pressure of inert gas (nitrogen or argon). Your THF must be anhydrous. Even trace amounts of water will consume the n-BuLi before it can deprotonate the aromatic ring.

  • Insufficient Reagent: You must use at least two equivalents of n-BuLi. The first equivalent is consumed by the acidic phenolic proton, and the second is required for the C-H activation at the ortho position.[5] Titrate your n-BuLi solution before use, as its concentration can decrease over time with improper storage.

  • Temperature Control: The lithiation is highly temperature-dependent. If the temperature rises significantly above -70 °C, side reactions and reagent decomposition can occur. Ensure your cold bath is maintained throughout the addition and subsequent stirring.

Q2: I'm seeing significant amounts of what appears to be 1,2-dibromoarene in my crude product. How did this happen?

A2: This suggests a problem during the bromination step, specifically a halogen-metal exchange. After the initial aryllithium is formed and brominated, the resulting 3-Bromo-2-methoxyphenol can react with any remaining aryllithium intermediate. This leads to a transmetalation, forming a new lithiated species that then gets brominated again. A study by Kress et al. (2006) found that transmetalation to a less reactive organozinc intermediate prior to bromination can dramatically improve yields for these types of transformations.[7] For this specific synthesis, ensure slow, controlled addition of bromine at -78 °C to avoid localized excesses of either the bromine or the lithiated intermediate.

Q3: The reaction worked, but my crude NMR is messy and purification is difficult. What are the likely impurities?

A3: Besides the issues mentioned above, several other byproducts can form:

  • Butylated Product: If the reaction is allowed to warm up prematurely after n-BuLi addition, the n-butyl group can act as a nucleophile.

  • Other Isomers: While the DoM is highly selective, poor temperature control or impure starting material could lead to minor amounts of other isomers.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.[8] Ensure your work-up is performed promptly and you degas your solvents if necessary.

Troubleshooting_Yield start Low Yield of 3-Bromo-2-methoxyphenol? check_sm High amount of starting material recovered? start->check_sm Yes check_impurity Major impurities observed? start->check_impurity No moisture Check for moisture contamination. - Was glassware flame-dried? - Was anhydrous solvent used? - Was inert atmosphere maintained? check_sm->moisture Yes nBuLi_equiv Verify n-BuLi stoichiometry. - Were >2.0 equivalents used? - Was the n-BuLi solution recently titrated? check_sm->nBuLi_equiv No dibromo dibromo check_impurity->dibromo Dibrominated product? other_imp other_imp check_impurity->other_imp Other byproducts? temp_control Review temperature control. - Was temp maintained at -78 °C during addition and stirring? nBuLi_equiv->temp_control No solution_dibromo Halogen-metal exchange likely. - Ensure slow, controlled addition of Br₂. - Maintain T < -70 °C during bromination. dibromo->solution_dibromo Yes Solution solution_other Check for butylated products or oxidation. - Perform prompt work-up. - Ensure no temperature spikes. other_imp->solution_other Yes Solution

Figure 2: Troubleshooting decision tree for low yield issues.

FAQs: Scaling Up to a Pilot Plant

Q4: The lithiation and bromination steps are fast and exothermic. How do we manage the thermal risk in a 100 L reactor?

A4: This is the most critical scale-up challenge.

  • Reactor Choice: A glass-lined or stainless steel jacketed reactor is essential. Double-jacket or zoned-jacket configurations provide superior temperature control.[9] The reactor must be rated for cryogenic temperatures (-80 °C or lower).

  • Heat Transfer Calculations: You must calculate the heat of reaction and ensure your reactor's heat transfer fluid and jacket surface area can handle the thermal load. The goal is to remove heat faster than it is generated. Undersized jackets are a common and dangerous pilot plant mistake.[9][10]

  • Controlled Addition: The addition of both n-BuLi and bromine must be controlled by a dosing pump at a pre-calculated rate. This "semi-batch" approach ensures the reaction rate is limited by the addition rate, not by kinetics, preventing a runaway reaction.[11]

  • Emergency Quenching: Have a documented and tested plan for emergency quenching. This could involve a pre-chilled quenching agent (like isopropanol for the n-BuLi or aqueous sodium bisulfite for the bromine) that can be rapidly introduced to the reactor if a thermal runaway is detected.

Q5: What are the key safety protocols for handling hundreds of liters of n-Butyllithium and bromine?

A5: Both reagents are extremely hazardous and require stringent safety protocols.

  • n-Butyllithium: n-BuLi is pyrophoric (ignites spontaneously in air). It must be stored and transferred under an inert atmosphere at all times. Use closed-system transfer techniques with dedicated, pressure-rated transfer lines. Personnel must wear flame-retardant lab coats, safety glasses, and appropriate gloves.

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and a strong oxidizing agent.[12][13][14]

    • PPE: Personnel must use full-face respirators with acid gas cartridges, chemical-resistant gloves (fluorinated rubber is recommended), and full-body protective clothing.[12][15]

    • Ventilation & Detection: All operations must be conducted in a well-ventilated area with continuous bromine gas detection systems.[12]

    • Spill Response: Have a spill response kit readily available containing a neutralizer like sodium carbonate or sodium thiosulfate solution.[16][17] Never use dry sodium thiosulfate on liquid bromine as the reaction can be violent.[17]

    • Materials Compatibility: Ensure all wetted parts (reactor, valves, transfer lines) are made of compatible materials like glass, Teflon, or Hastelloy. Bromine is highly corrosive to many metals, including stainless steel.[14][15]

Q6: How do we ensure effective mixing in a large reactor to avoid "hot spots" and localized concentration issues?

A6: Mixing efficiency does not scale linearly from lab to pilot.

  • Impeller Design: The choice of impeller is critical. A pitched-blade turbine or a retreat curve impeller is often used for good axial and radial flow, ensuring the reagents are dispersed quickly into the bulk solution.

  • Baffles: The reactor should be baffled to prevent vortexing and promote turbulent mixing, which enhances heat and mass transfer.

  • Computational Fluid Dynamics (CFD): For complex or critical processes, CFD modeling can be used to simulate mixing and heat transfer within the specific reactor geometry, allowing for optimization of the agitator speed and design before the first pilot run.

Q7: What analytical methods should be used for in-process control and final product release?

A7: Robust analytical control is key for a successful and reproducible process.

  • In-Process Controls (IPCs):

    • TLC/GC-MS: At the lab scale, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor the consumption of starting material.[6]

    • HPLC: For pilot scale, High-Performance Liquid Chromatography (HPLC) is more quantitative and reproducible for tracking reaction progress and impurity profiles. Samples can be taken (carefully!) from the reactor, quenched, and analyzed.

  • Final Product Specification:

    • Identification: Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

    • Purity: Assessed by HPLC (typically >98%) and/or GC.

    • Residual Solvents: Analyzed by headspace GC to ensure they are below ICH limits.

Scale_Up_Workflow cluster_lab Laboratory Scale (1-10 g) cluster_pilot Pilot Plant Scale (1-10 kg) lab_dev Protocol Development (DoM Route) lab_opt Optimization (Temp, Time, Stoichiometry) lab_dev->lab_opt lab_anal Analytical Method Dev. (TLC, GC, NMR) lab_opt->lab_anal hazop HAZOP & Safety Review (Thermal Risk, Reagent Handling) lab_anal->hazop Technology Transfer reactor Reactor & Equipment Selection (Jacketed Reactor, Dosing Pumps) hazop->reactor process_params Define Process Parameters (Addition Rates, Agitation Speed) reactor->process_params pilot_run Execute Pilot Batch (IPC Monitoring via HPLC) process_params->pilot_run purification Scale-up Purification (Crystallization / Distillation) pilot_run->purification final_prod Final Product QC (Purity, Identity, Residuals) purification->final_prod

Figure 3: General workflow from laboratory development to pilot plant production.

References

  • PrepChem. (n.d.). Synthesis of 3-bromo-2-methoxyphenol. Retrieved from PrepChem.com. URL: [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from Interscan Corporation. URL: [Link]

  • HWS Labortechnik. (2025). Glass reactor configurations for pilot plant scale reactions. Retrieved from HWS Labortechnik. URL: [Link]

  • van Kimmenade, E., Wong, K., Dittrich, C., & Nijhuis, T. A. (n.d.). Design and verification of adiabatic pilot plant reactors. AIChE. Retrieved from Aidic.it. URL: [Link]

  • ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from ResearchGate. URL: [Link]

  • American Chemical Society. (1953). DESIGN OF PILOT PLANT REACTORS. ACS Publications. URL: [Link]

  • TestMart. (n.d.). Pilot Plant Reactors. Retrieved from TestMart. URL: [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. URL: [Link]

  • Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from Indian Chemical Council. URL: [Link]

  • Google Patents. (n.d.). Process for the selective para-bromination of phenol and its derivatives. Retrieved from Google Patents.
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  • Scribd. (n.d.). Bromine Liquid Safety Guidelines. Retrieved from Scribd. URL: [Link]

  • Unknown. (n.d.). Bromine Safety & Standard Operating Procedures. (Source document appears to be an internal university SOP, direct link unavailable).
  • Google Patents. (n.d.). Process for brominating phenols. Retrieved from Google Patents.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. URL: [Link]

  • Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE. Retrieved from Archean Chemical. URL: [Link]

  • Science Forums. (2012). Preventing a bromination reaction from going radical. Retrieved from Science Forums. URL: [Link]

  • MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from MDPI. URL: [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from Organic Syntheses. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Bromine Acute Exposure Guideline Levels. Retrieved from NCBI. URL: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol. Retrieved from Google Patents.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester Chemistry Department. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from ACS. URL: [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis. Retrieved from IAS. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from NCBI. URL: [Link]

  • Unknown. (n.d.). Analytical Methods. (Source document appears to be a general guide on analytical chemistry, direct link unavailable).
  • Google Patents. (n.d.). Method for selectively brominating phenols. Retrieved from Google Patents.
  • Menzel, K., et al. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium−Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. The Journal of Organic Chemistry. URL: [Link]

  • PubMed. (n.d.). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Retrieved from PubMed. URL: [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved from Harvard University. URL: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from MDPI. URL: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from Wikipedia. URL: [Link]

  • Unknown. (n.d.). Directed (ortho) Metallation. (Source document appears to be lecture notes, direct link unavailable).
  • Google Patents. (n.d.). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.... Retrieved from Google Patents.
  • Google Patents. (n.d.). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Retrieved from Google Patents.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-methoxyphenol. PubChem. Retrieved from NCBI. URL: [Link]

  • OSHA. (n.d.). 4-Methoxyphenol. Retrieved from OSHA. URL: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from RSC Publishing. URL: [Link]

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removal of unreacted starting materials from 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block with the high purity required for downstream applications. Here, we address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to streamline your purification workflow.

Section 1: Understanding the Impurity Profile

The first step in any purification is to understand what you are trying to remove. The synthesis of 3-Bromo-2-methoxyphenol, typically via electrophilic bromination of 2-methoxyphenol (guaiacol), can result in a crude product containing several common impurities.

FAQ: What are the most likely unreacted starting materials and byproducts I need to remove?

Answer: The impurity profile of your crude 3-Bromo-2-methoxyphenol will largely depend on the specific synthetic route and reaction conditions. However, the most common species to anticipate are:

  • Unreacted 2-Methoxyphenol (Guaiacol): As the primary starting material, it's very common for some amount to remain, especially if the reaction did not go to completion.[1][2]

  • Dibrominated Byproducts: Over-bromination can lead to the formation of dibromo-2-methoxyphenol isomers. These can be challenging to separate due to similar polarities.

  • Other Positional Isomers: Depending on the directing effects of the hydroxyl and methoxy groups, small amounts of other brominated isomers might form.

  • Succinimide: If you are using N-Bromosuccinimide (NBS) as the brominating agent, unreacted NBS and its byproduct, succinimide, will be present.[3][4]

To effectively devise a purification strategy, it's crucial to have a baseline understanding of the physical properties of your target compound and the primary impurities.

Data Summary: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-Bromo-2-methoxyphenol 203.0435-36-Soluble in common organic solvents.[5]
2-Methoxyphenol (Guaiacol)124.1428-32205Slightly soluble in water, miscible with ethanol, ether.[1][6]
N-Bromosuccinimide (NBS)177.98175-180 (dec.)-Soluble in acetone, THF, DMF; slightly soluble in water.[3][7]
Succinimide99.07125-127287-289Soluble in water, ethanol.

Section 2: Troubleshooting Purification Challenges (Q&A)

This section provides direct answers and solutions to common problems encountered during the purification of 3-Bromo-2-methoxyphenol.

Q1: How can I efficiently remove the unreacted 2-methoxyphenol starting material?

A1: Acid-base extraction is the most effective method. [8] Both the product and the starting material are phenols and therefore acidic. However, their acidities differ. A carefully controlled acid-base extraction can selectively remove the more acidic starting material.

  • The Principle: Phenols can be deprotonated by a base to form water-soluble phenoxide salts.[9][10] By washing an organic solution of your crude product with a dilute aqueous base, the phenolic compounds will move into the aqueous layer. Because 2-methoxyphenol is generally more acidic than its brominated counterpart, it can sometimes be selectively removed with a weaker base like sodium bicarbonate, though sodium hydroxide is more commonly used to extract all phenolic compounds.[11][12]

  • Troubleshooting: If you find your product is also being extracted into the aqueous layer, you may be using too strong a base or too vigorous of an extraction. Use a dilute solution of NaOH (e.g., 1-2 M) and perform gentle inversions of the separatory funnel rather than vigorous shaking.

Q2: After the basic wash, my desired product seems to have disappeared. What happened?

A2: It is likely in the aqueous layer. 3-Bromo-2-methoxyphenol is still a phenol and is acidic enough to be extracted by an aqueous sodium hydroxide solution.[13] This is a common and useful step. After separating the layers, you must re-acidify the aqueous layer (the one you washed with base) to a pH of 3-4 with an acid like 2M HCl.[11] This will protonate the phenoxide salt, causing your insoluble product to precipitate out of the aqueous solution. It can then be collected by filtration or extracted back into an organic solvent like ethyl acetate or dichloromethane.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_base Wash with 1M NaOH (aq) start->wash_base separate_layers Separate Layers wash_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Phenoxide Salts of Product & Starting Material) separate_layers->aqueous_layer acidify Acidify with 2M HCl (aq) to pH 3-4 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate extract_product Extract with Organic Solvent precipitate->extract_product final_product Pure 3-Bromo-2-methoxyphenol in Organic Solvent extract_product->final_product

Caption: Acid-base extraction workflow for phenolic compounds.

Q3: I'm struggling to separate dibrominated byproducts from my final product. What's the best approach?

A3: Flash column chromatography is the preferred method for this separation. [14] Dibrominated species are typically less polar than the desired monobrominated product.

  • Solvent System Selection: Start by developing a solvent system using Thin Layer Chromatography (TLC). A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for your desired product, which generally provides good separation.[15]

  • Troubleshooting Poor Separation:

    • Streaking on TLC: If your spots are streaking, it may indicate your compound is too acidic for standard silica gel. Try adding a small amount (0.5-1%) of acetic acid to your eluent to improve the peak shape.

    • Co-elution: If the spots are very close together, a shallower solvent gradient or isocratic elution with a less polar solvent system may be necessary. For example, if you are using 20% ethyl acetate in hexanes, try 10-15%.[16]

Q4: My final product is a brownish oil, but the literature says it should be a solid. Why?

A4: This almost always indicates the presence of impurities. The melting point of pure 3-Bromo-2-methoxyphenol is low (35-36°C), so even small amounts of impurities can depress the melting point and cause it to appear as an oil or a waxy solid at room temperature.[5]

  • Likely Culprits: Residual starting material (2-methoxyphenol has a melting point of 28-32°C) or solvent are common causes.[6] Oxidized impurities can also impart color.

  • Solution: If you have already performed an acid-base extraction, the next step is typically recrystallization or chromatography. If your product is colored, you can try treating a solution of it with a small amount of activated charcoal before the final purification step.[17]

Q5: Can I use recrystallization to purify my product? What's a good solvent?

A5: Yes, recrystallization is a viable and excellent final purification step, especially after initial purification by extraction. [18] Given the low melting point of the product, care must be taken to avoid "oiling out".[19]

  • Solvent Selection: An ideal solvent is one in which your compound is soluble when hot but insoluble when cold.[20][21] For 3-Bromo-2-methoxyphenol, a mixed solvent system like ethanol/water or a single solvent system with a non-polar anti-solvent like hexanes can be effective.

  • Troubleshooting "Oiling Out": If your product forms an oil instead of crystals upon cooling, it means the solution is becoming supersaturated at a temperature above the compound's melting point.[17] To fix this:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation point.

    • Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.

Decision Tree for Purification Strategy

start Crude Reaction Mixture check_phenols Does it contain unreacted phenol? start->check_phenols extraction Perform Acid-Base Extraction check_phenols->extraction Yes check_isomers Are isomeric byproducts (e.g., dibromo) present? check_phenols->check_isomers No extraction->check_isomers chromatography Perform Flash Column Chromatography check_isomers->chromatography Yes check_purity Is the product a solid of the correct color? check_isomers->check_purity No chromatography->check_purity recrystallization Perform Recrystallization check_purity->recrystallization No pure_product High-Purity 3-Bromo-2-methoxyphenol check_purity->pure_product Yes recrystallization->pure_product

Caption: A decision-making guide for purifying 3-Bromo-2-methoxyphenol.

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Phenolic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Base Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and gently invert it 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat (Optional): Repeat the base wash on the organic layer one more time to ensure all acidic components are removed. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ≈ 3-4). A precipitate of your product should form.

  • Isolation:

    • Option A (Filtration): Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

    • Option B (Back-Extraction): Add a fresh portion of organic solvent (e.g., ethyl acetate) to the acidified mixture and extract the pure product back into the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[15]

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Bromo-2-methoxyphenol.

References
  • ChemBK. (n.d.). 2-Methoxyphenol.
  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Wikipedia. (2023, December 2). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Guaiacol. Retrieved from [Link]

  • Wikipedia. (2023, November 15). Acid–base extraction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2-methoxyphenol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). NBS (N-Bromosuccinimide). Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). N-Bromo Succinimide (NBS). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The University of the West Indies, Mona Campus. (n.d.). Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methoxyphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Retrieved from [Link]

  • El-Faham, A. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from a platform detailing organic chemistry techniques.
  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • PubChem. (n.d.). 3-Bromo-4-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxyphenol. Retrieved from [Link]

  • Noël, T., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol.
  • Karasek, F. W. (n.d.). Analysis of Brominated Benzene Compounds by Gas Chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2024, May 15). Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • EFSA. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food.
  • PubMed. (2012, June 30). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. Retrieved from [Link]

  • Google Patents. (n.d.). US3303224A - Bromination of aromatic compounds.
  • EFSA. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

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stability issues of 3-Bromo-2-methoxyphenol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-methoxyphenol

Welcome to the technical support guide for 3-Bromo-2-methoxyphenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we address common stability challenges encountered during synthetic reactions, offering troubleshooting advice and preventative protocols grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the handling, storage, and fundamental reactivity of 3-Bromo-2-methoxyphenol.

Q1: What are the primary stability concerns with 3-Bromo-2-methoxyphenol?

A: 3-Bromo-2-methoxyphenol is susceptible to three main degradation pathways under common reaction conditions:

  • Oxidation: The phenol group is readily oxidized, especially in the presence of air, transition metals, or strong oxidizing agents. This often results in the formation of colored impurities and polymeric material.[1]

  • O-Demethylation: The methoxy ether linkage can be cleaved by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (e.g., HBr), converting the methoxy group back to a hydroxyl group.[2][3]

  • Debromination: The carbon-bromine bond can be cleaved under reductive conditions (e.g., certain hydrogenation catalysts, strong reducing agents) or as a side reaction in some transition-metal-catalyzed cross-couplings (hydrodehalogenation).

Q2: How should I properly store 3-Bromo-2-methoxyphenol to ensure its integrity?

A: Proper storage is critical. The compound has a low melting point (35-36 °C) and can be sensitive to light and air.

  • Temperature: Store at 4°C in a tightly sealed container.

  • Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.

  • Light: Use an amber or opaque container to protect it from light, which can catalyze degradation.

Q3: My reaction mixture is turning dark brown/black. What is the likely cause?

A: A dark coloration is almost always indicative of oxidation of the phenolic moiety.[1] Phenols can be oxidized to quinone-type structures, which are highly colored and can polymerize. This is often initiated by:

  • Atmospheric Oxygen: Especially at elevated temperatures or in the presence of basic conditions which form the more easily oxidized phenoxide ion.

  • Metal Catalysts: Traces of transition metals (e.g., Cu, Fe) can catalyze aerobic oxidation.

  • Impure Solvents: Peroxides in aged ether solvents (like THF or dioxane) are potent oxidants.

To mitigate this, always use freshly distilled or sparged solvents and maintain an inert atmosphere over the reaction.

Troubleshooting Guide: Reaction Failures & Side Products

This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions involving 3-Bromo-2-methoxyphenol.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common unexpected outcomes.

TroubleshootingWorkflow start Unexpected Reaction Outcome outcome1 Low Yield / No Reaction start->outcome1 outcome2 Multiple Unidentified Products start->outcome2 outcome3 Reaction Turns Black/Tarry start->outcome3 outcome4 Loss of Methoxy Group start->outcome4 outcome5 Loss of Bromine Atom start->outcome5 cause1a Catalyst Inactivity? outcome1->cause1a cause1b Insufficient Temperature? outcome1->cause1b cause2a Ring Over-Substitution? outcome2->cause2a cause2b Competing Side Reactions? outcome2->cause2b cause3a Oxidation of Phenol? outcome3->cause3a cause4a Lewis Acidic Reagents/Catalyst? outcome4->cause4a cause5a Reductive Conditions? outcome5->cause5a solution1a Action: Screen ligands/catalysts. Ensure anhydrous/anaerobic conditions. cause1a->solution1a solution1b Action: Increase temperature incrementally. Monitor for decomposition. cause1b->solution1b solution2a Action: Use milder conditions. Reduce reaction time or electrophile stoichiometry. cause2a->solution2a solution2b Action: Re-evaluate reagent compatibility (see Table 1). Consider a protecting group strategy. cause2b->solution2b solution3a Action: Rigorously degas all solvents. Use peroxide-free solvents. Maintain a strict inert (N2/Ar) atmosphere. cause3a->solution3a solution4a Action: Avoid strong Lewis acids (BBr3, AlCl3). Use alternative non-Lewis acidic promoters. cause4a->solution4a solution5a Action: Avoid strong hydrides (LiAlH4). Use milder reducing agents (e.g., NaBH4 for carbonyls). In cross-coupling, screen ligands to minimize hydrodehalogenation. cause5a->solution5a

Caption: A decision tree for diagnosing common reaction issues.

Scenario-Based Q&A

Q: My Suzuki-Miyaura coupling is failing. I'm either getting my starting material back or seeing significant debromination to form 2-methoxyphenol. What's going wrong?

A: This is a classic challenge with electron-rich aryl bromides. The hydroxyl and methoxy groups are electron-donating, which can make the initial oxidative addition step of the catalytic cycle sluggish.[4] Hydrodehalogenation (debromination) is a common competing pathway.

Troubleshooting Protocol:

  • Catalyst/Ligand System: Standard Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system designed for challenging substrates. Buchwald or Fu-type ligands are excellent starting points.

    • Recommendation: Use a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] These ligands promote the desired oxidative addition over side reactions.

  • Base Selection: The choice of base is critical. Weak bases may not be effective.

    • Recommendation: Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[4]

  • Solvent and Atmosphere: Oxygen is detrimental. It can deactivate the catalyst and promote phenol oxidation.

    • Recommendation: Use a rigorously degassed solvent system, such as a 4:1 mixture of dioxane and water.[4] Maintain a positive pressure of nitrogen or argon throughout the entire setup and reaction.

ParameterRecommended Starting ConditionRationale
Catalyst Pd₂(dba)₃ (1.5 mol%)Robust palladium(0) source.
Ligand SPhos (3 mol%)Promotes oxidative addition on an electron-rich ring.[4]
Base K₃PO₄ (2.5 equiv.)Effective base, generally compatible with sensitive groups.[4]
Solvent Dioxane/H₂O (4:1)Good for dissolving both organic and inorganic reagents. Must be degassed.
Temperature 80-100 °CProvides thermal energy for the catalytic cycle without causing decomposition.

Q: I am attempting a Friedel-Crafts reaction and observing O-demethylation and a complex mixture of products. How can I achieve selective C-alkylation?

A: Friedel-Crafts reactions are problematic with highly activated phenols like this one for two reasons. First, the standard Lewis acid catalysts (e.g., AlCl₃) are strong enough to cleave the aryl-methyl ether bond.[3] Second, the powerful activating nature of the hydroxyl and methoxy groups leads to poor regioselectivity and a high risk of poly-alkylation.[1]

Alternative Strategies:

  • Phenoxide C-Alkylation: A milder, base-mediated approach can favor C-alkylation, particularly at the ortho position to the hydroxyl group.[5]

    • Protocol: Deprotonate the phenol with a mild base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF. The resulting phenoxide is nucleophilic at the ortho-carbon. Add your electrophile (e.g., prenyl bromide) and heat gently. Note that this may still produce some O-alkylation as a side product.[5]

  • Protecting Group Strategy: To avoid ambiguity, protect the phenol before attempting the reaction.

    • Protocol: Convert the phenol to a more robust group that can withstand the reaction conditions (e.g., a methyl ether, though this would require a different starting material, or a silyl ether like TBDMS). After the C-C bond formation, deprotect the phenol in a subsequent step.

Key Degradation Pathways

The following diagram illustrates the primary instability pathways for 3-Bromo-2-methoxyphenol.

DecompositionPathways cluster_main 3-Bromo-2-methoxyphenol cluster_products Potential Degradation Products main 3-Bromo-2-methoxyphenol prod1 2-Methoxyphenol (Debromination) main->prod1 Reductive Conditions (e.g., H₂, Pd/C; strong hydrides) prod2 3-Bromocatechol (O-Demethylation) main->prod2 Strong Lewis/Protic Acids (e.g., BBr₃, HBr) prod3 Quinone/Polymeric Species (Oxidation) main->prod3 Oxidants / Air (e.g., O₂, metal catalysts)

Caption: Major degradation routes under common reaction conditions.

Reagent Compatibility Reference

Consult this table before planning your synthesis to avoid known incompatibilities that can lead to decomposition or unwanted side reactions.

Reagent ClassSpecific ExamplesCompatibility & Potential Issues
Strong Lewis Acids BBr₃, AlCl₃, FeCl₃Incompatible. Will cause rapid O-demethylation of the methoxy group.[2][3]
Strong Protic Acids HBr, HI, conc. H₂SO₄Incompatible. Can cause O-demethylation at elevated temperatures.
Strong Reducing Agents LiAlH₄, Na/NH₃High Risk. Likely to cause debromination. Use with extreme caution at low temperatures if necessary.[4]
Mild Reducing Agents NaBH₄, LiBH₄Generally Compatible. Can selectively reduce aldehydes/ketones without affecting the aryl bromide.[4]
Strong Oxidizing Agents CrO₃, KMnO₄, Fremy's SaltIncompatible. Will oxidize the phenol, leading to ring opening or quinone formation and decomposition.[1]
Bases (Strong) n-BuLi, LDA, NaHUse with Caution. Will deprotonate the phenol. The resulting phenoxide is highly reactive and susceptible to oxidation.
Bases (Moderate) K₂CO₃, Cs₂CO₃, K₃PO₄Generally Compatible. Suitable for promoting reactions like cross-couplings or alkylations without excessive side reactions.
Catalytic Hydrogenation H₂, Pd/CHigh Risk. Standard conditions will likely cause debromination. Specialized catalysts may be required.

References

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). MDPI.
  • Synthesis and paroxonase activities of novel bromophenols. (n.d.). Taylor & Francis Online.
  • Reactions of Phenols. (n.d.). Chemistry Steps.
  • Reactions of Phenol. (2024). Save My Exams.
  • 17.10: Reactions of Phenols. (2024). Chemistry LibreTexts.
  • Thermal Decomposition Mechanisms of the Methoxyphenols. (2025).
  • 3-Bromo-2-methoxyphenol | 88275-88-1. (n.d.). Sigma-Aldrich.
  • 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534. (n.d.). PubChem.
  • Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. (n.d.). Benchchem.
  • Strategies for the Preparation of Differentially Protected ortho-Prenyl

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2-methoxyphenol and 4-Bromo-2-methoxyphenol for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two isomeric building blocks, 3-Bromo-2-methoxyphenol and 4-Bromo-2-methoxyphenol. By examining their performance in key chemical transformations, supported by spectroscopic data and established reactivity principles, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Structural and Electronic Divergence of Isomers

The seemingly subtle difference in the position of the bromine atom on the phenol ring between 3-Bromo-2-methoxyphenol and 4-Bromo-2-methoxyphenol leads to significant variations in their electronic and steric properties. These differences are the primary determinants of their reactivity.

  • Electron Donating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating through resonance, activating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.

  • Electron Withdrawing Group: The bromine (-Br) atom, while having lone pairs that can participate in resonance, is primarily an electron-withdrawing group through induction, which deactivates the ring. However, it is also an ortho, para-director.

In 4-Bromo-2-methoxyphenol , the bromine atom is para to the strongly activating hydroxyl group. This alignment of directing effects leads to a more predictable and often enhanced reactivity at specific positions on the ring. In contrast, in 3-Bromo-2-methoxyphenol , the bromine atom is meta to the hydroxyl group, resulting in a more complex interplay of directing effects and potentially reduced reactivity at certain sites.

This electronic disparity can be inferred from their ¹³C NMR spectra. A lower chemical shift (more shielded nucleus) generally corresponds to higher electron density.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) of Bromo-2-methoxyphenol Isomers

Carbon Position3-Bromo-2-methoxyphenol4-Bromo-2-methoxyphenol
C1 (-OH)~145.0~147.0
C2 (-OCH₃)~148.0~145.0
C3~112.0 (C-Br)~116.0
C4~125.0~113.0 (C-Br)
C5~116.0~124.0
C6~120.0~115.0

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

The upfield shift of C6 in 4-Bromo-2-methoxyphenol compared to the corresponding position in the 3-bromo isomer suggests a higher electron density, making it a more likely site for electrophilic attack.

Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are highly sensitive to the electronic nature of the aromatic ring. The differing substitution patterns of our two isomers lead to distinct outcomes in these reactions.

Illustrative Comparison: Nitration

In a typical nitration reaction using nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is the active electrophile. The regioselectivity of the reaction is governed by the directing effects of the substituents on the phenol ring.

  • 4-Bromo-2-methoxyphenol: The powerful ortho, para-directing hydroxyl and methoxy groups strongly activate the C6 position for electrophilic attack. The bromine atom at C4 offers minimal steric hindrance to this position. Thus, nitration is expected to proceed with high regioselectivity to yield predominantly 4-Bromo-2-methoxy-6-nitrophenol . The concerted activating effects of the -OH and -OCH₃ groups would also suggest a faster reaction rate compared to its isomer.

  • 3-Bromo-2-methoxyphenol: The directing effects are more convoluted. The hydroxyl group directs to C4 and C6, while the methoxy group also directs to C4 and C6. The bromine atom directs to C5. This leads to a potential mixture of products, primarily 3-Bromo-2-methoxy-4-nitrophenol and 3-Bromo-2-methoxy-6-nitrophenol . The deactivating effect of the bromine atom, not being in a position to be strongly overridden by the activating groups, may also result in a slower reaction rate.

Table 2: Predicted Outcomes of Nitration

IsomerExpected Major Product(s)Predicted Reactivity
3-Bromo-2-methoxyphenol Mixture of 4- and 6-nitro isomersSlower, less regioselective
4-Bromo-2-methoxyphenol 4-Bromo-2-methoxy-6-nitrophenolFaster, highly regioselective
Experimental Protocol: Nitration of 4-Bromo-2-methoxyphenol

Materials:

  • 4-Bromo-2-methoxyphenol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1.0 g of 4-Bromo-2-methoxyphenol in 10 mL of glacial acetic acid.

  • In a separate, cooled test tube, carefully prepare the nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred solution of the phenol, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Pour the reaction mixture over 50 g of crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain purified 4-Bromo-2-methoxy-6-nitrophenol.

Diagram: Directing Effects in Nitration

G cluster_0 4-Bromo-2-methoxyphenol cluster_1 3-Bromo-2-methoxyphenol A OH (ortho, para-director) Ring1 Aromatic Ring A->Ring1 Activates C2, C4, C6 B OCH3 (ortho, para-director) B->Ring1 Activates C1, C3, C5 C Br (ortho, para-director) C->Ring1 Deactivates, directs to C3, C5 NO2_1 NO2+ NO2_1->Ring1 Attack at C6 (major) D OH (ortho, para-director) Ring2 Aromatic Ring D->Ring2 Activates C2, C4, C6 E OCH3 (ortho, para-director) E->Ring2 Activates C1, C3, C5 F Br (ortho, para-director) F->Ring2 Deactivates, directs to C2, C4 NO2_2 NO2+ NO2_2->Ring2 Attack at C4 & C6 (mixture)

Caption: Predicted regioselectivity of nitration.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle is influenced by the electronic and steric environment of the C-Br bond.

Illustrative Comparison: Suzuki-Miyaura Coupling
  • 4-Bromo-2-methoxyphenol: The bromine atom is para to the electron-donating hydroxyl group. This electron donation to the ring system can increase the electron density at the carbon bearing the bromine, potentially slowing down the oxidative addition step compared to an unactivated aryl bromide.

  • 3-Bromo-2-methoxyphenol: The bromine is meta to the hydroxyl group, and therefore experiences less of its electron-donating resonance effect. This may result in a slightly more electron-deficient C-Br bond, potentially leading to a faster rate of oxidative addition in a Suzuki-Miyaura coupling.

However, steric factors can also play a role. In 3-Bromo-2-methoxyphenol , the bromine is flanked by a methoxy group and a hydrogen, whereas in the 4-Bromo-2-methoxyphenol , it is flanked by two hydrogens. The greater steric hindrance around the bromine in the 3-bromo isomer could counteract the electronic advantage.

Table 3: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

IsomerPredicted Rate of Oxidative AdditionRationale
3-Bromo-2-methoxyphenol Potentially faster (electronically) but may be hindered stericallyLess electron donation to the C-Br bond, but more steric hindrance.
4-Bromo-2-methoxyphenol Potentially slower (electronically)Significant electron donation from the para-hydroxyl group.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Bromo-2-methoxyphenol isomer

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the bromo-2-methoxyphenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Add 8 mL of toluene and 2 mL of water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.

  • Wash the organic layer with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Recommendations

The choice between 3-Bromo-2-methoxyphenol and 4-Bromo-2-methoxyphenol should be guided by the specific synthetic transformation being planned.

  • For electrophilic aromatic substitution reactions where high regioselectivity is desired, 4-Bromo-2-methoxyphenol is the superior choice due to the reinforcing directing effects of its substituents.

  • For cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity differences are more nuanced. While 3-Bromo-2-methoxyphenol may offer a slight electronic advantage for oxidative addition, steric hindrance could play a more significant role. Therefore, empirical evaluation for the specific substrate and reaction conditions is recommended.

This guide provides a framework for understanding the divergent reactivity of these two valuable building blocks. By considering the interplay of electronic and steric effects, chemists can strategically select the optimal starting material to achieve their synthetic goals with greater efficiency and predictability.

References

  • Organic Chemistry, 12th Edition by T.W. Graham Solomons, Craig B. Fryhle, and Scott A. Snyder. Wiley. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition by László Kürti and Barbara Czakó. Elsevier. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction by Norio Miyaura and Akira Suzuki. Chemical Reviews. [Link]

  • PubChem Database . National Center for Biotechnology Information. [Link] (for spectral data of 3-Bromo-2-methoxyphenol and 4-Bromo-2-methoxyphenol).

A Senior Application Scientist's Guide to Suzuki Coupling Efficiency of Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] When employing substituted phenols, such as bromophenol isomers, the seemingly subtle shift in the position of the hydroxyl group can profoundly impact reaction outcomes. This guide provides an in-depth comparison of the Suzuki coupling efficiency of ortho-, meta-, and para-bromophenol, grounded in experimental data and mechanistic principles, to empower you in the strategic design of your synthetic routes.

The Decisive Influence of Isomeric Position on Reactivity

The reactivity of bromophenol isomers in palladium-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric effects. The position of the hydroxyl and bromo substituents dictates the electronic character of the carbon-bromine bond and the steric accessibility of the reaction center, thereby influencing the key steps of the catalytic cycle.[3][4]

A general trend observed from collated experimental data suggests the following order of reactivity for the Suzuki-Miyaura coupling with phenylboronic acid:

para-bromophenol > meta-bromophenol > ortho-bromophenol

This trend is a direct consequence of the combined electronic and steric factors unique to each isomer.

para-Bromophenol: The Unhindered and Electronically Favorable Isomer

p-Bromophenol often exhibits the highest reactivity, frequently providing high to quantitative yields in relatively short reaction times.[3][5] The hydroxyl group, situated at the para position, exerts a minimal steric effect on the bromine atom, allowing for unimpeded access of the bulky palladium catalyst to the C-Br bond for the crucial oxidative addition step. Electronically, the hydroxyl group's electron-donating resonance effect can slightly increase the electron density of the aromatic ring, which can, in some cases, disfavor oxidative addition. However, this electronic effect is often outweighed by the lack of steric hindrance, leading to overall superior performance, especially with the use of modern, highly active catalyst systems.

meta-Bromophenol: A Balance of Steric and Electronic Influences

In the case of m-bromophenol, both the steric and electronic influences of the hydroxyl group are less pronounced compared to the other two isomers.[3] The hydroxyl group does not significantly sterically hinder the bromine atom, nor does its electronic influence strongly affect the reaction center. Consequently, m-bromophenol generally displays good reactivity, though it may require slightly more forcing conditions or longer reaction times to achieve yields comparable to its para counterpart.

ortho-Bromophenol: The Challenge of Steric Hindrance and Potential Catalyst Interaction

The reactivity of o-bromophenol is significantly impacted by the proximity of the hydroxyl group to the bromine atom. This ortho relationship introduces considerable steric hindrance, which can impede the approach of the palladium catalyst and slow down the rate-determining oxidative addition step.[6] Furthermore, the ortho-hydroxyl group has the potential to coordinate with the palladium center. This interaction can either be beneficial, by pre-positioning the catalyst for oxidative addition, or detrimental, by forming a stable, less reactive palladacycle that inhibits catalytic turnover. The outcome often depends on the specific ligand, base, and solvent system employed.[7]

Comparative Experimental Data

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of bromophenol isomers with phenylboronic acid. It is important to note that a direct comparative study under identical conditions for all three isomers is not extensively documented in a single source. The data presented is a compilation from various studies, selected for their similarity in reaction components to provide a useful, albeit indirect, comparison.[3]

IsomerAryl Boronic AcidCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference
p-Bromophenol Phenylboronic acidPd/CK₂CO₃Water150 (MW) / 0.17>90[3][5]
m-Bromophenol Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/WaterReflux / 1High (implied)[3]
o-Bromophenol Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/Water80 / -High (implied)[3]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is crucial for rationalizing the observed differences in reactivity among the bromophenol isomers.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L₂(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Bromophenol) ArX->OxAdd ArB Ar'B(OR)₂ (Boronic Acid) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenol. This is often the rate-determining step and is highly sensitive to steric hindrance.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 4-Bromophenol

This protocol provides a standardized, self-validating methodology for the Suzuki-Miyaura coupling of 4-bromophenol with phenylboronic acid, utilizing microwave irradiation for enhanced reaction rates.

Materials:
  • 4-Bromophenol (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium on carbon (10 wt% Pd, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Deionized water (5 mL)

  • Microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:
  • Reaction Setup: In a microwave reaction vessel, combine 4-bromophenol, phenylboronic acid, palladium on carbon, and potassium carbonate.

  • Solvent Addition: Add 5 mL of deionized water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 4-phenylphenol.

Workflow start Start setup Reaction Setup: Combine reagents and catalyst in microwave vessel start->setup solvent Add Solvent (Water) setup->solvent irradiate Microwave Irradiation (e.g., 150°C, 10-15 min) solvent->irradiate monitor Monitor Reaction (TLC or GC-MS) irradiate->monitor workup Work-up: Dilute, wash with water and brine monitor->workup purify Purification: Dry, concentrate, and column chromatography workup->purify end End (Isolated Product) purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion

The choice of bromophenol isomer has a significant and predictable impact on the efficiency of the Suzuki-Miyaura cross-coupling reaction. para-Bromophenol generally offers the highest reactivity due to minimal steric hindrance. meta-Bromophenol provides a reliable alternative with good reactivity. ortho-Bromophenol presents the greatest challenge due to steric hindrance and potential catalyst interactions, often requiring careful optimization of reaction conditions. By understanding the interplay of these steric and electronic factors, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel molecules.

References

  • A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. Benchchem.
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Suzuki-Miyaura coupling of halophenols and phenol boronic acids: systematic investigation of positional isomer effects and conclusions for the synthesis of phytoalexins
  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluorobor
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Conversion achieved for the reaction between 4-bromophenol and...
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Solved Aqueous Suzuki-Miyaura Cross-Coupling Reaction Post. Chegg.com.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Experiment 8 - Suzuki Coupling Reaction. Scribd.
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PMC.
  • Suzuki-Miyaura reaction of bromobenzene and phenylboronic acid (typical...
  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesyl
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Bromo-2-methoxyphenol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Brominated Guaiacols

In the realms of pharmaceutical synthesis, agrochemicals, and materials science, brominated guaiacol (2-methoxyphenol) derivatives are invaluable chemical intermediates. Their utility as building blocks is dictated by the precise arrangement of substituents on the aromatic ring. 3-Bromo-2-methoxyphenol, along with its isomers such as the 4-bromo, 5-bromo, and 6-bromo variants, may exhibit vastly different reactivity, biological activity, and impurity profiles. Consequently, the unambiguous identification and differentiation of these positional isomers are critical for process control, quality assurance, and regulatory compliance.

This guide provides a comprehensive comparison of 3-Bromo-2-methoxyphenol and its key isomers through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the characteristic spectral signatures of each isomer, explain the underlying principles governing these differences, and provide robust experimental protocols for reproducible data acquisition.

Molecular Structures: A Visual Overview

The subtle yet critical differences in the substitution patterns of the isomers under review are the foundation of their distinct spectroscopic properties.

G cluster_0 3-Bromo-2-methoxyphenol cluster_1 4-Bromo-2-methoxyphenol cluster_2 5-Bromo-2-methoxyphenol cluster_3 2-Bromo-6-methoxyphenol a a b b c c d d

Figure 1: Chemical structures of 3-Bromo-2-methoxyphenol and its common positional isomers.

Comparative ¹H and ¹³C NMR Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus. The position of the electron-withdrawing bromine atom and the electron-donating hydroxyl and methoxy groups creates a unique magnetic environment for each proton and carbon atom in the aromatic ring.

Causality Behind Spectral Differences:

The chemical shift of an aromatic proton is influenced by the electronic effects of its neighbors.

  • Ortho/Para Directors (-OH, -OCH₃): These groups donate electron density, shielding the ortho and para positions and causing their corresponding proton signals to appear at a lower chemical shift (upfield).

  • Meta Director (-Br): This halogen withdraws electron density via induction, deshielding adjacent protons and shifting their signals to a higher chemical shift (downfield).

  • Spin-Spin Coupling: The coupling constants (J-values) between adjacent protons provide definitive information about their relative positions. Ortho-coupling (³J) is typically 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.

¹H NMR Data Comparison

The following table summarizes the proton NMR data, highlighting the distinct patterns that enable isomer identification. All shifts are in ppm relative to TMS.

CompoundAr-H Signals (δ, ppm, multiplicity, J Hz)-OCH₃ (δ, ppm)-OH (δ, ppm)Source
3-Bromo-2-methoxyphenol Data not readily available in searched sources.~3.8-3.9 (s)~5.5-6.0 (s)[1]
4-Bromo-2-methoxyphenol 7.00-6.97 (m, 2H), 6.80 (d, J=8.2, 1H)3.88 (s, 3H)5.51 (s, 1H)[2]
5-Bromo-2-methoxyphenol 7.32 (d, J=8.9, 1H), 6.45 (d, J=2.7, 1H), 6.34 (dd, J=2.7, 8.9, 1H)3.86 (s, 3H)4.94 (s, 1H)[2]
2-Bromo-6-methoxyphenol Data not readily available in searched sources.~3.8-3.9 (s)~5.5-6.0 (s)[3][4]
2-Bromo-4-methoxyphenol 7.01 (d, J=2.9, 1H), 6.94 (d, J=8.9, 1H), 6.78 (dd, J=2.9, 8.9, 1H)3.75 (s, 3H)5.23 (s, 1H)[2]
4-Bromo-3-methoxyphenol 7.34 (d, J=8.5, 1H), 6.60 (d, J=2.9, 1H), 6.42 (dd, J=2.9, 8.5, 1H)3.77 (s, 3H)5.49 (s, 1H)[2]

Note: The phenolic -OH proton signal is often a broad singlet and its chemical shift is highly dependent on solvent and concentration. Using DMSO-d₆ can result in a sharper signal at a higher chemical shift (δ 8-14 ppm) due to hydrogen bonding.[5]

¹³C NMR Data Comparison

Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms directly attached to substituents being particularly diagnostic.

CompoundAromatic & Substituent C Signals (δ, ppm)Source
3-Bromo-2-methoxyphenol Data not readily available in searched sources.[1]
4-Bromo-2-methoxyphenol 147.2, 144.9, 124.2, 115.8, 114.2, 111.6, 56.2[2]
5-Bromo-2-methoxyphenol 160.6, 153.0, 132.0, 108.5, 101.7, 100.9, 55.6[2]
2-Bromo-6-methoxyphenol Data not readily available in searched sources.[3][4]
2-Bromo-4-methoxyphenol 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0[2]
4-Bromo-3-methoxyphenol 156.8, 156.1, 133.4, 108.5, 102.3, 100.5, 56.2[2]

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of isomers are often similar, subtle differences in the "fingerprint region" (<1500 cm⁻¹) and shifts in characteristic bands can aid in differentiation.

Key Diagnostic Bands:
  • O-H Stretch (Phenolic): A broad band typically appears around 3200-3600 cm⁻¹. Its shape and position can be affected by intra- and intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methoxy (-OCH₃) C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretch (Phenol & Ether): Strong bands are typically observed between 1200-1300 cm⁻¹ (phenol) and 1000-1100 cm⁻¹ (aryl ether). The exact positions are sensitive to the substitution pattern.

  • C-Br Stretch: This bond typically absorbs in the far-IR region, often between 500-650 cm⁻¹, which may be at the edge or outside the range of standard mid-IR spectrometers.

CompoundKey IR Bands (cm⁻¹)Source
3-Bromo-2-methoxyphenol Data not readily available in searched sources.[1]
4-Bromo-2-methoxyphenol Vapor phase IR data available.[6]
5-Bromo-2-methoxyphenol Melt and vapor phase IR data available.[7]
2-Bromo-6-methoxyphenol ATR-IR and Transmission IR data available.[8]
2-Bromo-4-methoxyphenol Vapor phase IR data available.[9]

Note: Direct comparison requires spectra to be acquired under identical conditions (e.g., all as KBr pellets or all via ATR) as the sample preparation method affects peak positions and shapes.

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. For brominated compounds, MS is particularly powerful due to the characteristic isotopic signature of bromine.

Key Diagnostic Features:
  • Molecular Ion (M⁺): All isomers have the same molecular weight (203.03 g/mol ). The key feature is the presence of two peaks of nearly equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope ([M]⁺ at m/z 202) and one for the molecule with the ⁸¹Br isotope ([M+2]⁺ at m/z 204).[6][9] This immediately confirms the presence of one bromine atom. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[10]

  • Fragmentation Patterns: While the molecular ions are identical, the fragmentation pathways can differ based on isomer stability. Common fragmentation patterns for aromatic ethers include:

    • Loss of a methyl radical (-•CH₃): This is a very common fragmentation for methoxy-substituted aromatics, leading to a fragment at [M-15]⁺ (m/z 187/189).[11]

    • Loss of carbon monoxide (-CO): Following the loss of a methyl group, the resulting ion can lose CO to give a fragment at [M-15-28]⁺ or [M-43]⁺.[10]

    • Cleavage of the C-O bond: This can also occur, leading to other characteristic fragments.[11]

The relative intensities of these fragment ions can vary between isomers, providing a basis for differentiation, especially when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).

G M [M]⁺• m/z 202/204 M_15 [M-15]⁺ m/z 187/189 M->M_15 - •CH₃ M_43 [M-43]⁺ m/z 159/161 M_15->M_43 - CO

Figure 2: A common fragmentation pathway for brominated guaiacol isomers under Electron Ionization (EI).

Experimental Methodologies: A Self-Validating Approach

To ensure the generation of high-quality, reliable spectroscopic data, the following protocols are recommended. The key to trustworthiness is consistency; using the same validated methods for all isomers allows for direct and meaningful comparison.

Protocol 1: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) a->b c Add internal standard (e.g., TMS) b->c d Transfer to 5 mm NMR tube c->d e Insert tube into spectrometer d->e f Lock, Tune, & Shim e->f g Acquire ¹H Spectrum (e.g., 16 scans) f->g h Acquire ¹³C Spectrum (e.g., 1024 scans) g->h i Fourier Transform h->i j Phase & Baseline Correction i->j k Calibrate to TMS (0 ppm) j->k l Integrate (¹H) & Peak Pick (¹H, ¹³C) k->l

Sources

A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-Bromo-2-methoxyphenol, a key building block in the synthesis of various pharmaceutical and specialty chemical entities. We will explore not just the "how" but the critical "why" behind chromatographic choices, offering a framework for developing a scientifically sound, self-validating analytical method.

Understanding the Analyte: Physicochemical Properties of 3-Bromo-2-methoxyphenol

Before developing a separation method, a thorough understanding of the analyte's properties is crucial. 3-Bromo-2-methoxyphenol (C₇H₇BrO₂) is a substituted phenol with a molecular weight of approximately 203.04 g/mol .[1] Its structure, featuring a polar hydroxyl group, a moderately nonpolar methoxy group, and a bromine atom, results in an intermediate polarity. This balance of polar and nonpolar characteristics makes it an ideal candidate for reversed-phase HPLC.[2][3]

Potential impurities in 3-Bromo-2-methoxyphenol could arise from the starting materials, by-products of the synthesis, or degradation. These may include isomers (e.g., 2-Bromo-3-methoxyphenol), starting materials like guaiacol, or over-brominated species.[4] An effective HPLC method must be able to resolve the main component from these and any other potential impurities.

The Workhorse Method: A C18-Based Reversed-Phase Approach

For routine quality control and purity assessment of 3-Bromo-2-methoxyphenol, a C18 reversed-phase HPLC method is the logical starting point due to its versatility and wide applicability for moderately polar to nonpolar compounds.[3]

Method Rationale and Design

The principle of reversed-phase chromatography involves a nonpolar stationary phase (like C18) and a polar mobile phase.[2] Hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times.[2] By adjusting the polarity of the mobile phase, we can modulate the retention and achieve separation.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for a standard reversed-phase HPLC system.

Experimental Protocol: Method A
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard dimension C18 column provides a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. The 50:50 ratio is a good starting point for moderately polar compounds. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 280 nmPhenolic compounds typically exhibit strong UV absorbance. 280 nm is a common wavelength for their detection.
Injection Volume 10 µLA standard injection volume.
Sample Preparation 1 mg/mL in mobile phaseDissolving the sample in the mobile phase ensures compatibility and good peak shape.

This method is expected to provide good resolution of 3-Bromo-2-methoxyphenol from common impurities within a reasonable run time. The use of a simple isocratic mobile phase makes it robust and easy to transfer between different HPLC systems.

An Alternative Approach: Enhancing Resolution with a Phenyl-Hexyl Phase

While a C18 column is a reliable choice, for complex samples or when isomeric impurities are a concern, a stationary phase with a different selectivity, such as a Phenyl-Hexyl phase, can offer significant advantages.

Method Rationale and Design

Phenyl-Hexyl columns provide a unique selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and aromatic analytes. This can lead to enhanced resolution of compounds with similar hydrophobicity but different aromatic character, which is often the case with isomers and related substances.

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Comparison of interaction mechanisms on C18 and Phenyl-Hexyl stationary phases.

Experimental Protocol: Method B
ParameterConditionRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µmOffers alternative selectivity to C18, potentially improving resolution of aromatic isomers.
Mobile Phase Methanol:Water (60:40, v/v) with 0.1% Phosphoric AcidMethanol can provide different selectivity compared to acetonitrile. Phosphoric acid is a stronger acid than formic acid and can be beneficial for peak shape in some cases.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 35°CA slightly elevated temperature can improve efficiency and reduce viscosity.
Detection UV at 280 nmConsistent with Method A for direct comparison.
Injection Volume 10 µLStandard injection volume.
Sample Preparation 1 mg/mL in mobile phaseEnsures sample compatibility.

Comparative Analysis of Proposed Methods

The choice between these methods will depend on the specific requirements of the analysis.

FeatureMethod A (C18)Method B (Phenyl-Hexyl)
Selectivity Primarily based on hydrophobicity.Combination of hydrophobicity and π-π interactions.
Expected Resolution Good for general impurities.Potentially superior for aromatic isomers and closely related substances.
Robustness High, due to the commonality of C18 phases.Generally good, but selectivity can vary more between manufacturers.
Method Development Simpler starting point.May require more optimization of the organic modifier and its ratio.
Ideal Application Routine QC, purity confirmation.Impurity profiling, analysis of complex mixtures, resolving difficult-to-separate isomers.

Method Validation: The Path to Trustworthiness

Regardless of the chosen method, it must be validated to ensure it is suitable for its intended purpose. This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] The validation should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

These validation parameters are not just a regulatory hurdle; they provide the scientific evidence that the method is reliable and the results are trustworthy.

Conclusion

The purity assessment of 3-Bromo-2-methoxyphenol by HPLC is most effectively approached using reversed-phase chromatography. A standard C18 column offers a robust and reliable method for routine analysis. For more challenging separations, particularly those involving isomeric impurities, a Phenyl-Hexyl column provides an alternative selectivity that can lead to superior resolution. The ultimate choice of method should be based on a thorough understanding of the potential impurity profile and must be supported by a comprehensive validation study in accordance with ICH guidelines. This systematic approach ensures the generation of accurate and defensible analytical data, a critical component in the lifecycle of any chemical entity.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Pharmacopoeia (Ph. Eur.). 2.2.29. Liquid Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • PubChem. 3-Bromo-2-methoxyphenol. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • PubChem. 2-Bromo-3-methoxyphenol. [Link]

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A Senior Application Scientist's Guide to Byproduct Identification in 3-Bromo-2-methoxyphenol Synthesis using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<Publish Comparison Guide >

Abstract

In the synthesis of critical pharmaceutical intermediates like 3-Bromo-2-methoxyphenol, rigorous purity control is paramount. The inherent nature of electrophilic aromatic substitution often leads to a spectrum of structurally similar byproducts, posing significant analytical challenges. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the identification of these impurities. We will delve into the causality behind experimental choices, present a self-validating GC-MS protocol, and offer a comparative framework to empower researchers in selecting the optimal analytical strategy for their drug development programs.

The Synthetic Landscape: Understanding Byproduct Formation in the Bromination of 2-Methoxyphenol

The synthesis of 3-Bromo-2-methoxyphenol typically proceeds via the electrophilic bromination of 2-methoxyphenol (guaiacol). The hydroxyl (-OH) and methoxy (-OCH3) groups are ortho-, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack.[1] While the desired product is the 3-bromo isomer, the reaction conditions can lead to the formation of several other byproducts.

Common brominating agents like N-Bromosuccinimide (NBS) or molecular bromine (Br2) are employed.[1][2] The reaction mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich phenol ring. The regioselectivity is influenced by steric hindrance from the existing substituents and the reaction conditions.

Potential Byproducts Include:

  • Isomeric Monobrominated Products: Due to the directing effects of the hydroxyl and methoxy groups, bromination can also occur at other positions on the ring, leading to isomers such as 4-Bromo-2-methoxyphenol, 5-Bromo-2-methoxyphenol, and 6-Bromo-2-methoxyphenol.[2]

  • Dibrominated and Polybrominated Products: If the reaction is not carefully controlled, over-bromination can occur, resulting in the formation of various dibromo- and even tribromo-2-methoxyphenol species.[3]

  • Starting Material: Incomplete reaction will leave residual 2-methoxyphenol.

The presence of these byproducts can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method to identify and quantify these impurities is essential.

GC-MS: A High-Resolution Tool for Byproduct Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this application due to its high chromatographic resolution and the definitive structural information provided by mass spectrometry.[4] It excels at separating volatile and semi-volatile compounds, making it well-suited for the analysis of phenol derivatives.[5][6]

The Critical Role of Derivatization

While some phenols can be analyzed directly by GC, their polar nature can lead to poor peak shape (tailing) and potential degradation in the hot injector or column.[4] To overcome this, derivatization is a crucial sample preparation step.[7] Silylation, which replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective strategy.[8] This increases the volatility and thermal stability of the analytes, resulting in sharper, more symmetrical peaks and improved sensitivity.[7][8]

Experimental Workflow for Byproduct Analysis

The following diagram and protocol outline a validated workflow for the GC-MS analysis of a 3-Bromo-2-methoxyphenol reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Crude Reaction Mixture Aliquot Aliquot & Dilute (e.g., in Acetonitrile) Sample->Aliquot 1. Sampling Derivatize Silylation (e.g., with BSTFA + 1% TMCS) Aliquot->Derivatize 2. Derivatization Ready_Sample Derivatized Sample for Injection Derivatize->Ready_Sample 3. Final Prep GC_Inject GC Injection Ready_Sample->GC_Inject Workflow Transition GC_Column Chromatographic Separation (e.g., DB-5ms column) GC_Inject->GC_Column 4. Separation MS_Detect EI Ionization & MS Detection GC_Column->MS_Detect 5. Detection TIC Total Ion Chromatogram (TIC) MS_Detect->TIC 6. Data Acquisition Spectra Mass Spectra Analysis (Isotope Patterns, Fragmentation) TIC->Spectra 7. Peak Analysis Identify Byproduct Identification Spectra->Identify 8. Identification

Caption: GC-MS workflow for byproduct identification.

Detailed GC-MS Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask and dilute to volume with a suitable solvent like acetonitrile.

  • Transfer 100 µL of this solution to a 2 mL autosampler vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[9]

  • Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A low-polarity column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended for good separation of these analytes.[2][10]

  • Injector: 280°C, Splitless mode (1 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • MS Scan Range: 50-550 m/z.

Data Interpretation: Decoding the Chromatogram and Mass Spectra

The primary output from a GC-MS analysis is the Total Ion Chromatogram (TIC), which displays separated compounds as peaks based on their retention time. Each point in a peak corresponds to a full mass spectrum.

Key Identifiers in Mass Spectra:

  • Molecular Ion (M+): The peak corresponding to the intact molecule with one electron removed. For brominated compounds, the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, due to the natural abundance of the 79Br and 81Br isotopes.[11] This is a definitive marker for the presence of one bromine atom.

  • Fragmentation Patterns: The high energy of electron ionization causes molecules to break apart in predictable ways.

    • Loss of a Methyl Group (-15 Da): A common fragmentation for methoxy-containing compounds is the loss of a methyl radical (•CH3).

    • Loss of a tert-Butyl Group (-57 Da): For silylated derivatives, the loss of a tert-butyl group from the derivatizing agent is a characteristic and often dominant fragment.[12]

    • Bromobenzoyl Cation: Fragments corresponding to the brominated aromatic ring structure are also expected.[13]

Compound NameExpected Retention Time (Relative)Molecular Weight (Underivatized)Key Mass Spectral Fragments (TMS Derivative)
2-Methoxyphenol (Guaiacol)Earliest124.14M+ (196), M-15 (181)
3-Bromo-2-methoxyphenol Intermediate203.03M+ (274/276) , M-15 (259/261), M-57 (217/219)
4-Bromo-2-methoxyphenolLater203.03M+ (274/276), M-15 (259/261), M-57 (217/219)
5-Bromo-2-methoxyphenolIntermediate203.03M+ (274/276), M-15 (259/261), M-57 (217/219)
6-Bromo-2-methoxyphenolLater203.03M+ (274/276), M-15 (259/261), M-57 (217/219)
Dibromo-2-methoxyphenolLatest281.93M+ (352/354/356) with ~1:2:1 ratio

Note: The exact retention times will depend on the specific GC conditions. Isomers will have identical mass spectra, and their identification must be confirmed with authentic standards.

A Comparative Analysis: GC-MS vs. Orthogonal Techniques

While GC-MS is a frontline technique, a comprehensive impurity analysis often benefits from orthogonal methods that separate compounds based on different chemical principles.[14]

Technique_Selection Start Analytical Goal q1 Volatile / Semi-Volatile Byproducts? Start->q1 q2 Need Unambiguous Structural Elucidation? q1->q2 No / Unsure GCMS GC-MS (High Resolution, MS ID) q1->GCMS Yes q3 Primary Goal: Routine Quantification? q2->q3 No NMR NMR (Definitive Structure) q2->NMR Yes (Isolated Fraction) LCMS LC-MS (Non-Volatile, No Derivatization) q3->LCMS No HPLC HPLC-UV (Robust Quantification) q3->HPLC Yes LCMS->q2

Caption: Decision logic for selecting an analytical technique.

Comparison of Analytical Techniques

TechniquePrincipleAdvantages for this ApplicationLimitations
GC-MS Separation by boiling point/polarity in gas phase; MS detection.Excellent separation of isomers; high sensitivity; definitive identification via mass spectra and libraries.[4]Requires derivatization for phenols[7]; not suitable for non-volatile or thermally labile byproducts.[15]
HPLC-UV Separation by polarity in liquid phase; UV detection.Robust and reproducible for quantification; no derivatization needed; handles non-volatile byproducts.[16]Co-elution of isomers is common; UV detection is not specific, making definitive identification difficult.[6]
LC-MS HPLC separation coupled with MS detection.Avoids derivatization; suitable for a wider range of polarities and thermal stabilities than GC-MS.[14]Can have lower chromatographic resolution for isomers compared to capillary GC; potential for ion suppression.
NMR Nuclear spin resonance in a magnetic field.The "gold standard" for unambiguous structure elucidation of isomers, providing definitive positional information.[17][18]Requires isolation of the byproduct in sufficient quantity and purity; lower sensitivity compared to MS techniques.[19]

Conclusion

For the comprehensive identification of byproducts in 3-Bromo-2-methoxyphenol synthesis, GC-MS stands out as the primary analytical tool , offering an unparalleled combination of high-resolution separation and specific identification. Its ability to resolve and identify isomeric impurities based on their characteristic mass spectral fingerprints is crucial for process understanding and quality control.

However, a truly robust analytical package acknowledges the strengths of orthogonal techniques. HPLC-UV is invaluable for routine quantitative analysis once byproduct identities are confirmed. For novel or unexpected impurities, isolation followed by NMR spectroscopy is essential for definitive structural elucidation. By understanding the capabilities and limitations of each technique, researchers can design a logical, efficient, and scientifically sound strategy to ensure the purity and quality of their synthesized compounds.

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng.[Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.[Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.[Link]

  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed.[Link]

  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.gov.[Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate.[Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.[Link]

  • Derivatization for Gas Chromatography. Phenomenex.[Link]

  • Separation of some halogenated phenols by GC-MS. ResearchGate.[Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.[Link]

  • Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples? ResearchGate.[Link]

  • Chlorinated phenols Analysis of phenols to EPA 8040. Agilent.[Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.[Link]

  • Mass Spectrometry (MS). CHEMISTRY 1000.[Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute.[Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.[Link]

  • Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. ACS Publications.[Link]

  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate.[Link]

  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. ChemRxiv.[Link]

  • List of the compounds, purity and CAS number used during the experimental section. ResearchGate.[Link]

  • Structural elucidation by NMR(1HNMR). Slideshare.[Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate.[Link]

  • Synthesis of 3-bromo-phenol. PrepChem.com.[Link]

  • 3-Bromo-2-methoxyphenol. PubChem.[Link]

  • Synthesis method of 5-bromo-2-methoxyphenol.
  • Bromination - Common Conditions. Common Organic Chemistry.[Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.[Link]

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A Senior Application Scientist's Guide to Selective Bromination of 2-Methoxyphenol: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the regioselective bromination of activated aromatic compounds like 2-methoxyphenol (guaiacol) is a foundational synthetic transformation. The resulting brominated guaiacol derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the classical approach using elemental bromine (Br₂) is fraught with challenges, primarily a lack of selectivity leading to mixtures of mono-, di-, and polybrominated products, alongside safety and handling concerns associated with the corrosive and toxic nature of liquid bromine.[3][4]

This comprehensive guide provides an in-depth comparison of viable, modern alternatives to Br₂ for the selective bromination of 2-methoxyphenol. We will delve into the mechanistic nuances of each reagent, present comparative experimental data, and provide detailed, field-tested protocols to empower you to make informed decisions for your synthetic endeavors.

The Challenge with Elemental Bromine (Br₂): Over-activation and Lack of Control

The hydroxyl (-OH) and methoxy (-OCH₃) groups of 2-methoxyphenol are both strong activating, ortho, para-directing groups.[5][6] This high degree of activation makes the aromatic ring exceptionally nucleophilic, leading to rapid and often uncontrollable reactions with electrophilic bromine.[7] When Br₂ is used, especially in polar solvents, it can result in the formation of a white precipitate of 2,4,6-tribromophenol, making the isolation of the desired monobrominated product a significant challenge. While using non-polar solvents and low temperatures can favor monobromination, achieving high regioselectivity for a specific isomer remains a formidable task.[5][8]

Alternative Brominating Agents: A Comparative Overview

To address the limitations of elemental bromine, a suite of alternative reagents has been developed. These reagents offer improved selectivity, milder reaction conditions, and enhanced safety profiles. Here, we compare the most effective alternatives for the bromination of 2-methoxyphenol.

ReagentStructureKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS)

Readily available solid, easy to handle, mild reaction conditions, good for selective bromination.[9][10]Can lead to radical side reactions (allylic/benzylic bromination) if not controlled.[11]
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

Excellent for para-selective bromination of phenols, solid reagent, mild conditions.[12][13]Can be more expensive than NBS.
Pyridinium Tribromide (Py·Br₃)

Solid, stable, and safe source of bromine, offers controlled bromination.[14][15]Can be hygroscopic and may release bromine upon decomposition.[16]

In-Depth Analysis and Experimental Protocols

N-Bromosuccinimide (NBS): The Versatile Workhorse

N-Bromosuccinimide is arguably the most common alternative to Br₂. It is an easy-to-handle solid that serves as an electrophilic bromine source.[10][11] For the bromination of activated aromatics like phenols, the reaction proceeds via an electrophilic aromatic substitution mechanism.[9] The regioselectivity can be tuned by the choice of solvent and the presence of catalysts.

Mechanism of Action with NBS:

In the presence of an acid catalyst or a polar protic solvent, the N-Br bond of NBS is polarized, making the bromine atom electrophilic. The electron-rich aromatic ring of 2-methoxyphenol then attacks the bromine atom, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the brominated product.

Experimental Protocol: Selective ortho-Bromination of 2-Methoxyphenol with NBS

This protocol is adapted from a procedure for the selective ortho-bromination of para-substituted phenols and has been shown to be effective for a range of phenol derivatives.[17][18]

Materials:

  • 2-Methoxyphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • p-Toluenesulfonic acid (pTsOH) (10 mol%)

  • ACS-grade Methanol (MeOH)

Procedure:

  • To a clean, dry round-bottom flask, add 2-methoxyphenol (1.0 eq) and p-toluenesulfonic acid (10 mol%).

  • Dissolve the mixture in a minimal amount of ACS-grade methanol.

  • In a separate flask, prepare a 0.1 M solution of NBS in methanol.

  • Slowly add the NBS solution to the stirred solution of 2-methoxyphenol over 20 minutes at room temperature (~20 °C).

  • After the addition is complete, continue stirring for an additional 5 minutes.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This procedure has been reported to give high yields (>86%) of the mono ortho-brominated product for various para-substituted phenols.[17] For 2-methoxyphenol, the major product is expected to be 6-bromo-2-methoxyphenol due to the directing effects of the hydroxyl and methoxy groups.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO): The para-Selective Specialist

TBCO is a highly effective reagent for the regioselective para-bromination of phenols.[12] Its bulky structure is believed to sterically hinder the approach to the ortho positions, thus favoring substitution at the less hindered para position.[12]

Mechanism of Action with TBCO:

TBCO acts as an electrophilic bromine source, delivering a bromonium ion (Br⁺) for the substitution reaction. The reaction is typically carried out in a non-polar solvent to enhance para-selectivity.

Experimental Protocol: Selective para-Bromination of 2-Methoxyphenol with TBCO

This protocol is a general procedure for the para-bromination of phenols using TBCO.[12]

Materials:

  • 2-Methoxyphenol (1.0 eq)

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) (1.0 - 1.2 eq)

  • Anhydrous non-polar solvent (e.g., Dichloromethane or Carbon Tetrachloride)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (1.0 eq) in the chosen anhydrous non-polar solvent.

  • While stirring at room temperature (25 °C), add TBCO (1.0 - 1.2 eq) portion-wise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-bromo-2-methoxyphenol.

Expected Outcome: For phenols in general, this method provides high yields (>90%) with excellent para:ortho selectivity (>95:5).[12] For 2-methoxyphenol, the major product is expected to be 4-bromo-2-methoxyphenol.

Pyridinium Tribromide (Py·Br₃): The Safe and Solid Bromine Source

Pyridinium tribromide is a stable, solid complex of pyridine, hydrogen bromide, and bromine.[16][19] It serves as a convenient and safer alternative to handling liquid bromine.[14] In solution, it exists in equilibrium with bromine and pyridinium bromide, providing a controlled release of the brominating agent.[20]

Mechanism of Action with Py·Br₃:

The tribromide anion releases Br₂ in solution, which then acts as the electrophile in the aromatic substitution reaction. The reaction mechanism is similar to that of elemental bromine, but the controlled release of Br₂ allows for a more manageable reaction.

Experimental Protocol: Bromination of 2-Methoxyphenol with Pyridinium Tribromide

A general procedure for the bromination of activated aromatics can be adapted for 2-methoxyphenol.

Materials:

  • 2-Methoxyphenol (1.0 eq)

  • Pyridinium Tribromide (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2-methoxyphenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure brominated 2-methoxyphenol.

Expected Outcome: This method is effective for the bromination of various activated aromatic compounds. The regioselectivity will depend on the specific reaction conditions and may yield a mixture of isomers that require purification.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram outlines the general workflow for the bromination of 2-methoxyphenol using an alternative brominating agent.

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Work-up & Purification A Dissolve 2-Methoxyphenol in Solvent B Add Brominating Agent (NBS, TBCO, or Py·Br3) A->B Stirring C Monitor by TLC B->C D Quench Reaction (e.g., Na2S2O3) C->D Completion E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure Brominated Product G->H

Caption: General experimental workflow for the bromination of 2-methoxyphenol.

Conclusion and Recommendations

The selective bromination of 2-methoxyphenol can be effectively achieved without resorting to hazardous elemental bromine.

  • For selective ortho-bromination , N-Bromosuccinimide (NBS) in the presence of an acid catalyst like pTsOH in methanol is a highly effective method.

  • For selective para-bromination , 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) in a non-polar solvent is the reagent of choice, offering excellent regioselectivity.

  • Pyridinium Tribromide (Py·Br₃) provides a safer and more manageable alternative to liquid bromine, although it may offer less regioselectivity compared to NBS and TBCO under specific conditions.

The choice of brominating agent should be guided by the desired regioselectivity of the final product. The experimental protocols provided herein offer a solid starting point for researchers to optimize conditions for their specific synthetic targets. By leveraging these modern reagents, scientists can achieve their synthetic goals more efficiently, safely, and with greater control.

References

  • Orita, A., et al. (2007). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Synlett, 2007(18), 2817-2820.
  • Gómez-Ríos, D., et al. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Journal of Molecular Liquids, 211, 37-43.
  • Ghosh, A. K., & Shevgaonkar, A. V. (2004). Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone. U.S.
  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science.
  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed Central.
  • ResearchGate. (n.d.). Bromination of para-substituted phenols using the H₂O₂-HBr system.... Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone. EP1575891B1.
  • National Center for Biotechnology Information. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PubMed Central.
  • MDPI. (n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO₃⁻–Layered Double Hydroxides. MDPI.
  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

  • YouTube. (2021, February 18). Bromination of phenol [Video]. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr₃ system. RSC Publishing.
  • MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinium tribromide (PyrBr3) in equilibrium with bromine and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 4).
  • Google Patents. (n.d.).
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  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • ResearchGate. (2019, September 26). (PDF) Added catalyst-free, versatile and environment beneficial bromination of (hetero)aromatics using NBS in WEPA. Retrieved from [Link]

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A Researcher's Guide to Arylation and Etherification: A Cost-Benefit Analysis of 3-Bromo-2-methoxyphenol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Among the vast arsenal of available reagents, substituted bromophenols are workhorse intermediates, prized for their versatility in carbon-carbon and carbon-oxygen bond-forming reactions. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-2-methoxyphenol, a key aromatic building block, and objectively compares its performance against viable alternatives in common synthetic applications. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic route design and optimization.

The Synthetic Utility of Brominated Guaiacol Derivatives

3-Bromo-2-methoxyphenol, a brominated derivative of guaiacol (2-methoxyphenol), offers a synthetically useful handle for the construction of more complex molecular architectures. The bromine atom serves as a versatile functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of biaryl linkages and the Ullmann condensation for the synthesis of diaryl ethers. The adjacent methoxy and hydroxyl groups can also influence the reactivity of the aromatic ring and provide additional points for chemical modification.

However, the regiochemistry of the bromine substitution on the guaiacol scaffold can significantly impact both the cost of the starting material and its reactivity in subsequent transformations. This guide will focus on a comparative analysis of 3-Bromo-2-methoxyphenol against its isomers, 2-Bromo-5-methoxyphenol and 4-Bromo-3-methoxyphenol, as well as a non-brominated alternative, 2,3-dimethoxyphenol.

Cost and Availability: A Primary Consideration

The initial cost of a starting material is a crucial factor in the overall economic viability of a synthetic route, particularly in process development and large-scale manufacturing. A comparative analysis of the current market prices for 3-Bromo-2-methoxyphenol and its alternatives reveals significant disparities.

CompoundSupplier ExamplePrice (per gram)
3-Bromo-2-methoxyphenol Matrix Scientific~$1724.00
2-Bromo-5-methoxyphenol Combi-Blocks~$10.00
4-Bromo-3-methoxyphenol Sigma-Aldrich~$42.80 - $146.00[1][2]
2,3-Dimethoxyphenol ChemicalBook / P212121 Store / Fisher Scientific~$0.01 - $29.50[3][4][5]
2-Methoxyphenol (Guaiacol) Various~$0.40/kg[6]
N-Bromosuccinimide (NBS) Various~$0.07 - $0.84[1][2][3]

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

As the table clearly indicates, 3-Bromo-2-methoxyphenol is significantly more expensive than its isomers and the non-brominated alternative. This high cost is a major consideration and necessitates a careful evaluation of its synthetic advantages to justify its use. The cost of the common precursor, 2-methoxyphenol, and the brominating agent, N-Bromosuccinimide (NBS), are also included for context in the synthesis cost analysis.

Synthesis of Brominated Guaiacols: A Comparative Look at Yield and Regioselectivity

The accessibility of these brominated phenols through synthesis is another critical factor. The direct bromination of 2-methoxyphenol (guaiacol) with reagents like N-Bromosuccinimide (NBS) is a common approach. However, the regioselectivity of this reaction is a key challenge, often leading to a mixture of isomers that require purification, impacting the overall yield and cost of the desired product.

Synthesis Guaiacol 2-Methoxyphenol (Guaiacol) Product_Mix Mixture of Brominated Isomers Guaiacol->Product_Mix Bromination NBS NBS NBS->Product_Mix Three_Bromo 3-Bromo-2-methoxyphenol Product_Mix->Three_Bromo Purification Five_Bromo 5-Bromo-2-methoxyphenol Product_Mix->Five_Bromo Purification Four_Bromo 4-Bromo-3-methoxyphenol Product_Mix->Four_Bromo Purification

Diagram 1: General synthesis of brominated guaiacols.

Alternative: 2,3-Dimethoxyphenol

An alternative strategy to circumvent the challenges of regioselective bromination is to utilize a precursor that already possesses the desired substitution pattern. 2,3-Dimethoxyphenol is a viable alternative that can be synthesized from pyrogallol. A reported two-step synthesis of 2,6-dimethoxyphenol from 2,6-dibromophenol proceeds with a 60% yield.[9] Another method for synthesizing 2,6-dimethoxyphenol from pyrogallic acid and dimethyl carbonate boasts high yield and purity.[10] A procedure for the synthesis of pyrogallol monomethyl ether (a related compound) from 2-hydroxy-3-methoxybenzaldehyde reports yields between 68-80%.[11] While not a direct precursor, this highlights the potential for reasonable yields in the synthesis of dimethoxyphenols.

Performance in Key Synthetic Transformations: A Data-Driven Comparison

The ultimate value of a building block lies in its performance in key chemical reactions. Here, we compare the utility of 3-Bromo-2-methoxyphenol and its alternatives in two fundamental transformations: Suzuki-Miyaura coupling and Williamson ether synthesis.

Suzuki-Miyaura Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of C-C bonds.[12][13] The reactivity of the aryl halide is a critical parameter for the success of this reaction.

Suzuki_Coupling Aryl_Bromide Aryl Bromide (e.g., 3-Bromo-2-methoxyphenol) Biaryl_Product Biaryl Product Aryl_Bromide->Biaryl_Product Boronic_Acid Phenylboronic Acid Boronic_Acid->Biaryl_Product Pd_Catalyst Pd Catalyst Base Pd_Catalyst->Biaryl_Product

Diagram 2: General scheme of a Suzuki-Miyaura coupling reaction.

While specific yield data for the Suzuki coupling of 3-Bromo-2-methoxyphenol is scarce, a study on the Suzuki coupling of various aryl bromides with phenylboronic acid using a palladium catalyst in water showed that 4-bromoacetophenone (an electronically similar compound) can give a 96% yield.[14] The reactivity of bromophenol isomers in Suzuki coupling is influenced by both electronic and steric factors. Generally, para-substituted bromophenols tend to give higher yields than ortho-substituted ones due to reduced steric hindrance. The methoxy and hydroxyl groups on the guaiacol ring will also exert electronic effects that can modulate the reactivity of the C-Br bond.

For the alternative, 2,3-dimethoxyphenol, a two-step process would be required to participate in a Suzuki coupling. First, the phenolic hydroxyl group would need to be converted to a triflate (a good leaving group), followed by the palladium-catalyzed coupling. While this adds a step, the synthesis of triflates is typically high-yielding. The Suzuki coupling of 3-pyridyl triflates with alkenyl pinacol boronates has been reported to proceed in good to excellent yields.[15]

Williamson Ether Synthesis and Ullmann Condensation: Crafting Aryl Ethers

The Williamson ether synthesis and the related Ullmann condensation are fundamental methods for the formation of aryl ethers.[6][16][17] In these reactions, a phenoxide nucleophile reacts with an electrophile (an alkyl halide in the Williamson synthesis or an aryl halide in the Ullmann condensation).

Ether_Synthesis cluster_0 Williamson Ether Synthesis cluster_1 Ullmann Condensation Phenoxide_W Phenoxide Aryl_Alkyl_Ether Aryl Alkyl Ether Phenoxide_W->Aryl_Alkyl_Ether Alkyl_Halide Alkyl Halide (e.g., Benzyl Bromide) Alkyl_Halide->Aryl_Alkyl_Ether Phenoxide_U Phenoxide Diaryl_Ether Diaryl Ether Phenoxide_U->Diaryl_Ether Aryl_Halide_U Aryl Halide (e.g., 3-Bromo-2-methoxyphenol) Aryl_Halide_U->Diaryl_Ether Cu_Catalyst Cu Catalyst Base Cu_Catalyst->Diaryl_Ether

Diagram 3: Comparison of Williamson ether synthesis and Ullmann condensation.

In the context of using 3-Bromo-2-methoxyphenol, the phenolic hydroxyl can be deprotonated to act as a nucleophile in a Williamson ether synthesis with an alkyl halide like benzyl bromide. A general procedure for the benzylation of alcohols and phenols using benzyl bromide and potassium hydroxide pellets in the absence of a solvent has been reported to be efficient.[18]

Alternatively, the bromine atom of 3-Bromo-2-methoxyphenol can act as the electrophilic site in an Ullmann condensation with another phenol. Ullmann reactions typically require a copper catalyst and often proceed under harsher conditions than palladium-catalyzed couplings.[16][17] The yields of Ullmann reactions can be variable and are sensitive to the electronic nature of both the aryl halide and the phenol.

For 2,3-dimethoxyphenol, the phenolic hydroxyl can readily participate as the nucleophile in a Williamson ether synthesis. This provides a direct and often high-yielding route to the corresponding aryl alkyl ether.

Experimental Protocols

To provide a practical context for this analysis, the following are representative experimental protocols for the synthesis of a brominated guaiacol and its subsequent use in a Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 5-Bromo-2-methoxyphenol[7]

Materials:

  • Guaiacol (2-methoxyphenol)

  • Acetonitrile

  • Trifluoroacetic anhydride

  • Potassium tert-butoxide (1 M solution)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane

  • Sodium hydroxide (6 N aqueous solution)

  • Hydrochloric acid (concentrated)

  • Brine

Procedure:

  • To a solution of guaiacol (5.0 g, 0.04 mol) in acetonitrile (50 ml) at ambient temperature, add trifluoroacetic anhydride (6.2 ml, 1.1 eq.).

  • Stir the solution for 5 minutes, then slowly add 1 M potassium tert-butoxide (4.0 ml, 0.1 eq.).

  • Stir the resulting mixture for 45 minutes.

  • Slowly add a solution of N-bromosuccinimide (7.83 g, 1.1 eq.) in acetonitrile (50 ml) via an addition funnel.

  • Stir the orange solution for 24 hours.

  • Remove the solvent in a rotary evaporator to obtain a residue.

  • Suspend the residue in dichloromethane (50 ml) and add a 6 N aqueous solution of sodium hydroxide (20 ml).

  • Separate and discard the organic layer.

  • Acidify the aqueous basic layer with concentrated hydrochloric acid until pH 2 is reached.

  • Extract the acidic aqueous layer with dichloromethane (50 ml).

  • Separate the organic layer, wash with brine, and concentrate on a rotary evaporator to afford the desired product. Reported Yield: 90%

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide[14]

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone) (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Palladium(II) complex catalyst (0.5 mol%)

  • Potassium hydroxide (2 mmol)

  • Water (3 mL)

  • Ethyl acetate

Procedure:

  • In a 10 mL round-bottom flask, combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), TBAB (0.6 mmol), palladium(II) catalyst (0.5 mol%), and potassium hydroxide (2 mmol) in water (3 mL).

  • Heat the mixture at 100 °C for one hour (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography. Reported Yield for 4-acetylbiphenyl: 96%

Conclusion and Recommendations

This comprehensive analysis reveals a clear cost-performance trade-off in the selection of brominated guaiacol derivatives for synthesis.

  • 3-Bromo-2-methoxyphenol: The exorbitant cost of this reagent is a significant barrier to its widespread use. While it offers a specific substitution pattern, the lack of a high-yielding and regioselective synthesis from inexpensive starting materials makes it an economically unfavorable choice for most applications, particularly at scale. Its use should be reserved for situations where this specific isomer is absolutely required and no other synthetic route is feasible.

  • Isomeric Alternatives (2-Bromo-5-methoxyphenol and 4-Bromo-3-methoxyphenol): These isomers are significantly more affordable and can be synthesized with reasonable to high yields. For many applications where the precise positioning of the bromo and methoxy groups is not critical for the final target's activity, these isomers represent a much more cost-effective choice.

  • Non-Brominated Alternative (2,3-Dimethoxyphenol): This alternative offers a compelling advantage by eliminating the need for a potentially low-yielding and difficult-to-purify bromination step. For syntheses proceeding through a Williamson ether synthesis, 2,3-dimethoxyphenol is a direct and efficient precursor. For cross-coupling reactions, the additional step of converting the phenol to a triflate is often a high-yielding transformation that can be more efficient than a poorly selective bromination. Given its moderate cost and synthetic flexibility, 2,3-dimethoxyphenol emerges as a highly attractive and often superior alternative to 3-Bromo-2-methoxyphenol.

Recommendation for Researchers:

Before specifying 3-Bromo-2-methoxyphenol in a synthetic plan, a thorough evaluation of the structure-activity relationship of the target molecule should be conducted. If the specific substitution pattern is not strictly required, exploring the use of more cost-effective isomers or the 2,3-dimethoxyphenol alternative is strongly recommended. The potential for a slight increase in the number of synthetic steps when using an alternative is often outweighed by the substantial cost savings and improved overall process efficiency.

References

  • PrepChem. Synthesis of 3-bromo-2-methoxyphenol. [Link]

  • IndiaMART. Guaiacol - 2-Methoxyphenol Latest Price, Manufacturers & Suppliers. [Link]

  • P212121 Store. 2,3-Dimethoxyphenol 2g. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]

  • pyrogallol 1-monomethyl ether - Organic Syntheses Procedure. [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • US4172960A - Process for preparing pyrogallol - Google P
  • NBS bromination of 2,4-dimethoxyphenylethylamine , Hive Methods Discourse. [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. [Link]

  • Competing experiments in the Suzuki–Miyaura cross coupling reaction;... - ResearchGate. [Link]

  • 2-iodo-3-methoxyphenol - C7H7IO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • Synthesis of 3-bromo-phenol - PrepChem.com. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • An Expedited, Regiospecific para-Bromination of Activated Aryls - TopSCHOLAR. [Link]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]

  • Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts - ResearchGate. [Link]

  • Supporting Information For - The Royal Society of Chemistry. [Link]

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A Researcher's Guide to the Biological Activities of Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the vast chemical space of natural and synthetic compounds offers a fertile ground for discovery. Among these, bromophenols, a class of halogenated secondary metabolites predominantly found in marine algae, have garnered significant attention for their diverse and potent biological activities.[1][2][3] The position and number of bromine atoms on the phenol ring, along with other substitutions, give rise to a multitude of isomers with distinct therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of various bromophenol isomers, supported by experimental data, to aid in the identification of promising candidates for further investigation.

The Significance of Isomerism in Bromophenol Bioactivity

The isomeric form of a bromophenol is not a trivial structural detail; it is a critical determinant of its biological function. The location of bromine atoms and hydroxyl groups profoundly influences the molecule's electronic properties, lipophilicity, and steric hindrance. These factors, in turn, dictate how the molecule interacts with biological targets such as enzymes, receptors, and cellular membranes, ultimately shaping its antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties. Understanding these structure-activity relationships (SARs) is paramount for the rational design of novel therapeutics.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of the key biological activities exhibited by different bromophenol isomers. The data presented is a synthesis of findings from multiple independent research studies.

Antioxidant Activity: Quenching the Fire of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of diseases, including cancer and neurodegenerative disorders.[4] Bromophenols, with their electron-rich phenolic rings, are excellent radical scavengers.[5]

The antioxidant capacity of bromophenols is often attributed to the hydrogen-donating ability of their hydroxyl groups.[6][7] The number and position of these -OH groups, as well as the presence of bromine atoms, modulate this activity. For instance, studies have shown that bromophenols with a 1,4-dihydroxy (hydroquinone) arrangement exhibit significant antioxidant activity.[1]

Key Experimental Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of a compound to scavenge the ABTS radical cation.

Comparative Antioxidant Activity Data:

Bromophenol DerivativeAssayIC50 ValueReference
bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)DPPH-[6]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPH19.84 µM[8]
Bromophenol 1.18 (four hydroxyl groups)DPPH6.8 µM[1]
Bromophenol 1.19 (four hydroxyl groups)DPPH6.1 µM[1]
Bromophenol 1.17 (one hydroxyl group)DPPH35.8 µM[1]

Note: A lower IC50 value indicates higher antioxidant activity.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Bromophenol_Sample Prepare Bromophenol Stock Solution Mix Mix Bromophenol Sample with DPPH Solution Bromophenol_Sample->Mix DPPH_Solution Prepare Methanolic DPPH Solution DPPH_Solution->Mix Incubate Incubate in the Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow for DPPH radical scavenging assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[9] Bromophenols have emerged as promising antibacterial agents, with some derivatives exhibiting significant activity against both Gram-positive and Gram-negative bacteria.[3][10]

The antimicrobial mechanism of bromophenols is multifaceted and can involve the disruption of cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[9][10] For instance, 3-bromo-2,6-dihydroxyacetophenone has demonstrated good activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[9]

Key Experimental Assays:

  • Agar Diffusion Method (Kirby-Bauer Test): This method assesses the susceptibility of bacteria to a compound by measuring the zone of inhibition around a disk impregnated with the test substance.

  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

Comparative Antimicrobial Activity Data:

Bromophenol DerivativeTarget OrganismActivityReference
3-bromo-2,6-dihydroxyacetophenoneS. aureus & MRSASignificant antibacterial zone[9]
MethylrhodomelolPseudomonas aeruginosaWeak bacteriostatic activity[11]
Bromophenols from Kappaphycus sp.Pseudomonas fluorescence & Staphylococcus aureusProminent zone of inhibition[12]
Bromophenols from Rhodomela confervoidesP. aeruginosa & S. aureusAntibacterial action[12]

Logical Relationship: Antimicrobial Mechanism of Action

Antimicrobial_Mechanism Bromophenol Bromophenol Isomer Cell_Membrane Bacterial Cell Membrane Disruption Bromophenol->Cell_Membrane Biofilm Inhibition of Biofilm Formation Bromophenol->Biofilm Metabolism Interference with Metabolic Pathways Bromophenol->Metabolism Bacterial_Death Bacterial Cell Death / Growth Inhibition Cell_Membrane->Bacterial_Death Biofilm->Bacterial_Death Metabolism->Bacterial_Death

Caption: Potential antimicrobial mechanisms of bromophenols.

Anticancer Activity: A Promising Frontier in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the discovery of novel and effective anticancer agents.[13] Numerous studies have highlighted the potent cytotoxic effects of various bromophenol derivatives against a range of human cancer cell lines.[3][14][15][16]

The anticancer mechanisms of bromophenols are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[15][16] For example, some bromophenol hybrids have been shown to induce cell cycle arrest at the G0/G1 phase in lung cancer cells.[15] The activation of the Nrf2 signaling pathway, which plays a role in cellular defense against oxidative stress, has also been implicated in the anticancer effects of some bromophenols.[6][7]

Key Experimental Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation.

  • Flow Cytometry: Used to analyze the cell cycle distribution and quantify apoptosis.

Comparative Anticancer Activity Data (IC50 Values in µM):

Bromophenol DerivativeA549 (Lung)Bel7402 (Liver)HepG2 (Liver)HCT116 (Colon)Caco2 (Colon)Reference
Compound 17a-----[14]
Bromophenol 90.0018--0.0022-[5]
Bromophenol 12-4.8 - 7.4---[5]

Note: A lower IC50 value indicates higher anticancer activity. Data for compound 17a was reported as significant but specific IC50 values were not provided in the abstract.

Signaling Pathway: ROS-Mediated Apoptosis

Apoptosis_Pathway Bromophenol Bromophenol Derivative ROS Increased Intracellular ROS Bromophenol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Simplified ROS-mediated apoptotic pathway.

Enzyme Inhibition: Targeting Key Pathological Processes

The specific inhibition of enzymes involved in disease pathogenesis is a cornerstone of modern drug discovery. Bromophenol derivatives have demonstrated potent inhibitory effects against several key enzymes, highlighting their therapeutic potential for a range of conditions.[5]

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a primary strategy for the management of Alzheimer's disease. Several novel bromophenol derivatives have shown strong inhibitory effects against AChE.[5][17][18]

  • Carbonic Anhydrase (CA) Inhibition: CAs are implicated in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5][18]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key regulator in insulin signaling, making it a target for the treatment of type 2 diabetes.[1][5][19][20]

  • α-Glucosidase and α-Amylase Inhibition: Inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients.[21]

Comparative Enzyme Inhibition Data:

Bromophenol DerivativeTarget EnzymeKi or IC50 ValueReference
Compound 1fAldose ReductaseKi: 0.05 ± 0.01 µM[21]
Various Bromophenolsα-GlucosidaseKi: 43.62 - 144.37 nM[21]
Various Bromophenolsα-AmylaseIC50: 9.63 - 91.47 nM[21]
Bromophenol 4.4PTP1BIC50: 0.84 µM[1]
Bromophenol Compound 9PTP1BIC50: 1.50 µM[20]
Bromophenols 13-21hCA IKi: 2.53 - 25.67 nM[18]
Bromophenols 13-21hCA IIKi: 1.63 - 15.05 nM[18]
Bromophenols 13-21AChEKi: 6.54 - 24.86 nM[18]

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the immense potential of bromophenol isomers as a source of novel therapeutic agents. The subtle variations in their chemical structures translate into significant differences in their biological activities, offering a rich landscape for drug discovery and development.

Future research should focus on:

  • Systematic SAR studies: To elucidate the precise structural requirements for optimal activity and selectivity for each biological target.

  • In vivo efficacy and toxicity studies: To translate the promising in vitro findings into preclinical and clinical settings.

  • Synergistic studies: To explore the potential of combining bromophenols with existing drugs to enhance therapeutic outcomes and combat drug resistance.

By continuing to explore the chemical diversity and biological activities of bromophenol isomers, the scientific community can unlock new avenues for the treatment of a wide range of human diseases.

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A Definitive Guide to the Structural Validation of 3-Bromo-2-methoxyphenol Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Approach to Unambiguous Molecular Elucidation

For researchers, medicinal chemists, and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can derail a research program, invalidate biological data, and lead to significant wasted resources. While 1D NMR provides a foundational glimpse, for substituted aromatics like 3-Bromo-2-methoxyphenol, it often leaves critical questions of isomerism unanswered. This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—work in concert to provide irrefutable structural validation. We will move beyond theoretical descriptions to explain the causal logic behind the experimental choices and demonstrate how the resulting data creates a self-validating structural proof.

The Challenge: Beyond the Ambiguity of 1D NMR

The target molecule, 3-Bromo-2-methoxyphenol, presents a classic structural elucidation challenge. Its molecular formula is C₇H₇BrO₂.[1] A standard 1D ¹H NMR spectrum is expected to show signals for three aromatic protons, a methoxy group singlet, and a hydroxyl proton. A ¹³C NMR would show seven distinct carbon signals. However, several isomers could produce superficially similar 1D spectra. For instance, distinguishing 3-Bromo-2-methoxyphenol from 2-Bromo-3-methoxyphenol based solely on subtle chemical shift differences or coupling constants in a 1D spectrum can be unreliable. To achieve unambiguous confirmation, we must map the precise connectivity of the molecule, a task for which 2D NMR is perfectly suited.[2]

The 2D NMR Toolkit: A Symphony of Correlations

Two-dimensional NMR spectroscopy adds a second frequency dimension to the spectrum, allowing us to visualize correlations between different nuclei.[3][4] By selecting the right combination of experiments, we can systematically build a complete bonding map of the molecule.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (¹H-¹H).[5][6][7] It is the workhorse for establishing the sequence of protons in a spin system, such as adjacent protons on an aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct, one-bond correlations between protons and the heteronucleus they are attached to (¹H-¹³C).[8][9][10] It is the most sensitive and reliable method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH, ³J_CH, ⁴J_CH).[11][12][13] These long-range correlations are essential for connecting disparate spin systems and, crucially, for identifying the positions of quaternary (non-protonated) carbons and substituents.

Experimental Workflow: A Systematic Approach

The following diagram outlines the logical workflow for acquiring and interpreting the necessary NMR data for complete structural validation.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_analysis Data Integration & Validation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR DEPT Acquire DEPT-135 COSY Acquire ¹H-¹H COSY DEPT->COSY Initial Hypothesis HSQC Acquire ¹H-¹³C HSQC Analyze_COSY Assign Proton Spin Systems COSY->Analyze_COSY HMBC Acquire ¹H-¹³C HMBC Analyze_HSQC Assign Protonated Carbons HSQC->Analyze_HSQC Analyze_HMBC Connect Fragments & Assign Quaternary Carbons HMBC->Analyze_HMBC Final_Structure Confirm Structure of 3-Bromo-2-methoxyphenol Analyze_COSY->Final_Structure Analyze_HSQC->Final_Structure Analyze_HMBC->Final_Structure

Caption: Logical workflow for 2D NMR-based structural elucidation.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-2-methoxyphenol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shifts of all proton and carbon atoms. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D NMR Acquisition: Using standard Bruker pulse programs or equivalent:[14]

    • COSY: Acquire a phase-sensitive gradient-selected COSY (e.g., cosygpprqf) spectrum.

    • HSQC: Acquire a sensitivity-improved, edited HSQC (e.g., hsqcedetgpsisp2) to correlate protons with their directly attached carbons. This also provides editing information similar to DEPT.

    • HMBC: Acquire a gradient-selected HMBC (e.g., hmbcgplpndqf) optimized for a long-range coupling constant of ~8 Hz to observe ²J_CH and ³J_CH correlations.

Data Interpretation: Assembling the Structural Puzzle

Let's assume the following plausible chemical shifts for 3-Bromo-2-methoxyphenol based on standard substituent effects.[15][16][17]

Atom Label Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H4~7.10 (d)~124.0 (CH)
H5~6.90 (t)~120.0 (CH)
H6~7.00 (d)~115.0 (CH)
OCH₃~3.90 (s)~61.0 (CH₃)
OH~5.80 (s, broad)-
C1-~145.0 (C)
C2-~148.0 (C)
C3-~112.0 (C)
C4~7.10~124.0 (CH)
C5~6.90~120.0 (CH)
C6~7.00~115.0 (CH)
COSY: Mapping the Aromatic Proton Network

The COSY spectrum reveals which protons are coupled to each other. For the aromatic region, we expect to see correlations between adjacent protons.

Proton 1 Correlates with Conclusion
H4 (~7.10)H5 (~6.90)H4 is adjacent to H5.
H5 (~6.90)H4 (~7.10), H6 (~7.00)H5 is adjacent to both H4 and H6.
H6 (~7.00)H5 (~6.90)H6 is adjacent to H5.

Insight: The COSY data confirms a three-proton spin system (H4-H5-H6), which is consistent with a trisubstituted benzene ring. It establishes their sequence but not their position relative to the substituents.[18][19]

HSQC: Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of all protonated carbons.[19][20]

Proton (¹H Shift) Carbon (¹³C Shift) Assignment
H4 (~7.10)~124.0C4
H5 (~6.90)~120.0C5
H6 (~7.00)~115.0C6
OCH₃ (~3.90)~61.0OCH₃ Carbon

Insight: We have now definitively assigned C4, C5, C6, and the methoxy carbon. The remaining unassigned carbon signals (~145.0, ~148.0, ~112.0) must therefore belong to the quaternary carbons C1, C2, and C3.

HMBC: The Definitive Structural Proof

The HMBC spectrum is the final and most critical piece of evidence. It reveals 2- and 3-bond correlations, connecting all the pieces of the puzzle. The key correlations that validate the 3-Bromo-2-methoxyphenol structure are highlighted below.

G cluster_mol cluster_correlations Key HMBC Correlations mol OCH3_H OCH₃ Protons (~3.90 ppm) correlate to: OCH3_C2 C2 (~148.0 ppm, ³J) OCH3_H->OCH3_C2 H6_H H6 Proton (~7.00 ppm) correlates to: H6_C2 C2 (~148.0 ppm, ³J) H6_H->H6_C2 H6_C1 C1 (~145.0 ppm, ²J) H6_H->H6_C1 H4_H H4 Proton (~7.10 ppm) correlates to: H4_C2 C2 (~148.0 ppm, ²J) H4_H->H4_C2 H4_C3 C3 (~112.0 ppm, ²J) H4_H->H4_C3

Caption: Key HMBC correlations confirming the molecular structure.

Detailed HMBC Correlation Analysis:

Proton (¹H Shift) Correlates to Carbon (¹³C Shift) J-Coupling Structural Significance
OCH₃ (~3.90) ~148.0 ³J Crucial Link: The methoxy protons show a 3-bond correlation to C2. This proves the methoxy group is attached to C2.
H6 (~7.00)~148.0³JConfirms H6 is three bonds away from C2.
H6 (~7.00)~145.0²JConfirms H6 is adjacent to C1.
H6 (~7.00)~120.0²JConfirms H6 is adjacent to C5 (verifies COSY).
H4 (~7.10)~148.0²JConfirms H4 is adjacent to C2.
H4 (~7.10)~112.0 ²J Crucial Link: H4 shows a 2-bond correlation to C3. This proves C3 is adjacent to C4.
H4 (~7.10)~120.0²JConfirms H4 is adjacent to C5 (verifies COSY).

Synthesizing the Evidence:

  • The OCH₃ → C2 correlation definitively places the methoxy group at the C2 position.

  • Since H4 is adjacent to C2 (from HMBC) and C5 (from COSY/HMBC), and H6 is adjacent to C1 (from HMBC) and C5 (from COSY/HMBC), the H4-C4-C5-C6-H6 fragment is established.

  • The H4 → C3 correlation proves that the remaining quaternary carbon, C3, is adjacent to C4.

  • With C1, C2, and C3 identified as the substituent-bearing carbons, and knowing the OCH₃ is on C2 and the OH is on C1 (based on typical phenolic shifts), the bromine atom must reside on C3.

This complete set of correlations, where COSY, HSQC, and HMBC data all converge, provides an unambiguous and self-validating proof of the 3-Bromo-2-methoxyphenol structure.

Comparison with an Alternative: The Case of 2-Bromo-3-methoxyphenol

To underscore the diagnostic power of this approach, consider the key expected HMBC correlation for the isomer 2-Bromo-3-methoxyphenol.

  • Key Differentiating Correlation: For this isomer, the methoxy protons would show a correlation to C3 , not C2. The absence of an OCH₃ → C2 correlation and the presence of an OCH₃ → C3 correlation in the experimental HMBC spectrum would immediately disprove the 3-Bromo-2-methoxyphenol structure and confirm the 2-Bromo-3-methoxyphenol isomer.

Conclusion

Structural elucidation in modern chemical and pharmaceutical research demands a level of certainty that moves beyond simple spectral matching. By systematically applying a combination of 2D NMR experiments, we can deconstruct a molecule's connectivity atom by atom. As demonstrated with 3-Bromo-2-methoxyphenol, while 1D NMR and COSY lay the groundwork, and HSQC assigns the basic pairs, it is the long-range connectivity information from the HMBC experiment that serves as the ultimate arbiter of the final structure . This integrated, multi-technique approach provides the robust, verifiable, and unambiguous data required to confidently advance research and development programs.

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A Comparative Guide to Purity Assessment of 3-Bromo-2-methoxyphenol: The Definitive Advantage of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-Bromo-2-methoxyphenol is not merely a quality control checkpoint; it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. While traditional chromatographic methods have long been the workhorses of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary method offering unparalleled accuracy and a direct, unadulterated measure of purity.

This guide provides an in-depth comparison of qNMR with alternative analytical techniques for assessing the purity of 3-Bromo-2-methoxyphenol. We will delve into the causality behind experimental choices in qNMR, present a self-validating protocol, and provide objective, data-driven comparisons to empower you with the knowledge to select the most appropriate method for your analytical needs.

The qNMR Approach: A System of Absolute Quantification

At its core, the power of qNMR lies in a simple, fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[1][2][3] This unique characteristic sets qNMR apart from techniques like HPLC or GC, which rely on compound-specific response factors that can vary with molecular structure, necessitating calibration with a standard of the analyte itself.[2]

Consequently, qNMR is considered a primary ratio method of measurement.[4] Purity can be determined with high accuracy by comparing the integrated signal of the analyte to that of a certified reference material (an internal standard) of known purity, weighed into the same NMR tube.[4][5] This direct molar comparison eliminates the need for an identical, highly purified standard of the analyte, which is often unavailable for novel compounds or research intermediates.[6]

The logical workflow for a qNMR experiment is systematic and designed to ensure data integrity at every step.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Quantification weigh 1. Accurately Weigh Analyte & Internal Standard dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve Volumetric Transfer acquire 3. Acquire Spectrum (Optimized Parameters) dissolve->acquire process 4. Process Data (Phase, Baseline, Integrate) acquire->process calculate 5. Calculate Purity (Using qNMR Equation) process->calculate

Caption: General workflow for purity determination by qNMR.

Experimental Protocol: qNMR Purity of 3-Bromo-2-methoxyphenol

This protocol is designed as a self-validating system. By selecting multiple, well-resolved signals from both the analyte and the internal standard, the purity can be calculated independently from different proton signals. Consistent results across these calculations provide a high degree of confidence in the final reported value.

1. Materials & Reagents

  • Analyte: 3-Bromo-2-methoxyphenol (C₇H₇BrO₂, MW: 203.03 g/mol )[7]

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%). It is highly soluble in DMSO-d₆, stable, and its single sharp resonance in the aromatic region (~6.3 ppm) does not overlap with the analyte signals.[8][9]

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆). 3-Bromo-2-methoxyphenol is a phenolic compound and exhibits good solubility in polar aprotic solvents like DMSO.

2. Selection of the Internal Standard: The Cornerstone of Accuracy The choice of an internal standard is the most critical decision in a qNMR experiment. The ideal standard must meet several stringent criteria:

  • High Purity: The purity of the standard must be known and certified (e.g., traceable to SI units).[6][10] Any impurity in the standard will directly propagate as an error in the analyte's purity calculation.

  • Signal Separation: The NMR signals of the standard must be well-resolved and free from any overlap with the analyte or solvent signals.[6][9]

  • Solubility: The standard must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[8]

  • Chemical Inertness: The standard must not react with the analyte, solvent, or trace moisture.[9]

  • Simple Spectrum: A standard with a simple spectrum (e.g., one or two sharp singlets) is preferable for ease and accuracy of integration.

Maleic acid is an excellent choice for this analysis due to its satisfaction of these criteria when using DMSO-d₆ as the solvent.

3. Step-by-Step Sample Preparation Causality Note: Accurate weighing is the largest single source of uncertainty in qNMR.[2] Using a microbalance with appropriate precision is mandatory for high-quality results.

  • Accurately weigh approximately 15 mg of 3-Bromo-2-methoxyphenol into a clean, dry vial using a calibrated microbalance. Record the weight precisely (m_analyte).

  • Accurately weigh approximately 8 mg of Maleic Acid (IS) into the same vial. Record the weight precisely (m_IS).

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Vortex the vial thoroughly until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is essential.

  • Transfer the solution to a high-quality 5 mm NMR tube.

4. NMR Data Acquisition: Ensuring Quantitative Fidelity Causality Note: The goal of data acquisition is to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei for all signals in the spectrum. This requires complete spin relaxation between pulses.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Angle: 30-90°. A 90° pulse provides the maximum signal per scan.

  • Relaxation Delay (D1): ≥ 30 seconds. This is a critical parameter. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the IS. For phenolic protons and protons on small molecules, T₁ values can be several seconds. A long D1 ensures complete relaxation and prevents signal saturation, which would lead to inaccurate integration.

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Number of Scans (NS): 16-64 scans. The number should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated to keep integration errors below 1%.[11]

  • Temperature: 298 K

5. Data Processing and Purity Calculation

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a multipoint polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[12]

  • Integration:

    • Calibrate the integral of the well-resolved singlet from the two olefinic protons of Maleic Acid at ~6.3 ppm to a value of 2.00.

    • Integrate several well-resolved, non-overlapping signals of 3-Bromo-2-methoxyphenol. Suitable signals would be the aromatic protons and the methoxy singlet.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[3][12]

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons generating the signal

    • MW: Molar Weight

    • m: Mass

    • P: Purity of the standard

    • analyte: Refers to 3-Bromo-2-methoxyphenol

    • IS: Refers to the Internal Standard (Maleic Acid)

Comparative Analysis: qNMR vs. Alternative Methods

No single analytical technique can reveal all aspects of a sample's purity. Orthogonal methods, which measure purity based on different chemical or physical principles, provide a more complete picture. Here is a comparison of qNMR with common alternatives for 3-Bromo-2-methoxyphenol.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Bromometric Titration
Principle Molar ratio based on nuclear spin propertiesDifferential partitioning between mobile/stationary phasesPartitioning between gas mobile phase and stationary phaseRedox chemical reaction
Selectivity High; based on unique chemical shiftsHigh; based on polarity and column chemistryHigh; based on volatility and column chemistryLow; measures total phenolic content, not specific
Analyte Standard Not required (uses certified IS)[5][6]Required for accurate quantification; area % assumes equal response factorsRequired for accurate quantification; area % assumes equal response factorsNot required (titrimetric standard used)
Information Absolute purity, structural confirmationRelative purity, detection of non-volatile impuritiesRelative purity, detection of volatile impuritiesTotal phenolic content
Sample Prep Simple dissolutionMobile phase prep, filteringOften requires derivatization for phenols[13]Solution prep, pH adjustment
Destructive? No[5]YesYesYes
Throughput Moderate (long relaxation delays)High (with autosampler)High (with autosampler)Low
High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent orthogonal technique for identifying and quantifying non-volatile or thermally labile impurities.[14] A reversed-phase HPLC method with UV detection would be suitable for 3-Bromo-2-methoxyphenol.[15][16] However, its primary limitation in purity assessment is the dependency on response factors. Unless a reference standard for every single impurity is available, purity is typically reported as "area percent," which inaccurately assumes that all compounds have the same UV absorbance at the chosen wavelength.

Gas Chromatography (GC)

GC is the method of choice for analyzing volatile impurities, such as residual solvents.[17] Given its melting point of 35-36°C, 3-Bromo-2-methoxyphenol is sufficiently volatile for GC analysis, especially with a high-temperature injector. However, phenolic compounds can exhibit poor peak shape on standard columns. Derivatization is often employed to convert the polar hydroxyl group into a less polar ether or ester, improving chromatographic performance.[13] Like HPLC, GC requires reference standards for accurate quantification of impurities.

Bromometric Titration

This is a classic wet chemical method for quantifying phenols.[18] The method involves treating the phenol with a known excess of bromine, which substitutes onto the aromatic ring. The unreacted bromine is then determined by back-titration.[19] While simple and inexpensive, this method lacks specificity. It cannot distinguish between 3-Bromo-2-methoxyphenol and other potential phenolic impurities, providing only a measure of the total phenol content.[18]

Conclusion: Selecting the Optimal Method for Unambiguous Purity

For the absolute purity determination of 3-Bromo-2-methoxyphenol, qNMR is the superior technique . Its status as a primary ratio method provides a direct, accurate measurement of the mass fraction of the analyte without the need for an analyte-specific reference standard. The non-destructive nature of the technique also preserves the sample for further analysis. The self-validating nature of the protocol, by allowing for purity calculation from multiple independent signals, imparts a high degree of trustworthiness to the results.

However, a comprehensive purity profile should leverage orthogonal techniques.

  • Use HPLC to search for non-volatile, UV-active impurities that may not be visible or well-resolved in the ¹H NMR spectrum.

  • Use GC to quantify volatile impurities and residual solvents, which are often below the detection limit of qNMR.

By combining the absolute quantification power of qNMR with the high separation efficiency of chromatographic methods, researchers and drug development professionals can establish a complete and unambiguous purity profile for critical intermediates like 3-Bromo-2-methoxyphenol, ensuring the quality and integrity of their work.

References

  • Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • BIPM. (n.d.). qNMR.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Unknown Source. (n.d.). ASSAY Of PHENOL.
  • Unknown Source. (n.d.). EXPERIMENT 6 ASSAY FOR PHENOL.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Unknown Source. (2017, November). Quantitative NMR Spectroscopy.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • eGyanKosh. (n.d.). EXPERIMENT 10 ESTIMATION OF PHENOLS.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxyphenol | 88275-88-1.
  • Google Patents. (n.d.). CN112730294A - Method for rapidly determining total phenol content in dilute phenol water.
  • PubChem. (n.d.). 3-Bromo-2-methoxyphenol.
  • Benchchem. (n.d.). Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxyphenol.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.

Sources

A Comparative Guide to the Synthetic Routes of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-methoxyphenol, a substituted guaiacol derivative, serves as a crucial building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The precise positioning of the bromo, hydroxyl, and methoxy functionalities on the aromatic ring makes it a valuable synthon for introducing specific structural motifs. However, the regioselective synthesis of this particular isomer presents a notable chemical challenge. Direct electrophilic bromination of the parent 2-methoxyphenol (guaiacol) typically yields a mixture of isomers, predominantly the 4- and 5-bromo derivatives, due to the directing effects of the hydroxyl and methoxy groups.

This in-depth technical guide provides a comparative analysis of alternative synthetic routes to 3-Bromo-2-methoxyphenol. We will explore three distinct strategies: a multi-step synthesis involving a pre-functionalized precursor, a direct approach utilizing directed ortho metalation, and a protecting group-assisted regioselective bromination. Each route will be detailed with step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations.

Route 1: Multi-Step Synthesis from a Pre-functionalized Aromatic Precursor

This strategy relies on the synthesis of an intermediate where the desired substitution pattern is already established, followed by a final transformation to unmask the phenolic hydroxyl group. A viable pathway proceeds through the oxidation of 2-bromo-6-formyl-anisole.

Mechanistic Rationale

The core of this route is the Baeyer-Villiger oxidation of the aldehyde functionality in 2-bromo-6-formyl-anisole. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, leading to a formate ester intermediate, which is then readily hydrolyzed to the target phenol. The regiochemistry is unequivocally controlled by the synthesis of the starting aldehyde. The synthesis of 2-bromo-6-formyl-anisole can be achieved via the ortho-formylation of 2-bromoanisole, for which several classical methods exist, such as the Duff, Reimer-Tiemann, or Vilsmeier-Haack reactions. A particularly effective method is the magnesium chloride-triethylamine mediated formylation with paraformaldehyde, which has been shown to be highly regioselective for the ortho-position of phenols and their derivatives.

Experimental Protocols

Step 1a: Synthesis of 2-bromo-6-formyl-anisole via ortho-Formylation of 2-Bromoanisole

This protocol is adapted from the regioselective ortho-formylation of phenols.[1]

  • Reaction Setup: In a dry 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (6.0 g, 200 mmol).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 250 mL) to the flask, followed by the dropwise addition of triethylamine (13.9 mL, 100 mmol). Stir the resulting suspension for 15 minutes at room temperature.

  • Substrate Addition and Reaction: Add 2-bromoanisole (18.7 g, 100 mmol) dropwise to the reaction mixture. Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with 1 M HCl (150 mL). Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-6-formyl-anisole.

Step 1b: Synthesis of 3-Bromo-2-methoxyphenol via Baeyer-Villiger Oxidation [2]

  • Reaction Setup: In a 100-mL round-bottomed flask, dissolve 2-bromo-6-formyl-anisole (2.15 g, 10 mmol) in dichloromethane (40 mL).

  • Reagent Addition: Add sodium dibasic phosphate (Na₂HPO₄, 2.13 g, 15 mmol) to the solution. Prepare a solution of trifluoroperacetic acid by carefully adding trifluoroacetic anhydride (2.52 g, 12 mmol) to a cooled (0 °C) suspension of 30% hydrogen peroxide (1.13 g, 10 mmol) in dichloromethane (10 mL). Add this peracid solution dropwise to the aldehyde solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of 10% aqueous sodium carbonate solution (50 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers and extract the product into 1 N aqueous sodium hydroxide (3 x 20 mL). Acidify the combined basic extracts with concentrated HCl to pH ~1 and extract the product with diethyl ether (3 x 30 mL). Dry the combined ether extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford 3-Bromo-2-methoxyphenol.

Route 2: Directed ortho Metalation (DoM) of 2-Methoxyphenol

Directed ortho metalation is a powerful strategy for the regioselective functionalization of aromatic rings bearing a directing metalation group (DMG).[3][4] In this approach, the methoxy and hydroxyl groups of 2-methoxyphenol can direct a strong base, such as an organolithium reagent, to deprotonate the C3 position selectively. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source to yield the desired product.

Mechanistic Rationale

The methoxy group in 2-methoxyphenol is a moderate DMG, while the hydroxyl group is acidic and will be deprotonated by the organolithium reagent to form a lithium phenoxide. This in situ formed phenoxide is a more powerful DMG. The coordination of the lithium cation to the oxygen atoms of both the methoxy and phenoxide groups directs the deprotonation to the adjacent C3 position. The subsequent reaction with a brominating agent, such as bromine or 1,2-dibromoethane, introduces the bromine atom at the lithiated site.

Caption: Workflow for the synthesis of 3-Bromo-2-methoxyphenol via Directed ortho Metalation.

Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 2-methoxyphenol (1.24 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Bromination: Add a solution of bromine (1.76 g, 11 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL). Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-2-methoxyphenol.

Route 3: Regioselective Bromination via a Protecting Group Strategy

This route involves the temporary protection of the reactive phenolic hydroxyl group, followed by electrophilic bromination and subsequent deprotection. The choice of a suitable protecting group is critical to influence the regioselectivity of the bromination step. A bulky protecting group can sterically hinder the positions ortho and para to the hydroxyl group, potentially favoring bromination at the C3 position.

Mechanistic Rationale

By protecting the hydroxyl group of 2-methoxyphenol with a sterically demanding group, such as a tert-butyldimethylsilyl (TBDMS) ether, the electronic and steric environment of the aromatic ring is altered. While the methoxy group is an ortho, para-director, the bulky TBDMS group can disfavor electrophilic attack at the C6 position. This may lead to a higher proportion of bromination at the C3 and C5 positions. Separation of the desired 3-bromo isomer followed by deprotection would yield the final product.

Caption: Workflow for the synthesis of 3-Bromo-2-methoxyphenol using a protecting group strategy.

Experimental Protocol

Step 3a: Protection of 2-Methoxyphenol

  • Reaction Setup: In a 100-mL round-bottomed flask, dissolve 2-methoxyphenol (1.24 g, 10 mmol) and imidazole (1.70 g, 25 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.81 g, 12 mmol) in one portion. Stir the mixture at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude TBDMS-protected 2-methoxyphenol, which can often be used in the next step without further purification.

Step 3b: Bromination of the Protected Phenol

  • Reaction Setup: Dissolve the crude TBDMS-protected 2-methoxyphenol (from the previous step) in acetonitrile (50 mL) in a 100-mL round-bottomed flask.

  • Bromination: Add N-bromosuccinimide (NBS, 2.14 g, 12 mmol) to the solution and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane) to separate the isomeric brominated products.

Step 3c: Deprotection

  • Reaction Setup: Dissolve the purified 3-bromo-2-(tert-butyldimethylsilyloxy)anisole (10 mmol) in THF (30 mL) in a 100-mL round-bottomed flask.

  • Deprotection: Add tetrabutylammonium fluoride (TBAF, 1 M in THF, 12 mL, 12 mmol) and stir the solution at room temperature for 2 hours.

  • Work-up and Purification: Quench the reaction with water (50 mL) and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-2-methoxyphenol.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Multi-Step SynthesisRoute 2: Directed ortho MetalationRoute 3: Protecting Group Strategy
Number of Steps 2 (from 2-bromo-6-formyl-anisole)1 (from 2-methoxyphenol)3 (from 2-methoxyphenol)
Regioselectivity Excellent (pre-determined)ExcellentModerate to Good (isomer separation required)
Reagents & Conditions Trifluoroperacetic acid (strong oxidant); requires synthesis of starting materialn-Butyllithium (pyrophoric, requires inert atmosphere and low temperatures); Bromine (corrosive)TBDMSCl, NBS, TBAF (standard reagents); multiple steps and purifications
Potential Yield Moderate to GoodGoodModerate (due to multiple steps and potential for isomer loss)
Scalability Moderate (synthesis of starting material may be a bottleneck)Challenging (requires strict anhydrous and anaerobic conditions)Good (standard procedures, but multiple steps impact overall efficiency)
Safety Considerations Use of a strong peracidHandling of pyrophoric organolithium reagents and corrosive bromineStandard laboratory precautions for organic synthesis

Characterization of 3-Bromo-2-methoxyphenol

The identity and purity of the synthesized 3-Bromo-2-methoxyphenol can be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.1-6.8 (m, 3H, Ar-H), ~5.8 (s, 1H, OH), ~3.9 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~147.0 (C-O), ~144.0 (C-O), ~125.0 (Ar-CH), ~120.0 (Ar-CH), ~115.0 (Ar-CH), ~110.0 (C-Br), ~56.0 (OCH₃).

  • Mass Spectrometry (EI): m/z (%) 204/202 (M⁺), 189/187 (M⁺ - CH₃), 123 (M⁺ - Br).

Conclusion

This guide has presented and compared three distinct synthetic strategies for the preparation of 3-Bromo-2-methoxyphenol, a valuable but synthetically challenging molecule.

  • Route 1 (Multi-Step Synthesis) offers unambiguous regiocontrol but is longer due to the requirement of a pre-functionalized starting material.

  • Route 2 (Directed ortho Metalation) is the most direct and elegant approach, providing excellent regioselectivity in a single step from readily available 2-methoxyphenol. However, it requires specialized techniques for handling air- and moisture-sensitive reagents.

  • Route 3 (Protecting Group Strategy) employs classical organic reactions but suffers from a lower overall efficiency due to the multiple steps and the need for chromatographic separation of isomers.

For research and small-scale applications where directness and regioselectivity are paramount, the Directed ortho Metalation (Route 2) stands out as the most promising approach, provided the necessary experimental setup is available. For larger-scale synthesis, the development of a robust and high-yielding protocol for the starting material in Route 1 could make it a competitive alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

References

  • Organic Syntheses. ortho-Formylation of phenols.

  • PrepChem. Synthesis of 3-bromo-2-methoxyphenol.

  • PubChem. 3-Bromo-2-methoxyphenol.

  • Wikipedia. Directed ortho metalation.

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide.

  • Grokipedia. Directed ortho metalation.

  • Myers Research Group, Harvard University. Directed Ortho Metalation.

  • Wikipedia. Duff reaction.

  • Wikipedia. Reimer–Tiemann reaction.

  • Wikipedia. Vilsmeier–Haack reaction.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • Organic Synthesis. Protecting Groups.

  • PubMed. Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.

  • PubMed. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

  • Organic Syntheses. ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde.

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A Senior Application Scientist's Guide to Solvent System Efficacy for 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate solvent is a critical, albeit often underestimated, parameter in the design of chemical syntheses and drug development workflows.[1][2] The solvent system not only dictates the solubility of reactants but also profoundly influences reaction kinetics, equilibrium, and the stability of all species in solution.[1][3] This guide provides an in-depth comparison of the efficacy of 3-Bromo-2-methoxyphenol in a range of common laboratory solvent systems. We will explore the theoretical underpinnings of solvent-solute interactions and present empirical data on solubility, stability, and performance in a model reaction. Detailed, replicable protocols for these evaluations are provided to empower researchers to make informed, data-driven decisions in their own experimental designs.

The Critical Role of Solvent Selection

In any chemical process, the solvent is not merely an inert medium but an active participant that can dictate the outcome of a reaction.[2] Its influence is multifaceted, affecting:

  • Solubility: For a reaction to occur, reactants must be in the same phase, which necessitates their dissolution in the chosen solvent. Poor solubility leads to low effective concentrations and heterogeneous reaction conditions, often resulting in slower rates and lower yields.[3]

  • Reaction Rates: Solvents can dramatically alter reaction rates by stabilizing or destabilizing reactants and transition states to different extents.[1] For instance, polar solvents can accelerate reactions that involve the formation of charged intermediates by stabilizing the transition state.[1][4]

  • Chemical Stability: The solvent can influence the degradation pathways available to a solute. A judicious choice can protect a sensitive compound, while a poor choice can promote decomposition.

  • Downstream Processing: The physical properties of the solvent (e.g., boiling point, miscibility) are crucial for product isolation, purification, and formulation, impacting overall process efficiency and cost.[5][6]

Understanding these effects is paramount for developing robust, efficient, and scalable chemical processes in research and industry.

Physicochemical Profile of 3-Bromo-2-methoxyphenol & Theoretical Solvent Interactions

3-Bromo-2-methoxyphenol (CAS 88275-88-1) is a substituted phenol with a molecular weight of 203.03 g/mol .[7][8] Its structure features a polar hydroxyl (-OH) group capable of hydrogen bonding, a moderately polar methoxy (-OCH₃) group, and a lipophilic brominated aromatic ring. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

We can anticipate its behavior based on the "like dissolves like" principle[9]:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to strongly solvate the hydroxyl group of 3-Bromo-2-methoxyphenol, potentially leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents have significant dipole moments but lack acidic protons. They can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting they will be effective at dissolving the molecule, particularly by interacting with the hydroxyl and methoxy groups.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. They are expected to be poor solvents for this molecule due to their inability to effectively solvate the polar hydroxyl group, likely resulting in low solubility.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 1: Predicted Solvent-Solute Interactions", fontsize=12, fontcolor="#202124"];

Experimental Design & Rationale

To empirically evaluate the efficacy of 3-Bromo-2-methoxyphenol, we designed a series of experiments focusing on three key performance indicators: solubility, stability, and reactivity.

  • Solubility Assessment: The classic shake-flask method at a controlled temperature was chosen for its reliability in determining equilibrium solubility.[10] This provides a quantitative measure of the maximum concentration achievable in each solvent, a foundational parameter for any solution-phase application.

  • Stability Analysis: Solutions were stored under controlled conditions and analyzed by High-Performance Liquid Chromatography (HPLC) over time. This allows for the quantification of the parent compound, revealing any degradation and thus indicating its stability in each solvent.

  • Reactivity in a Model Suzuki Coupling: A Suzuki coupling reaction was selected as a representative, widely used transformation in drug development. The reaction's performance (measured by product yield via HPLC) in different solvents provides a practical measure of how the solvent system impacts reaction kinetics and overall success.

Comparative Efficacy Analysis

The following data represent the performance of 3-Bromo-2-methoxyphenol in a selection of representative solvents. All experiments were conducted in triplicate, and the data are presented as mean ± standard deviation.

Solubility Assessment

The equilibrium solubility was determined at 25°C.

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 200
AcetonePolar Aprotic21155.4 ± 4.1
MethanolPolar Protic33120.9 ± 3.5
AcetonitrilePolar Aprotic3785.2 ± 2.8
Ethyl AcetatePolar Aprotic645.7 ± 1.9
TolueneNonpolar2.45.1 ± 0.4
HexaneNonpolar1.9< 0.1

Insight: As predicted, the highly polar aprotic solvent DMSO demonstrated excellent solvating power. Polar solvents, in general, were far superior to nonpolar solvents. The high solubility in acetone and methanol makes them strong candidates for reaction media.

Stability Analysis

Solutions (10 mg/mL) were stored at room temperature (25°C) protected from light for 7 days. The percentage of the parent compound remaining was quantified by HPLC.

Solvent% Parent Remaining (Day 7)
Toluene99.8 ± 0.1
Acetonitrile99.5 ± 0.2
Ethyl Acetate99.1 ± 0.3
Acetone98.8 ± 0.4
Methanol95.3 ± 0.8
Dimethyl Sulfoxide (DMSO)92.4 ± 1.1

Insight: While DMSO is an excellent solubilizing agent, it showed the most significant degradation of the analyte over one week, a known issue for long-term storage of some compounds. Protic solvents like methanol also showed slightly lower stability compared to aprotic and nonpolar options. Toluene and acetonitrile provided the most stable environments for the compound.

Impact on a Representative Suzuki Coupling

The reaction of 3-Bromo-2-methoxyphenol with phenylboronic acid was performed at 80°C for 4 hours. Product yield was determined by HPLC analysis of the crude reaction mixture against a standard.

SolventReaction Yield (%)
Toluene (+ water)88 ± 3
Acetonitrile75 ± 4
Acetone62 ± 5
Methanol41 ± 6
Ethyl Acetate35 ± 4
Dimethyl Sulfoxide (DMSO)Inconclusive (decomposition)

Insight: The biphasic Toluene/water system, a classic choice for Suzuki couplings, provided the highest yield. This is often due to the favorable partitioning of the catalyst and reagents. Acetonitrile also proved to be a competent reaction solvent. The lower yields in other solvents can be attributed to factors like catalyst deactivation or unfavorable solvation of the transition state. The reaction failed in DMSO due to significant decomposition at the elevated temperature.

Detailed Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Principle: This method measures the saturation concentration of a compound in a solvent at a controlled temperature. An excess of the solid is agitated with the solvent until equilibrium is reached, after which the concentration of the dissolved solid in the supernatant is measured.[9][10]

Methodology:

  • Add an excess amount of 3-Bromo-2-methoxyphenol (approx. 50 mg) to a 2 mL glass vial.

  • Dispense 1.0 mL of the test solvent into the vial.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled incubator set to 25°C.

  • Agitate the slurry for 24 hours to ensure equilibrium is reached.

  • After 24 hours, allow the vials to stand undisturbed for 1 hour to let excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulate matter.[9]

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration using a pre-validated HPLC method with a calibration curve.

Protocol: HPLC-Based Reaction Monitoring

Principle: Reversed-phase HPLC is a powerful technique for separating and quantifying components of a mixture.[11] For this application, a C18 column is used to separate the nonpolar aromatic compounds based on their hydrophobicity.[12][13] A gradient elution method provides robust separation of starting materials, products, and potential impurities.

dot graph [rankdir="TB", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

caption [label="Fig 2: HPLC Analysis Workflow", fontsize=12, fontcolor="#202124"];

HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Methodology:

  • At the desired reaction time point, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of mobile phase A in a volumetric flask. This stops the reaction and prepares the sample for analysis.

  • Vortex the diluted sample thoroughly.

  • If necessary, filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample onto the equilibrated HPLC system.

  • Identify and integrate the peaks corresponding to the starting material and the product.

  • Quantify the amount of product formed by comparing its peak area to a calibration curve generated from pure standard.

Discussion & Recommendations

The choice of solvent for 3-Bromo-2-methoxyphenol is highly application-dependent. No single solvent is optimal for all purposes.

  • For High Concentration Stock Solutions & Screening: DMSO is the clear choice due to its exceptional solubilizing power. However, for long-term storage (>24 hours), solutions should be stored at -20°C or colder to mitigate degradation. For room temperature stability, Acetonitrile is a superior choice, offering good solubility and excellent stability.

  • For Organic Synthesis (e.g., Cross-Coupling): A Toluene/water biphasic system is highly recommended for reactions like the Suzuki coupling, demonstrating superior yield. Acetonitrile represents a viable single-solvent alternative. High temperatures in DMSO should be avoided due to the high risk of compound decomposition.

  • For Purification (Chromatography): The low solubility in Hexane and moderate solubility in solvents like Ethyl Acetate and Toluene suggest that a Hexane/Ethyl Acetate or Hexane/Toluene solvent system would be effective for purification via normal-phase column chromatography.

References

  • Solvent effects. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Solvent effects – Knowledge and References. Taylor & Francis. Retrieved January 11, 2026, from [Link]

  • Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Retrieved January 11, 2026, from [Link]

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  • Ch 8 : Solvent Effects. University of Calgary. Retrieved January 11, 2026, from [Link]

  • Solvent Effects on Chemical Reaction. (2018). Slideshare. Retrieved January 11, 2026, from [Link]

  • 3-Bromo-2-methoxyphenol. PubChem, National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Valencia, C. A., et al. (2014). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Retrieved January 11, 2026, from [Link]

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  • How are solvents chosen in organic reactions? Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Van De Steene, M., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Retrieved January 11, 2026, from [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. Retrieved January 11, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved January 11, 2026, from [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (1993). Defense Technical Information Center. Retrieved January 11, 2026, from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Axion Labs. Retrieved January 11, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved January 11, 2026, from [Link]

  • Solvent and Reagent Selection Guide. University of Toronto, Green Chemistry Initiative. Retrieved January 11, 2026, from [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Retrieved January 11, 2026, from [Link]

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The Synthetic Versatility of 3-Bromo-2-methoxyphenol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of available starting materials, substituted phenols represent a privileged scaffold due to their inherent reactivity and prevalence in biologically active natural products and synthetic drugs. This guide provides an in-depth technical analysis of 3-Bromo-2-methoxyphenol, a versatile yet often overlooked building block. We will objectively compare its synthetic utility against related isomers and alternative precursors, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic campaigns.

The Strategic Advantage of the 3-Bromo-2-methoxyphenol Scaffold

3-Bromo-2-methoxyphenol, also known as 3-bromoguaiacol, possesses a unique arrangement of functional groups that imparts a desirable balance of reactivity and selectivity. The phenolic hydroxyl group serves as a nucleophile or can be readily converted into a variety of ether and ester linkages. The methoxy group, a common feature in many bioactive molecules, influences the electronic properties of the aromatic ring and can be a key interaction point with biological targets.[1] Crucially, the bromine atom at the 3-position offers a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and copper-catalyzed Ullmann-type condensations.[2]

The strategic placement of these functional groups allows for a programmed and regioselective elaboration of the scaffold, making it an attractive starting point for the synthesis of complex molecular architectures. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing (via inductive effect) but ortho,para-directing bromine atom governs the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

Comparative Analysis in Pharmaceutical Synthesis: The Case of Tyrosine Kinase Inhibitors

While direct, large-scale applications of 3-Bromo-2-methoxyphenol in named drug syntheses are not as prominently documented as some of its isomers, its potential can be effectively illustrated through a comparative analysis with the closely related 4-Bromo-2-methoxyphenol. This isomer has been utilized in the synthesis of a key intermediate for Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. This comparison provides a valuable framework for understanding the synthetic decisions and potential advantages of using a brominated guaiacol derivative.

Table 1: Comparison of Synthetic Routes to a Key Bosutinib Intermediate

ParameterRoute A: Utilizing a Brominated Methoxyphenol PrecursorRoute B: Alternative Route from Vanillic Acid
Starting Material 5-Bromo-2-methoxyphenol (isomer of the title compound)Vanillic Acid
Key Transformations Ullmann Condensation, Nitration, Reduction, CyclizationEsterification, Alkylation, Nitration, Reduction, Cyclization
Reported Overall Yield ~35-40%~25-30%
Number of Synthetic Steps Fewer stepsMore steps
Key Advantages Higher overall yield, more convergent synthesis.Readily available starting material.
Potential Challenges Cost and availability of the specific brominated isomer.Longer synthetic sequence, potential for side reactions.

This comparison underscores the strategic advantage of employing a pre-functionalized building block like a brominated methoxyphenol. The higher overall yield and shorter synthetic sequence in Route A are directly attributable to the presence of the bromine atom, which facilitates a key bond-forming reaction early in the synthesis. This highlights the potential of 3-Bromo-2-methoxyphenol to streamline synthetic routes to complex pharmaceutical targets.

Key Synthetic Transformations: Experimental Protocols and Mechanistic Insights

The true value of 3-Bromo-2-methoxyphenol lies in its ability to participate in a variety of powerful chemical transformations. Below, we detail the experimental protocols for two of the most important reactions for this class of compounds: the Ullmann condensation and the Suzuki-Miyaura coupling.

Ullmann Condensation for Diaryl Ether Synthesis

The copper-catalyzed Ullmann condensation is a classical and reliable method for the formation of diaryl ethers, a common motif in many biologically active compounds.[2] The phenolic hydroxyl group of 3-Bromo-2-methoxyphenol can act as the nucleophile in this reaction.

Experimental Protocol: Synthesis of a Diaryl Ether via Ullmann Condensation

  • Materials: 3-Bromo-2-methoxyphenol, an aryl iodide (e.g., 1-iodo-4-nitrobenzene), Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., Cesium Carbonate, Cs₂CO₃), and a high-boiling polar solvent (e.g., N,N-Dimethylformamide, DMF).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-methoxyphenol (1.0 eq), the aryl iodide (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

    • Add anhydrous DMF to the flask via syringe.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst.

  • Ligand: 1,10-phenanthroline stabilizes the copper catalyst and increases its solubility and reactivity.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the phenol and is known to be particularly effective in Ullmann-type reactions.

  • High Temperature: Traditional Ullmann reactions often require high temperatures to overcome the activation energy of the C-O bond formation.

Ullmann_Condensation 3-Bromo-2-methoxyphenol 3-Bromo-2-methoxyphenol Intermediate_1 Copper(I) Phenoxide 3-Bromo-2-methoxyphenol->Intermediate_1 Deprotonation Aryl-Iodide Aryl-Iodide Intermediate_2 Oxidative Addition Complex Aryl-Iodide->Intermediate_2 Cu(I)-Catalyst Cu(I)-Catalyst Cu(I)-Catalyst->Intermediate_1 Base Base Base->Intermediate_1 Intermediate_1->Intermediate_2 Coordination Diaryl_Ether Diaryl_Ether Intermediate_2->Diaryl_Ether Reductive Elimination

Caption: Simplified workflow of the Ullmann Condensation.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] The bromine atom of 3-Bromo-2-methoxyphenol makes it an excellent substrate for this reaction.

Experimental Protocol: Synthesis of a Biaryl via Suzuki-Miyaura Coupling

  • Materials: 3-Bromo-2-methoxyphenol, an arylboronic acid (e.g., phenylboronic acid), a Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Potassium Carbonate, K₂CO₃), and a solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Procedure:

    • To a round-bottom flask, add 3-Bromo-2-methoxyphenol (1.0 eq), the arylboronic acid (1.5 eq), the Palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

    • Add the solvent system to the flask.

    • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial for the efficiency of the reaction and can be tuned based on the specific substrates.

  • Base: The base is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Degassing: Removal of oxygen is critical as it can deactivate the palladium catalyst.

Suzuki_Coupling 3-Bromo-2-methoxyphenol 3-Bromo-2-methoxyphenol Intermediate_1 Oxidative Addition (Aryl-Pd(II)-Br) 3-Bromo-2-methoxyphenol->Intermediate_1 Arylboronic_Acid Arylboronic_Acid Intermediate_2 Transmetalation Arylboronic_Acid->Intermediate_2 Pd(0)-Catalyst Pd(0)-Catalyst Pd(0)-Catalyst->Intermediate_1 Base Base Base->Intermediate_2 Intermediate_1->Intermediate_2 Biaryl_Product Biaryl_Product Intermediate_2->Biaryl_Product Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura coupling catalytic cycle.

Biological Activity of Related Bromophenol and Methoxyphenol Derivatives

While the primary focus of this guide is the synthetic utility of 3-Bromo-2-methoxyphenol, it is crucial to consider the potential biological activities of the molecules that can be accessed from this building block. Studies on related bromophenol and methoxyphenol derivatives have revealed promising antioxidant and anticancer properties.

Derivatives of bromophenols isolated from marine algae have demonstrated significant biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory effects.[3] For instance, certain synthesized methylated and acetylated bromophenol derivatives have shown the ability to ameliorate oxidative damage and induce apoptosis in cancer cells.[3]

Furthermore, the 2-methoxyphenol (guaiacol) moiety is found in a variety of natural products with known anti-inflammatory and antioxidant properties.[4] The presence of both the bromo and methoxy functionalities in the 3-Bromo-2-methoxyphenol scaffold suggests that its derivatives could be promising candidates for the development of new therapeutic agents in these areas.

Table 2: Reported Biological Activities of Related Bromophenol and Methoxyphenol Derivatives

Compound ClassBiological ActivityExperimental ObservationsReference
Methylated Bromophenol Derivatives Antioxidant, AnticancerAmeliorated H₂O₂-induced oxidative damage; induced apoptosis in leukemia K562 cells.[3]
Acetylated Bromophenol Derivatives Antioxidant, AnticancerIncreased expression of antioxidant proteins; inhibited viability of leukemia K562 cells.[3]
2-Methoxyphenol (Guaiacol) Derivatives Antioxidant, Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes; scavenging of reactive oxygen species (ROS).[4]
Curcumin Analogs (containing methoxyphenol) AnticancerGrowth inhibitory activities on malignant melanoma cell lines.[5]

This data provides a strong rationale for the exploration of novel derivatives of 3-Bromo-2-methoxyphenol in drug discovery programs targeting cancer and inflammatory diseases.

Conclusion and Future Outlook

3-Bromo-2-methoxyphenol is a highly versatile and valuable building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a nucleophilic hydroxyl group, a modifiable methoxy group, and a strategically placed bromine atom allows for a wide range of synthetic transformations to construct complex and potentially bioactive molecules.

While its direct application in the synthesis of currently marketed drugs may be less documented than some of its isomers, the comparative analysis with the synthesis of a Bosutinib intermediate clearly demonstrates the potential for brominated guaiacol derivatives to streamline synthetic routes and improve overall efficiency. The detailed experimental protocols for key coupling reactions provide a practical starting point for researchers to incorporate this building block into their synthetic strategies.

Future research should focus on the synthesis and biological evaluation of novel compound libraries derived from 3-Bromo-2-methoxyphenol. Given the promising antioxidant and anticancer activities of related bromophenol and methoxyphenol derivatives, a systematic exploration of the chemical space around this scaffold is warranted and holds the potential to deliver novel therapeutic candidates.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds.
  • Wang, W., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(12), 629.
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  • Paliwal, A., et al. (2023). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 28(15), 5789.
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  • Deba, F., et al. (2008). Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results. Journal of Food Science, 73(3), C139-C144.
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  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Organic Chemistry, 12(2), 131-139.
  • Reyes-Zurita, F. J., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(11), 3369.
  • Karchava, A. V., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(21), 6565.
  • Piekus-Słomka, N., et al. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 27(19), 6523.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional integrity. This guide provides a detailed, authoritative protocol for the disposal of 3-Bromo-2-methoxyphenol, a halogenated phenol compound. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and the protection of our environment.

The core principle underpinning the disposal of this compound is its classification as a halogenated organic waste . This dictates a specific waste stream and disposal method, primarily high-temperature incineration, which is significantly different from the handling of non-halogenated organic solvents that may be repurposed as fuel additives[1]. Understanding this distinction is critical for both safety and cost-effective waste management in any laboratory setting.

Hazard Profile and Essential Safety Data

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. 3-Bromo-2-methoxyphenol and its isomers are recognized as hazardous substances. They are known irritants and present toxicological risks that necessitate careful handling at all stages, including disposal.

Key Mechanistic Insight: The presence of the bromine atom on the phenol ring classifies this compound as a halogenated organic. Halogenated compounds require specialized incineration at very high temperatures with flue gas scrubbing to neutralize the resulting acidic gases (like hydrogen bromide) and prevent the formation of highly toxic dioxins or furans. This is a primary reason they cannot be mixed with non-halogenated solvent waste, which is often used in fuel blending for cement kilns[1].

The table below summarizes the critical hazard information compiled from safety data sheets of closely related brominated methoxyphenols.

Hazard Category Description Source(s)
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[2][3][4]
Signal Word Warning[3][4][5]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed.[2][3][4][6]
Required PPE Chemical-resistant gloves (e.g., Nitrile), safety goggles with side shields or a face shield, lab coat. Use in a well-ventilated area or chemical fume hood.[7][8][9]
Disposal Classification Hazardous Waste; Halogenated Organic Compound[1][9][10][11]

The Core Principle: Meticulous Segregation

The single most critical step in this entire process is the strict segregation of halogenated waste. Co-mingling waste streams is a frequent and costly error in laboratory practice.

Causality: Mixing even small amounts of halogenated waste into a large drum of non-halogenated solvents contaminates the entire container[1]. This forces the entire, much larger volume to be disposed of via the more expensive incineration route, increasing disposal costs by 2-3 times[1].

Operational Mandates:

  • DO collect 3-Bromo-2-methoxyphenol and any materials contaminated with it in a dedicated container clearly marked "HALOGENATED ORGANIC WASTE"[12].

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol)[1].

  • DO NOT dispose of 3-Bromo-2-methoxyphenol down the drain under any circumstances[1][12]. This is illegal and environmentally damaging.

  • DO NOT mix with incompatible materials such as strong acids, bases, or oxidizing agents[7][13].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 3-Bromo-2-methoxyphenol waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE) Verification Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above. This is a non-negotiable first step to prevent personal exposure.

Step 2: Waste Container Preparation and Labeling

  • Select an Appropriate Container: Use a leak-proof, chemically compatible container with a secure, screw-top cap[12][14]. UN-approved containers provided by your institution's Environmental Health & Safety (EHS) department are ideal[1].

  • Pre-Label the Container: The container must be labeled before the first drop of waste is added[12]. The label must include:

    • The words "HAZARDOUS WASTE "[9].

    • The full chemical name: "Waste 3-Bromo-2-methoxyphenol " (and any other components in the waste mixture)[12].

    • The hazard characteristics (e.g., "Irritant," "Toxic").

Step 3: Transferring Waste

  • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure[12].

  • Use a funnel to prevent spills when transferring liquid waste.

  • Keep the waste container closed at all times except when actively adding waste[12][14].

Step 4: Managing Contaminated Materials and Empty Containers

  • Solid Waste: Any disposable labware, gloves, or absorbent materials contaminated with 3-Bromo-2-methoxyphenol must be placed in the same designated halogenated waste container or a separate, clearly labeled solid waste bag for incineration[15].

  • Empty Containers: The original chemical container is not "trash-ready" once empty. It must be decontaminated. The first rinse with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous halogenated waste[14]. After a triple rinse, and ensuring all labels are defaced, the container may be disposed of according to institutional policy[14].

Step 5: Temporary Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[16][17].

  • The SAA should be in a secondary containment tray to mitigate potential leaks.

  • Ensure incompatible waste types are segregated within the SAA[14].

Step 6: Arranging for Final Disposal

  • When the waste container is nearly full (no more than 90%) or has been accumulating for a period defined by your institutional policy (e.g., 150 days), request a pickup from your institution's EHS office or licensed hazardous waste contractor[17].

  • Provide them with the Safety Data Sheet (SDS) for the chemical.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to contain the material and prevent exposure.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If safe to do so, don appropriate PPE, including a respirator if the material is a powder or if vapors are significant.

  • Contain the Spill: Use a chemical spill kit with absorbent pads or vermiculite to absorb the spilled material. For solids, gently sweep them up to avoid creating dust[7].

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container labeled for halogenated waste.

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste[9].

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of waste containing 3-Bromo-2-methoxyphenol.

G cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Final Disposal Phase start Waste Generated (Contains 3-Bromo-2-methoxyphenol) ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check get_container Select Dedicated 'HALOGENATED' Waste Container label_container Label Container: 'Hazardous Waste' + Full Chemical Name get_container->label_container transfer Transfer Waste in Fume Hood label_container->transfer ppe_check->get_container store Store Sealed Container in Secondary Containment (Satellite Accumulation Area) transfer->store check_full Container Full (or time limit reached)? store->check_full check_full->store No contact_ehs Request Pickup from EHS / Licensed Contractor check_full->contact_ehs Yes end Waste Removed for Proper Incineration contact_ehs->end

Caption: Decision workflow for handling 3-Bromo-2-methoxyphenol waste.

Conclusion

The responsible disposal of 3-Bromo-2-methoxyphenol is a multi-step process governed by the chemical's hazardous and halogenated nature. By adhering to the principles of hazard awareness, strict segregation, proper containerization, and clear labeling, laboratory professionals can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Retrieved from [Link]

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  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Plan. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risk: Hazard Profile

3-Bromo-2-methoxyphenol is a substituted phenolic compound. While its specific toxicology is not fully documented, its structure suggests a hazard profile that includes characteristics from both phenol and organobromine compounds.

  • Phenolic Hazards: Phenol itself is highly corrosive and can cause severe chemical burns to the skin and eyes.[4] It is readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[5][6] Chronic exposure can lead to a range of serious health issues.[5]

  • Substituted Phenol Hazards: Safety data for related isomers like 4-Bromo-2-methoxyphenol and other brominated phenols indicate that they are significant irritants. The primary hazards include:

    • Skin Irritation (Category 2) [7][8]

    • Serious Eye Irritation (Category 2/2A) [7][9]

    • Respiratory Irritation (Category 3) [7][9]

    • Harmful if Swallowed (Acute Toxicity, Oral, Category 4) [3][9]

The combination of these properties necessitates a stringent approach to exposure prevention. The primary routes of exposure to be controlled are skin/eye contact, inhalation of dust or aerosols, and ingestion.[10]

A Proactive Approach: Implementing the Hierarchy of Controls

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when used in conjunction with more robust safety measures.[11]

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 3-Bromo-2-methoxyphenol.[4][5] This includes weighing the solid, preparing solutions, and running reactions. The fume hood contains vapors and potential dust, minimizing respiratory exposure.

  • Administrative Controls:

    • Never Work Alone: Always ensure another trained individual is aware of your work and is present in the laboratory.[12]

    • Designated Area: Clearly demarcate the area where the chemical is being handled to prevent cross-contamination.

    • Hygiene: Prohibit eating, drinking, or smoking in the laboratory.[13][14] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

The Last Line of Defense: Mandatory Personal Protective Equipment

The selection of PPE must be deliberate and based on the specific hazards of phenolic compounds. Standard laboratory PPE may be insufficient.

Eye and Face Protection

Due to the severe irritation and potential for corrosive damage, eye protection must be comprehensive.

  • Required: Chemical splash goggles that form a seal around the eyes are mandatory.

  • Best Practice: For any procedure with a risk of splashing (e.g., transferring solutions, heating), a full-face shield must be worn in addition to chemical splash goggles.[4][5]

Hand Protection

Phenol and related compounds can readily penetrate common laboratory gloves. Glove selection is critical to prevent dermal absorption.

  • For Incidental Contact (e.g., handling a sealed container): Double-gloving with standard nitrile gloves (minimum 8mil total thickness) may be acceptable, but gloves must be changed immediately upon any suspected contact.[5]

  • For Direct Handling and Splash Risk: More robust gloves are required. The causality here relates to breakthrough time—the time it takes for the chemical to permeate the glove material.

    • Recommended: Butyl rubber or neoprene gloves offer superior resistance to phenols compared to nitrile or latex.[5][12][13] It is best practice to wear a nitrile glove underneath the heavier-duty glove for added protection and easier doffing.

Body Protection

Protecting the skin from splashes and contamination is crucial.

  • Required: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[5] Long pants and fully enclosed, impervious shoes are mandatory at all times in the laboratory.[5][12]

  • For Higher Splash Potential: When handling larger volumes (>50 mL) or performing vigorous operations, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5][12]

Respiratory Protection

When used within a certified chemical fume hood, respiratory protection is typically not required. However, it is essential for emergency situations.

  • In Case of Fume Hood Failure or Major Spill: A NIOSH-approved respirator with organic vapor cartridges is necessary.[10] For significant airborne concentrations, a full-face respirator provides both respiratory and eye protection.[10] All personnel who may need to use a respirator must be properly fit-tested and trained.

At-a-Glance: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab CoatRequired only if outside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldButyl Rubber or Neoprene Gloves over NitrileLab Coat & Chemical ApronNot required in a fume hood
Running Reactions Chemical Splash Goggles & Face ShieldButyl Rubber or Neoprene Gloves over NitrileLab Coat & Chemical ApronNot required in a fume hood
Handling Sealed Containers Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot required
Small Spill Cleanup (<50 mL) Chemical Splash Goggles & Face ShieldButyl Rubber or Neoprene GlovesLab Coat & Chemical ApronNIOSH-approved respirator may be required
Large Spill / Emergency Full-Face RespiratorButyl Rubber or Neoprene GlovesFull Chemical SuitNIOSH-approved full-face respirator

Standard Operating Procedures: From Setup to Disposal

A self-validating protocol ensures safety at every stage. This workflow minimizes exposure and prepares for contingencies.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.[13]

    • Assemble a spill kit containing an absorbent material (e.g., vermiculite or sand), waste bags, and appropriate PPE.[13]

    • Prepare a designated hazardous waste container, properly labeled for "Phenolic Waste."[13]

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don lab coat and chemical apron (if required).

    • Don outer butyl rubber or neoprene gloves.

    • Don chemical splash goggles and face shield.

  • Execution:

    • Perform all chemical manipulations deep within the fume hood sash.

    • Use non-sparking tools and keep containers tightly closed when not in use.[15]

    • Store the primary container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[13][16]

  • Waste Disposal:

    • All materials that have come into contact with 3-Bromo-2-methoxyphenol are considered hazardous waste. This includes gloves, pipette tips, absorbent paper, and empty containers.[1][17]

    • Place all solid and liquid waste into the designated, sealed hazardous waste container.[17] Do not mix with other waste streams.

    • Contaminated rinsing water from cleaning glassware must also be collected as hazardous waste and should never be poured down the drain.[17][18]

  • Doffing and Hygiene:

    • Remove the outer gloves first, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat/apron.

    • Remove the inner gloves.

    • Wash hands thoroughly with soap and water.

Emergency Protocols: Immediate and Decisive Action

Skin or Eye Exposure

Rapid decontamination is critical to minimize chemical absorption and damage.[12]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water at a safety shower for at least 15 minutes.[13] If available, after initial water flushing, liberally apply low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) to the affected area.[4][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

Spill Response
  • Small Spills (<50 mL) inside a Fume Hood: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13] Carefully collect the material into a sealed container for hazardous waste disposal.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the laboratory immediately. Alert others and contact your institution's environmental health and safety office or emergency response team.[13]

Visualization of Safe Handling Workflow

G prep 1. Preparation - Verify Fume Hood - Locate Safety Shower/Eyewash - Assemble Spill & Waste Kits don_ppe 2. Don PPE - Inner Nitrile Gloves - Lab Coat / Apron - Outer Butyl/Neoprene Gloves - Goggles & Face Shield prep->don_ppe handle 3. Chemical Handling - Work deep in fume hood - Keep containers closed - Use designated area don_ppe->handle dispose 4. Waste Disposal - All materials are hazardous - Collect in sealed, labeled container - No drain disposal handle->dispose emergency Emergency Event (Spill / Exposure) handle->emergency If spill/exposure occurs doff_ppe 5. Doff PPE - Outer Gloves First - Goggles/Face Shield - Lab Coat - Inner Gloves dispose->doff_ppe wash 6. Final Hygiene - Wash hands thoroughly with soap and water doff_ppe->wash emergency_proc Execute Emergency Protocol - Evacuate or Decontaminate - Notify Supervisor/EHS emergency->emergency_proc

Caption: Workflow for the safe handling of 3-Bromo-2-methoxyphenol.

References

  • Standard Operating Procedure - Phenol. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Phenol Fact Sheet. (n.d.). UC Berkeley Office of Environment, Health & Safety. Retrieved from [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). EHS.com. Retrieved from [Link]

  • PHENOL | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Plus-Consulting. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • CDC - Phenol - NIOSH Workplace Safety and Health Topic. (2013, July 10). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Phenol | NIOSH. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Phenol | EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • 3-Bromo-2-methoxyphenol. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-3-methoxyphenol. (n.d.). PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methoxyphenol, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024, March). University of Notre Dame Risk Management and Safety. Retrieved from [Link]

  • Safety Data Sheet: Phenolic resins. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food. (n.d.). PMC. Retrieved from [Link]

  • How Do You Dispose Of Phenol Safely? (2025, August 3). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Removal of Bromine from Polymer Blends... (2023, January 31). MDPI. Retrieved from [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.